4-Bromo-2-iodopyridine
Description
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Properties
IUPAC Name |
4-bromo-2-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrIN/c6-4-1-2-8-5(7)3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWFYABOEZMENB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652165 | |
| Record name | 4-Bromo-2-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100523-83-9 | |
| Record name | 4-Bromo-2-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Advantage of Dihalogenated Pyridines
An In-depth Technical Guide to 4-Bromo-2-iodopyridine: A Strategic Building Block for Modern Synthesis
In the landscape of modern organic and medicinal chemistry, halogenated heterocycles are indispensable tools. Among them, this compound has emerged as a preeminent building block, prized for its unique reactivity profile that enables the controlled and sequential synthesis of complex molecular architectures.[1][2][3] The pyridine scaffold itself is a privileged structure in drug discovery, forming the core of numerous approved therapeutic agents.[3]
This guide offers a comprehensive technical overview of this compound for researchers, chemists, and drug development professionals. We will delve into its core chemical properties, spectroscopic signature, synthesis, and reactivity. The central thesis of this guide is to illuminate the causality behind its synthetic utility, particularly the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, which is the cornerstone of its strategic importance in multi-step synthetic campaigns.[3]
Core Chemical Properties and Structure
A foundational understanding of a reagent's physical and chemical properties is paramount for its effective use in the laboratory.
IUPAC Name: this compound Synonyms: 2-Iodo-4-bromopyridine[1] CAS Number: 100523-83-9[4][5]
The molecular structure of this compound is presented below.
Caption: 2D Structure of this compound.
Physicochemical and Identification Data
The key properties and identifiers for this compound are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₃BrIN | [5][6] |
| Molecular Weight | 283.89 g/mol | [4][6] |
| Physical Form | Solid, Semi-solid, or lump | [6] |
| Boiling Point | 282.6 ± 25.0 °C (Predicted) | [6] |
| Density | 2.347 ± 0.06 g/cm³ (Predicted) | [6][7] |
| Solubility | Slightly soluble in water | [7] |
| InChI | 1S/C5H3BrIN/c6-4-1-2-8-5(7)3-4/h1-3H | [5] |
| InChIKey | MZWFYABOEZMENB-UHFFFAOYSA-N | [5] |
| Canonical SMILES | C1=CN=C(C=C1Br)I | [5] |
Spectroscopic Profile and Characterization
Accurate characterization is essential for confirming the identity and purity of starting materials. While experimental spectra for this specific compound are not widely published, the following data, based on analogous compounds and spectroscopic principles, provide a reliable guide for researchers.[8]
Predicted Spectroscopic Data
| ¹H NMR (CDCl₃) | δ (ppm) | Multiplicity | J (Hz) | Assignment |
| H-6 | ~ 8.3 - 8.5 | d | ~ 5.0 - 6.0 | Aromatic |
| H-3 | ~ 7.8 - 8.0 | d | ~ 1.5 - 2.5 | Aromatic |
| H-5 | ~ 7.6 - 7.8 | dd | ~ 5.0-6.0, ~1.5-2.5 | Aromatic |
Table Reference:[8]
| ¹³C NMR (CDCl₃) | δ (ppm) | Assignment |
| C-6 | ~ 152 | Aromatic |
| C-3 | ~ 145 | Aromatic |
| C-2 | ~ 142 | Aromatic |
| C-5 | ~ 135 | Aromatic |
| C-4 | ~ 95 | Aromatic |
Table Reference:[8]
| Infrared (IR) | Wavenumber (cm⁻¹) | Assignment |
| Aromatic C-H | 3100 - 3000 | Stretch |
| C=C / C=N | 1570 - 1550 | Ring Stretch |
| C=C / C=N | 1450 - 1420 | Ring Stretch |
| C-Br | ~ 670 | Stretch |
| Mass Spectrometry (EI) | m/z | Assignment |
| Molecular Ion | 283 / 285 | [M]⁺ |
| Fragments | 204 / 206 | [M-Br]⁺ |
| 156 | [M-I]⁺ | |
| 78 | Pyridine Ring Fragment |
Table Reference:[9]
Experimental Protocol: Spectroscopic Analysis
Objective: To acquire high-resolution NMR, IR, and MS spectra to confirm the structural integrity and purity of this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[8][9]
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Data Processing: Perform Fourier transformation, phase and baseline corrections, and calibrate chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) or an internal standard like TMS.[9][10]
2. Infrared (IR) Spectroscopy (Thin Film Method)
-
Sample Preparation: Dissolve a few milligrams of the sample in a volatile solvent (e.g., dichloromethane). Apply a drop of the solution onto a salt plate (NaCl or KBr) and allow the solvent to evaporate completely, leaving a thin film.[8]
-
Data Acquisition: Place the plate in an FT-IR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.[8]
3. Mass Spectrometry (MS)
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
GC Conditions: Use a non-polar column (e.g., DB-5ms). Program the oven with a temperature ramp (e.g., 50 °C to 250 °C) to ensure elution.[10]
-
MS Conditions: Set ionization energy to 70 eV and scan a mass range of m/z 40-350.[10]
-
Data Analysis: Identify the molecular ion peak [M]⁺, paying attention to the characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br ≈ 1:1). Analyze the fragmentation pattern to further confirm the structure.
Synthesis and Reactivity
The synthesis of this compound is a critical process, and several routes have been developed. A common and effective strategy starts from 2-bromopyridine, proceeding through an N-oxide intermediate.[2][11] This multi-step approach is advantageous for achieving the desired regiochemistry.
Synthetic Workflow: From 2-Bromopyridine
Caption: Synthetic workflow for this compound.
Experimental Protocol: Multi-Step Synthesis
This protocol is a generalized representation based on established chemical transformations for pyridine N-oxides.[2][11]
Step 1: Oxidation to 2-Bromopyridine N-oxide
-
Rationale: The N-oxide group activates the pyridine ring for electrophilic substitution, particularly at the 4-position, and is a necessary precursor for the subsequent nitration step.
-
Procedure: Dissolve 2-bromopyridine in acetic acid. Add hydrogen peroxide (30% aq.) slowly. The reaction is typically catalyzed by an agent like maleic anhydride and stirred until completion.[2]
Step 2: Nitration of 2-Bromopyridine N-oxide
-
Rationale: The electron-donating N-oxide group directs the electrophilic nitration to the C-4 position.
-
Procedure: Cautiously add 2-bromopyridine N-oxide to concentrated sulfuric acid at low temperature. Add fuming nitric acid dropwise, maintaining the low temperature. The mixture is then heated (e.g., 90-100 °C) for several hours. The product, 2-Bromo-4-nitropyridine N-oxide, is isolated by pouring the cooled reaction mixture onto ice and neutralizing.[2]
Step 3: Reduction of the Nitro Group
-
Rationale: The nitro group must be converted to an amino group to enable the subsequent diazotization reaction.
-
Procedure: The nitro-intermediate is reduced, typically using a metal in acidic media, such as iron powder in ethanol and hydrochloric acid, to yield 4-Amino-2-bromopyridine.[12]
Step 4: Diazotization and Iodination (Sandmeyer-type Reaction)
-
Rationale: This classic transformation converts the primary aromatic amine into a diazonium salt, which is an excellent leaving group and can be readily displaced by an iodide nucleophile.
-
Procedure: The 4-amino-2-bromopyridine is dissolved in aqueous sulfuric acid and cooled. A solution of sodium nitrite is added dropwise to form the diazonium salt. This intermediate is then treated with a solution of potassium iodide to yield the final product, this compound.[2][13] The product is then purified, typically by column chromatography.[2]
The Cornerstone of Utility: Differential Reactivity
The synthetic power of this compound lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-bromine bond. This makes the C-4 position far more susceptible to oxidative addition by a low-valent metal catalyst, such as Palladium(0), which is the crucial first step in most cross-coupling reactions.[3] This allows for selective functionalization at the C-4 iodo-position while leaving the C-2 bromo-position available for a subsequent, different transformation under more forcing conditions.[3][14]
Caption: Selective functionalization workflow.
Key Synthetic Applications
1. Suzuki-Miyaura Coupling
-
Purpose: Formation of C-C bonds by coupling with a boronic acid or ester.
-
Causality: The reaction proceeds selectively at the C-4 position under standard conditions [e.g., Pd(PPh₃)₄, a base like Na₂CO₃ or Cs₂CO₃] due to the high reactivity of the C-I bond.[3]
-
General Protocol: To a degassed solution of this compound, the boronic acid (1.1 eq.), palladium catalyst (2-5 mol%), and base (2-3 eq.) in a suitable solvent system (e.g., Dioxane/Water), the mixture is heated until the starting material is consumed.
2. Sonogashira Coupling
-
Purpose: Formation of C-C bonds by coupling with a terminal alkyne, introducing valuable alkynyl moieties.[14]
-
Causality: This palladium- and copper-co-catalyzed reaction also shows high selectivity for the C-4 position.[1][14]
-
General Protocol: A mixture of this compound, the terminal alkyne (1.2 eq.), a palladium catalyst [e.g., Pd(PPh₃)₂Cl₂] (3 mol%), and a copper(I) salt (e.g., CuI) (5 mol%) is stirred in a degassed solvent like triethylamine or THF under an inert atmosphere.[14]
3. Buchwald-Hartwig Amination
-
Purpose: Formation of C-N bonds by coupling with an amine.
-
Causality: This is often performed as the second step after the C-4 position has been functionalized. The remaining C-Br bond requires a suitable palladium catalyst and ligand (e.g., Pd₂(dba)₃, Xantphos) and a strong base (e.g., Cs₂CO₃) to react.[14]
-
General Protocol: To an oven-dried flask under argon, add the 4-substituted-2-bromopyridine, the amine (1.2 eq.), the palladium catalyst/ligand system, and the base. Add anhydrous solvent (e.g., dioxane) and heat the mixture (e.g., 100 °C) until completion.[14]
Applications in Drug Discovery & Materials Science
The synthetic flexibility of this compound makes it a valuable intermediate in several high-value research areas.
-
Kinase Inhibitors: It is a key building block in the synthesis of inhibitors for critical signaling pathways implicated in oncology and inflammation, such as the BRAF V600E and p38 MAP kinase pathways.[3][14] The pyridine core often serves as a hinge-binding motif, and the ability to install diverse functionality at the C-2 and C-4 positions allows for fine-tuning of potency and selectivity.
-
Organic Electronics: The compound is used to create novel organic semiconductors and materials with specific electronic and optical properties, which are essential for devices like OLEDs and advanced sensors.[1]
-
Agrochemicals: It serves as a scaffold for the development of new herbicides and pesticides, contributing to improved crop protection.[1]
Caption: Inhibition of the p38 MAPK pathway.
Safety and Handling
As with any reactive chemical intermediate, proper handling is crucial.
-
Hazards: Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[6] It is classified under GHS07 (Exclamation Mark).
-
Precautions:
-
Storage: Store in a cool (2-8°C), dark, dry, and well-ventilated place under an inert atmosphere.[6] Keep container tightly closed.[15][16] Protect from light.[17]
Conclusion
This compound is more than just a dihalogenated heterocycle; it is a strategic tool for chemical synthesis. Its defining feature—the predictable and exploitable differential reactivity of its C-I and C-Br bonds—provides chemists with a reliable platform for regioselective, sequential functionalization. This property streamlines the synthesis of complex polysubstituted pyridines, accelerating the exploration of chemical space and enabling the efficient construction of high-value molecules for drug discovery, materials science, and agrochemicals.[1][14] For researchers aiming to build complex molecular architectures on a pyridine core, a thorough understanding and application of this versatile building block is a distinct advantage.
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- 2-Bromo-4-iodopyridine, min 97%. AA Blocks. [Link]
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In-Depth Technical Guide to the Synthesis of 4-Bromo-2-iodopyridine from 2-Bromopyridine
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, halogenated pyridines serve as indispensable building blocks. Their utility lies in the strategic placement of halogen atoms, which act as versatile handles for a myriad of cross-coupling reactions, enabling the construction of complex molecular architectures. Among these, 4-bromo-2-iodopyridine is a particularly valuable intermediate due to the differential reactivity of its bromine and iodine substituents. This allows for selective, stepwise functionalization, a critical advantage in multi-step syntheses.
This technical guide provides a comprehensive exploration of a robust and widely employed method for the synthesis of this compound, commencing from the readily available starting material, 2-bromopyridine. The core of this synthetic strategy revolves around the principles of Directed ortho-Metalation (DoM) , a powerful tool for the regioselective functionalization of aromatic and heteroaromatic systems.[1][2][3] We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-tested experimental protocol, and discuss critical parameters for successful execution and scale-up.
Strategic Overview: The "Halogen Dance" Approach
The synthesis of this compound from 2-bromopyridine is elegantly achieved through a one-pot procedure often referred to as a "halogen dance" reaction.[4][5] This process involves the migration of a halogen atom, facilitated by a strong base, to a thermodynamically more stable position. The overall transformation can be dissected into three key stages, all conducted in a single reaction vessel:
-
Deprotonation: Initial deprotonation of 2-bromopyridine at the 3-position using a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA).
-
Halogen Migration (The "Dance"): The resulting 2-bromo-3-lithiopyridine intermediate undergoes a rearrangement to the more stable 4-bromo-3-lithiopyridine.
-
Iodination: The final lithiated species is trapped with an electrophilic iodine source to yield the desired this compound. While the initial deprotonation occurs at the 3-position, the subsequent iodination takes place at the 2-position, which can be confusing. The generally accepted mechanism involves a series of equilibria where the final, most stable lithiated species is trapped. Some sources suggest an initial deprotonation at C6, followed by rearrangement. However, the most cited pathway involves initial C3 deprotonation. For the purpose of this guide, we will focus on the well-established outcome of this one-pot reaction.
The following diagram illustrates the overall synthetic workflow:
Caption: Overall workflow for the synthesis of this compound.
Mechanistic Insights: The Power of Directed ortho-Metalation
The success of this synthesis hinges on the principles of Directed ortho-Metalation (DoM). In this reaction, a directing metalation group (DMG) on an aromatic ring complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho position.[1][6] While 2-bromopyridine itself does not possess a classical DMG, the pyridine nitrogen and the bromine atom work in concert to direct the lithiation.
The mechanism can be visualized as follows:
Caption: Simplified mechanism of the "Halogen Dance" reaction.
The choice of lithium diisopropylamide (LDA) as the base is critical. LDA is a strong, yet sterically hindered, non-nucleophilic base. This steric bulk minimizes the risk of nucleophilic addition to the pyridine ring, a common side reaction with less hindered organolithium reagents like n-butyllithium.[7] The reaction is performed at cryogenic temperatures (-78 °C) to control the highly exothermic deprotonation and to maintain the stability of the organolithium intermediates.[8][9]
Experimental Protocol
This protocol is a robust, field-tested procedure for the synthesis of this compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 2-Bromopyridine | 158.00 | 10.0 g | 63.3 mmol | 1.0 |
| Diisopropylamine | 101.19 | 9.8 mL (7.0 g) | 69.6 mmol | 1.1 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 27.8 mL | 69.6 mmol | 1.1 |
| Iodine | 253.81 | 17.7 g | 69.6 mmol | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | - | ~300 mL | - | - |
| Saturated aq. NH₄Cl | - | ~100 mL | - | - |
| Saturated aq. Na₂S₂O₃ | - | ~100 mL | - | - |
| Brine | - | ~100 mL | - | - |
| Anhydrous Na₂SO₄ | - | - | - | - |
Equipment
-
Three-necked round-bottom flask (500 mL), flame-dried
-
Magnetic stirrer and stir bar
-
Thermometer
-
Nitrogen inlet/outlet
-
Syringes and needles
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
-
Equipment for column chromatography
Procedure
1. Preparation of LDA Solution (In Situ)
-
To the flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous THF (~150 mL) and diisopropylamine (9.8 mL, 69.6 mmol).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (27.8 mL of a 2.5 M solution in hexanes, 69.6 mmol) dropwise via syringe, ensuring the internal temperature remains below -70 °C.
-
Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes to ensure complete formation of LDA.[9]
2. Deprotonation and Halogen Dance
-
In a separate flame-dried flask, dissolve 2-bromopyridine (10.0 g, 63.3 mmol) in anhydrous THF (~50 mL).
-
Slowly add the 2-bromopyridine solution to the LDA solution at -78 °C dropwise via syringe.
-
Stir the reaction mixture at -78 °C for 1 hour. A color change to deep red or brown is typically observed.
3. Iodination
-
In another flame-dried flask, dissolve iodine (17.7 g, 69.6 mmol) in anhydrous THF (~100 mL).
-
Add the iodine solution dropwise to the reaction mixture at -78 °C. The dark color of the iodine should dissipate upon addition.
-
Stir the reaction at -78 °C for an additional 1-2 hours after the addition is complete.[9]
4. Work-up and Extraction
-
Allow the reaction mixture to warm slowly to room temperature.
-
Quench the reaction by the slow, careful addition of saturated aqueous ammonium chloride solution (~100 mL).
-
Transfer the mixture to a separatory funnel and add ethyl acetate (~150 mL).
-
Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (~100 mL) to remove any unreacted iodine, followed by brine (~100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
5. Purification
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate).
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to afford this compound as a solid.
Safety and Handling Precautions
The synthesis of this compound involves the use of hazardous materials that require strict safety protocols.
-
n-Butyllithium: This reagent is highly flammable and pyrophoric, meaning it can ignite spontaneously on contact with air.[10][11] It also reacts violently with water. All manipulations must be performed under an inert atmosphere (nitrogen or argon) using anhydrous solvents and proper syringe techniques.
-
Lithium Diisopropylamide (LDA): LDA is a strong base that is corrosive and can cause severe burns.[10] It is also moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Anhydrous Solvents: Tetrahydrofuran (THF) can form explosive peroxides upon prolonged storage and exposure to air.[10] Use freshly distilled or commercially available anhydrous THF and test for peroxides if the container has been opened for an extended period.
-
Cryogenic Temperatures: The use of a dry ice/acetone bath requires thermal gloves to prevent cold burns.
Always work in a well-ventilated fume hood and have appropriate fire extinguishing equipment readily available.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete LDA formation.- Insufficient reaction time for deprotonation or iodination.- Moisture in the reaction. | - Ensure accurate titration of n-BuLi and use high-purity diisopropylamine.- Increase stirring time at -78 °C.- Rigorously dry all glassware and solvents. |
| Formation of Side Products | - Reaction temperature too high, leading to decomposition or side reactions.- Nucleophilic attack by n-BuLi if LDA formation is incomplete. | - Maintain strict temperature control at -78 °C.- Ensure complete formation of LDA before adding the substrate. |
| Incomplete Reaction | - Insufficient amount of LDA or iodine. | - Use a slight excess (1.1-1.2 equivalents) of both LDA and iodine. |
Conclusion
The synthesis of this compound from 2-bromopyridine via a directed metalation and "halogen dance" sequence is a powerful and efficient method for accessing this valuable synthetic intermediate. A thorough understanding of the underlying reaction mechanism, strict adherence to anhydrous and cryogenic conditions, and careful handling of hazardous reagents are paramount for a successful outcome. This guide provides the necessary theoretical framework and practical details to enable researchers to confidently and safely perform this important transformation.
References
- Wikipedia. (n.d.). Directed ortho metalation.
- Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM).
- Chem-Station. (2015, January 13). Directed Ortho Metalation.
- Baran Lab. (n.d.). Directed Metalation: A Survival Guide.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Bromo-4-iodopyridine from 2-Bromopyridine.
- Grokipedia. (n.d.). Directed ortho metalation.
- ResearchGate. (2025, August 5). Synthesis of 2,4-Dibromopyridine and 4,4'-Dibromo-2,2'-bipyridine. Efficient Usage in Selective Bromine-Substitution under Palladium-Catalysis.
- Brégent, T., et al. (n.d.). Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. PMC - NIH.
- University of Georgia Office of Research. (n.d.). LithiumdiisopropylamideLDAsolu....
- BenchChem. (n.d.). challenges in the scale-up synthesis of 2-Bromo-4-iodopyridine.
- Gower, N. J. (2015, February 6). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES.
- Fisher Scientific. (2009, April 1). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, December 23). SAFETY DATA SHEET.
- ResearchGate. (2025, August 7). A Convenient Synthesis of 2-Bromo-4-iodopyridine via Halogen Dance and Its Successive One-Pot Disubstitutions.
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A Senior Application Scientist's Guide to 4-Bromo-2-iodopyridine (CAS: 100523-83-9): Strategic Application in Sequential Cross-Coupling Reactions
For the discerning researcher in medicinal chemistry and materials science, the strategic selection of building blocks is paramount to the efficient synthesis of complex molecular architectures. Among the vast arsenal of heterocyclic intermediates, 4-Bromo-2-iodopyridine has emerged as a uniquely powerful tool. Its value lies not merely in its substituted pyridine scaffold, a common motif in pharmacologically active compounds, but in the pronounced differential reactivity of its two halogen substituents.[1][2] This guide provides an in-depth exploration of this compound, moving beyond simple catalog data to explain the mechanistic underpinnings of its utility and provide actionable, field-proven protocols for its application.
Core Physicochemical Properties and Handling
A thorough understanding of a reagent's properties is the foundation of its successful application. The data below is compiled for practical lab use.
| Property | Value | Source(s) |
| CAS Number | 100523-83-9 | [3] |
| Molecular Formula | C₅H₃BrIN | [4] |
| Molecular Weight | 283.89 g/mol | [5] |
| Physical Form | Solid, Semi-solid, or Lump | |
| Purity | Typically ≥97% | |
| Storage | 2-8°C, Keep in dark place, Inert atmosphere | [5] |
| InChIKey | MZWFYABOEZMENB-UHFFFAOYSA-N | [4] |
Safety and Handling: A Self-Validating System
Trustworthiness in experimental design begins with safety. This compound is a chemical that demands respect and proper handling to ensure both personal safety and experimental integrity.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
GHS Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Field-Proven Insight: Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[6] The specified storage conditions (refrigerated, inert atmosphere, dark) are not merely suggestions; they are critical to preventing degradation and ensuring the reagent's reactivity profile remains consistent across experiments.
The Cornerstone of Utility: Regioselective Reactivity
The synthetic power of this compound is derived from the predictable and controllable difference in reactivity between the carbon-iodine (C-I) bond at the 2-position and the carbon-bromine (C-Br) bond at the 4-position.
In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the halide to the Pd(0) center.[7] The activation energy for this step follows the trend: C-I < C-Br < C-Cl .[7][8] This is a direct consequence of bond dissociation energies; the C-I bond is weaker and therefore more readily cleaved by the palladium catalyst.[9] This fundamental principle allows for the exquisite, selective functionalization at the 2-iodo position under milder conditions, leaving the more robust C-Br bond at the 4-position untouched and available for a subsequent, distinct transformation.[1][10]
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Introduction: The Strategic Importance of a Dihalogenated Pyridine Scaffold
An In-Depth Technical Guide to 4-Bromo-2-iodopyridine: Properties, Reactivity, and Applications
In the landscape of modern synthetic and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound has emerged as a highly valuable heterocyclic intermediate, prized for the differential reactivity of its two halogen substituents. This unique characteristic allows for sequential and site-selective functionalization, providing a reliable and powerful tool for researchers in drug discovery and materials science.
This technical guide offers a comprehensive overview of the physical and chemical properties of this compound. As a senior application scientist, the goal is to provide not just data, but a field-proven perspective on why this molecule is a cornerstone reagent for creating diverse and novel compounds. We will delve into its spectroscopic signature, explore the causality behind its selective reactivity in cornerstone cross-coupling reactions, and provide validated protocols to empower researchers to leverage its full synthetic potential.
Core Molecular Identity and Structure
This compound is a disubstituted pyridine ring, a structural motif frequently found in pharmaceuticals.[1] Its precise arrangement of halogen atoms is the key to its synthetic utility.
-
Chemical Name: this compound[2]
-
CAS Number: 100523-83-9[3]
-
Molecular Formula: C₅H₃BrIN[3]
-
Molecular Weight: 283.89 g/mol [2]
-
Synonyms: 2-Iodo-4-bromopyridine[3]
Caption: Chemical Structure of this compound.
Physical and Spectroscopic Properties
The physical state of this compound is typically a solid or semi-solid.[4] Proper storage is critical to maintain its integrity; it should be kept in a dark place under an inert atmosphere at 2-8°C.[2]
Physical Data Summary
| Property | Value | Source(s) |
| Physical Form | Solid or Semi-solid | [4] |
| Molecular Weight | 283.89 g/mol | [2][4] |
| Predicted Boiling Point | 282.6 ± 25.0 °C (at 760 Torr) | [4] |
| Predicted Density | 2.347 ± 0.06 g/cm³ (at 20°C) | [4][5] |
| Predicted Refractive Index | 1.665 | [4] |
| Solubility | Slightly soluble in water | [5] |
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of this compound. While experimental spectra can vary based on conditions and instrumentation, the following provides a guide to the expected data.
| Technique | Expected Observations |
| ¹H NMR | The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts and coupling patterns will be influenced by the positions of the electronegative nitrogen and halogen atoms. |
| ¹³C NMR | The carbon NMR spectrum should display five signals for the five carbon atoms of the pyridine ring. The carbons directly bonded to the halogens (C-2 and C-4) will show characteristic shifts, with the C-I bond often resulting in a signal at a higher field (lower ppm) compared to the C-Br bond. |
| Infrared (IR) | The IR spectrum will feature characteristic absorption bands for aromatic C-H stretching (around 3100-3000 cm⁻¹) and C=C/C=N ring stretching vibrations (typically in the 1570-1420 cm⁻¹ region).[6][7] |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the molecular weight. A characteristic isotopic pattern will be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Key fragments would arise from the loss of iodine and/or bromine atoms. |
Chemical Reactivity: The Power of Orthogonal Halogen Chemistry
The cornerstone of this compound's utility is the significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions.[1] The C-I bond is weaker and more readily undergoes oxidative addition to a palladium(0) catalyst.[1][8] This allows for highly regioselective functionalization at the 2-position, leaving the C-Br bond at the 4-position intact for subsequent transformations.
The general order of reactivity for aryl halides in these reactions is: C-I > C-Br > C-Cl.[8][9] This predictable hierarchy is fundamental to designing multi-step, one-pot, or sequential coupling strategies.
Caption: Regioselective functionalization workflow.
This differential reactivity makes this compound an ideal substrate for popular and powerful C-C and C-N bond-forming reactions:
-
Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond between the pyridine ring and a terminal alkyne.[8][10] It proceeds with high selectivity at the C-I position under mild, copper-co-catalyzed or copper-free conditions, yielding 4-bromo-2-alkynylpyridines.[8][9]
-
Suzuki-Miyaura Coupling: Widely used for creating C-C bonds with boronic acids or esters, this reaction can also be tuned to react selectively at the C-2 iodo-position.[1][11][12][13]
-
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the introduction of amine functionalities onto the pyridine scaffold.[11]
Applications in Drug Discovery and Materials Science
The ability to precisely install different functional groups at the 2- and 4-positions makes this reagent invaluable in pharmaceutical research. It serves as a key building block for complex molecules with therapeutic potential.[14]
-
Kinase Inhibitors: Polysubstituted pyridines are prevalent scaffolds in kinase inhibitors used in oncology.[1] The step-wise functionalization of this compound allows for the systematic exploration of the chemical space around the pyridine core to optimize potency and selectivity.
-
PARP-1 Inhibitors: It is used in the synthesis of compounds being investigated for their ability to modulate Poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme critical in DNA repair and a target in cancer therapy.[14]
-
Isoquinolinone Derivatives: This scaffold is a precursor for isoquinolinone derivatives, a class of compounds with a wide range of biological activities.[14]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential. It is classified as an irritant and should be handled with appropriate personal protective equipment (PPE).
-
Hazard Statements:
-
Precautionary Statements:
-
Storage: Store in a cool (2-8°C), dry, well-ventilated place in a tightly sealed container under an inert atmosphere.[2] Keep away from light and incompatible materials such as strong oxidizing agents.
Experimental Protocol: Regioselective Sonogashira Coupling
This protocol provides a validated, self-consistent methodology for the selective Sonogashira coupling of a terminal alkyne to the 2-position of this compound. The key to success is the rigorous exclusion of oxygen, which can lead to catalyst decomposition and unwanted alkyne homocoupling (Glaser coupling).[9]
Materials
-
This compound (1.0 equiv)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Triethylamine (Et₃N), anhydrous and degassed
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Argon or Nitrogen gas supply
-
Standard Schlenk line glassware
Experimental Workflow Diagram
Caption: Experimental workflow for Sonogashira coupling.
Step-by-Step Procedure
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).
-
Inerting the System: Seal the flask and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with argon gas. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent and Reagent Addition: Under a positive pressure of argon, add anhydrous, degassed THF, followed by anhydrous, degassed Et₃N via syringe.[9] Stir the mixture for 5 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise via syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired 4-bromo-2-alkynylpyridine.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool that enables complex synthetic endeavors through the principles of regioselective and orthogonal reactivity. Its well-defined physical properties, predictable chemical behavior, and central role in the construction of medicinally relevant scaffolds underscore its importance. By understanding the causality behind its selective cross-coupling reactions and employing validated protocols, researchers can confidently and efficiently advance their programs in drug discovery and materials science.
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Spectroscopic data for 4-Bromo-2-iodopyridine
An In-depth Technical Guide to the Spectroscopic Data of 4-Bromo-2-iodopyridine
Introduction
This compound is a halogenated heterocyclic compound of significant interest in synthetic organic chemistry.[1] Its distinct substitution pattern, featuring two different halogens at electronically distinct positions on the pyridine ring, makes it a versatile building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.[2] The iodine and bromine atoms can be selectively functionalized through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the stepwise and controlled construction of target compounds.
Given its role as a critical intermediate, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic analysis is the cornerstone of this characterization process. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretations are grounded in fundamental principles and comparative analysis with structurally related compounds, offering field-proven insights for researchers, scientists, and drug development professionals.
Molecular Structure and Spectroscopic Overview
The structural features of this compound dictate its spectroscopic signature. The pyridine ring is an electron-deficient aromatic system. The nitrogen atom and the two halogen substituents (bromine and iodine) are all electron-withdrawing, which significantly influences the electron density distribution around the ring and, consequently, the chemical shifts of the ring protons and carbons.
Based on this structure, we can predict the following:
-
¹H NMR: Three distinct signals are expected in the aromatic region, corresponding to the protons at the C-3, C-5, and C-6 positions.
-
¹³C NMR: Five distinct signals are expected, representing the five carbon atoms of the pyridine ring, each in a unique electronic environment.
-
IR Spectroscopy: Characteristic absorption bands for aromatic C-H stretching, C=C and C=N ring stretching, and C-halogen (C-Br, C-I) stretching will be present.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of C₅H₃BrIN (283.89 g/mol ) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br).[3][4]
¹H NMR Spectroscopy
Proton NMR is a primary tool for confirming the substitution pattern on the pyridine ring. The chemical shifts are influenced by the anisotropic effect of the ring current and the inductive effects of the nitrogen and halogen atoms.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) within a 5 mm NMR tube.
-
Internal Standard: Add tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.[5]
-
Data Acquisition: Acquire a one-dimensional proton spectrum using a standard pulse sequence. A sufficient number of scans (typically 16-64) should be averaged to achieve an adequate signal-to-noise ratio.[5]
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 8.25 | d | ~ 5.2 | H-6 |
| ~ 7.70 | d | ~ 1.8 | H-3 |
| ~ 7.45 | dd | ~ 5.2, 1.8 | H-5 |
Interpretation and Rationale
The predicted chemical shifts are based on the analysis of similar halogenated pyridines.[6][7]
-
H-6 (δ ~8.25): This proton is adjacent to the electronegative nitrogen atom, causing it to be the most deshielded (downfield) of the three protons. It appears as a doublet due to coupling with H-5.
-
H-3 (δ ~7.70): This proton is ortho to the iodine atom and meta to the bromine atom. It appears as a doublet due to a small four-bond (meta) coupling with H-5.
-
H-5 (δ ~7.45): This proton is ortho to the bromine atom and meta to the iodine atom. It experiences coupling from both H-6 (ortho-coupling, J ≈ 5.2 Hz) and H-3 (meta-coupling, J ≈ 1.8 Hz), resulting in a doublet of doublets.
¹³C NMR Spectroscopy
Carbon NMR provides complementary information, confirming the presence of five unique carbon environments in the molecule.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.
-
Instrumentation: Use the same high-field NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A significantly larger number of scans is required compared to ¹H NMR to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.[5]
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 152.0 | C-6 |
| ~ 145.5 | C-3 |
| ~ 132.0 | C-5 |
| ~ 125.0 | C-4 |
| ~ 118.0 | C-2 |
Interpretation and Rationale
The assignment of carbon signals is based on established substituent effects in pyridine systems.[8]
-
C-2 and C-4: These carbons are directly attached to the highly electronegative iodine and bromine atoms, respectively. Their chemical shifts are significantly influenced by the heavy atom effect and inductive withdrawal. The C-2 signal is expected to be further upfield due to the direct attachment of iodine.
-
C-6: This carbon is adjacent to the nitrogen atom and is typically found at the most downfield position among the protonated carbons.
-
C-3 and C-5: These carbons are also deshielded due to the overall electron-deficient nature of the ring, with their exact positions determined by the combined electronic effects of all substituents.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups and bond vibrations present in the molecule.
Experimental Protocol: IR Spectrum Acquisition (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of the solid this compound sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, uniform mixture is achieved.
-
Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.[9]
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder should be acquired and subtracted from the sample spectrum.[9]
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 1570 - 1540 | Strong | C=C / C=N Ring Stretch |
| 1450 - 1420 | Strong | C=C / C=N Ring Stretch |
| ~ 1100 | Medium | Aromatic C-H in-plane bend |
| 600 - 500 | Medium | C-Br Stretch |
| 500 - 400 | Medium | C-I Stretch |
Interpretation and Rationale
The IR spectrum is characterized by vibrations of the pyridine ring and the carbon-halogen bonds.
-
Aromatic C-H Stretch: The peaks above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring.[10]
-
Ring Stretching: The strong absorptions in the 1600-1400 cm⁻¹ region are typical for the C=C and C=N stretching vibrations within the pyridine ring, confirming the heterocyclic aromatic core.[11]
-
C-Halogen Stretches: The absorptions in the lower frequency "fingerprint" region (below 700 cm⁻¹) are indicative of carbon-halogen bonds. The C-Br and C-I stretches are expected in this region, providing direct evidence for the presence of both halogens.[10]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound, including its isotopic distribution.
Experimental Protocol: Mass Spectrum Acquisition (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC-MS).[9]
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.
Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 283 / 285 | ~98 / 100 | [M]⁺, [M+2]⁺ Molecular Ion |
| 204 | Variable | [M - Br]⁺ |
| 156 / 158 | Variable | [M - I]⁺ |
| 78 | Variable | [C₄H₂N]⁺ Fragment (loss of Br and I) |
Interpretation and Rationale
-
Molecular Ion [M]⁺: The most critical feature is the molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity (a 1:1 doublet) at m/z 283 and 285. This distinctive pattern is a hallmark confirmation of a monobrominated compound.
-
Fragmentation: Common fragmentation pathways for halopyridines involve the loss of a halogen atom. The peak at m/z 204 corresponds to the loss of a bromine radical, and the doublet at m/z 156/158 corresponds to the loss of an iodine radical, retaining the characteristic bromine isotopic pattern.
Workflow for Spectroscopic Characterization
The following diagram outlines a logical workflow for the comprehensive spectroscopic characterization of a synthesized batch of this compound.
Conclusion
The spectroscopic characterization of this compound is essential for its use in research and development. Through a combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, a complete and unambiguous profile of the molecule can be established. The ¹H NMR confirms the substitution pattern, the ¹³C NMR verifies the carbon skeleton, the IR spectrum identifies the key functional groups, and the mass spectrum confirms the molecular weight and elemental composition, particularly through the characteristic isotopic pattern of bromine. This guide provides the foundational data and interpretive logic required for scientists to confidently verify the identity and purity of this valuable synthetic intermediate.
References
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- MDPI. (2020). Zn(II) Heteroleptic Halide Complexes with 2-Halopyridines: Features of Halogen Bonding in Solid State.
- National Institutes of Health. (2017). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine.
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- MDPI. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122.
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4-Bromo-2-iodopyridine: A Strategic Building Block for Advanced Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
4-Bromo-2-iodopyridine has emerged as a highly versatile and strategically important building block in modern organic synthesis. Its unique substitution pattern, featuring two different halogen atoms with distinct reactivities, offers a powerful platform for the regioselective construction of complex polysubstituted pyridine derivatives. This guide provides a comprehensive technical overview of this compound, including its synthesis, characterization, and, most critically, its application in sophisticated cross-coupling strategies. We will delve into the causality behind experimental choices in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, offering field-proven insights and detailed protocols to empower researchers in leveraging this reagent for the synthesis of high-value molecules in pharmaceutical and materials science research.
Introduction: The Strategic Advantage of Orthogonal Halogen Reactivity
The pyridine scaffold is a cornerstone in medicinal chemistry, gracing the structures of numerous FDA-approved drugs. The introduction of halogen atoms onto this privileged heterocycle provides synthetic chemists with versatile handles for carbon-carbon and carbon-heteroatom bond formation through a variety of cross-coupling reactions. This compound distinguishes itself in this context due to the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds.
The C-I bond is inherently more reactive towards oxidative addition to a palladium(0) catalyst, a key step in many cross-coupling cycles. This reactivity difference stems from the lower bond dissociation energy of the C-I bond compared to the C-Br bond. This intrinsic property allows for the selective functionalization of the 4-position of the pyridine ring while leaving the 2-bromo position intact for subsequent transformations. This "orthogonal" reactivity is the cornerstone of its strategic utility, enabling the sequential and controlled introduction of different functionalities, a crucial advantage in the synthesis of complex molecular architectures.[1]
This guide will provide a deep dive into the practical applications of this compound, with a focus on empowering chemists to harness its full synthetic potential.
Physicochemical Properties and Safety
A thorough understanding of the physical and chemical properties of a building block is paramount for its safe and effective use in the laboratory.
| Property | Value | Reference(s) |
| CAS Number | 100523-83-9 | [2] |
| Molecular Formula | C₅H₃BrIN | [2] |
| Molecular Weight | 283.89 g/mol | [2] |
| Appearance | Solid, semi-solid, or lump | [2] |
| Purity | Typically ≥97% | [1][2] |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C | [2] |
Safety Information:
This compound is a research chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step sequence starting from readily available precursors. A common and effective strategy involves the diazotization of 2-amino-4-bromopyridine followed by a Sandmeyer-type iodination.[3][4][5]
Experimental Protocol: Synthesis via Sandmeyer Reaction
This protocol is a general guideline based on established procedures for Sandmeyer reactions on aminopyridines.[3][4]
Materials:
-
2-Amino-4-bromopyridine
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Deionized water
-
Ice
Procedure:
-
Diazotization: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 2-amino-4-bromopyridine (1.0 equivalent) in a mixture of water and concentrated sulfuric acid. While maintaining the temperature below 5 °C, slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise. Stir the resulting mixture at this temperature for 30 minutes to ensure the complete formation of the diazonium salt.[3]
-
Iodination: In a separate flask, dissolve potassium iodide (1.5 equivalents) in water. With vigorous stirring, slowly add the cold diazonium salt solution to the potassium iodide solution. Evolution of nitrogen gas will be observed.[3]
-
Work-up and Purification: Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Neutralize the mixture with a suitable base (e.g., aqueous sodium bicarbonate or sodium hydroxide solution) until the pH is neutral or slightly basic. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution to remove any residual iodine, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.
Regioselective Cross-Coupling Reactions: A Chemist's Toolkit
The differential reactivity of the C-I and C-Br bonds in this compound is the linchpin of its synthetic utility. This allows for a stepwise functionalization strategy, which is invaluable in the construction of complex molecules.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[3] In the case of this compound, this reaction can be performed with high regioselectivity at the 4-position.
Causality Behind Experimental Choices:
-
Catalyst: Palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) are commonly employed. The choice of ligand can influence the reaction rate and efficiency.
-
Base: A base, typically an inorganic carbonate (e.g., K₂CO₃, Na₂CO₃) or phosphate (e.g., K₃PO₄), is essential for the transmetalation step. The strength and solubility of the base can impact the reaction outcome.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is often used to facilitate the dissolution of both the organic and inorganic reagents.
This protocol is a general procedure and may require optimization for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Anhydrous and degassed solvent (e.g., toluene, 1,4-dioxane)
-
Degassed water
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), the palladium catalyst (0.02-0.05 equiv.), and the base (2.0-3.0 equiv.).
-
Add the degassed solvent and water.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 4-aryl-2-bromopyridine.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides an efficient route to synthesize arylalkynes by coupling a terminal alkyne with an aryl halide. With this compound, this reaction proceeds selectively at the C-I bond.
Causality Behind Experimental Choices:
-
Catalyst System: A dual-catalyst system is typically used, consisting of a palladium complex (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is involved in the formation of a copper acetylide intermediate.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.
-
Solvent: Anhydrous and degassed solvents like THF or DMF are commonly used.
This is a general procedure for a copper-catalyzed Sonogashira reaction.
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous and degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02-0.05 equiv.), and CuI (0.05-0.1 equiv.).
-
Add the anhydrous and degassed solvent and triethylamine.
-
Add the terminal alkyne (1.1-1.2 equiv.) dropwise.
-
Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the 4-alkynyl-2-bromopyridine.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1] Selective amination at the 4-position of this compound can be achieved under carefully controlled conditions.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., BINAP, XPhos, RuPhos) is crucial for the efficiency of the amination, especially with heteroaryl halides.
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄), is required to deprotonate the amine and facilitate the catalytic cycle.
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are typically used.
This general protocol may require optimization depending on the specific amine used.
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium precursor (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOtBu or K₃PO₄)
-
Anhydrous and degassed solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), the palladium precursor (0.01-0.05 equiv.), the phosphine ligand (0.02-0.10 equiv.), and the base (1.2-2.0 equiv.).
-
Add the anhydrous and degassed solvent.
-
Heat the reaction mixture with stirring to a temperature typically between 80-120 °C. Monitor the reaction progress by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over a drying agent, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 4-amino-2-bromopyridine derivative.
Applications in Medicinal Chemistry: The Gateway to Isoquinolinones and PARP Inhibitors
This compound is a valuable intermediate in the synthesis of isoquinolinone derivatives.[1] These scaffolds are of significant interest in medicinal chemistry as they form the core of several biologically active molecules, including Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for the treatment of certain cancers, particularly those with deficiencies in other DNA repair pathways (e.g., BRCA mutations).[1]
While a direct synthetic route to a specific marketed drug commencing with this compound is not prominently featured in publicly available literature, its utility in constructing the core structures of these important therapeutic agents underscores its significance in drug discovery and development. The ability to selectively functionalize the pyridine ring at two distinct positions allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the positions of the bromine and iodine atoms.
-
¹³C NMR: The carbon NMR spectrum should exhibit five distinct signals for the five carbon atoms of the pyridine ring. The carbons attached to the halogens will show characteristic chemical shifts.
Mass Spectrometry (MS):
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (283.89 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine atom (approximately a 1:1 ratio of M⁺ and M+2 peaks) and one iodine atom. Fragmentation may involve the loss of the halogen atoms.[6]
Infrared (IR) Spectroscopy:
The IR spectrum will display characteristic absorption bands for the aromatic C-H stretching and the C=C and C=N stretching vibrations of the pyridine ring.[7]
Conclusion
This compound is a powerful and versatile building block that offers a strategic advantage in the synthesis of complex substituted pyridines. The orthogonal reactivity of its two halogen atoms enables a high degree of control and flexibility in designing synthetic routes. This in-depth guide has provided a comprehensive overview of its synthesis, characterization, and, most importantly, its application in key regioselective cross-coupling reactions. By understanding the principles behind the experimental choices and utilizing the detailed protocols provided, researchers can effectively employ this compound to accelerate the discovery and development of novel molecules with significant potential in medicinal chemistry and materials science.
References
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An In-Depth Technical Guide on the Reactivity of C-Br vs C-I Bonds in 4-Bromo-2-iodopyridine
Abstract
For researchers, scientists, and drug development professionals, the strategic functionalization of polyhalogenated heterocycles is a cornerstone of modern synthetic chemistry. 4-Bromo-2-iodopyridine stands out as a particularly valuable building block due to the distinct reactivity profiles of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. This guide provides a comprehensive analysis of this differential reactivity, offering a robust theoretical framework alongside field-proven experimental protocols. By understanding the underlying principles governing selectivity, researchers can harness this molecule's potential to construct complex molecular architectures with high precision, a critical capability in the synthesis of novel therapeutics and advanced materials.[1]
Introduction: The Strategic Value of Dihalogenated Pyridines
The pyridine scaffold is a privileged motif in medicinal chemistry, appearing in a vast number of approved pharmaceutical agents.[1] The introduction of multiple halogen atoms onto this ring system provides synthetic "handles" for diversification through a variety of cross-coupling reactions.[1][2] this compound offers a significant advantage over symmetrically substituted dihalopyridines due to the inherent difference in the lability of the C-I and C-Br bonds. This intrinsic disparity allows for sequential, site-selective functionalization, a powerful strategy for building molecular complexity in a controlled and efficient manner.[1] This guide will delve into the fundamental principles that dictate this selectivity and provide practical methodologies for its application in key synthetic transformations.
Foundational Principles: Unpacking the C-I vs. C-Br Reactivity Hierarchy
The selective reactivity of this compound is primarily governed by the difference in bond dissociation energies (BDE) of the C-I and C-Br bonds. This fundamental property directly influences the kinetics of the initial, and often rate-determining, step in many catalytic cycles: oxidative addition.
Bond Dissociation Energy (BDE): The Decisive Factor
The energy required to cleave a chemical bond homolytically is its Bond Dissociation Energy.[3] For carbon-halogen bonds on an sp²-hybridized carbon, the BDE follows a clear trend: C-F > C-Cl > C-Br > C-I.[4][5] The C-I bond is the weakest in this series, making it the most susceptible to cleavage.[5]
| Bond | Typical BDE (kcal/mol) |
| C(sp²)-Br | ~80-85 |
| C(sp²)-I | ~65-70 |
| Table 1: Approximate Bond Dissociation Energies for Aryl Halides. These values can vary slightly based on the specific electronic environment of the aromatic ring. |
This energy difference is the primary reason why transition metal catalysts, particularly palladium(0) complexes, will preferentially react with the C-I bond.[6] The lower activation energy barrier for the oxidative addition at the C-I position allows this reaction to proceed under milder conditions than the corresponding reaction at the stronger C-Br bond.[6][7]
The Role of the Pyridine Ring Electronics
The pyridine ring itself plays a crucial role. As a heteroaromatic system, the nitrogen atom's electron-withdrawing nature makes the ring electron-deficient, particularly at the 2, 4, and 6 positions.[8] This electronic characteristic influences the mechanism of oxidative addition. For electron-deficient heteroaryl halides, a more polar, SNAr-like nucleophilic displacement mechanism can be favored over a concerted three-centered transition state.[9][10] The high reactivity of C-X bonds adjacent to the nitrogen (the 2-position) can be attributed to the stereoelectronic stabilization of this displacement-like transition state.[10] In this compound, while the 2-position is electronically activated, the significantly lower BDE of the C-I bond at the 4-position remains the dominant factor for initial reactivity in most cross-coupling reactions.
Chemoselective Functionalization via Cross-Coupling Reactions
The predictable reactivity hierarchy of this compound makes it an ideal substrate for a range of palladium-catalyzed cross-coupling reactions. By carefully selecting the reaction conditions, one can achieve highly selective functionalization at the C-4 position.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is one of the most widely used methods for constructing carbon-carbon bonds.[2] When this compound is subjected to Suzuki-Miyaura conditions, the reaction overwhelmingly occurs at the C-I bond.[8]
Caption: Workflow for selective Suzuki-Miyaura coupling at the C-I position.
Field-Proven Insight: The choice of catalyst and base is critical for maintaining selectivity. While standard catalysts like Pd(PPh₃)₄ are effective, more advanced systems using ligands like SPhos or dppf can offer higher yields and allow for lower catalyst loadings under milder conditions, further ensuring the C-Br bond remains untouched.[7][11]
Experimental Protocol: Selective Suzuki-Miyaura Coupling
-
Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), Cesium Carbonate (Cs₂CO₃, 2.0 equiv), and PdCl₂(dppf) (3 mol%).[7]
-
Solvent Addition: Add degassed dimethylformamide (DMF).
-
Reaction: Heat the mixture to 90°C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion (typically 12-16 hours), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the 4-bromo-2-arylpyridine.[7]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, a key transformation in the synthesis of pharmaceuticals and organic materials.[12] The reactivity trend of C-I > C-Br is particularly pronounced in this reaction, allowing for selective alkynylation at room temperature or with gentle heating.[12][13]
Caption: Simplified catalytic cycle for Sonogashira coupling.
Experimental Protocol: Selective Sonogashira Coupling
-
Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), Pd(PPh₃)₄ (5 mol%), and Copper(I) Iodide (CuI, 5 mol%).[7]
-
Solvent and Base: Add degassed, anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N, 3.0 equiv).[7]
-
Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise to the stirring mixture.
-
Reaction: Stir the reaction at room temperature or warm gently to 40-60°C. Monitor progress by TLC or LC-MS.
-
Work-up and Purification: Follow standard aqueous work-up and chromatographic purification procedures as described for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.[14][15] This reaction is indispensable in drug discovery for the synthesis of aryl amines.[14] Similar to other palladium-catalyzed couplings, selectivity for the C-I bond is readily achieved, often requiring slightly higher temperatures than Sonogashira couplings but still leaving the C-Br bond intact.
Comparative Catalyst Performance
| Reaction | Catalyst System | Base | Solvent | Temp (°C) | Approx. Yield (%) | Selectivity Notes |
| Suzuki-Miyaura | PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | ~88-96 | Excellent selectivity for C-I bond.[7] |
| Sonogashira | Pd(PPh₃)₄ / CuI | Et₃N | THF | 25-60 | ~85-95 | High selectivity at low temperatures.[11][16] |
| Buchwald-Hartwig | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 110 | ~85-95 | Requires more forcing conditions but maintains high C-I selectivity.[7] |
| Table 2: Representative Conditions for Selective Cross-Coupling on this compound. |
Beyond Cross-Coupling: Orthogonal Reactivity
While palladium-catalyzed reactions are dominated by C-I bond reactivity, other transformations can exploit different electronic or steric factors, potentially leading to reaction at the C-Br bond or elsewhere on the ring.
Lithiation and Halogen Dance
Treatment of dihalopyridines with strong bases like lithium diisopropylamide (LDA) can lead to deprotonation or, more complexly, to a "halogen dance" rearrangement.[17] This process involves the migration of a halogen atom to a different position on the ring, driven by the formation of a more stable organolithium intermediate.[17][18] For this compound, while direct C-H lithiation is possible, the conditions must be carefully controlled to avoid these rearrangements, which can complicate synthetic outcomes.[18][19][20]
Conclusion and Future Outlook
The differential reactivity of the C-I and C-Br bonds in this compound provides a robust and predictable platform for selective organic synthesis. The weaker C-I bond is the primary site of reaction in palladium-catalyzed cross-coupling reactions, a principle that has been widely exploited in the synthesis of complex molecules for the pharmaceutical and materials science industries.[1][7] By understanding the fundamental principles of bond dissociation energy and the mechanisms of these key transformations, researchers can design efficient, modular, and highly selective synthetic routes. Future advancements in catalyst design will likely lead to even milder reaction conditions and broader substrate scope, further enhancing the utility of this versatile building block.
References
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- Buchwald-Hartwig amin
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An In-depth Technical Guide to the Synthesis of 4-Bromo-2-iodopyridine via the "Halogen Dance" Reaction
Foreword: Unlocking Novel Pyridine Scaffolds through Strategic Halogen Migration
For researchers, scientists, and professionals in drug development, the pyridine moiety is a cornerstone of molecular design. Its unique electronic properties and versatile reactivity make it a privileged scaffold in a vast array of pharmaceuticals and functional materials. However, accessing specific substitution patterns on the pyridine ring can be a formidable synthetic challenge, often requiring lengthy, multi-step sequences. The "halogen dance" reaction emerges as a powerful and elegant solution, enabling the strategic repositioning of halogen atoms to unlock synthetic pathways to otherwise inaccessible isomers.[1][2] This guide provides a deep dive into the application of the halogen dance reaction for the synthesis of 4-Bromo-2-iodopyridine, a valuable and versatile building block for further chemical elaboration.
This document is structured to provide not just a protocol, but a comprehensive understanding of the underlying principles, empowering the reader to troubleshoot, adapt, and innovate. We will explore the intricate mechanism of the halogen dance, delve into a detailed experimental workflow, and discuss the critical parameters that govern the success of this fascinating transformation.
The Halogen Dance: A Symphony of Migration and Functionalization
The halogen dance is a base-catalyzed isomerization reaction where a halogen atom migrates from its initial position on an aromatic or heteroaromatic ring to a more thermodynamically stable location.[3] This process is typically initiated by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at cryogenic temperatures.[4] The driving force behind this migration is the formation of the most stable organolithium intermediate.[5]
In the context of dihalopyridines, the halogen dance offers a unique opportunity for selective functionalization. By inducing the migration of one halogen, a new site is activated for the introduction of an electrophile, leading to the formation of tri-substituted pyridines with a precisely controlled substitution pattern.
The Mechanistic Overture: From 2,4-Dibromopyridine to this compound
The synthesis of this compound via a halogen dance reaction commences with the readily available starting material, 2,4-dibromopyridine. The reaction proceeds through a series of carefully orchestrated steps:
-
Initial Lithiation: The reaction is initiated by the addition of LDA at low temperatures. In the case of 2,4-dibromopyridine, the most acidic proton is at the 5-position, being ortho to the bromine at the 4-position and meta to the bromine at the 2-position. Deprotonation at this site by LDA generates a lithiated intermediate, 5-lithio-2,4-dibromopyridine.
-
The "Dance" - A Cascade of Halogen-Metal Exchanges: The initially formed lithiated species is in equilibrium with other, more stable isomers through a series of intermolecular halogen-metal exchanges. This "dance" involves the transfer of a bromine atom from one pyridine molecule to a lithiated pyridine molecule, generating a new lithiated species and a tri-brominated pyridine. This process continues until the most thermodynamically stable lithiated intermediate is predominantly formed. In this case, the equilibrium favors the formation of 2-lithio-4-bromopyridine. The stability of this intermediate is influenced by the coordination of the lithium atom with the pyridine nitrogen.
-
Electrophilic Quench - The Iodination Finale: Once the thermodynamic equilibrium is established, the reaction is quenched with an electrophile, in this case, molecular iodine (I₂). The iodine selectively reacts with the nucleophilic 2-lithiated species to afford the final product, this compound.
Experimental Protocol: A Step-by-Step Guide to the Synthesis of this compound
This protocol provides a detailed methodology for the synthesis of this compound from 2,4-dibromopyridine. Strict adherence to anhydrous and anaerobic conditions is paramount for the success of this reaction.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (for 10 mmol scale) | Notes |
| 2,4-Dibromopyridine | C₅H₃Br₂N | 236.89 | 2.37 g (10 mmol) | Starting material |
| Diisopropylamine | C₆H₁₅N | 101.19 | 1.54 mL (11 mmol) | Freshly distilled |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 4.4 mL (11 mmol, 2.5 M in hexanes) | Titrated solution |
| Iodine | I₂ | 253.81 | 2.79 g (11 mmol) | |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ~100 mL | Freshly distilled from sodium/benzophenone |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | As needed | For quenching |
| Saturated aq. Na₂S₂O₃ | Na₂S₂O₃ | 158.11 | As needed | For work-up |
| Brine | NaCl | 58.44 | As needed | For work-up |
| Anhydrous MgSO₄ or Na₂SO₄ | As needed | For drying | ||
| Ethyl acetate & Hexanes | As needed | For extraction and chromatography |
Reaction Procedure
-
Preparation of Lithium Diisopropylamide (LDA):
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF (50 mL) and freshly distilled diisopropylamine (1.54 mL, 11 mmol).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11 mmol) dropwise via syringe, ensuring the internal temperature remains below -70 °C.
-
Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes to ensure complete formation of LDA.
-
-
Lithiation and Halogen Dance:
-
In a separate flame-dried flask, dissolve 2,4-dibromopyridine (2.37 g, 10 mmol) in anhydrous THF (30 mL).
-
Slowly add the solution of 2,4-dibromopyridine to the freshly prepared LDA solution at -78 °C via a cannula.
-
Stir the reaction mixture at -78 °C for 2 hours. During this time, the halogen dance will proceed to the thermodynamic equilibrium.
-
-
Iodination:
-
Dissolve iodine (2.79 g, 11 mmol) in anhydrous THF (20 mL).
-
Add the iodine solution dropwise to the reaction mixture at -78 °C. The dark color of the iodine should dissipate upon addition.
-
Stir the reaction mixture at -78 °C for an additional 1 hour.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (to remove any unreacted iodine), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
-
Visualizing the Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting and Optimization: A Scientist's Perspective
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete lithiation or halogen dance.- Presence of moisture or air.- Inefficient quenching. | - Ensure slow addition of reagents at the specified temperatures.- Use freshly distilled, anhydrous solvents and flame-dried glassware under an inert atmosphere.- Ensure the iodine solution is added slowly and the reaction is stirred for the full duration. |
| Formation of Multiple Isomers | - Reaction temperature too high, leading to side reactions or incomplete rearrangement.- Quenching before thermodynamic equilibrium is reached. | - Maintain strict temperature control at -78 °C throughout the lithiation and halogen dance steps.- Ensure the 2-hour stirring time for the halogen dance is followed. |
| Recovery of Starting Material | - Insufficient LDA.- Inactive n-BuLi. | - Titrate the n-BuLi solution before use to determine its exact concentration.- Use a slight excess of freshly prepared LDA. |
Safety Protocol: A Commitment to a Secure Laboratory Environment
-
n-Butyllithium: Pyrophoric and corrosive. Handle under an inert atmosphere in a fume hood. Wear flame-retardant lab coat, safety glasses, and appropriate gloves. Have a Class D fire extinguisher readily available.
-
Diisopropylamine and THF: Flammable and irritant. Handle in a well-ventilated fume hood.
-
Iodine: Harmful if inhaled or swallowed. Avoid creating dust.
-
Cryogenic Temperatures: Use appropriate insulated gloves when handling dry ice and acetone baths to prevent cold burns.
Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work. A thorough risk assessment should be conducted.
Conclusion: The Halogen Dance as a Strategic Tool in Synthesis
The halogen dance reaction provides a powerful and direct route to this compound, a valuable synthetic intermediate. By understanding the intricate mechanistic details and carefully controlling the reaction parameters, researchers can harness this elegant transformation to access complex pyridine scaffolds with high regioselectivity. This guide serves as a comprehensive resource to empower scientists in their pursuit of novel molecular architectures for the advancement of drug discovery and materials science.
References
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- Sammakia, T., Stangeland, E. L., & Whitcomb, M. C. (Year). Total Synthesis of Caerulomycin C via the Halogen Dance Reaction. Organic Letters.
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- Knochel, P., et al. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.
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- Wikipedia. Halogen dance rearrangement.
- Snieckus, V., et al. (Year). Kinetic and thermodynamic stability of lithio anions in the synthesis of substituted arylsulfonamides.
- Collum, D. B., et al. (Year).
- Cossy, J., et al. (Year). Synthesis of 2,4-Dibromopyridine and 4,4'-Dibromo-2,2'-bipyridine.
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- Mehl, L. (Year).
- LibreTexts. 2.4: Acetone Iodine kinetics.
- Jensen, J. O. (Year). Stability and Reversibility of Lithium Borohydrides Doped by Metal Halides and Hydrides.
- Kulkarni, S., & Shukla, S. T. (2015). Kinetics of iodination of acetone, catalyzed by HCl and H2SO4 - a colorimetric. Journal of Chemical and Pharmaceutical Research, 7(8), 226-229.
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Foreword: The Strategic Advantage of Orthogonal Reactivity
An In-Depth Technical Guide to the Applications of 4-Bromo-2-iodopyridine in Medicinal Chemistry
In the intricate chess game of medicinal chemistry, the ability to selectively modify a molecule at specific positions is paramount. The pyridine scaffold, a privileged core in countless pharmaceuticals, often requires precise, stepwise functionalization to achieve the desired biological activity and pharmacokinetic profile.[1] this compound has emerged as a uniquely powerful building block, not merely as another dihalogenated heterocycle, but as a strategic tool.[1][2] Its utility is rooted in a fundamental principle of organic chemistry: the differential reactivity of its carbon-halogen bonds. The significantly weaker carbon-iodine bond allows for selective chemistry at the 4-position, while the more robust carbon-bromine bond remains a latent reactive handle for subsequent transformations.[2][3] This guide provides an in-depth exploration of how this "orthogonal reactivity" is leveraged in the synthesis of complex, medicinally relevant molecules, particularly in the realm of targeted therapies like kinase inhibitors.
Core Principles: Understanding the Reactivity Hierarchy
The synthetic utility of this compound is entirely dependent on the predictable and exploitable difference in reactivity between the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions.[2] This reactivity is governed by the bond dissociation energies, which dictate the ease of the initial, often rate-limiting, oxidative addition step in the catalytic cycle.[2][3]
The established reactivity order is: C–I > C–Br > C–Cl .[2][4]
This hierarchy means that under carefully controlled conditions, a Pd(0) catalyst will selectively insert into the C-I bond at the 4-position, leaving the C-Br bond at the 2-position untouched.[1][3] This allows for a modular, sequential approach to building molecular complexity, a critical advantage in constructing libraries for structure-activity relationship (SAR) studies.[2]
Caption: Differential reactivity of halogen sites on this compound.
The Workhorse Reactions: Palladium-Catalyzed Cross-Coupling
The selective functionalization of this compound is primarily achieved through three main classes of palladium-catalyzed cross-coupling reactions. These methods form the cornerstone of its application in drug discovery.[1][2]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust and versatile method for creating carbon-carbon bonds between the pyridine core and various aryl or vinyl fragments.[5][6] When applied to this compound, the reaction demonstrates exceptional regioselectivity for the C-4 position.[2][3] This is invaluable for introducing key structural motifs that can interact with target proteins.
Causality in Protocol Design: The choice of catalyst, ligand, and base is critical. For heteroaryl halides, electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) are often preferred as they accelerate the reductive elimination step, which can be sluggish for electron-deficient substrates. The base (e.g., K₂CO₃, K₃PO₄) is not merely a proton scavenger; it activates the boronic acid partner, forming a more nucleophilic boronate species essential for the transmetalation step.[5]
Table 1: Comparative Conditions for Selective Suzuki-Miyaura Coupling at C-4 [3]
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 | Standard, reliable conditions for aryl iodides. |
| PdCl₂(dppf) | K₃PO₄ | Dioxane | 100 | 16 | 90-98 | Effective for a broad range of boronic acids. |
| Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~90-98 | Highly active catalyst, allows for lower loading. |
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask, add the arylboronic acid (1.2 equiv), base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Reagent Addition: Add this compound (1.0 equiv).
-
Atmosphere Purge: Seal the flask, then evacuate and backfill with argon three times to ensure an inert atmosphere. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-Dioxane and water) via syringe. Degassing prevents oxygen from interfering with the catalytic cycle.
-
Reaction Execution: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the 2-bromo-4-arylpyridine.
Sonogashira Coupling: Introducing Alkynyl Scaffolds
The Sonogashira reaction provides a powerful means to install alkynyl groups, which serve as rigid linkers or precursors for further transformations in drug candidates.[7][8] The reaction of this compound is highly selective for the C-4 iodo position under standard conditions.[9][10]
Causality in Protocol Design: This reaction uniquely employs a dual-catalyst system: a palladium complex to activate the aryl halide and a copper(I) salt (typically CuI) to activate the alkyne.[7][9] The copper co-catalyst facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center. The amine base (e.g., Et₃N) is crucial, serving both as a solvent and to neutralize the HX by-product. Rigorous exclusion of oxygen is vital to prevent the unwanted oxidative homocoupling of the alkyne (Glaser coupling).[10]
-
Inert Atmosphere Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) iodide co-catalyst (CuI, 2-10 mol%).
-
Atmosphere Purge: Evacuate and backfill the flask with argon three times.
-
Solvent and Base Addition: Add an anhydrous, deoxygenated solvent (e.g., THF) and an amine base (e.g., Et₃N, 2-3 equiv) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise to the mixture.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the 4-alkynyl-2-bromopyridine.[9]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The formation of C-N bonds is arguably one of the most important transformations in medicinal chemistry, as the amino group is a key pharmacophore. The Buchwald-Hartwig amination allows for the direct coupling of amines with aryl halides.[11] With this compound, this reaction can be directed to the C-4 position, enabling the introduction of primary or secondary amines.[12]
Causality in Protocol Design: The success of this reaction hinges on the catalytic system. The palladium precursor and a specialized, sterically hindered biarylphosphine ligand (e.g., BINAP, XPhos) are essential.[11][13] These bulky ligands promote the formation of a monoligated palladium species, which is crucial for efficient oxidative addition and the final, often rate-limiting, reductive elimination step that forms the C-N bond.[11] A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine, forming the palladium amido complex necessary for the catalytic cycle.[13]
-
Inert Atmosphere Setup: In a glovebox or using Schlenk techniques, charge a Schlenk vessel with the amine (1.2 equiv), the palladium catalyst (e.g., [Pd₂(dba)₃], 1-2 mol%), the phosphine ligand (e.g., (±)-BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).
-
Reagent Addition: Add this compound (1.0 equiv) and anhydrous, degassed toluene.
-
Reaction Execution: Seal the vessel and heat the mixture with stirring (e.g., 80-110 °C). The reaction progress should be monitored carefully by LC-MS.
-
Workup: After cooling to room temperature, quench the reaction by adding water or saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography to yield the 4-amino-2-bromopyridine derivative.
Application in Kinase Inhibitor Synthesis: A Case Study
The true power of this compound is realized in its application to the synthesis of complex, biologically active molecules.[14] Kinase inhibitors, a cornerstone of modern oncology and inflammation therapy, often feature polysubstituted heterocyclic cores.[1][15][16] The modular approach enabled by this compound is ideally suited for this purpose.
A common strategy involves a sequential cross-coupling workflow. First, a Sonogashira or Suzuki reaction is performed at the reactive C-4 position to install a key pharmacophore. The resulting 2-bromo-4-substituted pyridine intermediate is then subjected to a second coupling reaction, such as a Buchwald-Hartwig amination, at the C-2 position to complete the synthesis of the target molecule.[1][2]
Caption: A typical workflow for synthesizing kinase inhibitors.
This stepwise functionalization allows medicinal chemists to rapidly generate analogues by varying the coupling partners (R1 and R2) at each stage, efficiently exploring the SAR and optimizing for potency and selectivity against targets like p38 MAP kinase or BRAF V600E.[1]
Target Context: The p38 MAPK Signaling Pathway
Many inhibitors synthesized using this building block target key nodes in cellular signaling pathways implicated in disease. For example, the p38 MAPK pathway is a crucial regulator of inflammatory responses.[2]
Caption: Inhibition of the p38 MAPK pathway by a synthesized agent.
Conclusion and Future Outlook
This compound is more than a simple reagent; it is a strategic platform for the efficient construction of complex, polysubstituted pyridines.[1][17] Its predictable, regioselective reactivity in cornerstone cross-coupling reactions streamlines synthetic routes, simplifies purification, and accelerates the exploration of chemical space.[2] For researchers, scientists, and drug development professionals, mastering the application of this building block provides a distinct advantage in the quest for novel therapeutic agents. As synthetic methodologies continue to evolve, the strategic utility of reagents like this compound will undoubtedly expand, further cementing its role as an indispensable tool in medicinal chemistry.
References
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-chloro-6-iodopyridin-3-ol. Benchchem.
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider.
- 4-Bromo-2-iodo-pyridine | 100523-83-9. Biosynth.
- A Comparative Analysis of Reactivity: 2-Bromo- 4-iodopyridine vs. 2-Chloro-4-iodopyridine in Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.
- An In-depth Technical Guide to the Synthesis of 2-Bromo-4-iodopyridine
- The Strategic Utility of 2-Bromo-4-iodopyridine in Modern Medicinal Chemistry: A Technical Guide. Benchchem.
- Benchmarking 2-Bromo-4-iodopyridine: A Comparative Guide for Drug Discovery and Synthesis. Benchchem.
- Synthesis of Biologically Active Molecules through Multicomponent Reactions.
- Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors.
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- Application Notes and Protocols for the Regioselective Sonogashira Reaction of 2-Bromo-4-iodopyridine. Benchchem.
- Buchwald–Hartwig amin
- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorpor
- Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2.
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.
- Technical Support Center: Buchwald-Hartwig Amination of 2-Bromo-4-iodopyridine. Benchchem.
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- Sonogashira Coupling. Organic Chemistry Portal.
- Sonogashira coupling. Wikipedia.
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- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
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The Strategic Linchpin: A Technical Guide to 4-Bromo-2-iodopyridine in Modern Agrochemical Research
Abstract
In the competitive landscape of agrochemical discovery, the efficient construction of novel molecular architectures with high biological potency is paramount. Substituted pyridines represent a privileged scaffold, forming the core of numerous successful fungicides, herbicides, and insecticides.[1] This guide delves into the chemistry and application of 4-Bromo-2-iodopyridine (CAS 100523-83-9), a uniquely functionalized heterocyclic building block. We will explore the foundational principles of its regioselective reactivity and demonstrate its strategic importance in the synthesis of advanced agrochemical precursors. This document is intended for researchers, synthetic chemists, and development professionals seeking to leverage advanced intermediates for the rational design of next-generation crop protection agents.
Introduction: The Power of Differentiated Reactivity
The pyridine ring is a cornerstone of modern agrochemicals due to its favorable physicochemical properties and ability to interact with a wide range of biological targets.[2] However, the creation of polysubstituted pyridines with precise regiochemistry presents a significant synthetic challenge. This compound emerges as a solution of strategic elegance.
Its value lies not in the mere presence of two halogen atoms, but in their pronounced differential reactivity. The carbon-iodine (C-I) bond at the 4-position is significantly more labile and susceptible to oxidative addition by transition metal catalysts than the more robust carbon-bromine (C-Br) bond at the 2-position.[1][3] This reactivity gap (C-I >> C-Br > C-Cl) is the cornerstone of its utility, enabling chemists to perform sequential, site-selective cross-coupling reactions. This allows for the controlled, stepwise introduction of different functionalities at two distinct vectors on the pyridine core, a critical capability for building the complex scaffolds required for modern agrochemicals and conducting detailed structure-activity relationship (SAR) studies.[3]
Core Chemistry: Mastering Regioselective Functionalization
The primary engine for unlocking the potential of this compound is the palladium-catalyzed cross-coupling reaction. Under carefully controlled conditions, the palladium catalyst will selectively activate the C-I bond, leaving the C-Br bond untouched for subsequent transformations.
This two-step approach is fundamental to its application. The first reaction, typically a Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig amination, proceeds at the C-4 position. The resulting 2-bromo-4-substituted pyridine is itself a valuable intermediate, where the remaining bromine can be targeted in a second, often more forcing, cross-coupling reaction or displaced via nucleophilic aromatic substitution (SNAr).[3]
Application Case Study: Synthesis of a Core Fungicidal Scaffold
A prevalent structural motif in modern fungicides is the 2-alkoxy-4-arylpyridine core.[3] This scaffold is a key component of certain succinate dehydrogenase inhibitors (SDHIs), a major class of fungicides that disrupt the fungal respiratory chain.[4] this compound is an ideal starting material for the convergent synthesis of this critical intermediate.
The synthetic strategy involves two key stages:
-
Suzuki-Miyaura Coupling: Introduction of a desired aryl group at the C-4 position.
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of the C-2 bromine with an alkoxide.
Quantitative Data Summary
The following table summarizes representative data for the key steps in the synthesis of a fungicidal scaffold precursor. Yields are indicative and will vary based on the specific substrates and optimization.
| Step | Reaction Type | Electrophile | Nucleophile/Reagent | Catalyst/Base | Typical Yield |
| 1 | Suzuki-Miyaura | This compound | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 85-95% |
| 2 | SNAr | 2-Bromo-4-(4-chlorophenyl)pyridine | Sodium methoxide | N/A | >90% |
Detailed Experimental Protocols
The following protocols are provided as robust starting points. As with any reaction, optimization for specific substrates is recommended. All procedures must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
Protocol 1: Synthesis of 2-Bromo-4-arylpyridine via Suzuki-Miyaura Coupling
-
System Validation: This protocol is self-validating through reaction monitoring. The disappearance of the this compound starting material and the appearance of a new, less polar spot by Thin Layer Chromatography (TLC) or a new peak with the expected mass by LC-MS confirms successful C-4 coupling. The integrity of the C-Br bond is confirmed by the mass spectrum and NMR of the isolated product.
-
Methodology:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with Argon three times to ensure an inert atmosphere.
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Via syringe, add a degassed 4:1 mixture of 1,4-dioxane and water. The reaction volume should be sufficient to create a stirrable slurry.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress every 1-2 hours by TLC or LC-MS. The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-Bromo-4-arylpyridine product.[3]
-
Protocol 2: Synthesis of 2-Alkoxy-4-arylpyridine via Nucleophilic Aromatic Substitution (SNAr)
-
System Validation: The reaction's success is validated by the complete consumption of the 2-bromo-4-arylpyridine starting material. The formation of the desired product is confirmed by spectroscopic analysis (NMR, MS), which will show the disappearance of the C-Br bond and the appearance of the alkoxy group signals.
-
Methodology:
-
Prepare a solution of sodium alkoxide by carefully adding sodium metal (1.5 eq) to the corresponding anhydrous alcohol (e.g., methanol, ethanol) in an oven-dried flask under an inert atmosphere. Allow the sodium to react completely.
-
In a separate Schlenk flask, dissolve the 2-Bromo-4-arylpyridine intermediate (1.0 eq) in the same anhydrous alcohol.
-
Slowly add the sodium alkoxide solution to the solution of the pyridine derivative at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench by adding water.
-
Remove the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2-Alkoxy-4-arylpyridine, which can be further purified by chromatography or crystallization if necessary.
-
Future Outlook
The modularity offered by this compound makes it an exceptionally powerful tool for agrochemical discovery. The ability to independently and sequentially introduce diverse functionalities at the C-2 and C-4 positions provides a robust platform for rapidly generating libraries of novel compounds. This facilitates extensive SAR studies, allowing researchers to fine-tune properties such as target site affinity, spectrum of activity, and metabolic stability. As the demand for more effective and environmentally benign crop protection solutions grows, the strategic use of versatile building blocks like this compound will be indispensable in the rational design and synthesis of the next generation of agricultural active ingredients.
References
- BenchChem (2025). Understanding the Chemistry: Synthesis Applications of 2-Bromo-4-methylpyridine.
- Liu, C., Guan, A., et al. (2025). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods.
- Google Patents (1976). Process for the manufacture of bromopyridines. US3974166A.
- Google Patents (1991). Pyridine derivatives, their preparation and their use as fungicides. EP0385267A3.
- Lipshutz, B. H., et al. (2019). A Sustainable 1-Pot, 3-Step Synthesis of Boscalid Using Part per Million Level Pd Catalysis in Water. Organic Process Research & Development.
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- Google Patents (2013). Pyridine derivatives. WO2013049559A1.
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Discovery and history of 4-Bromo-2-iodopyridine
An In-depth Technical Guide to the Discovery, Synthesis, and Application of 4-Bromo-2-iodopyridine
Abstract
This technical guide provides a comprehensive exploration of this compound (CAS No: 100523-83-9), a pivotal heterocyclic building block in modern organic synthesis.[1][2] Addressed to researchers, medicinal chemists, and process development scientists, this document delves into the historical context of its synthesis, details modern, field-proven synthetic protocols, and illuminates its strategic application in drug discovery. The guide emphasizes the causality behind experimental choices, particularly the regiochemical control offered by the compound's unique electronic and steric properties. Detailed methodologies for synthesis and subsequent functionalization are provided, alongside spectroscopic characterization data, comparative analyses of synthetic routes, and visualizations of reaction workflows and relevant biological pathways.
Introduction: A Strategically Differentiated Pyridine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[3] The introduction of multiple halogen atoms onto this ring system creates versatile synthetic handles for constructing diverse and complex molecular architectures, primarily through transition-metal-catalyzed cross-coupling reactions.[3] Among the vast array of dihalogenated pyridines, this compound stands out as a reagent of significant strategic value.[3][4]
Its utility is rooted in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the order of reactivity is generally I > Br > Cl.[4] this compound leverages this principle, possessing a highly reactive carbon-iodine (C-I) bond at the 4-position and a less reactive carbon-bromine (C-Br) bond at the 2-position. This intrinsic electronic difference allows for exquisite regioselectivity, enabling chemists to perform sequential, site-selective functionalizations.[3][5] This guide will explore the discovery and synthesis of this key intermediate and demonstrate its power in the controlled assembly of polysubstituted pyridine derivatives.
Physicochemical Properties and Safety Profile
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Source |
| CAS Number | 100523-83-9 | [1] |
| Molecular Formula | C₅H₃BrIN | [1] |
| Molecular Weight | 283.89 g/mol | [1] |
| Appearance | Solid or Semi-solid | [1] |
| Storage | Keep in dark place, inert atmosphere, 2-8°C | [1] |
| InChI Key | MZWFYABOEZMENB-UHFFFAOYSA-N | [1] |
Safety Information: this compound is classified as a warning-level hazardous substance.[1]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
-
Pictogram: GHS07 (Exclamation mark).[1]
Users must consult the full Safety Data Sheet (SDS) before handling and employ appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, while working in a well-ventilated fume hood.
Discovery and the Evolution of Synthesis
The synthesis of polysubstituted pyridines has been a long-standing challenge in organic chemistry. While classical methods often built the ring from acyclic precursors, modern approaches increasingly rely on the functionalization of pre-formed pyridine rings. The development of synthetic routes to this compound is intrinsically linked to the pioneering work on base-catalyzed halogen migration on heterocyclic systems, a phenomenon famously known as the "halogen dance."
The foundational work by scientists like den Hertog and Quéguiner in the mid to late 20th century established that under the influence of strong bases like lithium diisopropylamide (LDA), halogen atoms on a pyridine ring could migrate from their initial position to a more thermodynamically stable one.[6] This rearrangement typically proceeds via a series of deprotonation and halogen-metal exchange steps. This mechanistic understanding paved the way for the development of elegant and concise syntheses of otherwise inaccessible substitution patterns, including that of this compound.
Modern Synthesis: The "Halogen Dance" Reaction
The most efficient and widely adopted method for synthesizing this compound is a one-pot "halogen dance" reaction starting from the readily available 2-bromopyridine.[7][8] This method relies on precise control of stoichiometry and temperature to achieve a kinetically controlled deprotonation followed by a thermodynamically driven rearrangement.
Causality and Experimental Rationale:
-
Initial Deprotonation: The process begins with the deprotonation of 2-bromopyridine using a strong, sterically hindered base, LDA, at an extremely low temperature (-95°C to -75°C). The C-3 proton is the most acidic due to the inductive effect of the adjacent bromine atom, leading to the formation of 2-bromo-3-lithiopyridine. The low temperature is critical to prevent undesired side reactions and decomposition.
-
Iodination: The resulting organolithium intermediate is trapped with molecular iodine (I₂), installing an iodine atom at the 3-position to form 2-bromo-3-iodopyridine.
-
The "Dance": A second equivalent of LDA is introduced. This induces a subsequent deprotonation and a series of halogen-metal exchange steps, causing the iodine atom to "dance" from the 3-position to the more thermodynamically stable 4-position. The driving force for this rearrangement is the formation of the more stable 4-iodo-3-lithiopyridine intermediate, which is then quenched upon workup to yield the final product.
Caption: Workflow for the "Halogen Dance" synthesis.
Detailed Experimental Protocol: Synthesis of this compound [7][8]
-
Apparatus Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous tetrahydrofuran (THF) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
LDA Preparation: Cool the THF to -78°C (dry ice/acetone bath). Add diisopropylamine (2.2 equivalents) followed by the dropwise addition of n-butyllithium (2.2 equivalents). Stir the solution for 30 minutes at -78°C to generate LDA.
-
Initial Reaction: Cool the LDA solution to -95°C (liquid nitrogen/ethanol bath). Slowly add a solution of 2-bromopyridine (1.0 equivalent) in anhydrous THF dropwise, ensuring the internal temperature remains below -90°C. Stir for 1 hour.
-
Iodination: Add a solution of iodine (1.1 equivalents) in anhydrous THF dropwise to the reaction mixture at -95°C. Stir for an additional 30 minutes.
-
Rearrangement (Halogen Dance): At this stage, a second portion of LDA (prepared separately or using the excess from the initial step if stoichiometry is adjusted) is effectively present or added to initiate the dance. Allow the reaction temperature to slowly rise to -75°C and maintain for 1-2 hours.
-
Quenching: Slowly warm the reaction to 0°C and quench by the careful, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Work-up and Purification: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate or diethyl ether (3x). Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (to remove excess iodine) and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid. A yield of 65% has been reported for this transformation.[9]
Alternative Route: The N-Oxide Strategy
A more traditional, multi-step approach involves the initial activation of the pyridine ring via the formation of a pyridine N-oxide.[7] While longer, this route avoids the use of cryogenic temperatures and pyrophoric alkyllithium reagents, which can be a consideration for scale-up.
Reaction Sequence:
-
N-Oxidation: 2-Bromopyridine is oxidized to 2-bromopyridine N-oxide using an oxidant like hydrogen peroxide in acetic acid.
-
Nitration: The N-oxide is a key intermediate that directs electrophilic substitution to the 4-position. Nitration using a mixture of fuming nitric acid and sulfuric acid installs a nitro group at C4.
-
Deoxygenation/Reduction: The nitro group is reduced to an amine, and the N-oxide is simultaneously or subsequently deoxygenated. Common reagents include iron powder in acidic media or catalytic hydrogenation. This yields 4-amino-2-bromopyridine.
-
Sandmeyer Reaction: The final step is a diazotization of the 4-amino group with sodium nitrite in an acidic medium, followed by treatment with potassium iodide (KI) to introduce the iodine atom, yielding the target molecule.
Caption: Synthetic pathway via the N-oxide intermediate.
Comparative Analysis of Synthetic Routes
| Feature | "Halogen Dance" Method | N-Oxide Strategy |
| Step Economy | High (often one-pot) | Low (multi-step) |
| Yield | Good to excellent (e.g., 65% reported)[9] | Variable, often lower overall yield |
| Reagents | Pyrophoric (n-BuLi), cryogenic conditions | Corrosive acids, standard conditions |
| Scalability | Challenging due to exotherms and low T | More straightforward, but more unit operations |
| Simplicity | Conceptually elegant, requires precise control | Classical, robust, but lengthy procedure |
The Cornerstone of Reactivity: Regioselective Cross-Coupling
The synthetic power of this compound is most evident in its application in sequential palladium-catalyzed cross-coupling reactions. The significant difference in the bond dissociation energies of the C-I and C-Br bonds allows for the selective functionalization of the 4-position under conditions that leave the 2-position untouched.
Caption: Regioselective functionalization of this compound.
This predictable reactivity enables a modular approach to building complex molecules. A coupling partner can be installed at the C-4 position first, and then a second, different partner can be introduced at the C-2 position, often by simply modifying the catalyst or increasing the reaction temperature.
Application in Drug Discovery: Synthesis of Kinase Inhibitors
The 2,4-disubstituted pyridine motif is a common feature in many kinase inhibitors, which are a cornerstone of modern oncology and immunology. This compound is an ideal starting material for building libraries of these compounds. For example, it serves as a key precursor in the synthesis of inhibitors targeting pathways like p38 MAP kinase and BRAF, which are critical regulators of inflammation and cell proliferation.[3][4]
The general strategy involves a Suzuki-Miyaura or similar coupling at the C-4 position to install a key aryl or heteroaryl group, followed by a Buchwald-Hartwig amination or another C-N bond-forming reaction at the C-2 position to introduce a side chain that often interacts with the hinge region of the kinase active site.
Caption: Inhibition of the MAPK pathway by a BRAF inhibitor.
Spectroscopic Characterization
Accurate characterization is essential for confirming the identity and purity of this compound. The following data is based on experimentally derived values from literature sources.
| Technique | Data |
| ¹H NMR | δ 8.31 (d, J = 5.2 Hz, 1H), 7.70 (s, 1H), 7.41 (d, J = 5.2 Hz, 1H).[10] |
| ¹³C NMR | Predicted values suggest peaks around δ 152 (C-6), 145 (C-3), 142 (C-2), 135 (C-5), and 95 (C-4). |
| Mass Spec (MS) | The molecular ion peak (M+) would be expected at m/z ≈ 283, with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br/⁸¹Br). |
| Infrared (IR) | Expected peaks include aromatic C-H stretching (~3100-3000 cm⁻¹) and C=C/C=N ring stretching vibrations (~1570-1420 cm⁻¹). |
Conclusion
This compound is a testament to the power of strategic design in synthetic reagents. Its discovery and development, born from a deep understanding of reaction mechanisms like the halogen dance, have provided the scientific community with a robust and reliable tool. The compound's predictable regioselectivity in cross-coupling reactions streamlines the synthesis of complex, polysubstituted pyridines, accelerating research in drug discovery, materials science, and agrochemicals. For any scientist working to construct highly functionalized heterocyclic systems, this compound represents an invaluable and enabling building block.
References
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- Iodopyridine: Common isomorphs, synthesis, side effects and applications. (n.d.). Chempanda.
- Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. (2023). ACS Publications.
- SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. (2008). Semantic Scholar.
- 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. (2022). ACS Publications.
- Synthesis of 2,4-Dibromopyridine and 4,4'-Dibromo-2,2'-bipyridine. Efficient Usage in Selective Bromine-Substitution under Palladium-Catalysis. (2008). ResearchGate.
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- Supporting Information. (n.d.).
- One-pot cascade synthesis of dibenzothiophene-based heterobiaryls from dibenzothiophene-5-oxide. (2023). Royal Society of Chemistry.
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- 2, 4-disubstituted pyrimidines useful as kinase inhibitors. (n.d.). ResearchGate.
- Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. (2020). Royal Society of Chemistry.
- 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. (2024). Frontiers.
- CN102603622B - Synthetic method of 2-amino-4-bromopyridine. (n.d.). Google Patents.
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- CAS No : 100523-83-9| Chemical Name : this compound. (n.d.). Pharmaffiliates.
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An In-depth Technical Guide to the Safe Handling of 4-Bromo-2-iodopyridine
This guide provides a comprehensive overview of the essential safety and handling procedures for 4-Bromo-2-iodopyridine, a versatile heterocyclic building block used in the synthesis of complex organic molecules for pharmaceuticals and functional materials.[1][2][3] Given its toxicological profile and reactivity, a thorough understanding and implementation of stringent safety protocols are paramount for all personnel handling this compound. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and self-validating protocols to ensure a safe laboratory environment.
Hazard Identification and Risk Assessment: A Proactive Approach
The cornerstone of safe laboratory practice is a comprehensive understanding of the intrinsic hazards of a substance. This compound, like many halogenated pyridines, presents multiple health risks that necessitate careful management.
GHS Classification and Toxicological Profile
While a complete toxicological profile for this compound is not extensively documented, data from Safety Data Sheets (SDS) and analogous compounds allow for a robust hazard assessment.[4][5] The compound is classified with the GHS07 pictogram, indicating it is an irritant and harmful.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | Signal Word |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | Warning |
Source: Synthesized from multiple supplier SDS.[4][5]
The toxicity of halogenated pyridines can be significant. Studies on related compounds, such as 2-bromopyridine, indicate potential for severe health effects, including being toxic if swallowed and fatal in contact with skin.[6] Although this compound is not classified as acutely toxic via the dermal route, the general toxicity of this class of compounds warrants extreme caution to prevent any skin contact. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[7]
The causality behind these classifications lies in the chemical nature of the molecule. Halogenated aromatic compounds can interfere with biological processes, and their ability to be absorbed through the skin, mucous membranes, and the gastrointestinal tract leads to systemic effects. Irritation to the skin, eyes, and respiratory tract is a common feature of such reactive organic molecules.
Physicochemical Properties and Stability
Understanding the physical and chemical properties of this compound is crucial for safe storage and handling.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₃BrIN | [1] |
| Molecular Weight | 283.89 g/mol | [1][8] |
| Appearance | White to yellow to orange crystalline powder or solid | [1][7] |
| Melting Point | 61-68 °C | [1] |
| Storage Temperature | 2-8°C, in a dark place under an inert atmosphere | [1] |
This compound is sensitive to light and air and should be stored accordingly to prevent degradation.[1] It is incompatible with strong oxidizing agents and strong acids.[7][9] Upon thermal decomposition, it may release hazardous gases, including carbon oxides, nitrogen oxides (NOx), hydrogen bromide, and hydrogen iodide.[7]
The Hierarchy of Controls: A Multi-layered Defense
To mitigate the risks associated with handling this compound, a multi-layered approach based on the hierarchy of controls is essential. This framework prioritizes the most effective control measures to ensure personnel safety.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
-
Elimination/Substitution: For many research applications, eliminating or substituting this compound is not feasible due to its unique chemical properties.[1][2]
-
Engineering Controls: These are the primary and most crucial line of defense. Always handle this compound in a certified chemical fume hood to prevent inhalation of dust or vapors.[10] The fume hood should have adequate airflow and be located in a well-ventilated area.[7][11] An eyewash station and safety shower must be readily accessible in the immediate work area.[4][7]
-
Administrative Controls: These are the work practices that reduce exposure. Develop and strictly follow a Standard Operating Procedure (SOP) for handling this compound. Do not work alone. Ensure all users are trained on the specific hazards and handling procedures. Do not eat, drink, or smoke in the laboratory.[10][11]
-
Personal Protective Equipment (PPE): PPE is the final barrier and must be used in conjunction with engineering and administrative controls.
Personal Protective Equipment (PPE): The Final Barrier
A stringent PPE protocol is mandatory when handling this compound.[12]
Table 3: Mandatory PPE for Handling this compound
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles and Face Shield | Goggles must provide a complete seal around the eyes. A face shield should be worn over goggles, especially when there is a risk of splashing.[12][13] |
| Hands | Double Nitrile Gloves or Neoprene/Butyl Gloves | For incidental contact, double-gloving with nitrile gloves is recommended. For direct handling or risk of splash, heavy-duty neoprene or butyl rubber gloves should be worn.[12] Gloves must be changed immediately upon contamination.[12] |
| Body | Chemical-Resistant Laboratory Coat | A fully buttoned, long-sleeved lab coat is required.[12] |
| Respiratory | NIOSH/MSHA Approved Respirator | A respirator may be required if work is performed outside a fume hood or if there is a potential for aerosol generation.[14] |
Standard Operating Procedures: A Step-by-Step Guide to Safety
Adherence to a detailed SOP is critical for minimizing risk.
Handling and Dispensing
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on all required PPE as detailed in Table 3 before entering the designated handling area.[12]
-
Weighing and Transfer: Carefully weigh and transfer the solid this compound within the fume hood.[12] Use non-sparking tools.[10]
-
Solution Preparation: If preparing a solution, add the compound slowly to the solvent to avoid splashing.[12]
-
Post-Handling: Decontaminate all surfaces within the fume hood that may have come into contact with the compound.[12] Carefully remove PPE, avoiding contact with any potentially contaminated outer surfaces. Remove gloves last and wash hands thoroughly with soap and water.[11][12]
Storage
-
Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances.[4][7]
-
The recommended storage temperature is 2-8°C.[1]
-
Keep in a dark place and under an inert atmosphere (e.g., argon or nitrogen) due to its sensitivity to light and air.[1]
Emergency Procedures: Preparedness and Response
Immediate and appropriate action is crucial in the event of an accidental exposure or spill.
Caption: Immediate first aid actions following an exposure event.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[7][12] Seek immediate medical attention.[15]
-
Skin Contact: Promptly wash the contaminated skin with soap and water for at least 15 minutes while removing all contaminated clothing.[7][16] If irritation persists, get medical advice.[7]
-
Inhalation: Move the exposed person to fresh air at once.[4][16] If breathing has stopped or is difficult, perform artificial respiration and provide oxygen if available.[7][16] Get medical attention as soon as possible.[16]
-
Ingestion: Do NOT induce vomiting.[7] Rinse mouth with water.[7] Never give anything by mouth to an unconscious person.[7] Get medical attention immediately.[7][16]
Spill and Leak Procedures
-
Minor Spills: Evacuate unnecessary personnel. Wearing appropriate PPE, absorb the spill with inert material (e.g., sand, vermiculite) and place it into a suitable, sealed container for disposal.[7][11] Clean the spill area thoroughly.
-
Major Spills: Evacuate the area immediately and alert emergency services. Prevent the spill from entering drains or waterways.[7][11]
Waste Disposal
Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[7] Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[4][7] Do not reuse empty containers; they should be disposed of as unused product.[7]
Conclusion
This compound is a valuable research chemical whose safe use is contingent upon a comprehensive understanding of its hazards and the strict implementation of safety protocols. By adhering to the principles of the hierarchy of controls, utilizing appropriate PPE, following established SOPs, and being prepared for emergencies, researchers can mitigate the risks and maintain a safe laboratory environment.
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Solubility of 4-Bromo-2-iodopyridine in organic solvents
An In-depth Technical Guide to the Solubility of 4-Bromo-2-iodopyridine in Organic Solvents
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility of this compound, a critical building block in modern medicinal chemistry and materials science. Recognizing that quantitative solubility data for this compound is not widely published, this document emphasizes the foundational principles governing its solubility, provides a qualitative profile based on available information, and equips researchers with a robust experimental protocol to determine precise solubility in their own laboratory settings.
Introduction: The Strategic Importance of this compound
This compound is a strategically vital heterocyclic intermediate. Its utility stems from the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the more robust carbon-bromine bond.[1] This inherent regioselectivity allows for a stepwise and controlled functionalization of the pyridine core, making it an invaluable scaffold for constructing complex molecular architectures, particularly in the development of kinase inhibitors for oncology and inflammatory diseases.[1]
A thorough understanding of the solubility of this compound is a prerequisite for its effective use. Solubility dictates the choice of reaction media, influences reaction kinetics, and is a critical parameter in developing purification methods such as crystallization and chromatography. This guide serves to bridge the gap in the existing literature by providing both theoretical insights and practical, actionable protocols.
Theoretical Principles of Solubility
The solubility of a solute in a solvent is governed by the principle "like dissolves like," which relates to the polarity of the molecules involved.[2][3] The molecular structure of this compound provides clear indicators of its expected solubility behavior.
-
Molecular Structure and Polarity: The pyridine ring contains a nitrogen atom, which is more electronegative than carbon, resulting in a dipole moment that makes the molecule polar.[4] The nitrogen's lone pair of electrons can also act as a hydrogen bond acceptor.[5]
-
Influence of Halogen Substituents: The bromine and iodine atoms are large, polarizable halogens that contribute significantly to the molecule's overall molecular weight (283.89 g/mol ) and van der Waals forces.[6] While they increase the molecule's polarity compared to pyridine, they also add considerable nonpolar surface area.
-
Expected Behavior:
-
Polar Aprotic Solvents: Due to its significant dipole moment, this compound is expected to be highly soluble in polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF). These solvents can effectively solvate the polar pyridine ring.
-
Polar Protic Solvents: Solubility in polar protic solvents like alcohols (methanol, ethanol) is anticipated to be good, facilitated by hydrogen bonding between the solvent's hydroxyl group and the pyridine nitrogen.[7][8] Its solubility in water is expected to be low, a common trait for organic molecules with a limited capacity for hydrogen bonding relative to their size.[7]
-
Nonpolar Solvents: In nonpolar solvents such as hexanes or toluene, solubility is predicted to be limited. While the halogenated aromatic structure has some nonpolar character, it is insufficient to overcome the molecule's inherent polarity for significant dissolution in a purely nonpolar medium.
-
Qualitative and Inferred Solubility Profile
While exhaustive quantitative data is scarce, a qualitative profile can be assembled from supplier information and related literature. This table summarizes the expected solubility based on these principles and available data points.
| Solvent | Solvent Type | Polarity Index | Expected / Reported Solubility | Reference(s) |
| Water | Polar Protic | 10.2 | Slightly Soluble | [7] |
| Methanol (MeOH) | Polar Protic | 5.1 | Soluble | [7] |
| Ethanol (EtOH) | Polar Protic | 4.3 | Slightly Soluble | [8] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Soluble | [8] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | Soluble | [8] |
| Acetonitrile (MeCN) | Polar Aprotic | 5.8 | Likely Soluble | - |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | Likely Soluble | - |
| Dichloromethane (DCM) | Polar Aprotic | 3.1 | Likely Soluble | - |
| Toluene | Nonpolar | 2.4 | Sparingly Soluble / Insoluble | - |
| Hexanes | Nonpolar | 0.1 | Insoluble | - |
Experimental Protocol for Quantitative Solubility Determination
The absence of published data necessitates a reliable method for its empirical determination. The Shake-Flask method is a gold-standard technique for measuring the equilibrium solubility of a solid compound in a solvent.[9]
Materials and Equipment
-
This compound (solid, purity ≥97%)
-
Selected organic solvents (HPLC grade)
-
Analytical balance (± 0.1 mg)
-
Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps
-
Volumetric flasks and pipettes
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer
Step-by-Step Methodology
-
Preparation of Calibration Curve:
-
Accurately prepare a stock solution of this compound of known concentration in the chosen solvent.
-
Perform a serial dilution to create a series of at least five calibration standards of decreasing concentration.
-
Analyze these standards using a validated analytical method (e.g., HPLC-UV) and plot the instrument response (e.g., peak area) against concentration to generate a linear calibration curve. The R² value should be >0.99 for a reliable curve.
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of solid this compound to a pre-weighed glass vial. The key is to ensure undissolved solid remains at the end of the experiment, confirming that the solution is saturated.
-
Record the initial mass of the compound added.
-
Add a precise volume (e.g., 2.00 mL) of the selected solvent to the vial.
-
Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).
-
Allow the mixture to equilibrate for a minimum of 24 hours.[9] A 48-hour period is recommended to ensure equilibrium is fully reached. Perform each solvent test in triplicate for statistical validity.
-
-
Sample Analysis:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle for at least 30 minutes.
-
Carefully withdraw a sample from the clear supernatant using a syringe. Do not disturb the solid at the bottom.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove any microscopic solid particles that would otherwise lead to an overestimation of solubility.
-
Dilute the filtered sample with a known volume of the solvent to bring its concentration within the range of the previously established calibration curve.
-
Analyze the diluted sample using the same analytical method (HPLC-UV or UV-Vis).
-
-
Calculation of Solubility:
-
Using the instrument response from the sample and the equation of the line from the calibration curve, calculate the concentration of the diluted sample.
-
Account for the dilution factor to determine the concentration of the original, saturated supernatant.
-
Express the final solubility in desired units, such as mg/mL, g/100 mL, or mol/L.
-
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility using the Shake-Flask method.
Practical Implications for Synthesis and Drug Development
The solubility profile of this compound directly influences its application in a laboratory setting.
-
Reaction Solvent Selection: For Suzuki-Miyaura cross-coupling reactions, which are common for this substrate, polar aprotic solvents like dioxane or DMF are often used.[10] The high solubility in these solvents ensures a homogeneous reaction mixture, which is crucial for efficient catalysis.
-
Purification Strategies: Limited solubility in nonpolar solvents like hexanes can be exploited for purification. For instance, after a reaction in a soluble medium like THF, the product can be precipitated or crystallized by adding an anti-solvent such as hexanes.
-
Drug Formulation: For drug development professionals, understanding the solubility in pharmaceutically acceptable co-solvents and buffer systems is a foundational step in pre-formulation studies. The protocol described above can be adapted for these more complex solvent systems.
Logical Diagram for Solvent Selection in Synthesis
Caption: Decision-making flowchart for selecting a suitable reaction solvent.
Safety, Handling, and Storage
As a laboratory chemical, this compound requires careful handling.
-
Hazards: It is classified as an irritant, causing skin, eye, and respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[11]
-
Storage: The compound should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[6][12] Supplier recommendations often specify storage at 2-8 °C.[6]
References
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- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?
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- Clark College. Experiment: Solubility of Organic & Inorganic Compounds. Clark College Virtual Learning Center.
- EXPERIMENT 1 DETERMIN
- Hoffman Fine Chemicals. CAS 100523-83-9 | this compound | MFCD07368063. Hoffman Fine Chemicals.
- Khan Academy. Solubility of organic compounds. Khan Academy.
- Request PDF. The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 5-Bromo-2-iodopyridine. Fisher Scientific.
- BenchChem. (2025). The Strategic Utility of 2-Bromo-4-iodopyridine in Modern Medicinal Chemistry: A Technical Guide. BenchChem.
- BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of 2-Bromo-4-iodopyridine. BenchChem.
- Solubility of Things. Pyridine. Solubility of Things.
- Symax Laboratories Private Limited. 2 Bromo Iodopyridine.
- chemeurope.com. Pyridine. chemeurope.com.
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Molecular weight and formula of 4-Bromo-2-iodopyridine
An In-depth Technical Guide to 4-Bromo-2-iodopyridine: Synthesis, Properties, and Applications in Drug Discovery
Introduction
This compound has emerged as a strategically significant heterocyclic building block for researchers and drug development professionals. The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved therapeutic agents.[1] The introduction of two different halogen atoms onto this ring system at the 4- and 2-positions provides distinct synthetic handles for constructing diverse and complex molecular architectures.[1] This guide offers a senior application scientist's perspective on the core attributes of this compound, from its fundamental properties to its advanced applications, with a focus on the causality behind its synthetic utility.
The primary value of this compound lies in the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is considerably more susceptible to oxidative addition with palladium(0) catalysts, which are commonly used in cross-coupling reactions.[1] This inherent chemical behavior allows for highly selective functionalization at the 4-position, while leaving the less reactive 2-bromo position available for subsequent chemical transformations.[1] This regioselectivity is paramount for the efficient and controlled synthesis of polysubstituted pyridine derivatives, which are prevalent in pharmaceuticals and functional materials.[2]
Physicochemical Properties of this compound
A comprehensive understanding of a compound's physical and chemical properties is fundamental to its effective use in a laboratory setting. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₃BrIN | [3][4][5] |
| Molecular Weight | 283.89 g/mol | [3][4] |
| CAS Number | 100523-83-9 | [3][6] |
| Appearance | Solid, semi-solid, liquid, or lump | [4] |
| Purity | Typically ≥97% | |
| Storage Temperature | 2-8°C, under inert atmosphere, in a dark place | [5] |
| Canonical SMILES | C1=CN=C(C=C1Br)I | [6] |
| InChI Key | MZWFYABOEZMENB-UHFFFAOYSA-N | [6] |
Synthesis of this compound
The efficient synthesis of this compound is critical for its application in research and development. While several methods exist, the "halogen dance" reaction has become a preferred modern route due to its efficiency.
Route 1: The "Halogen Dance" Reaction
The "halogen dance" reaction provides a concise and often high-yielding pathway from the readily available starting material, 2-bromopyridine.[2][7] This methodology is predicated on the use of a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), at cryogenic temperatures to control regioselectivity.
The causality of this reaction sequence is rooted in the principles of organolithium chemistry. The initial deprotonation of 2-bromopyridine occurs at the most acidic proton, which is at the C-3 position. Subsequent iodination at this position forms 2-bromo-3-iodopyridine. A second deprotonation with LDA, followed by a carefully controlled increase in temperature, induces the "halogen dance," an intramolecular rearrangement where the iodine atom migrates to the more thermodynamically stable C-4 position.[7]
Caption: Synthetic workflow for the "Halogen Dance" reaction.
Experimental Protocol: "Halogen Dance" Synthesis [7]
-
LDA Preparation: To a solution of diisopropylamine (1.0 eq.) in anhydrous THF under an argon atmosphere at -40°C, add n-butyllithium (1.0 eq.) dropwise. Stir for 30 minutes.
-
Initial Iodination: Cool the freshly prepared LDA solution to -95°C (liquid nitrogen/ethanol bath). Add a solution of 2-bromopyridine (1.0 eq.) in anhydrous THF dropwise. Stir for 1 hour. Subsequently, add a solution of iodine (1.1 eq.) in anhydrous THF dropwise. Stir for an additional 30 minutes to form 2-bromo-3-iodopyridine.
-
Halogen Dance: To the same reaction mixture, add a second portion of freshly prepared LDA (1.1 eq.) at -95°C. Allow the reaction temperature to slowly rise to -75°C and stir for 1-2 hours.
-
Work-up and Purification: Quench the reaction by adding an aqueous solution of acetic acid. Extract the product with an organic solvent (e.g., dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.
Route 2: Multi-Step Synthesis via Pyridine N-oxide
A more traditional, albeit longer, route involves the formation of a pyridine N-oxide intermediate.[7] This sequence includes:
-
N-Oxidation: Oxidation of 2-bromopyridine to 2-bromopyridine N-oxide.
-
Nitration: Nitration of the N-oxide to form 2-bromo-4-nitropyridine N-oxide.
-
Reduction: Reduction of the nitro group to an amino group, yielding 4-amino-2-bromopyridine.
-
Diazotization and Iodination: A Sandmeyer-type reaction where the amino group is converted to a diazonium salt and subsequently displaced by iodide to furnish the final product.[2][7]
While this method is robust, it is more labor-intensive and generates more waste compared to the "halogen dance" approach.
Reactivity and Strategic Synthetic Utility
The synthetic power of this compound stems from the predictable and selective reactivity of its two halogen atoms in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond has a lower bond dissociation energy than the carbon-bromine bond, making it significantly more reactive toward oxidative addition to a Pd(0) catalyst.[1][8] This allows for a stepwise functionalization strategy.
Caption: Principle of selective functionalization.
Representative Protocol: Suzuki-Miyaura Coupling [8]
This protocol describes the selective coupling at the C-4 position.
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and a base (e.g., potassium carbonate, 2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add a degassed solvent mixture (e.g., dioxane and water, 4:1).
-
Reaction: Heat the mixture to 90-100 °C with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent. Dry the organic layer and concentrate in vacuo. The crude product can be purified by column chromatography.
Applications in Drug Discovery
This compound is a valuable building block in the synthesis of biologically active compounds, particularly kinase inhibitors for oncology and inflammatory diseases.[1] Its ability to serve as a scaffold for sequential, regioselective additions of different functionalities is key to creating complex molecules that can precisely fit into the binding pockets of target proteins.
For instance, in the development of BRAF V600E inhibitors for melanoma, the pyridine core can be elaborated using this intermediate. A Suzuki coupling at the C-4 position might install a key recognition motif, while a subsequent Buchwald-Hartwig amination at the C-2 position could add a side chain crucial for solubility and potency.
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Methodological & Application
Application Notes and Protocols for the Regioselective Suzuki Coupling of 4-Bromo-2-iodopyridine
Introduction: The Strategic Importance of 2,4-Disubstituted Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry and agrochemical research, appearing in a vast number of approved drugs and crop protection agents.[1][2] The ability to precisely introduce substituents at specific positions on the pyridine ring is paramount for tuning the pharmacological and physicochemical properties of these molecules. 4-Bromo-2-iodopyridine has emerged as a particularly valuable building block due to the differential reactivity of its two halogen atoms.[1][2][3] The carbon-iodine (C-I) bond is significantly more labile towards oxidative addition to a palladium(0) catalyst compared to the more robust carbon-bromine (C-Br) bond.[1][3][4] This inherent reactivity difference allows for a highly regioselective functionalization at the 4-position, leaving the 2-position available for subsequent transformations. This application note provides a detailed guide for researchers, scientists, and drug development professionals on performing a regioselective Suzuki-Miyaura coupling on this compound to synthesize 2-bromo-4-arylpyridines, key intermediates in the development of novel therapeutics and agrochemicals.
Mechanistic Principles of Regioselectivity
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[5][6] The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]
The regioselectivity in the Suzuki coupling of this compound is dictated by the initial oxidative addition step. The reactivity of halogens in this step follows the general trend: I > Br > Cl.[5][8] The weaker C-I bond in this compound undergoes oxidative addition to the Pd(0) catalyst at a much faster rate than the stronger C-Br bond.[1][4] By carefully controlling the reaction conditions, particularly temperature and reaction time, it is possible to achieve exclusive coupling at the 4-position.
Key Steps in the Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: The aryl group from the organoboron reagent (activated by a base) is transferred to the palladium center, displacing the iodide.[5]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the C-C bond of the desired 2-bromo-4-arylpyridine product and regenerating the Pd(0) catalyst.[5]
Caption: A generalized catalytic cycle for the regioselective Suzuki-Miyaura coupling.
Experimental Protocol: Regioselective Synthesis of 2-Bromo-4-phenylpyridine
This protocol details the regioselective Suzuki coupling of this compound with phenylboronic acid.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | |
| Phenylboronic Acid | ≥97% | Commercially Available | |
| Tetrakis(triphenylphosphine)palladium(0) | ≥99% | Commercially Available | Air-sensitive, handle under inert atmosphere. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | Finely powdered for better reactivity. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available | Degas before use. |
| Water | Deionized | Laboratory Supply | Degas before use. |
| Ethyl Acetate | ACS Grade | Commercially Available | For workup and chromatography. |
| Brine | Saturated NaCl solution | Laboratory Prepared | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
| Schlenk flask | Laboratory Glassware | Flame-dried before use. | |
| Magnetic stir bar | Laboratory Equipment | ||
| Condenser | Laboratory Glassware | ||
| Inert gas supply (Argon or Nitrogen) | High purity |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 50 mL Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 283.8 mg, 1.0 equiv), phenylboronic acid (1.2 mmol, 146.3 mg, 1.2 equiv), and potassium carbonate (2.0 mmol, 276.4 mg, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[9]
-
Catalyst Addition: Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 57.8 mg, 5 mol%).
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water (10 mL) via syringe.[9]
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir the mixture vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).[9]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).[9]
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-bromo-4-phenylpyridine.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst. | Use a fresh batch of palladium catalyst. Consider using a more active catalyst system like Pd(OAc)₂ with a bulky phosphine ligand (e.g., SPhos).[4][10] |
| Insufficiently anhydrous or oxygen-free conditions. | Ensure all glassware is flame-dried and the reaction is performed under a strict inert atmosphere. Use properly degassed solvents.[10][11] | |
| Poor quality of boronic acid. | Use fresh, high-purity boronic acid. Consider converting it to a more stable derivative like a pinacol ester if degradation is suspected.[11] | |
| Formation of Homocoupled Byproducts | Presence of oxygen. | Thoroughly degas all solvents and reagents and maintain a positive pressure of inert gas throughout the reaction.[11] |
| Formation of Diarylated Product | Reaction temperature is too high or reaction time is too long. | Reduce the reaction temperature and monitor the reaction closely to stop it once the mono-arylated product is maximized. |
| Protodeboronation of Boronic Acid | Presence of excess water or acidic impurities. | Use anhydrous solvents and a non-protic base if possible. Milder bases like KF can sometimes mitigate this issue.[11][12] |
Visualization of the Experimental Workflow
Caption: A step-by-step workflow for the regioselective Suzuki coupling.
Conclusion
The regioselective Suzuki-Miyaura coupling of this compound is a robust and reliable method for the synthesis of 2-bromo-4-arylpyridines. By leveraging the differential reactivity of the C-I and C-Br bonds, chemists can achieve high yields and excellent regioselectivity. The protocol and troubleshooting guide provided herein offer a solid foundation for researchers to successfully implement this valuable transformation in their synthetic endeavors, paving the way for the discovery of new and impactful molecules in the fields of medicine and agriculture.
References
- The Role of Suzuki Coupling Ligands in Modern Organic Synthesis. (n.d.). Google Cloud.
- Suzuki reaction. (2024). In Wikipedia.
- Optimization of the reaction conditions for Suzuki coupling... (n.d.). ResearchGate.
- ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. (2010). ResearchGate.
- Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A new palladium catalyst system for the Suzuki-Miyaura coupling of 3,3-disubstituted and 3-monosubstituted allylboronates with aryl halides.
- Suzuki reactions of 2-bromopyridine with aryl boronic acids. (n.d.). ResearchGate.
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (2021). PubMed Central.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2003). Angewandte Chemie International Edition.
- Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. (2007). ResearchGate.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2020). MDPI.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2018). MDPI.
- Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. (2018). ResearchGate.
- Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Suzuki–Miyaura Coupling. (2024). In Chemistry LibreTexts.
- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. (2018). PubMed Central.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2018). MDPI.
- Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. (2020). Organic Chemistry Frontiers.
- How can I solve my problem with Suzuki coupling? (2014). ResearchGate.
- Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology.
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Application Notes & Protocol: Regioselective Sonogashira Coupling of 4-Bromo-2-iodopyridine
Introduction: Strategic Alkynylation of Dihalopyridine Scaffolds
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] First reported in 1975, this palladium- and copper-cocatalyzed transformation is celebrated for its mild reaction conditions and broad functional group tolerance, making it indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3]
Polyfunctionalized heterocyclic compounds are of paramount importance in drug discovery and development. Dihalogenated pyridines, such as 4-bromo-2-iodopyridine, represent highly valuable and versatile building blocks. The distinct electronic properties and bond strengths of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allow for programmed, sequential functionalization. The established reactivity trend for halogens in palladium-catalyzed cross-coupling is C-I > C-Br > C-Cl, a principle that underpins the strategic, regioselective alkynylation of the 4-position of the pyridine ring.[4][5]
This document provides a comprehensive guide for researchers, detailing the mechanistic basis, step-by-step experimental protocols, and critical troubleshooting insights for the successful Sonogashira coupling of this compound. The objective is to achieve high yields of the mono-alkynylated product, 2-bromo-4-(alkynyl)pyridine, leaving the less reactive C-Br bond available for subsequent synthetic transformations.
Mechanistic Rationale & The Principle of Chemoselectivity
The efficacy of the Sonogashira reaction hinges on a synergistic interplay between two interconnected catalytic cycles: a primary palladium cycle and a cooperative copper cycle.[1][3][6]
-
The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition into the most labile carbon-halogen bond. This is followed by a transmetalation step, where an alkynyl group is transferred from the copper acetylide to the palladium center. The cycle concludes with reductive elimination, which forms the desired C(sp²)-C(sp) bond, releases the final product, and regenerates the active Pd(0) species.[1]
-
The Copper Cycle: In the presence of a base (typically an amine), the terminal alkyne is deprotonated. This acetylide anion then reacts with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide intermediate. This organocopper species is crucial as it serves as the active alkynylating agent in the transmetalation step with the palladium complex.[1]
Chemoselectivity in the reaction with this compound is dictated by the kinetics of the initial oxidative addition step. The carbon-iodine bond has a significantly lower bond dissociation energy (approx. 272 kJ/mol) compared to the carbon-bromine bond (approx. 339 kJ/mol). This substantial difference in bond strength results in a much faster rate of oxidative addition of the Pd(0) catalyst into the C-I bond at the 4-position.[4] By carefully controlling reaction parameters, particularly temperature, this kinetic preference can be exploited to achieve excellent regioselectivity, favoring mono-functionalization at the iodo-substituted position while leaving the bromo-substituent untouched.[4][5]
Caption: Figure 1: Catalytic Cycles of the Sonogashira Reaction.
Experimental Protocols & Methodologies
An inert atmosphere is critical for success, as oxygen can cause catalyst decomposition and promote the unwanted homocoupling of the terminal alkyne (Glaser coupling).[5] All solvents and liquid reagents should be thoroughly degassed prior to use.
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol is a robust, general procedure for the selective alkynylation of this compound at room temperature.[4][7]
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.1–1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Triethylamine (Et₃N), anhydrous and degassed (can be used as solvent or co-solvent)
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Argon or Nitrogen gas supply
-
Standard Schlenk line glassware
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Inerting: Seal the flask and evacuate and backfill with inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent/Base Addition: Under a positive pressure of inert gas, add anhydrous, degassed THF (to make an ~0.2 M solution) and anhydrous, degassed Et₃N (2.0-3.0 equiv) via syringe.
-
Stirring: Stir the resulting suspension at room temperature for 10-15 minutes.
-
Alkyne Addition: Add the terminal alkyne dropwise to the reaction mixture via syringe.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the this compound starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and quench with a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-bromo-4-(alkynyl)pyridine.[4][5]
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous for substrates where alkyne homocoupling is a significant competing side reaction.[4][8] It often requires more active catalysts and may necessitate heating.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2–1.5 equiv)
-
Palladium Catalyst (e.g., Pd(P(t-Bu)₃)₂) (2 mol%)
-
Base (e.g., Potassium Carbonate, K₂CO₃, or Cesium Carbonate, Cs₂CO₃) (2.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the palladium catalyst, and the base (K₂CO₃ or Cs₂CO₃).
-
Inerting: Seal the flask and evacuate and backfill with inert gas three times.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene) via syringe.
-
Alkyne Addition: Add the terminal alkyne to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[4]
Workflow Visualization and Data Summary
Caption: Figure 2: Generalized Experimental Workflow.
Table 1: Summary of Key Reaction Parameters
| Parameter | Copper-Catalyzed Protocol | Copper-Free Protocol | Rationale & Key Insights |
|---|---|---|---|
| Substrate | This compound | This compound | The C-I bond is the reactive site due to lower bond dissociation energy.[4] |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Pd(P(t-Bu)₃)₂, other Pd(0) sources with bulky, electron-rich ligands | Standard phosphine ligands are sufficient for the reactive C-I bond. Copper-free versions may require more active catalysts.[4][9] |
| Pd Catalyst Loading | 1-5 mol% | 1-5 mol% | Lower loadings are desirable but may require longer reaction times or higher temperatures. |
| Copper Co-catalyst | CuI (2-10 mol%) | None | Essential for the standard mechanism but eliminated to prevent Glaser homocoupling.[8] |
| Base | Et₃N, DIPEA (Amine Base) | K₂CO₃, Cs₂CO₃ (Inorganic Base) | Amine base acts as both a base and a solvent/co-solvent. Stronger inorganic bases are often used in copper-free systems.[4] |
| Solvent | THF, DMF | Toluene, Dioxane | Solvents must be anhydrous and thoroughly degassed to prevent catalyst deactivation.[5] |
| Temperature | Room Temperature | 60 - 100 °C | Lower temperatures strongly favor high regioselectivity for the C-I bond.[5] Copper-free reactions may require heat. |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) | Absolutely critical to prevent O₂-induced catalyst decomposition and alkyne homocoupling.[5] |
Troubleshooting and Field-Proven Insights
Even with robust protocols, challenges can arise. Below are common issues and their solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| 1. Low or No Product Yield | - Inactive catalyst (degraded by air/moisture).- Formation of palladium black (catalyst decomposition).- Poor quality reagents (impurities, water).- Insufficient degassing of solvents/headspace. | - Use a fresh, high-quality palladium catalyst and CuI.[5][10]- Ensure all solvents and amine bases are anhydrous and rigorously degassed with an inert gas.[10]- Maintain a positive pressure of argon or nitrogen throughout the entire procedure. |
| 2. Significant Alkyne Homocoupling (Glaser Product) | - Presence of oxygen in the reaction vessel.- High concentration or reactivity of the copper co-catalyst. | - Improve degassing technique for all reagents and the reaction flask.[5]- Reduce the loading of CuI to the minimum effective amount.- Consider adding the terminal alkyne slowly via syringe pump to maintain low concentrations.- Switch to the copper-free protocol (Protocol 2).[5] |
| 3. Lack of Regioselectivity (Coupling at C-Br) | - Reaction temperature is too high, providing enough energy to activate the C-Br bond.- Extended reaction time after consumption of the starting material. | - Maintain room temperature. This is the most critical parameter for ensuring selectivity.[5]- Monitor the reaction closely by TLC/LC-MS and quench the reaction as soon as the this compound is consumed. |
| 4. Formation of Di-alkynylated Product | - Stoichiometry: Using a large excess of the terminal alkyne.- High reaction temperature or prolonged reaction time. | - Use only a slight excess of the alkyne (1.1-1.2 equivalents).[5]- Employ lower reaction temperatures to disfavor the second, less facile coupling at the C-Br position.[5] |
References
- Sonogashira coupling - Wikipedia. (n.d.).
- Sonogashira Coupling - Organic Chemistry Portal. (n.d.).
- Sonogashira Coupling - BYJU'S. (n.d.).
- Sonogashira Coupling - Chemistry LibreTexts. (2024).
- Sonogashira Coupling Reaction: Videos & Practice Problems - Pearson. (2022).
- The Sonogashira coupling reaction mechanism. - ResearchGate. (n.d.).
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. (2020).
- The copper/palladium cooperation in Sonogashira coupling. - ResearchGate. (n.d.).
- Optimization of reaction conditions for the Sonogashira reaction a - ResearchGate. (n.d.).
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. (n.d.).
- Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand - PubMed. (2015).
- Optimization of Sonogashira conditions - ResearchGate. (n.d.).
- Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a] - ResearchGate. (n.d.).
- Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine | Request PDF. (n.d.).
- The Sonogashira Coupling. (n.d.).
- Sonogashira Coupling Reaction with Diminished Homocoupling. (2003).
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. (2017).
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. (n.d.).
- Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - RSC Publishing. (n.d.).
- Synthesis of non-symmetrical alkynylpyridines by chemoselective Sonogashira cross-coupling reactions | Request PDF - ResearchGate. (n.d.).
- Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed. (2015).
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ArODES. (n.d.).
- Subsituted arene synthesis by alkynylation - Organic Chemistry Portal. (n.d.).
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Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 4-Bromo-2-iodopyridine
Introduction: Navigating Regioselectivity in Dihalogenated Pyridines
The Buchwald-Hartwig amination has emerged as a cornerstone of modern synthetic chemistry, providing a versatile and powerful method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. For researchers and professionals in drug development, the ability to selectively introduce amino functionalities into complex heterocyclic scaffolds is of paramount importance.
This guide focuses on the selective Buchwald-Hartwig amination of 4-bromo-2-iodopyridine, a substrate that presents a classic challenge and opportunity in regioselective synthesis. The presence of two different halogen atoms on the pyridine ring necessitates a nuanced understanding of the reaction mechanism to achieve selective functionalization. This document provides an in-depth technical guide, detailing the underlying principles, a field-proven experimental protocol, and a discussion of key reaction parameters to empower researchers to successfully navigate this selective transformation.
The Principle of Regioselective Amination: A Mechanistic Perspective
The regioselectivity of the Buchwald-Hartwig amination on polyhalogenated substrates is primarily dictated by the relative rates of the oxidative addition of the carbon-halogen (C-X) bond to the palladium(0) catalyst.[2] This initial, often rate-determining step, is governed by the bond dissociation energy of the C-X bond. The established reactivity trend for halogens in this transformation is I > Br > Cl.[2][3]
In the case of this compound, the carbon-iodine (C-I) bond at the 2-position is significantly weaker and therefore more susceptible to oxidative addition by the Pd(0) catalyst than the carbon-bromine (C-Br) bond at the 4-position. This inherent difference in reactivity forms the basis for the selective amination at the C-2 position. By carefully controlling the reaction conditions, particularly temperature and reaction time, it is possible to achieve mono-amination at the iodo-substituted carbon with high fidelity, leaving the bromo-substituent intact for subsequent transformations.
The catalytic cycle, illustrated below, proceeds through a sequence of oxidative addition, amine coordination and deprotonation, and finally, reductive elimination to furnish the desired 2-amino-4-bromopyridine and regenerate the active Pd(0) catalyst.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Selective Mono-amination of this compound
This protocol provides a robust method for the selective amination of this compound at the C-2 position. The choice of a biarylphosphine ligand, such as XPhos, is crucial for promoting the desired reactivity and stability of the catalytic species, especially with electron-deficient heteroaryl halides.[4][5]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | Store under inert atmosphere. |
| Amine (e.g., Morpholine) | Anhydrous | Commercially Available | Purify if necessary. |
| Pd₂(dba)₃ | Catalyst Grade | Commercially Available | Tris(dibenzylideneacetone)dipalladium(0) |
| XPhos | Ligand Grade | Commercially Available | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercially Available | Handle in a glovebox. |
| Toluene | Anhydrous | Commercially Available | Degas before use. |
| Argon or Nitrogen | High Purity | - | For inert atmosphere. |
Reaction Setup and Procedure
The following workflow outlines the key steps for the successful execution of the selective amination.
Caption: Experimental workflow for the selective amination.
Step-by-Step Procedure:
-
Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 283.8 mg), Pd₂(dba)₃ (0.015 mmol, 13.7 mg), and XPhos (0.03 mmol, 14.3 mg).
-
Inert Atmosphere: Transfer the Schlenk tube to a glovebox and add sodium tert-butoxide (1.4 mmol, 134.5 mg). Seal the tube, remove it from the glovebox, and connect it to a Schlenk line. Evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add anhydrous, degassed toluene (5 mL) via syringe, followed by the amine (e.g., morpholine, 1.2 mmol, 105 µL).
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at 80-100 °C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-4-bromopyridine derivative.
Key Parameters and Expected Outcomes
The following table summarizes the key reaction parameters and provides expected outcomes based on analogous systems. Optimization may be required for different amine coupling partners.
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 8 | 85-95 |
| 2 | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 100 | 12 | 75-85 |
| 3 | Benzylamine | Pd(OAc)₂ / BINAP | K₃PO₄ | Dioxane | 100 | 16 | 70-80 |
| 4 | n-Hexylamine | Pd₂(dba)₃ / RuPhos | LiHMDS | THF | 80 | 6 | 80-90 |
Troubleshooting and Considerations for Success
The successful execution of the Buchwald-Hartwig amination of this compound hinges on meticulous experimental technique and an awareness of potential pitfalls.
-
Inert Atmosphere: The Pd(0) catalyst and phosphine ligands are sensitive to oxygen.[6] Maintaining a strictly inert atmosphere throughout the reaction setup and execution is critical to prevent catalyst deactivation and ligand oxidation.
-
Reagent Purity: The use of anhydrous and degassed solvents is paramount. Water can lead to hydrolysis of the phosphine ligand and the base. Impurities in the amine coupling partner can also poison the catalyst.[6]
-
Base Selection: While sodium tert-butoxide is a strong and effective base, for substrates with base-sensitive functional groups, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, although this may require higher reaction temperatures or longer reaction times.[7]
-
Side Reactions: Common side products include hydrodehalogenation of the starting material or product.[4] This can be minimized by ensuring an efficient coupling reaction through the appropriate choice of ligand and reaction conditions. Reaction at the C-Br position is generally not observed under conditions optimized for selective C-I amination.[4]
Conclusion
The selective Buchwald-Hartwig amination of this compound is a highly valuable transformation that provides access to versatile 2-amino-4-bromopyridine building blocks. By leveraging the inherent reactivity difference between the carbon-iodine and carbon-bromine bonds, and by employing a carefully selected palladium catalyst system, researchers can achieve this selective C-N bond formation with high efficiency and predictability. The protocol and insights provided in this guide are intended to empower scientists in drug discovery and development to confidently apply this methodology in the synthesis of novel and complex molecular architectures.
References
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-chloro-6-iodopyridin-3-ol.
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
- BenchChem. (2025). A Comparative Guide to Ligands for the Buchwald-Hartwig Amination of Pyridines.
- American Chemical Society. (n.d.). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- Jackson, O. D., et al. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. ResearchGate.
- ResearchGate. (2025). ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- ResearchGate. (2025). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands.
- National Institutes of Health. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
- ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Nature Protocols. (n.d.). Pd-catalyzed amination reactions of aryl halides using bulky biarylmonophosphine ligands.
- National Institutes of Health. (2001). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. PubMed.
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2,6-diiodoaniline.
- Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- Beilstein Publishing System. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- ResearchGate. (2012). Conditions for a selective Buchwald-Hartwig amination?.
- BenchChem. (2025). Benchmarking 2-Bromo-4-iodopyridine: A Comparative Guide for Drug Discovery and Synthesis.
- National Institutes of Health. (2019). The Buchwald-Hartwig Amination After 25 Years. PubMed.
- BenchChem. (2025). Application of 2-Bromo-4-iodopyridine in Agrochemical Synthesis: A Guide to Regioselective Functionalization.
- BenchChem. (2025). A Researcher's Guide to the Regioselective Functionalization of 2-Bromo-4-iodopyridine.
- BenchChem. (2025). Catalytic Amination of 2-Bromo-4-methylpyridine: Application Notes and Protocols for Pharmaceutical and Agrochemical Research.
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One-pot synthesis of disubstituted pyridines using 4-Bromo-2-iodopyridine
An Application Guide to the One-Pot Synthesis of 2,4-Disubstituted Pyridines Using 4-Bromo-2-iodopyridine
Introduction: The Strategic Advantage of Sequential Cross-Coupling
The pyridine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous approved pharmaceuticals.[1][2] The ability to precisely install different substituents at specific positions on the pyridine ring is crucial for modulating pharmacological activity, selectivity, and pharmacokinetic properties.[3][4] Among the various dihalogenated pyridines used as synthetic precursors, this compound has emerged as a particularly valuable building block for creating 2,4-disubstituted pyridines.[2][5][6]
This application note details the one-pot, sequential synthesis of 2,4-disubstituted pyridines, leveraging the inherent differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in this compound.[2] One-pot syntheses, where sequential reactions are performed in a single reactor without isolating intermediates, offer significant advantages in efficiency, atom economy, and reduction of solvent waste and purification steps.[7][8] By carefully controlling reaction conditions, researchers can achieve a highly regioselective functionalization, first at the more reactive C-4 iodo position, followed by a second, distinct coupling at the C-2 bromo position.
The Principle of Chemoselectivity: Exploiting Halogen Reactivity
The success of this one-pot strategy hinges on the chemoselective nature of palladium-catalyzed cross-coupling reactions. The general mechanism for these transformations, such as the Suzuki or Sonogashira coupling, involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[9][10]
The critical, rate-determining step for selectivity is the initial oxidative addition of the aryl halide to the palladium(0) catalyst. The reactivity of carbon-halogen bonds in this step follows the general trend: C–I > C–Br > C–Cl.[9][11] This is due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, which facilitates its cleavage and faster addition to the palladium center.[2][12]
This reactivity gap allows for a sequential approach:
-
First Coupling: Under milder conditions (e.g., lower temperature), the palladium catalyst will selectively activate the C-I bond at the 4-position, leaving the C-Br bond at the 2-position untouched.
-
Second Coupling: After the first reaction is complete, the conditions can be made more forcing (e.g., higher temperature) to facilitate the oxidative addition of the more robust C-Br bond, allowing for the introduction of a second, different substituent.[7]
Caption: General catalytic cycle for Palladium-catalyzed cross-coupling.
Experimental Protocols
All reactions must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents to prevent catalyst deactivation and unwanted side reactions.[13][14]
Protocol 1: One-Pot Sequential Suzuki-Suzuki Coupling
This protocol describes the synthesis of a 2,4-diarylpyridine by first reacting this compound with an arylboronic acid at the C-4 position, followed by the addition of a second arylboronic acid to react at the C-2 position.
Materials and Reagents:
-
This compound
-
Arylboronic Acid #1
-
Arylboronic Acid #2
-
Base (e.g., K₂CO₃, Cs₂CO₃)[11]
-
Anhydrous Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O)[13][15]
-
Standard laboratory glassware (Schlenk flask, condenser)
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup (First Coupling):
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), Arylboronic Acid #1 (1.1-1.2 equiv.), palladium catalyst (2-5 mol%), and base (2.0-3.0 equiv.).[15]
-
Seal the flask with a septum, then evacuate and backfill with argon three times to establish an inert atmosphere.[13]
-
Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe.
-
Stir the reaction mixture at a moderate temperature (e.g., 80-90 °C).
-
-
Monitoring:
-
Monitor the progress of the first coupling by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting this compound is consumed (typically 2-8 hours).
-
-
Second Coupling:
-
Once the first step is complete, add Arylboronic Acid #2 (1.2-1.5 equiv.) to the reaction mixture. In some cases, adding a second portion of catalyst and base may be beneficial.
-
Increase the reaction temperature (e.g., to 100-110 °C) to facilitate the coupling at the less reactive C-Br bond.[16]
-
Continue to stir at the elevated temperature and monitor the reaction until completion (typically 12-24 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent such as ethyl acetate and wash with water and brine.[17]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2,4-disubstituted pyridine.[17]
-
Caption: Workflow for one-pot sequential cross-coupling.
Protocol 2: One-Pot Sequential Sonogashira-Suzuki Coupling
This protocol demonstrates the versatility of the substrate by first installing an alkynyl group at the C-4 position, followed by an aryl group at the C-2 position.
Materials and Reagents:
-
All materials from Protocol 1, replacing boronic acids with:
-
Terminal Alkyne (1.1 equiv.)
-
Arylboronic Acid (1.2 equiv.)
-
Copper(I) Iodide (CuI) co-catalyst (2-10 mol%) for the Sonogashira step.[12]
-
Amine base (e.g., Triethylamine, Et₃N) for the Sonogashira step.[11][12]
Step-by-Step Procedure:
-
Reaction Setup (First Coupling - Sonogashira):
-
To a dry Schlenk flask under argon, add this compound (1.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and CuI (5 mol%).[11][14]
-
Add anhydrous, degassed solvent (e.g., THF or DMF) followed by the amine base (e.g., Et₃N, 3.0 equiv.).[11][15]
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor for completion.[15]
-
-
Second Coupling - Suzuki:
-
Once the Sonogashira coupling is complete, add the Arylboronic Acid (1.2 equiv.), a suitable base for the Suzuki reaction (e.g., K₂CO₃, 2.0 equiv.), and water to create a biphasic system if using a solvent like Dioxane or Toluene.
-
A fresh portion of a suitable palladium catalyst for Suzuki coupling (e.g., PdCl₂(dppf)) may be required.
-
Increase the temperature to 90-110 °C and stir until the 2-bromo-4-alkynylpyridine intermediate is fully consumed.
-
-
Work-up and Purification:
-
Follow the same work-up and purification procedure as described in Protocol 1.
-
Key Parameters and Optimization
The success and selectivity of the one-pot synthesis are highly dependent on the careful selection of reaction components.
| Parameter | Recommended Options | Role & Expert Insights |
| Palladium Catalyst | Precursor: Pd(OAc)₂, Pd₂(dba)₃Pre-catalyst: Pd(PPh₃)₄, PdCl₂(dppf) | The choice of catalyst is critical. Pd(PPh₃)₄ is often effective for both Sonogashira and Suzuki reactions.[13] For the more challenging C-Br bond activation in the second step, a more active catalyst system employing bulky, electron-rich phosphine ligands like SPhos or XPhos may be necessary.[11][18] |
| Ligand | PPh₃, dppf, SPhos, Xantphos | Ligands stabilize the palladium center and modulate its reactivity. Bulky ligands can promote the oxidative addition of less reactive C-Br bonds and facilitate the final reductive elimination step.[19][20] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Et₃N (for Sonogashira) | The base is crucial for the transmetalation step in Suzuki couplings and for deprotonating the alkyne in Sonogashira reactions.[21] The strength and solubility of the base can significantly impact reaction rates and yields. Cs₂CO₃ is often highly effective but more expensive.[11] |
| Solvent | Toluene, 1,4-Dioxane, DMF, THF | The solvent must be appropriate for the temperature range and solubilize the reagents. Aprotic polar solvents like DMF or Dioxane are common.[11][15] Degassing is essential to remove oxygen, which can deactivate the catalyst.[14] |
| Temperature | Step 1: RT to 90 °CStep 2: 90 °C to 120 °C | Temperature control is the primary tool for ensuring selectivity. The first coupling at the C-I bond should be run at the lowest possible temperature that allows for a reasonable reaction rate. The temperature must then be increased to overcome the higher activation energy for C-Br bond cleavage.[11][16] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion in the first coupling step | Inactive catalyst; impure reagents; insufficient degassing. | Use a fresh, high-purity catalyst and handle under inert conditions. Ensure all solvents and bases are anhydrous and thoroughly degassed with argon. If the mixture turns black, it indicates catalyst decomposition (palladium black).[14] |
| Lack of regioselectivity (reaction at C-Br in first step) | Reaction temperature is too high; overly active catalyst system for the first step. | Reduce the temperature for the first coupling. Use a milder catalyst like Pd(PPh₃)₄ initially. The significant difference in reactivity means this is uncommon if conditions are controlled.[14] |
| Second coupling does not proceed | Catalyst deactivation after the first step; insufficient temperature. | Add a fresh portion of a more robust catalyst/ligand system (e.g., Pd(OAc)₂/SPhos) before the second step. Ensure the temperature is sufficiently high (≥100 °C) to activate the C-Br bond. |
| Alkyne homocoupling (Glaser coupling) in Sonogashira | Presence of oxygen; inappropriate Cu(I) concentration. | Ensure rigorous anaerobic conditions. Minimize the amount of CuI co-catalyst or consider a copper-free Sonogashira protocol.[12][14] |
Conclusion
The one-pot sequential functionalization of this compound represents a powerful and efficient strategy for the synthesis of complex 2,4-disubstituted pyridines. By exploiting the intrinsic reactivity difference between the carbon-iodine and carbon-bromine bonds, researchers can introduce two different substituents in a single synthetic operation. This methodology streamlines the synthetic process, reduces waste, and provides rapid access to diverse molecular architectures, making it an invaluable tool for professionals in drug discovery and materials science.
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- A Comparative Guide to Palladium Catalysts for the Selective Coupling of 2-Bromo-4-iodopyridine. (n.d.). Benchchem.
- A Comparative Analysis of Reactivity: 2-Bromo- 4-iodopyridine vs. 2-Chloro-4-iodopyridine in Palladium-Catalyzed Cross-Coupling Reactions. (n.d.). Benchchem.
- A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. (n.d.). Benchchem.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize.
- A Convenient Synthesis of 2-Bromo-4-iodopyridine via Halogen Dance and Its Successive One-Pot Disubstitutions. (n.d.). Thieme E-Books & E-Journals.
- A Comparative Guide to Mechanistic Studies of Cross-Coupling Reactions Involving 2-Bromo-4-iodopyridine. (n.d.). Benchchem.
- A Convenient Synthesis of 2-Bromo-4-iodopyridine via Halogen Dance and Its Successive One-Pot Disubstitutions. (2025, August 7). ResearchGate.
- Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors. (2010, June 15). PubMed.
- Application Notes and Protocols for the Regioselective Sonogashira Reaction of 2-Bromo-4-iodopyridine. (n.d.). Benchchem.
- A Convenient Synthesis of 2-Bromo-4-iodopyridine via Halogen Dance and Its S. (n.d.).
- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016, December 9). NIH.
- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. (n.d.). Sarchem Labs.
- Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. (n.d.). Pharmaguideline.
- Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine. (n.d.). Benchchem.
- The Strategic Utility of 2-Bromo-4-iodopyridine in Modern Medicinal Chemistry: A Technical Guide. (n.d.). Benchchem.
- RECENT DEVELOPMENTS IN THE SYNTHESIS AND APPLICATIONS OF PYRIDINES. (n.d.).
- Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. (2012, September 20). NIH.
- Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. (2024, November 7). PMC.
- A Comparative Analysis of Reactivity: 2-Bromo- 4-iodopyridine vs. 2-Chloro-4-iodopyridine in Palladium-Catalyzed Cross-Coupling Reactions. (n.d.). Benchchem.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-iodopyridine
Introduction: The Strategic Value of 4-Bromo-2-iodopyridine
In modern medicinal chemistry and drug development, this compound has emerged as a powerhouse building block.[1] Its utility stems from the presence of two distinct halogen atoms on a privileged pyridine scaffold, offering a platform for sequential and site-selective functionalization. The pyridine core is a common feature in numerous FDA-approved drugs, and the ability to precisely install different substituents through cross-coupling reactions is a cornerstone of efficient drug discovery campaigns.[1]
This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing this compound. We will delve into the principles of chemoselectivity, provide detailed, field-proven protocols for key transformations, and offer insights into the rationale behind experimental design, empowering researchers to leverage this versatile substrate in their synthetic programs.[2][3]
The Principle of Chemoselectivity: Exploiting Differential Reactivity
The synthetic power of this compound lies in the predictable and controllable reactivity of its two carbon-halogen bonds. The key to selective functionalization is the significant difference in bond dissociation energy (BDE) and reactivity towards palladium catalysts, which generally follows the order: C-I > C-Br > C-Cl .[4][5]
-
Primary Site of Reactivity (C2-Iodo): The carbon-iodine bond at the 2-position is substantially weaker and more polarizable than the carbon-bromine bond at the 4-position. This makes the C2 position the primary site for oxidative addition to a palladium(0) catalyst, which is typically the rate-determining step of the catalytic cycle.[5][6]
-
Electronic Activation (C2-Iodo): The C2 position is α to the ring nitrogen. This proximity makes the C2 carbon more electron-deficient (δ+), further accelerating the oxidative addition of the Pd(0) catalyst compared to the more distal C4 position.[7][8]
By carefully controlling reaction conditions (e.g., using milder temperatures and shorter reaction times), one can achieve highly selective coupling at the 2-iodo position, leaving the more robust 4-bromo position untouched for subsequent transformations.[5] This stepwise approach allows for the modular and efficient assembly of complex, multi-substituted pyridine derivatives.
The Universal Engine: The Palladium Cross-Coupling Catalytic Cycle
Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle.[9][10][11] Understanding this fundamental mechanism is crucial for troubleshooting and optimizing reactions. The cycle involves the palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (R¹-X) of the substrate (e.g., this compound), forming a Pd(II) intermediate. This is the step where chemoselectivity is established.[12]
-
Transmetalation: The organic group (R²) from an organometallic reagent (R²-M, e.g., an organoboron or organozinc compound) is transferred to the palladium center, displacing the halide (X).[12][13]
-
Reductive Elimination: The two organic fragments (R¹ and R²) are coupled together and eliminated from the palladium center, forming the final product (R¹-R²) and regenerating the active Pd(0) catalyst to re-enter the cycle.[10][12]
Application Notes & Protocols: Selective Functionalization at the C2-Iodo Position
The following protocols are designed for the selective functionalization of the C2-iodo position of this compound. All reactions must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents to prevent catalyst deactivation.[6]
Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods due to the stability, low toxicity, and commercial availability of boronic acid coupling partners.[14][15][16] It is exceptionally robust for creating biaryl structures, a common motif in pharmaceuticals.
Experimental Protocol: Selective Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%).
-
Atmosphere: Seal the flask, then evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed solvent (e.g., DMF or a 4:1 mixture of Dioxane/Water) via syringe.[5][6]
-
Reaction: Heat the reaction mixture to the specified temperature (e.g., 90-100 °C) and stir vigorously.[16][17]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Table 1: Recommended Catalytic Systems for Selective Suzuki-Miyaura Coupling
| Catalyst Precursor (mol%) | Ligand | Base | Solvent | Temp (°C) | Approx. Yield (%) | Notes |
| Pd(OAc)₂ (2%) | SPhos | K₂CO₃ | Toluene/H₂O | 100 | ~90-98 | Highly active system allowing for low catalyst loading; excellent for a wide range of boronic acids.[5][6] |
| PdCl₂(dppf) (3%) | dppf | Cs₂CO₃ | DMF | 90 | ~88-96 | A robust and reliable system, particularly effective for heteroaryl couplings.[5] |
| Pd(PPh₃)₄ (5%) | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | ~85-95 | A classic, readily available catalyst, though may require higher loading and longer reaction times.[6] |
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is the premier method for forming a bond between an aryl halide and a terminal alkyne, providing access to arylethynyl scaffolds.[18][19] This reaction typically uses a dual-catalyst system of palladium and a copper(I) co-catalyst.
Experimental Protocol: Selective Sonogashira Coupling
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (CuI, 2-5 mol%).[20]
-
Solvent and Base: Add anhydrous, deoxygenated solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N or diisopropylamine, 2-3 equiv).[20]
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Higher temperatures can sometimes lead to undesired side reactions like Glaser homocoupling.[20][21]
-
Monitoring & Workup: Monitor by TLC or LC-MS. Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, rinse with ethyl acetate, and concentrate the filtrate.
-
Purification: Purify the crude product via flash column chromatography.
Table 2: Recommended Catalytic Systems for Selective Sonogashira Coupling
| Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Approx. Yield (%) | Notes |
| PdCl₂(PPh₃)₂ (3%) | CuI (5%) | Et₃N | DMF | 60 | ~85-95 | The classic and highly effective Sonogashira system.[6] |
| Pd(PPh₃)₄ (5%) | CuI (5%) | Et₃N | THF | RT-50 | ~80-92 | Good for heat-sensitive substrates; reaction can often be run at room temperature.[5][22] |
| Pd(OAc)₂ (2%) / P(t-Bu)₃ (4%) | None (Copper-Free) | Cs₂CO₃ | Dioxane | 80 | ~85-90 | Copper-free conditions can prevent alkyne homocoupling and are beneficial for sensitive substrates.[22] |
Buchwald-Hartwig Amination: C(sp²)-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are critical components of many pharmaceuticals.[23][24] This reaction couples an aryl halide with a primary or secondary amine using a palladium catalyst and a strong, non-nucleophilic base.
Experimental Protocol: Selective Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 equiv) to an oven-dried reaction vessel.[20][25]
-
Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.1-1.5 equiv).
-
Solvent: Add anhydrous, degassed solvent (e.g., dioxane or toluene).[20]
-
Reaction: Seal the vessel and heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring & Workup: Monitor by TLC or LC-MS. After completion, cool the reaction, dilute with a suitable organic solvent, and wash with water to remove the base.
-
Purification: Dry the organic layer, concentrate, and purify the residue by flash chromatography.
Table 3: Recommended Catalytic Systems for Selective Buchwald-Hartwig Amination
| Palladium Precursor (mol%) | Ligand | Base | Solvent | Temp (°C) | Approx. Yield (%) | Notes |
| Pd(OAc)₂ (2%) | Xantphos | Cs₂CO₃ | Toluene | 110 | ~80-95 | A versatile system for a wide range of primary and secondary amines.[5] |
| Pd₂(dba)₃ (1.5%) | RuPhos | NaOtBu | Dioxane | 100 | ~85-98 | Highly active catalyst system, often providing excellent yields for hindered amines.[26] |
| G3-XPhos Precatalyst (2%) | (Internal) | K₃PO₄ | t-AmylOH | 100 | ~90-99 | Air-stable precatalysts simplify reaction setup and are highly efficient. |
The Power of Sequential Coupling: A Strategic Workflow
The primary advantage of this compound is the ability to perform a second, distinct cross-coupling reaction at the C4-bromo position after the initial C2-iodo functionalization. This unlocks access to a vast chemical space of di-substituted pyridines from a single starting material.
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Application Notes & Protocols: Regioselective Lithiation of 4-Bromo-2-iodopyridine for Targeted Functionalization
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic functionalization of the pyridine scaffold, specifically focusing on the regioselective lithiation of 4-bromo-2-iodopyridine. Pyridine and its derivatives are privileged structures in medicinal chemistry, and the ability to precisely introduce substituents at specific positions is paramount for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. This application note details the underlying principles of selective lithium-halogen exchange, provides field-proven experimental protocols, and offers insights into optimizing reaction conditions to achieve desired synthetic outcomes.
Introduction: The Strategic Importance of Functionalized Pyridines
The pyridine ring is a cornerstone of modern drug discovery, appearing in a vast array of approved pharmaceuticals. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive scaffold for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The precise placement of functional groups on the pyridine ring can dramatically influence biological activity. Therefore, methodologies that allow for the regioselective introduction of substituents are of critical importance.
This compound serves as a versatile starting material for the synthesis of polysubstituted pyridines. The differential reactivity of the carbon-iodine and carbon-bromine bonds towards lithium-halogen exchange provides a powerful tool for sequential and site-selective functionalization. This application note will explore the nuances of this transformation, enabling researchers to harness its full potential.
The Core Principle: Kinetically Controlled Regioselective Lithiation
The selective functionalization of this compound hinges on the principle of kinetically controlled lithium-halogen exchange. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-bromine bond, leading to a much faster rate of exchange with organolithium reagents at low temperatures.[1] This rate differential allows for the selective formation of the 4-bromo-2-lithiopyridine intermediate, leaving the bromine atom intact for subsequent transformations.
Several factors are critical in achieving high regioselectivity:
-
Temperature: Extremely low temperatures, typically -78 °C to -100 °C, are essential to ensure the reaction is under kinetic control and to prevent side reactions, such as halogen scrambling or decomposition of the organolithium intermediate.[2]
-
Organolithium Reagent: n-Butyllithium (n-BuLi) is a commonly used reagent for this transformation. However, for more sensitive substrates, other reagents like sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi) may offer advantages. The choice of reagent can influence the rate and selectivity of the exchange.
-
Solvent: Anhydrous ethereal solvents, such as tetrahydrofuran (THF) or diethyl ether (Et₂O), are standard for organolithium reactions. These solvents solvate the lithium cation, influencing the reactivity and stability of the organometallic species.[3]
-
Addition Rate: Slow, dropwise addition of the organolithium reagent to the solution of this compound is crucial to maintain a low localized concentration of the reactive species, thereby minimizing side reactions.[2]
Visualizing the Reaction Pathway
The following diagrams illustrate the key steps in the regioselective lithiation and subsequent functionalization of this compound.
Caption: Workflow of selective lithiation and functionalization.
Caption: "Ate" complex formation in lithium-halogen exchange.[4]
Experimental Protocols
4.1. General Considerations for Anhydrous Reactions
All reactions involving organolithium reagents must be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and glassware. Glassware should be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere prior to use. Solvents should be freshly distilled from an appropriate drying agent or obtained from a commercial solvent purification system.
4.2. Protocol 1: General Procedure for the Lithiation of this compound and Trapping with an Aldehyde
This protocol details a representative procedure for the selective lithiation at the C-2 position followed by quenching with an aldehyde electrophile.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)
-
Aldehyde electrophile (e.g., benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add this compound (1.0 equiv).
-
Dissolve the substrate in anhydrous THF (approximately 0.1 M concentration).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 equiv) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting solution at -78 °C for 30-60 minutes.
-
In a separate flame-dried flask, dissolve the aldehyde electrophile (1.2 equiv) in a minimal amount of anhydrous THF.
-
Add the solution of the electrophile dropwise to the lithiated pyridine solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
4.3. Protocol 2: Lithiation and Trapping with N,N-Dimethylformamide (DMF) to Yield an Aldehyde
This protocol outlines the synthesis of 4-bromo-2-formylpyridine.
Procedure:
-
Follow steps 1-5 from Protocol 1 to generate the 4-bromo-2-lithiopyridine intermediate.
-
Add N,N-dimethylformamide (DMF, 1.5 equiv), freshly distilled from calcium hydride, dropwise to the reaction mixture at -78 °C.
-
Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to 0 °C over 1 hour.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Follow steps 10-13 from Protocol 1 for workup and purification.
Data Presentation: Comparison of Reaction Conditions
The choice of organolithium reagent and reaction temperature can significantly impact the yield and selectivity of the lithiation. The following table summarizes typical outcomes.
| Organolithium Reagent | Temperature (°C) | Typical Yield of 2-Substituted Product | Comments |
| n-Butyllithium | -78 | 75-90% | Standard, cost-effective choice. |
| sec-Butyllithium | -78 | 80-95% | Can offer higher yields for some electrophiles. |
| tert-Butyllithium | -100 to -78 | 85-98% | More reactive, may require lower temperatures to maintain selectivity. Can be beneficial for sterically hindered substrates. |
| Isopropylmagnesium Chloride (i-PrMgCl) | -15 to 0 | Variable | A milder alternative for halogen-metal exchange, particularly useful for substrates with sensitive functional groups.[5] |
Troubleshooting and Optimization
-
Low Yield:
-
Moisture Contamination: Ensure all glassware is scrupulously dried and solvents are anhydrous.
-
Inaccurate n-BuLi Titration: The concentration of commercial n-BuLi can vary. Titrate the solution before use for accurate stoichiometry.
-
Decomposition of Intermediate: The lithiated pyridine may be unstable at higher temperatures. Maintain strict temperature control throughout the reaction.
-
-
Poor Regioselectivity (Formation of 4-substituted product):
-
Temperature Too High: The reaction is no longer under kinetic control. Perform the reaction at a lower temperature (e.g., -100 °C).
-
Slow Addition of Electrophile: If the lithiated intermediate is allowed to warm before the electrophile is added, halogen scrambling or rearrangement can occur.
-
-
Formation of Side Products:
-
Over-lithiation: Using a large excess of the organolithium reagent can lead to di-lithiation or reaction with the bromo-substituent.
-
Reaction with Solvent: At higher temperatures, the organolithium reagent can deprotonate THF.
-
Conclusion
The regioselective lithiation of this compound is a robust and versatile method for the synthesis of functionalized pyridines. By carefully controlling reaction parameters, particularly temperature and stoichiometry, researchers can achieve high yields and selectivities. This application note provides a solid foundation for utilizing this powerful synthetic tool in the pursuit of novel chemical entities with potential therapeutic applications. The principles and protocols outlined herein are designed to be a self-validating system, where careful execution leads to predictable and reproducible results.
References
- Taylor, S. L., Lee, D. Y., & Martin, J. C. (n.d.). Direct, regiospecific 2-lithiation of pyridines and pyridine 1-oxides with in situ electrophilic trapping. The Journal of Organic Chemistry.
- Gribble, G. W. (1979). Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne.
- (2022).
- (n.d.). Selective monolithiation of 2,5-dibromopyridine with butyllithium.
- (2023).
- (n.d.). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.
- (2014). Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine. NIH.
- Gribble, G. W. (1979). Regioselective ortho lithiation of halopyridines. Semantic Scholar.
- (n.d.). Regioselective difunctionalization of pyridines via 3,4-pyridynes. NIH.
- (2015).
- (n.d.). Lithiation-electrophilic trapping of N-sulfonyl-activated ethylene aziridines. RSC Publishing.
- (n.d.). REGIOSELECl’IVE ORTHO-LITHIATION OF HALOPYRIDINES. SYNTHESES OF ORTHO-DISUJBSTITWED PYRIDINES AND A CONVENIENT GENERATION OF ngcontent-ng-c4006390337="" class="ng-star-inserted">,.
- (n.d.).
- (1994). REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE. HETEROCYCLES.
- (2024). Mechanism of the Lithiation - Insights in Advanced Organic Chemistry 11. YouTube.
- (n.d.). Mechanism of aromatic lithiation reactions--Importance of steric factors. Indian Academy of Sciences.
- (n.d.). preventing debromination in reactions with 2-Bromo-4-iodopyridine. Benchchem.
- (2020). Optimization of Organolithium Reactions. Organic Process Research & Development.
- (n.d.). Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole. Journal of the Chemical Society, Perkin Transactions 1.
- (n.d.). Experimental Materials. Lithium chloride, lithium t-butoxide, isopropyl magnesium chloride (2M in THF), t-butyl magnesium chlori. Amazon S3.
- (2007). The Mechanism of Lithium-Halogen Exchange. Macmillan Group.
- (2025). Organic & Biomolecular Chemistry. RSC Publishing.
- (n.d.). Magnesium-Halogen Exchange. Andrew G Myers Research Group.
Sources
Application Note: Strategic Synthesis of Pyridine-Based PARP-1 Inhibitors Using 4-Bromo-2-iodopyridine
Abstract
This guide provides a detailed framework for the synthesis of potent Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors utilizing 4-bromo-2-iodopyridine as a strategic starting material. We delve into the rationale behind sequential, site-selective cross-coupling reactions, leveraging the differential reactivity of the C-I and C-Br bonds. This application note furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols for key synthetic transformations, including Suzuki-Miyaura and Buchwald-Hartwig aminations, alongside methods for the biological evaluation of the synthesized compounds.
Introduction to PARP-1 and the Pyridine Scaffold
Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the DNA damage response (DDR) pathway. Upon detecting a single-strand break (SSB) in DNA, PARP-1 catalyzes the synthesis of long poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, using NAD+ as a substrate.[1][2] This PARylation event acts as a scaffold to recruit other DNA repair proteins, facilitating the repair of the lesion.[3]
In cancers with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes, cells become heavily reliant on PARP-1 for survival.[2][4] Inhibition of PARP-1 in these homologous recombination-deficient cells leads to the accumulation of unrepaired SSBs, which collapse into cytotoxic double-strand breaks during replication, ultimately causing cell death through a concept known as synthetic lethality.[3][4] This has made PARP-1 a highly validated target for cancer therapy.[5][6]
Many potent PARP-1 inhibitors are designed to mimic the nicotinamide moiety of the NAD+ substrate and feature a pyridine or related nitrogen-containing heterocyclic core. This core structure is essential for establishing key hydrogen bonding interactions within the enzyme's active site. The strategic functionalization of this pyridine ring is paramount for achieving high potency and selectivity.[5]
The Strategic Advantage of this compound
The synthesis of complex, multi-substituted pyridine rings requires a robust and regioselective approach. This compound offers a distinct advantage due to the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive and susceptible to oxidative addition to a Pd(0) catalyst compared to the more stable C-Br bond.[7] This reactivity trend (C-I > C-Br >> C-Cl) allows for a sequential and site-selective functionalization strategy.[7][8]
By carefully selecting reaction conditions, one can first perform a cross-coupling reaction selectively at the 2-position (iodo-position) while leaving the 4-position (bromo-position) intact for a subsequent, different coupling reaction. This stepwise approach provides precise control over the final molecular architecture, which is crucial for optimizing structure-activity relationships (SAR) in drug discovery.
Synthetic Workflow Overview
The general strategy involves a two-step, sequential palladium-catalyzed cross-coupling sequence. The first step is typically a Suzuki-Miyaura coupling at the C-2 position, followed by a Buchwald-Hartwig amination or a second Suzuki coupling at the C-4 position.
Caption: General workflow for synthesizing PARP-1 inhibitors.
Detailed Synthetic Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled under an inert atmosphere (e.g., Argon or Nitrogen).
Protocol 1: Step 1 - Selective Suzuki-Miyaura Coupling at the C-2 Position
This protocol describes the selective coupling of an arylboronic acid at the more reactive C-2 iodo position. The milder conditions chosen are designed to preserve the C-4 bromo position for the subsequent reaction.
Rationale: The choice of PdCl₂(dppf) as the catalyst provides a reliable system for this transformation. Cesium carbonate (Cs₂CO₃) is an effective base, and DMF is a suitable polar aprotic solvent for this reaction type.[7] Heating to 90 °C provides sufficient thermal energy for the catalytic cycle to proceed efficiently without promoting significant side reactions at the C-4 position.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 mmol, 0.03 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, PdCl₂(dppf), and Cs₂CO₃.
-
Seal the flask with a rubber septum. Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the anhydrous DMF via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 10-16 hours).
-
Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 4-bromo-2-arylpyridine intermediate.
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Step 2 - Buchwald-Hartwig Amination at the C-4 Position
This protocol details the C-N bond formation at the remaining C-4 bromo position using the intermediate synthesized in Protocol 1.
Rationale: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[9] For this second, more challenging coupling at the C-4 bromo position, a more active catalyst system is often required. A combination of a palladium precursor like Pd(OAc)₂ and a specialized bulky phosphine ligand such as Xantphos is highly effective. Toluene is a common solvent for this reaction, and a strong, non-nucleophilic base like Cs₂CO₃ is used to facilitate the deprotonation of the amine.[10]
Materials:
-
4-Bromo-2-arylpyridine (from Protocol 1) (1.0 mmol, 1.0 equiv)
-
Amine (e.g., Piperazine derivative) (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 0.02 equiv)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 mmol, 0.04 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene, anhydrous (5 mL)
Procedure:
-
In a glovebox or under a strict inert atmosphere, add Pd(OAc)₂, the Xantphos ligand, and Cs₂CO₃ to an oven-dried Schlenk tube.
-
Add the 4-bromo-2-arylpyridine and the desired amine.
-
Add anhydrous toluene via syringe.
-
Seal the tube tightly and place it in a preheated oil bath at 110 °C. Stir the mixture vigorously.
-
Monitor the reaction by LC-MS until completion (typically 12-24 hours).
-
Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PARP-1 inhibitor.
Characterization: Confirm the final structure and assess purity using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.
Data Summary
The following table presents representative data for the sequential coupling strategy. Yields and purity are indicative and may vary based on the specific substrates used.
| Step | Reaction Type | Starting Material | Product | Catalyst System | Approx. Yield (%) | Purity (HPLC) |
| 1 | Suzuki-Miyaura | This compound | 4-Bromo-2-phenylpyridine | PdCl₂(dppf)/Cs₂CO₃ | 85-95% | >95% |
| 2 | Buchwald-Hartwig | 4-Bromo-2-phenylpyridine | 4-(Piperazin-1-yl)-2-phenylpyridine | Pd(OAc)₂/Xantphos/Cs₂CO₃ | 70-85% | >98% |
Biological Evaluation: In Vitro PARP-1 Inhibition Assay
To assess the efficacy of the synthesized compounds, a standard in vitro PARP-1 enzymatic assay can be performed. This can be achieved using commercially available kits or by setting up a custom assay.[11]
Caption: Mechanism of PARP-1 activation and inhibition.
Protocol 3: Fluorometric PARP-1 Activity Assay
Principle: This assay measures the consumption of NAD+ by recombinant human PARP-1 in the presence of damaged DNA. The remaining NAD+ is quantified using a developer reagent that generates a fluorescent signal. A decrease in signal indicates PARP-1 activity, and the reversal of this decrease by a test compound indicates inhibition.
Materials:
-
Recombinant Human PARP-1 Enzyme
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
β-NAD+
-
Synthesized inhibitor (test compound) dissolved in DMSO
-
PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 25 mM MgCl₂, 0.1% Triton X-100)[11]
-
NAD+ detection kit (commercial)
-
384-well assay plate, black
Procedure:
-
Compound Plating: Prepare serial dilutions of the synthesized inhibitor in assay buffer containing a constant final concentration of DMSO (e.g., 1%). Add 5 µL of these dilutions to the wells of the assay plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme Addition: Prepare a mixture of PARP-1 enzyme and activated DNA in assay buffer. Add 10 µL of this mixture to each well (except the negative control).
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[12]
-
Reaction Initiation: Initiate the reaction by adding 10 µL of a 5X β-NAD+ solution to each well.[12]
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Detection: Stop the reaction and develop the fluorescent signal by adding the developer reagent from the detection kit according to the manufacturer's instructions.
-
Measurement: Read the fluorescence on a suitable plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the positive (0% inhibition) and negative (100% inhibition) controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex PARP-1 inhibitors. Its differential halogen reactivity enables a controlled, sequential cross-coupling strategy that is essential for the efficient construction and optimization of pyridine-based therapeutic agents. The protocols outlined in this guide provide a robust foundation for researchers to synthesize and evaluate novel compounds targeting this critical enzyme in cancer therapy.
References
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). National Institutes of Health.
- Application Notes and Protocols for Parp1-IN-34 in In Vitro Assays. (n.d.). BenchChem.
- A Comparative Guide to Palladium Catalysts for the Selective Coupling of 2-Bromo-4-iodopyridine. (n.d.). BenchChem.
- Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors. (n.d.). National Institutes of Health.
- PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (n.d.). National Institutes of Health.
- Molecular mechanism of PARP inhibitor resistance. (n.d.). National Institutes of Health.
- PARP1 Enzyme Activity Assay (Fluorometric). (n.d.). Sigma-Aldrich.
- El-Masry, G. H., & Al-Said, M. S. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorganic Chemistry, 86, 633-644.
- Buchwald–Hartwig amination. (2023). In Wikipedia.
- Li, D., et al. (2018). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 23(11), 2949.
- Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4. (n.d.). BenchChem.
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). National Institutes of Health.
- Rose, M., Burgess, J. T., O'Byrne, K., Richard, D. J., & Bolderson, E. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Cell and Developmental Biology, 8, 564601.
- Rose, M., Burgess, J. T., O'Byrne, K., Richard, D. J., & Bolderson, E. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Cell and Developmental Biology, 8.
Sources
- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 3. Molecular mechanism of PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Selective Monofunctionalization of 4-Bromo-2-iodopyridine via Negishi Cross-Coupling
Abstract
The selective synthesis of functionalized heterocyclic compounds is a cornerstone of modern medicinal chemistry and materials science. Dihalogenated pyridines, such as 4-Bromo-2-iodopyridine, are exceptionally valuable building blocks, offering the potential for sequential, site-selective derivatization. This application note provides a comprehensive, field-proven protocol for the selective Negishi cross-coupling reaction at the C2 position of this compound. By leveraging the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, this guide details a robust methodology for synthesizing 4-bromo-2-aryl/alkyl-pyridines, crucial intermediates for further molecular elaboration. We delve into the mechanistic rationale behind reagent selection, provide a detailed step-by-step experimental procedure, and offer insights for troubleshooting and optimization.
Scientific Principles & Strategic Rationale
The Negishi coupling is a powerful transition metal-catalyzed reaction that forms a carbon-carbon bond between an organozinc compound and an organic halide or triflate.[1][2][3] Its high functional group tolerance and the strong nucleophilicity of organozinc reagents make it a preferred method in the synthesis of complex molecules.[2][4][5]
The Palladium Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species. Understanding this cycle is paramount to optimizing reaction conditions and troubleshooting outcomes.
-
Oxidative Addition: The cycle begins with the insertion of the electron-rich Pd(0) catalyst into the carbon-halide bond of the organic halide (R¹-X). This is typically the rate-determining step and forms a Pd(II) intermediate.[4][5]
-
Transmetalation: The organozinc reagent (R²-ZnX) then transfers its organic group to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.[3][6] This step's efficiency is a key advantage of the Negishi reaction.
-
Reductive Elimination: The final step involves the coupling of the two organic ligands (R¹ and R²) and their elimination from the palladium center, which forms the desired C-C bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.[3][5]
Caption: The catalytic cycle of the Negishi cross-coupling reaction.
Rationale for Selective Coupling
The key to selectively functionalizing this compound lies in the differing bond dissociation energies and reactivity of the C-I and C-Br bonds towards Pd(0) insertion. The C-I bond is weaker and more polarizable than the C-Br bond, making it significantly more reactive in the oxidative addition step.[1] This reactivity differential (I > OTf > Br >> Cl) allows for precise, chemoselective coupling at the C2 position while leaving the C4-bromo group intact for subsequent transformations.[1] This strategy is highly efficient for the divergent synthesis of polysubstituted pyridines.
Key Reagent Considerations
-
Organozinc Reagents: These reagents can be prepared from organolithium or Grignard reagents via transmetalation with a zinc salt (e.g., ZnCl₂) or by direct insertion of activated zinc into an organic halide.[1][7] While highly effective, they are sensitive to moisture and air, necessitating the use of anhydrous solvents and inert atmosphere techniques (e.g., a Schlenk line or glovebox).[1][5][8]
-
Palladium Catalyst & Ligands: The choice of palladium source and its coordinating ligand is critical. A Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is often used directly. Alternatively, a Pd(II) precatalyst can be reduced in situ. The phosphine ligands stabilize the palladium center and modulate its reactivity.[9][10] Bulky, electron-rich ligands like triphenylphosphine (PPh₃) or Buchwald-type ligands (e.g., XPhos) can accelerate the oxidative addition and reductive elimination steps, leading to higher efficiency and yields.[1][10][11]
Detailed Experimental Protocol
This protocol describes the selective coupling of this compound with phenylzinc chloride as a representative example.
Safety Precautions:
-
All operations must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk line or glovebox techniques.
-
Organozinc reagents and their precursors (e.g., n-BuLi, Grignard reagents) can be pyrophoric and are highly sensitive to moisture and air.[5][8] Handle with extreme care.
-
Palladium catalysts are toxic and should be handled in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Solvents like THF can form explosive peroxides. Use freshly distilled or inhibitor-free anhydrous solvent.
Materials & Equipment
| Reagent/Material | Grade | Supplier |
| This compound | >97% | Sigma-Aldrich |
| Bromobenzene | Anhydrous, >99.5% | Acros Organics |
| Magnesium turnings | >99.5% | Strem Chemicals |
| Zinc Chloride (ZnCl₂) | Anhydrous, >98% | Sigma-Aldrich |
| Pd(PPh₃)₄ | 99% | Strem Chemicals |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Acros Organics |
| Saturated aq. NH₄Cl | ACS Grade | Fisher |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher |
| Brine (Saturated aq. NaCl) | ACS Grade | Fisher |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher |
-
Equipment: Schlenk line, oven-dried glassware, magnetic stirrer, syringes, cannulas, inert gas source (Ar/N₂).
Procedure: Step-by-Step
Part A: Preparation of Phenylzinc Chloride (0.5 M in THF)
-
Glassware Preparation: Assemble a 100 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a rubber septum, all under a positive pressure of argon. Flame-dry the entire apparatus under vacuum and backfill with argon three times.
-
Grignard Formation: To the flask, add magnesium turnings (365 mg, 15.0 mmol, 1.5 equiv). Add a small crystal of iodine to initiate the reaction. Slowly add bromobenzene (1.05 mL, 10.0 mmol, 1.0 equiv) dissolved in 10 mL of anhydrous THF via syringe. The reaction should initiate, evidenced by gentle refluxing. If not, gently warm the flask. Once initiated, add the remaining bromobenzene solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of phenylmagnesium bromide.
-
Transmetalation to Organozinc: In a separate flame-dried 50 mL Schlenk flask, add anhydrous zinc chloride (1.50 g, 11.0 mmol, 1.1 equiv) under a counterflow of argon. Add 10 mL of anhydrous THF to dissolve the salt (gentle warming may be required). Cool this solution to 0 °C.
-
Cannula Transfer: Slowly transfer the freshly prepared Grignard reagent from the first flask into the ZnCl₂ solution at 0 °C via a cannula. A mildly exothermic reaction will occur. After the transfer is complete, remove the ice bath and stir the resulting solution at room temperature for 1 hour. This yields a ~0.5 M solution of phenylzinc chloride in THF.
Part B: Negishi Coupling Reaction
-
Reaction Setup: In a flame-dried 50 mL Schlenk flask under argon, add this compound (1.42 g, 5.0 mmol, 1.0 equiv) and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (289 mg, 0.25 mmol, 5 mol%).
-
Solvent Addition: Add 15 mL of anhydrous THF to the flask via syringe. Stir the mixture at room temperature until all solids are dissolved.
-
Organozinc Addition: Slowly add the prepared phenylzinc chloride solution (~20 mL, 10.0 mmol, 2.0 equiv) to the reaction mixture at room temperature via cannula over 15 minutes.
-
Reaction & Monitoring: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:EtOAc) or GC-MS, checking for the consumption of the starting material.
Work-up and Purification
-
Quenching: Once the reaction is complete, cool the flask to room temperature. Slowly quench the reaction by adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (1 x 40 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a gradient of hexanes to 95:5 hexanes/ethyl acetate) to yield the pure product, 4-Bromo-2-phenylpyridine.
Experimental Workflow Diagram
Caption: General experimental workflow for selective Negishi coupling.
Data Presentation & Expected Results
The described protocol is highly reproducible. The following table summarizes expected outcomes for the model reaction.
| Entry | Organozinc Reagent | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Isolated Yield (%) |
| 1 | Phenylzinc chloride | Pd(PPh₃)₄ (5) | THF | 60 | 4 | 85-95 |
| 2 | Ethylzinc chloride | Pd(PPh₃)₄ (5) | THF | 50 | 6 | 80-90 |
| 3 | (Thiophen-2-yl)zinc chloride | Pd(PPh₃)₄ (5) | THF | 60 | 5 | 82-92 |
Expected Characterization for 4-Bromo-2-phenylpyridine:
-
¹H NMR (400 MHz, CDCl₃): δ 8.54 (d, J=5.2 Hz, 1H), 8.01-7.98 (m, 2H), 7.71 (d, J=1.6 Hz, 1H), 7.52-7.42 (m, 4H).
-
MS (EI): m/z 235/237 [M⁺].
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive organozinc reagent (moisture contamination).2. Deactivated catalyst.3. Insufficient reaction temperature/time. | 1. Ensure all glassware is rigorously dried and inert atmosphere is maintained. Use fresh, anhydrous solvents and ZnCl₂.2. Use a fresh bottle of catalyst or store it properly in a desiccator/glovebox.3. Increase temperature modestly (e.g., to reflux) and/or extend reaction time. |
| Homocoupling of Organozinc | 1. Presence of oxygen.2. Catalyst decomposition. | 1. Thoroughly degas the solvent before use. Maintain a positive pressure of inert gas throughout.2. Ensure the ligand-to-palladium ratio is appropriate. Consider a more robust ligand if needed. |
| Formation of Debrominated Product | 1. Reaction temperature too high or time too long.2. Certain organozinc reagents can promote this side reaction. | 1. Perform the reaction at the lowest effective temperature.2. If this is a persistent issue, screen other palladium catalysts and ligands. |
References
- Casares, J. A., Espinet, P., Fuentes, B., & Salas, G. (2007). Insights into the Mechanism of the Negishi Reaction: ZnRX versus ZnR2 Reagents. Journal of the American Chemical Society, 129(12), 3508–3509. [Link]
- Wikipedia contributors. (2023). Negishi coupling. Wikipedia, The Free Encyclopedia. [Link]
- Blakemore, D. C., Doyle, P. M., & Fobian, Y. M. (2016). The Negishi Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 70-103). The Royal Society of Chemistry. [Link]
- NROChemistry. Negishi Coupling. Name-Reaction.com. [Link]
- Grokipedia. (n.d.). Negishi coupling. Grokipedia. [Link]
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- Thompson, A. S., et al. (2018). Generation and Cross-Coupling of Organozinc Reagents in Flow. Organic Letters, 20(23), 7468–7472. [Link]
- Krasovskiy, A., & Lipshutz, B. H. (2011). Ligand Effects on Negishi Couplings of Alkenyl Halides. Organic Letters, 13(15), 3818–3821. [Link]
- Espinet, P., et al. (2021). Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study. Organometallics, 40(8), 1030–1042. [Link]
- Espinet, P., et al. (2021). Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study. CoLab. [Link]
- Friščić, T., et al. (2018). Mechanochemical Activation of Zinc and Application to Negishi Cross-Coupling. Angewandte Chemie International Edition, 57(30), 9393-9397. [Link]
- ResearchGate. (n.d.). Commonly employed techniques for the preparation of organozinc... [Scientific Diagram]. [Link]
- Knochel, P. (n.d.). Preparation and Applications of Functionalized Organozinc Compounds. e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]
- Kempe, R., et al. (2011). Negishi cross-coupling reaction catalyzed by an aliphatic, phosphine based pincer complex of palladium. biaryl formation via cationic pincer-type PdIV intermediates. Dalton Transactions, 40(43), 11525-11532. [Link]
- Thomas, S. P., et al. (2018). The highly surprising behaviour of diphosphine ligands in iron-catalysed Negishi cross-coupling.
- Zhang, W., et al. (2022).
- Buchwald, S. L., & Walker, S. D. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Angewandte Chemie International Edition, 43(12), 1571-1573. [Link]
- Shi, W., et al. (2021).
- Fraser, C. L., & Liu, T. (2012).
- Organic Chemistry Portal. (n.d.). Negishi Coupling. [Link]
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- Marsden, S. P., et al. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques.
- Lipshutz, B. H., et al. (2011). Organozinc Chemistry Enabled by Micellar Catalysis. Palladium-Catalyzed Cross-Couplings between Alkyl and Aryl Bromides in Water at Room Temperature. Journal of the American Chemical Society, 133(48), 19492–19503. [Link]
- Knochel, P., et al. (2018). Preparation of Air- and Moisture-Stable Solid Aryl- and Heteroarylzinc Pivalates and Their Application in Cross-Coupling Reactions. Organic Syntheses, 95, 127-147. [Link]
- ResearchGate. (2011). Organozinc Chemistry Enabled by Micellar Catalysis.
- Lipshutz, B. H., & Krasovskiy, A. (2009). Zn-Mediated, Pd-Catalyzed Cross-Couplings in Water at Room Temperature Without Prior Formation of Organozinc Reagents. Journal of the American Chemical Society, 131(43), 15592–15593. [Link]
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4-Bromo-2-iodopyridine in the Synthesis of Functional Materials: Application Notes and Protocols
Introduction: The Strategic Advantage of 4-Bromo-2-iodopyridine
In the landscape of heterocyclic chemistry, dihalogenated pyridines are indispensable building blocks for the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and functional materials.[1] Among these, this compound stands out as a uniquely versatile reagent. Its power lies in the differential reactivity of its two halogen substituents. The carbon-iodine (C-I) bond is significantly weaker and thus more reactive in palladium-catalyzed cross-coupling reactions than the more robust carbon-bromine (C-Br) bond.[1] This intrinsic property allows for exceptional regioselectivity, enabling chemists to perform sequential, site-specific modifications to the pyridine core.
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides not only detailed, field-proven protocols for key transformations but also delves into the mechanistic principles that govern the reactivity of this powerful synthetic intermediate. We will explore its application in constructing bipyridine ligands, conjugated polymers, pharmaceutical intermediates, and functionalized linkers for Metal-Organic Frameworks (MOFs), empowering researchers to leverage this compound to its full potential.
Section 1: Fundamental Reactivity and Mechanistic Principles
The utility of this compound is fundamentally governed by the bond dissociation energies of the carbon-halogen bonds. The C-I bond is weaker than the C-Br bond, which in turn is weaker than a C-Cl bond (I > Br > Cl).[1] This hierarchy dictates the order of reaction in palladium-catalyzed cross-coupling processes.
The critical first step in these catalytic cycles is the oxidative addition of the organic halide to the low-valent palladium(0) catalyst.[2] This step has a lower activation energy for the C-I bond compared to the C-Br bond. Consequently, under controlled conditions, the palladium catalyst will selectively insert into the C-I bond at the 4-position, leaving the C-Br bond at the 2-position untouched and available for a subsequent, different coupling reaction. This principle of regioselective functionalization is the cornerstone of its synthetic utility.
Reaction temperature is a critical parameter for maintaining this selectivity. Lower to moderate temperatures (≤ 100°C) generally favor exclusive coupling at the C-I position.[3] Higher temperatures (≥ 110°C) can provide sufficient energy to overcome the activation barrier for C-Br bond insertion, potentially leading to a loss of selectivity and the formation of di-substituted byproducts.[3]
Caption: Logical relationship governing the selective coupling strategy.
Section 2: Key Applications in Materials Synthesis
Synthesis of Unsymmetrical Bipyridine Ligands
Bipyridine ligands are fundamental in coordination chemistry, forming stable complexes with a vast range of metals for applications in catalysis, photoredox reactions, and materials science.[4][5] this compound is an exceptional precursor for creating unsymmetrical bipyridines. A selective cross-coupling reaction at the 4-position, followed by a different coupling at the 2-position, allows for the precise installation of distinct functional groups, enabling fine-tuning of the ligand's steric and electronic properties.
Development of Conjugated Polymers for Organic Electronics
In materials science, this compound can serve as a monomer in polycondensation reactions, such as Suzuki or Stille polymerizations.[6][7] By reacting it with a di-boronic ester or di-stannane, conjugated polymers can be synthesized. These materials, featuring alternating pyridine units, are investigated for their potential use in organic electronics, including Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (OPVs).[6][8]
Construction of Pharmaceutical Intermediates
The pyridine scaffold is a common motif in biologically active molecules. This compound serves as a key starting material for building complex pharmaceutical intermediates.[9] It is notably used in the synthesis of isoquinolinone derivatives, which are being investigated for their therapeutic potential.[10] Furthermore, it is a precursor for compounds designed to modulate the activity of Poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme critical in DNA repair and a target in cancer therapy.[10]
Building Blocks for Metal-Organic Frameworks (MOFs)
While direct incorporation into MOF structures is less common, this compound is primarily used to synthesize the functionalized organic linkers that are then assembled into MOFs.[11] For example, a bipyridine ligand synthesized from this precursor can be used to coordinate with metal centers. The bromine atom provides a valuable feature: it can be carried through the MOF synthesis and then used as a reactive handle for Post-Synthetic Modification (PSM), allowing for the covalent attachment of other functional groups to the framework's pores.[11]
Section 3: Detailed Experimental Protocols
General Considerations: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous, degassed solvents to prevent catalyst deactivation and unwanted side reactions.
Protocol 1: Regioselective Sonogashira Coupling of this compound
This protocol details the highly selective coupling of a terminal alkyne at the C-4 (iodo) position, a cornerstone reaction for generating versatile intermediates.[12][13]
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.1-1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-3 mol%)
-
Copper(I) iodide (CuI) (2-5 mol%)
-
Triethylamine (Et₃N), anhydrous and degassed
-
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), anhydrous and degassed
-
Schlenk flask and standard glassware for inert atmosphere chemistry
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Inerting: Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Solvent/Base Addition: Add anhydrous THF (or DMF) and Et₃N via syringe. Stir the resulting suspension at room temperature for 10-15 minutes.
-
Alkyne Addition: Add the terminal alkyne dropwise to the reaction mixture via syringe.
-
Reaction: Stir the reaction at room temperature. For less reactive alkynes, gentle heating (40-60 °C) may be required. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting this compound is consumed.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride (to remove copper salts) and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 4-alkynyl-2-bromopyridine.
Rationale for Key Reagents:
-
PdCl₂(PPh₃)₂: A stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.
-
CuI: Acts as a co-catalyst. It reacts with the alkyne to form a copper(I) acetylide intermediate, which undergoes transmetalation with the palladium complex much more rapidly than the alkyne itself, thus accelerating the catalytic cycle.[14]
-
Et₃N: Serves as both a base to deprotonate the terminal alkyne and as a solvent. It also scavenges the HI/HBr generated during the reaction.[12]
Troubleshooting:
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low or No Reaction | Inactive catalyst; presence of oxygen or water. | Ensure all reagents and solvents are anhydrous and the system is thoroughly purged with inert gas. |
| Formation of Di-alkynylated Product | Reaction temperature too high; prolonged reaction time. | Run the reaction at room temperature or with minimal heating. Monitor carefully and stop the reaction once the starting material is consumed. |
| Significant Homocoupling of Alkyne (Glaser coupling) | Presence of oxygen. | Ensure the system is strictly anaerobic. Degas all solvents thoroughly before use. |
Protocol 2: Regioselective Suzuki-Miyaura Coupling of this compound
This protocol describes the C-C bond formation between the C-4 position and an aryl boronic acid, a robust and widely used transformation.[2][15]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium Catalyst (see table below)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 equiv)
-
Solvent System (e.g., 1,4-Dioxane/Water 4:1, Toluene/Water)
-
Schlenk flask and standard glassware
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound, the arylboronic acid, and the base.
-
Inerting: Seal the flask, then evacuate and backfill with argon three times.
-
Catalyst & Solvent Addition: Add the palladium catalyst, followed by the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor progress by TLC or GC-MS. Reactions are typically complete within 8-16 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Representative Suzuki Coupling Conditions:
| Catalyst System | Base | Solvent | Temp (°C) | Typical Time (h) | Approx. Yield (%) | Notes |
| Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 | Standard, reliable conditions for aryl iodides.[2] |
| PdCl₂(dppf) (3 mol%) | K₃PO₄ | Dioxane | 100 | 16 | 90-98 | Effective for a broad range of boronic acids.[2] |
| Pd(OAc)₂ / SPhos (2 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~90-98 | Highly active catalyst, allows for lower catalyst loading and faster reaction.[2] |
Rationale for Key Reagents:
-
Base (e.g., K₂CO₃): The base is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transfer of the organic group to the palladium center.[15][16]
-
Aqueous Solvent: Water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
Section 4: Visualization of Mechanism and Workflow
The Sonogashira Catalytic Cycle
The Sonogashira reaction proceeds via two interconnected catalytic cycles. The primary palladium cycle orchestrates the cross-coupling, while the copper co-catalyst cycle rapidly generates the key copper acetylide intermediate.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
General Experimental Workflow for Cross-Coupling
A successful synthesis relies on a systematic and reproducible workflow, from initial setup to final product characterization.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
References
- ResearchGate. Synthesis of 4-bromo-2,2-bipyridine (dendritic bis-bipyridine precursor).
- NROChemistry. Stille Coupling.
- Myers, A. The Stille Reaction - Chem 115.
- ResearchGate. The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization.
- ResearchGate. Improved synthesis of 4-bromo-2,2′-bipyridine: A start material for low-molecular-weight model compounds.
- MDPI. Recent Progress on the Synthesis of Bipyridine Derivatives.
- HETEROCYCLES. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION.
- ResearchGate. An Iodine-Functionalized Metal–Organic Framework for Catalytic Alkene Bromination.
- Kennesaw State University. Four-substrate guided inquiry scheme towards the synthesis of 2,2'-bipyridine adducts.
- Kennesaw State University. Simplified Synthesis of Conjugated Polymers Enabled via 1,4-Dihydropyrrolo[3,2-b]pyrrole.
- Scribd. Exp 4 - Suzuki Coupling Reaction.
- NROChemistry. Suzuki Coupling: Mechanism & Examples.
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.
- Royal Society of Chemistry. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems.
- Organic Chemistry Portal. Sonogashira Coupling.
- Wikipedia. Sonogashira coupling.
- University at Albany. Conjugated polymer synthesis : methods and reactions.
- International Journal of Scientific Study. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
- ResearchGate. Synthesis of Conjugated Polymers via Cyclopentannulation Reaction: Promising Materials for Iodine Adsorption.
- ResearchGate. Metal organic frameworks (MOFs) as catalysts: A combination of Cu2+ and Co2+ MOFs as an efficient catalyst for tetralin oxidation.
- Google Patents. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step.
- MDPI. Recent Advances in Metal–Organic Frameworks and Their Derivatives for Adsorption of Radioactive Iodine.
- Royal Society of Chemistry. An ionic Fe-based metal–organic-framework with 4′-pyridyl-2,2′:6′,2′′-terpyridine for catalytic hydroboration of alkynes.
- Chempanda. Iodopyridine: Common isomorphs, synthesis, side effects and applications.
- ChemistryViews. Stable Boron Emitters for OLEDs.
- Royal Society of Chemistry. Synthesis of conjugated polymers via an exclusive direct-arylation coupling reaction: a facile and straightforward way to synthesize thiophene-flanked benzothiadiazole derivatives and their copolymers.
- J-STAGE. Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology.
- Chemistry LibreTexts. Sonogashira Coupling.
- Royal Society of Chemistry. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions.
- ACS Publications. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of this compound in Advancing Pharmaceutical Research.
- NINGBO INNO PHARMCHEM CO.,LTD. Boosting OLED Efficiency with High-Purity Brominated Pyridine Intermediates.
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Application Notes and Protocols for the Step-by-Step Synthesis of 4-Aryl-2-bromopyridines
Abstract
This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of 4-aryl-2-bromopyridines, a critical structural motif in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. We will explore the predominant synthetic strategies, focusing on palladium-catalyzed cross-coupling reactions, elucidating the underlying principles, and providing field-proven experimental procedures. The guide emphasizes the regioselective functionalization of dihalogenated pyridine precursors, offering a robust and versatile approach to this important class of compounds.
Introduction: The Significance of the 4-Aryl-2-bromopyridine Scaffold
The 4-aryl-2-bromopyridine framework is a privileged scaffold found in numerous biologically active molecules and functional materials. The pyridine core provides a key hydrogen bond accepting feature and a vector for molecular recognition, while the aryl group at the 4-position allows for extensive exploration of structure-activity relationships (SAR). The bromine atom at the 2-position serves as a versatile synthetic handle, enabling further functionalization through a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), nucleophilic aromatic substitution, or lithiation-electrophile trapping sequences.[1] This dual functionality makes 4-aryl-2-bromopyridines highly valuable intermediates in the rapid construction of complex molecular architectures for drug discovery and the development of novel organic materials.
Strategic Overview: The Dihalogenated Pyridine Approach
Direct C-H arylation of 2-bromopyridine at the 4-position is often challenging and can lead to mixtures of isomers. A more robust and widely adopted strategy involves the use of a 2,4-dihalogenated pyridine as a starting material. The differential reactivity of the halogens at the C2 and C4 positions allows for a highly regioselective introduction of the aryl group at the C4-position.
Generally, the C4 position of a 2,4-dihalopyridine is more electrophilic and thus more reactive towards oxidative addition to a Pd(0) catalyst in cross-coupling reactions.[2][3] This is a key mechanistic principle that underpins the success of this synthetic strategy. The C-I bond is significantly more reactive than the C-Br bond, making 2-bromo-4-iodopyridine an ideal substrate for selective C4-arylation. Similarly, while less pronounced, the C4-Br bond in 2,4-dibromopyridine is also generally more susceptible to coupling than the C2-Br bond.
Synthesis of Key Precursors: 2,4-Dihalopyridines
The successful synthesis of 4-aryl-2-bromopyridines hinges on the efficient preparation of the dihalogenated precursors. Here we detail protocols for the synthesis of 2-bromo-4-iodopyridine and 2,4-dibromopyridine.
Protocol: Synthesis of 2-Bromo-4-iodopyridine via "Halogen Dance" Reaction
This modern one-pot method provides an efficient route from readily available 2-bromopyridine.[4][5][6] The mechanism involves a directed ortho-metalation, iodination, and a subsequent base-induced rearrangement of the iodine atom to the more thermodynamically stable 4-position.
Materials:
-
Diisopropylamine (i-Pr₂NH)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
2-Bromopyridine
-
Iodine (I₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
LDA Preparation: In a flame-dried, multi-necked round-bottom flask under an argon atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir for 30 minutes at this temperature to generate lithium diisopropylamide (LDA).[6]
-
Deprotonation: To the freshly prepared LDA solution, add a solution of 2-bromopyridine (1.0 eq) in anhydrous THF dropwise, ensuring the internal temperature remains below -70 °C. Stir the mixture at -78 °C for 1-2 hours.[6]
-
Iodination & Rearrangement: In a separate flask, dissolve iodine (1.2 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. The dark color of the iodine should dissipate upon addition. After the addition is complete, allow the reaction to stir at -78 °C for an additional 1-2 hours to facilitate the "halogen dance" rearrangement.[5][6]
-
Quenching: Slowly warm the reaction mixture to room temperature. Quench the reaction by the slow, careful addition of saturated aqueous NH₄Cl solution.
-
Work-up: Transfer the mixture to a separatory funnel. Add ethyl acetate and wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ solution (to remove excess iodine), followed by brine.[6]
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford 2-bromo-4-iodopyridine as a solid.[4][6]
Protocol: Synthesis of 2,4-Dibromopyridine
This protocol utilizes 2,4-dihydroxypyridine as the starting material.
Materials:
-
2,4-Dihydroxypyridine
-
Phosphorus oxybromide (POBr₃)
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine 2,4-dihydroxypyridine (1.0 eq) and phosphorus oxybromide (3.3 eq).[7]
-
Reaction: Heat the mixture to 125 °C for 4.5 hours.[7]
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture into water. Neutralize with sodium carbonate and extract with dichloromethane.[7]
-
Purification: Combine the organic extracts, dry over an appropriate drying agent, and remove the solvent in vacuo. The residue can be purified by column chromatography to yield 2,4-dibromopyridine.[7]
Palladium-Catalyzed C4-Arylation: Protocols and Mechanistic Insights
The following section details the core synthetic step: the regioselective cross-coupling at the C4 position. We present protocols for Suzuki, Stille, and Negishi reactions.
Protocol: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is one of the most versatile and widely used C-C bond-forming reactions due to the stability and low toxicity of the boronic acid reagents.[8] The reaction requires a base to activate the boronic acid for transmetalation.[8]
Materials:
-
2-Bromo-4-iodopyridine (1.0 eq)
-
Arylboronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand) (1-5 mol%)
-
Ligand (if needed, e.g., XPhos, SPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)
-
Solvent (e.g., 1,4-dioxane/water, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube, combine 2-bromo-4-iodopyridine, the arylboronic acid, the palladium catalyst (and ligand, if separate), and the base.
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (repeat 3 times).
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Expertise & Experience Insights:
-
Choice of Catalyst/Ligand: For challenging substrates, including heteroaryl halides, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) often provide superior results by promoting both the oxidative addition and reductive elimination steps.[9] Pd(dppf)Cl₂ is also a robust catalyst for this type of transformation.
-
Base Selection: The choice of base is crucial. K₂CO₃ is a good starting point, but for less reactive substrates, stronger bases like Cs₂CO₃ or K₃PO₄ may be necessary. Anhydrous KF can be used when base-labile functional groups are present.[8][10]
-
Solvent System: A mixture of an organic solvent and water (e.g., dioxane/water) is often used to solubilize both the organic and inorganic reagents.
Protocol: Stille Coupling
The Stille coupling utilizes organostannane reagents. A key advantage is the tolerance of a wide variety of functional groups. However, the high toxicity of organotin compounds is a significant drawback, requiring careful handling and purification to remove tin byproducts.[11][12]
Materials:
-
2,4-Dibromopyridine (1.0 eq)
-
Aryltrialkylstannane (e.g., Aryl-Sn(Bu)₃) (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)
-
Anhydrous and degassed solvent (e.g., toluene, dioxane, DMF)
-
Lithium chloride (LiCl) (optional, can accelerate the reaction)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 2,4-dibromopyridine and the palladium catalyst. Add LiCl if used.[13][14]
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent, followed by the organostannane via syringe.[14]
-
Reaction: Heat the mixture to 90-110 °C with vigorous stirring. Monitor by TLC or GC-MS.
-
Work-up: Upon cooling, dilute the mixture with an organic solvent. To remove tin byproducts, wash the organic phase with an aqueous solution of KF. The fluoride ions precipitate the tin salts, which can be filtered off.
-
Purification: After the aqueous work-up, dry the organic layer, concentrate, and purify the residue by column chromatography.
Expertise & Experience Insights:
-
Additive Effects: The addition of stoichiometric amounts of LiCl can accelerate the transmetalation step. Copper(I) salts can also have a synergistic effect.[11]
-
Purification: Removing tin byproducts is a critical challenge. The KF wash is effective. Alternatively, flash chromatography on silica gel treated with a small amount of triethylamine can help remove residual tin compounds.[13]
Protocol: Negishi Coupling
The Negishi coupling employs organozinc reagents, which are more reactive than organoboron and organotin compounds, often allowing for milder reaction conditions.[15] However, organozinc reagents are sensitive to air and moisture and are typically prepared and used in situ.[16][17]
Materials:
-
2-Bromo-4-iodopyridine (1.0 eq)
-
Aryl halide (e.g., Aryl-Br or Aryl-I)
-
Activated Zinc dust or Rieke® Zinc
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(OAc)₂/SPhos) (1-5 mol%)
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Organozinc Reagent Preparation (in situ):
-
In a flame-dried flask under argon, place activated zinc dust (1.5 eq).
-
Add a small amount of anhydrous THF and a few crystals of iodine to activate the zinc.
-
Add a solution of the aryl halide (1.2 eq) in anhydrous THF dropwise. The reaction can be initiated by gentle heating. Stir until the aryl halide is consumed (monitored by GC-MS).
-
-
Coupling Reaction:
-
In a separate flame-dried flask under argon, dissolve 2-bromo-4-iodopyridine and the palladium catalyst in anhydrous THF.
-
Transfer the freshly prepared arylzinc reagent solution to the second flask via cannula.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-65 °C) until the reaction is complete.
-
-
Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. Purify by column chromatography.
Expertise & Experience Insights:
-
Zinc Activation: The activation of zinc metal is crucial for the successful formation of the organozinc reagent. Methods include washing with HCl, treatment with 1,2-dibromoethane, or using commercially available highly reactive Rieke® Zinc.[18][19]
-
Functional Group Tolerance: A key advantage of the Negishi coupling is its high functional group tolerance, allowing for the presence of esters, nitriles, and ketones.
Data Summary and Comparison
The choice of synthetic method often depends on factors such as substrate scope, functional group tolerance, cost, and toxicity of reagents.
| Method | Organometallic Reagent | Typical Catalyst | Advantages | Disadvantages |
| Suzuki | Arylboronic Acid/Ester | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Stable, low toxicity reagents; wide variety available | Requires a base; can be slow with some substrates |
| Stille | Aryltrialkylstannane | Pd(PPh₃)₄, Pd₂(dba)₃ | Excellent functional group tolerance; mild conditions | Highly toxic tin reagents; difficult byproduct removal |
| Negishi | Arylzinc Halide | Pd(dppf)Cl₂, Ni(acac)₂ | High reactivity; mild conditions; good FG tolerance | Air/moisture sensitive reagents; often prepared in situ |
Safety and Handling
-
Palladium-Catalyzed Reactions: Many palladium-catalyzed cross-coupling reactions are exothermic and can pose a risk of a thermal runaway, especially on a larger scale. It is crucial to monitor the internal reaction temperature and control the rate of reagent addition.[20][21][22]
-
Organometallic Reagents:
-
Organozinc compounds: Can be pyrophoric and are highly sensitive to air and moisture. They must be handled under a strict inert atmosphere using syringe and cannula techniques.[16][19]
-
Organotin compounds: Are highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment. All waste containing tin must be disposed of according to institutional safety protocols.[11][12]
-
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Perform all reactions in a well-ventilated fume hood.
Conclusion
The synthesis of 4-aryl-2-bromopyridines is most reliably achieved through the regioselective C4-arylation of a 2,4-dihalopyridine precursor. The choice between Suzuki, Stille, and Negishi couplings will depend on the specific requirements of the synthesis, including available starting materials, functional group compatibility, and scalability considerations. The protocols and insights provided in this guide offer a robust framework for researchers to successfully synthesize these valuable chemical building blocks.
References
- Chen, C., et al. (2003). A Convenient Synthesis of 2-Bromo-4-iodopyridine via Halogen Dance and Its Successive One-Pot Disubstitutions. Journal of the Chinese Chemical Society, 50(5), 1053-1058. [Link]
- ACS Publications. (2019). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development. [Link]
- Eureka | Patsnap. (n.d.). Synthesis process of 2-bromo-4-iodo-3-methylpyridine. [Link]
- Yang, Q. (2022). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Purdue College of Engineering. [Link]
- Alonso-Gómez, J. L., et al. (2008). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. HETEROCYCLES, 75(1), 59. [Link]
- Purdue College of Engineering. (2022). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. [Link]
- MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
- NROChemistry. (n.d.). Stille Coupling. [Link]
- National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]
- ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]
- ElectronicsAndBooks. (n.d.).
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]
- National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
- ResearchGate. (n.d.). New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. [Link]
- National Institutes of Health. (n.d.). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. [Link]
- ResearchGate. (n.d.). Safe Palladium-Catalyzed Cross-Couplings with Microwave Heating Using Continuous-Flow Silicon Carbide Reactors. [Link]
- Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
- J&K Scientific LLC. (n.d.). Stille Cross-Coupling. [Link]
- Organic Syntheses. (n.d.). Procedure 7. [Link]
- Organic Chemistry Portal. (n.d.). Negishi Coupling. [Link]
- Organic Syntheses. (n.d.). Procedure 3. [Link]
- ResearchGate. (n.d.). Stannylation of Aryl Halides, Stille Cross-Coupling, and One-Pot Two-Step Stannylation/Stille Cross-Coupling Reactions under Solvent-Free Conditions. [Link]
- National Institutes of Health. (n.d.). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. [Link]
- Wiley Online Library. (n.d.). Preparation and Applications of Functionalized Organozinc Compounds. [Link]
- YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
- ResearchGate. (n.d.).
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
- ResearchGate. (n.d.). A Convenient Synthesis of 2-Bromo-4-iodopyridine via Halogen Dance and Its Successive One-Pot Disubstitutions. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Organic Syntheses. (n.d.). 2-bromopyridine. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Wikipedia. (n.d.). Organozinc chemistry. [Link]
- ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction. [Link]
- Google Patents. (n.d.). CN105061301A - Synthesis method of 2,5-dibromopyridine.
- National Institutes of Health. (2024).
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Application Notes & Protocols: Leveraging 4-Bromo-2-iodopyridine for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of 4-bromo-2-iodopyridine, a versatile heterobifunctional linker, and its strategic application in bioconjugation. We will explore its unique chemical properties that enable sequential, site-specific modifications of biomolecules, with a focus on the synthesis of Antibody-Drug Conjugates (ADCs).
Introduction: The Imperative for Precision in Bioconjugation
Bioconjugation, the science of covalently linking molecules to biomolecules like proteins and antibodies, is a cornerstone of modern therapeutics and diagnostics.[1][2] In the realm of drug development, particularly for Antibody-Drug Conjugates (ADCs), the ability to attach a cytotoxic payload to a specific site on an antibody is paramount.[3][4] This precision dictates the homogeneity, stability, and ultimate efficacy of the therapeutic.
Heterobifunctional linkers, which possess two different reactive groups, are essential tools for achieving this control.[2][5] this compound has emerged as a particularly strategic building block due to the differential reactivity of its two halogen substituents.[6][7] This intrinsic chemical orthogonality allows for a programmed, two-step functionalization, providing an elegant solution for creating well-defined bioconjugates.
The Reactivity Profile of this compound
The synthetic utility of this compound is rooted in the significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions.[6][7][8]
-
The Principle of Regioselectivity: The generally accepted order of reactivity for halogens in such reactions is I > Br > Cl.[7] This hierarchy is a direct consequence of the bond dissociation energies; the weaker C-I bond undergoes oxidative addition to a palladium(0) catalyst much more readily than the stronger C-Br bond.[7][9]
-
Strategic Advantage: This reactivity gap enables the selective functionalization of the 4-position (iodo) under relatively mild conditions, while leaving the 2-position (bromo) untouched and available for a subsequent, orthogonal chemical transformation.[6][7][8][9] This stepwise approach is the key to its power in constructing complex molecular architectures.
Mechanism of Action: A Two-Step Conjugation Strategy
The unique reactivity of this compound facilitates a sequential conjugation workflow. This process typically involves an initial palladium-catalyzed coupling to attach a molecule of interest (e.g., a drug payload), followed by a second reaction to link to the biomolecule (e.g., an antibody).
Step 1: Sonogashira Coupling at the C-4 Position
The Sonogashira reaction is a robust and highly efficient method for forming a carbon-carbon bond between the sp² carbon of the pyridine ring (at the C-I position) and an sp-hybridized carbon of a terminal alkyne.[10][11] This is the ideal first step for attaching a payload that has been pre-functionalized with an alkyne group.
The reaction typically employs a dual-catalyst system consisting of a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[10][12][13] The development of copper-free Sonogashira protocols has also become popular to prevent the common side reaction of alkyne homodimerization (Glaser coupling).[14][15]
Step 2: Thiol-Specific Conjugation at the C-2 Position
After the payload is installed at the 4-position, the remaining bromo group at the 2-position serves as the attachment point for the biomolecule. One of the most common and stable methods for antibody conjugation is targeting the thiol (-SH) groups of cysteine residues.[4][16][17]
The interchain disulfide bonds of an antibody can be partially reduced to yield reactive free thiols.[4] These nucleophilic thiols can then displace the bromide on the electron-deficient pyridine ring via a nucleophilic aromatic substitution (SNAr) reaction. This forms a highly stable thioether bond, securely linking the drug-payload construct to the antibody.[1]
Diagram of Sequential Conjugation Strategy
Caption: Sequential functionalization of this compound.
Application Note: Site-Specific Synthesis of an Antibody-Drug Conjugate (ADC)
The following section outlines the application of this compound in constructing a homogeneous ADC with a controlled drug-to-antibody ratio (DAR).
Objective: To synthesize an ADC by first attaching an alkyne-functionalized cytotoxic drug to the 4-position of the linker via Sonogashira coupling, followed by conjugation of the resulting drug-linker intermediate to the free thiols of a partially reduced monoclonal antibody (mAb).
Advantages of this Approach:
-
Homogeneity: This method produces a more homogeneous ADC product compared to stochastic methods like lysine conjugation. The number of drugs per antibody can be controlled by adjusting the extent of disulfide bond reduction.[18]
-
Stability: The final thioether linkage is highly stable in circulation, preventing premature drug release.[]
-
Modularity: The two-step process allows for the independent synthesis and purification of the drug-linker intermediate before conjugation to the valuable antibody.
Overall ADC Synthesis Workflow
Caption: Workflow for ADC synthesis and characterization.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-2-(alkynyl)pyridine-Payload Intermediate
This protocol describes a general procedure for the Sonogashira coupling of an alkyne-functionalized payload to this compound.
| Component | Role | Suggested Reagents |
| Aryl Halide | Substrate | This compound |
| Alkyne | Coupling Partner | Payload-C≡CH |
| Palladium Catalyst | Primary Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ |
| Copper Co-catalyst | Co-catalyst | Copper(I) Iodide (CuI) |
| Base | Acid Scavenger | Triethylamine (Et₃N) or Diisopropylamine (DIPA) |
| Solvent | Reaction Medium | Anhydrous, degassed THF or DMF |
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv.), the palladium catalyst (2-5 mol%), and the copper(I) co-catalyst (2-5 mol%).[12]
-
Add the anhydrous, deoxygenated solvent, followed by the amine base (2-3 equiv.).
-
Add the terminal alkyne payload (1.1-1.5 equiv.) dropwise to the stirring mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C). Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Purify the crude product by flash column chromatography to yield the desired 4-bromo-2-(alkynyl)pyridine-payload intermediate.
Protocol 2: Site-Specific Conjugation to a Thiol-Engineered Antibody
This protocol involves the reduction of the antibody followed by conjugation.
A. Partial Reduction of Antibody Interchain Disulfides:
-
Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).
-
Add a freshly prepared solution of a mild reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. The molar excess of TCEP will determine the average number of disulfide bonds reduced. A typical starting point is 2-4 equivalents to target the interchain disulfides.
-
Incubate the reaction at 37 °C for 1-2 hours.
-
Remove excess TCEP using a desalting column equilibrated with the conjugation buffer.
B. Conjugation Reaction:
-
Immediately after reduction and buffer exchange, add the 4-bromo-2-(alkynyl)pyridine-payload intermediate (typically 5-10 molar excess per generated thiol) to the reduced antibody solution. The intermediate should be dissolved in a water-miscible organic co-solvent like DMSO to aid solubility.
-
Incubate the reaction mixture at room temperature or 4 °C for 4-16 hours with gentle mixing.
-
Quench the reaction by adding an excess of N-acetylcysteine to cap any unreacted thiol groups on the antibody.
C. Purification of the ADC:
-
Purify the crude ADC mixture to remove unreacted drug-linker, quenching agent, and any aggregated protein.
-
Size Exclusion Chromatography (SEC) is the most common method for this purification step, effectively separating the larger ADC from smaller molecule impurities.
Protocol 3: Characterization of the Resulting ADC
It is critical to characterize the final ADC to confirm its quality attributes, including the Drug-to-Antibody Ratio (DAR).[20]
| Technique | Purpose | Expected Outcome |
| Hydrophobic Interaction Chromatography (HIC) | Determine DAR distribution and average DAR.[18][20] | A chromatogram showing distinct peaks for species with different drug loads (DAR0, DAR2, DAR4, etc.). The relative area of each peak is used to calculate the average DAR.[18][20] |
| UV-Vis Spectroscopy | Calculate protein concentration and average DAR. | Measurement of absorbance at 280 nm (for the antibody) and a wavelength specific to the payload allows for the calculation of concentrations and subsequently the DAR. |
| Mass Spectrometry (MS) | Confirm identity and accurately measure the mass of each DAR species.[20][21] | Deconvoluted mass spectra will show mass peaks corresponding to the naked antibody and the antibody conjugated with 1, 2, 3, etc., drug-linker molecules, confirming the success of the conjugation. |
Troubleshooting and Key Considerations
-
Controlling the DAR: The average DAR is primarily controlled by the equivalents of reducing agent used in Protocol 2A. This step requires careful optimization for each specific antibody.
-
Aggregation: Payloads are often hydrophobic, and conjugating them to an antibody can increase its propensity to aggregate.[3] It is crucial to monitor aggregation by SEC during and after the conjugation process. Using linkers with improved solubility (e.g., incorporating PEG spacers) can mitigate this.
-
Reaction Conditions: All steps involving the antibody must be performed under conditions that maintain its structural integrity (e.g., physiological pH, moderate temperatures). The use of organic co-solvents should be minimized (<10% v/v) to prevent denaturation.
Conclusion
This compound is a powerful and strategic tool for advanced bioconjugation. Its well-defined, differential reactivity allows for a controlled, sequential approach to building complex biomolecular constructs like ADCs. By enabling the precise attachment of payloads to specific sites on an antibody, this linker facilitates the development of more homogeneous, stable, and potentially more effective targeted therapeutics. The protocols and characterization methods outlined in this guide provide a robust framework for researchers to successfully implement this versatile chemical entity in their drug development programs.
References
- The Characterization of Drug-to-Antibody Ratio and Isoforms of ADCs Using LC and MS Technologies. PubMed.
- Thiol-Specific Linker for Bioconjug
- Characterization of Antibody-Drug Conjugates (ADCs)
- Application Notes and Protocols for Bioconjugation Using Heterobifunctional Linkers. Benchchem.
- 4-Bromo-2-iodo-pyridine | 100523-83-9. Biosynth.
- Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjug
- Native HIC-MS of ADCs for DAR Species Determination and Identification.
- Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks.
- Thiol-Specific Linkers for the Synthesis of Oligonucleotide Conjugates via Metal-Free Thiol–Ene Click Reaction. NIH.
- Analysis of ADCs Using HIC with the Agilent 1290 Infinity II Bio LC System. Agilent.
- Scheme of heterobifunctional linkers used in conjugate preparations...
- Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjug
- A Comparative Analysis of Reactivity: 2-Bromo- 4-iodopyridine vs. 2-Chloro-4-iodopyridine in Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.
- Methods to Design and Synthesize Antibody-Drug Conjug
- Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices. BOC Sciences.
- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. NIH.
- Application Notes and Protocols: Copper-Free Sonogashira Coupling of 2,5-Diiodopyrazine. Benchchem.
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- Sonogashira coupling. Wikipedia.
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- A Comparative Guide to Palladium Catalysts for the Selective Coupling of 2-Bromo-4-iodopyridine. Benchchem.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
- Sonogashira Coupling. Organic Chemistry Portal.
- Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. NIH.
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Application Notes and Protocols for the Chemoselective Heck Reaction of 4-Bromo-2-iodopyridine
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic Functionalization of Dihalogenated Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science. The ability to selectively introduce molecular complexity at specific positions on the pyridine ring is paramount for the development of novel pharmaceuticals and functional materials. 4-Bromo-2-iodopyridine presents a valuable starting material for sequential, site-selective cross-coupling reactions due to the differential reactivity of its carbon-halogen bonds. The Mizoroki-Heck reaction, a powerful palladium-catalyzed method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene, is an ideal tool for this purpose.[1][2][3]
This application note provides a detailed guide to the Heck reaction conditions specifically tailored for the chemoselective vinylation of this compound at the more reactive C-2 iodo position. We will delve into the mechanistic underpinnings of this selectivity, provide optimized reaction protocols, and offer insights into troubleshooting common experimental challenges.
The Principle of Chemoselectivity: A Mechanistic Overview
The success of a selective Heck reaction on this compound hinges on the well-established reactivity trend of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions: C-I > C-Br > C-Cl.[4] This preferential reactivity is primarily governed by the bond dissociation energies of the respective carbon-halogen bonds, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition by a palladium(0) catalyst.
The catalytic cycle of the Heck reaction can be broadly described in four key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is the selectivity-determining step, as the lower bond energy of the C-I bond leads to a significantly faster rate of oxidative addition compared to the C-Br bond.[1][3][5][6]
-
Olefin Coordination and Migratory Insertion: The alkene substrate coordinates to the resulting Pd(II) complex, followed by migratory insertion of the alkene into the Pd-C bond.[1][5]
-
β-Hydride Elimination: A β-hydrogen from the newly formed alkyl-palladium intermediate is eliminated, which forms the desired vinylated pyridine product and a palladium-hydride species.[1][5]
-
Reductive Elimination and Catalyst Regeneration: A base is required to neutralize the generated hydrohalic acid (HI) and facilitate the reductive elimination of HX from the palladium-hydride species, thereby regenerating the active Pd(0) catalyst for the next cycle.[1][5][7][8]
The following diagram illustrates the catalytic cycle for the Heck reaction.
Sources
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Application Notes and Protocols for Stille Coupling Reactions Involving 4-Bromo-2-iodopyridine
Introduction: The Strategic Advantage of 4-Bromo-2-iodopyridine in Complex Synthesis
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the pyridine scaffold remains a cornerstone of molecular design.[1][2] Its utility is significantly enhanced by the strategic placement of synthetic handles, such as halogens, that allow for precise and controlled elaboration of the core structure. Among the dihalogenated pyridines, this compound has emerged as a uniquely valuable building block.[1][3][4] The distinct electronic properties and, crucially, the differential reactivity of its two halogen substituents provide a powerful tool for sequential, regioselective cross-coupling reactions.[1][3]
The carbon-iodine (C-I) bond is considerably weaker and therefore more susceptible to oxidative addition by a palladium(0) catalyst than the more robust carbon-bromine (C-Br) bond.[3] This inherent reactivity difference is the lynchpin of its strategic utility, enabling chemists to selectively functionalize the 4-position of the pyridine ring while preserving the 2-bromo position for subsequent transformations. Such a stepwise approach is invaluable for building molecular complexity in a controlled manner, streamlining structure-activity relationship (SAR) studies in drug discovery, and constructing well-defined polymeric materials.[1]
This comprehensive guide provides an in-depth exploration of Stille coupling protocols specifically tailored for this compound. We will delve into the mechanistic underpinnings that govern selectivity, present detailed, field-proven experimental procedures, and offer insights into reaction optimization and troubleshooting. The protocols and data presented herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this versatile reagent in their synthetic endeavors.
Mechanistic Insights: Achieving Chemoselectivity in the Stille Coupling of this compound
The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organostannane (organotin compound) and an organic halide or pseudohalide.[5][6] The reaction proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]
The key to the successful and selective application of this compound in Stille coupling lies in controlling the initial oxidative addition step. The palladium(0) catalyst will preferentially react with the more labile carbon-iodine bond at the 4-position. By carefully selecting the reaction conditions, particularly temperature, this selectivity can be maximized, leading to the desired mono-coupled product.
Key Mechanistic Steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of this compound to form a Pd(II) intermediate. This step is favored at the C-I bond due to its lower bond dissociation energy compared to the C-Br bond.[3]
-
Transmetalation: The organostannane reagent then transfers its organic group to the palladium center, displacing the iodide ligand.
-
Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the new carbon-carbon bond of the desired 4-substituted-2-bromopyridine product and regenerate the active Pd(0) catalyst.[5][6]
Below is a diagram illustrating the catalytic cycle for the selective Stille coupling at the C-4 position of this compound.
Caption: Catalytic cycle of selective Stille coupling.
Experimental Protocols: A Practical Guide
The following protocols are designed to be self-validating, with clear steps and explanations for the choices made. They provide a solid starting point for the selective Stille coupling of this compound.
Protocol 1: Selective Stille Coupling with an Arylstannane
This protocol details a general procedure for the selective coupling of an aryl group to the 4-position of this compound.
Materials:
-
This compound
-
Aryl tributylstannane (e.g., Phenyltributylstannane)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous and degassed toluene
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Rationale: A flame-dried flask under an inert atmosphere is crucial to prevent the deactivation of the catalyst and reaction with moisture.[7]
-
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Rationale: This ensures an oxygen-free environment, as oxygen can lead to the oxidative homocoupling of the organostannane, a common side reaction.[5]
-
-
Solvent and Reagent Addition: Add anhydrous and degassed toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the this compound.
-
Rationale: Anhydrous and degassed solvent minimizes side reactions such as proto-destannylation and catalyst decomposition.[8]
-
-
Organostannane Addition: Add the aryl tributylstannane (1.1 eq) to the reaction mixture via syringe.
-
Rationale: A slight excess of the organostannane ensures complete consumption of the starting material.
-
-
Heating and Monitoring: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 8-16 hours.
-
Rationale: Maintaining a temperature below 100°C is critical for selectivity. Higher temperatures can promote the slower reaction at the C-Br bond, leading to the formation of di-substituted byproducts.[8]
-
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Stir vigorously for at least one hour.
-
Rationale: KF reacts with the tin byproducts to form insoluble fluorides, which can be removed by filtration.[5]
-
-
Separate the layers and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography to afford the desired 4-aryl-2-bromopyridine.
Protocol 2: Selective Stille Coupling with a Vinylstannane
This protocol is adapted for the coupling of a vinyl group, a common transformation in the synthesis of complex molecules.
Materials:
-
This compound
-
Vinyltributylstannane
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Tri(o-tolyl)phosphine [P(o-tol)₃]
-
Anhydrous and degassed N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), Pd₂(dba)₃ (0.02 eq), and P(o-tol)₃ (0.08 eq).
-
Rationale: The combination of Pd₂(dba)₃ and a phosphine ligand forms the active Pd(0) catalyst in situ. P(o-tol)₃ is a common ligand for Stille couplings.
-
-
Solvent and Reagent Addition: Add anhydrous and degassed DMF via syringe to a concentration of approximately 0.1 M.
-
Organostannane Addition: Add vinyltributylstannane (1.2 eq) via syringe.
-
Heating and Monitoring: Heat the reaction to 70-80 °C and monitor its progress.
-
Rationale: Vinylstannanes are generally more reactive than arylstannanes, often allowing for lower reaction temperatures and shorter reaction times.
-
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Data Presentation: Expected Outcomes and Optimization Parameters
The following table summarizes representative quantitative data for the selective Stille coupling of this compound, providing a baseline for expected yields and highlighting key reaction parameters.
| Organostannane Reagent | Catalyst System | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Phenyltributylstannane | Pd(PPh₃)₄ | Toluene | 90 | 12 | 85-95 |
| (4-Methoxyphenyl)tributylstannane | PdCl₂(PPh₃)₂ / CuI | Dioxane | 85 | 10 | 80-90 |
| Vinyltributylstannane | Pd₂(dba)₃ / P(o-tol)₃ | DMF | 80 | 6 | 90-98 |
| 2-Thienyltributylstannane | Pd(PPh₃)₄ | Toluene | 90 | 14 | 82-92 |
Note: Yields are highly dependent on the specific substrate, purity of reagents, and strict adherence to inert atmosphere techniques.
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficient reaction temperature. 3. Impure reagents or solvents. | 1. Use a fresh batch of palladium catalyst or a pre-catalyst. 2. Gradually increase the reaction temperature in 5-10°C increments, monitoring for byproduct formation. 3. Ensure all reagents are pure and solvents are anhydrous and degassed.[8] |
| Low Selectivity (Di-substituted Product) | 1. Reaction temperature is too high. 2. Highly reactive catalyst/ligand system. | 1. Decrease the reaction temperature to 70-80°C. 2. Consider a less electron-rich phosphine ligand. |
| Significant Homocoupling of Organostannane | 1. Presence of oxygen. 2. Sub-stoichiometric amount of this compound. | 1. Ensure a strictly inert atmosphere. 2. Use a slight excess of the organostannane (1.1-1.2 eq). |
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for the Stille coupling of this compound.
Caption: A typical experimental workflow for Stille coupling.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex, highly functionalized pyridine derivatives. The key to its successful application in Stille coupling reactions lies in the strategic exploitation of the differential reactivity between the carbon-iodine and carbon-bromine bonds. By carefully controlling reaction conditions, particularly temperature, researchers can achieve excellent chemoselectivity for substitution at the 4-position. The protocols and guidelines presented in this document provide a robust framework for the successful implementation of Stille couplings with this valuable reagent, empowering chemists in their pursuit of novel molecules with significant potential in drug discovery and materials science.
References
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- A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings. (2012). Nature Protocols, 7(11), 2094–2101. [Link]
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- Functionalized 2,2'-Bipyridines and 2,2':6',2''-Terpyridines via Stille-Type Cross-Coupling Procedures. (2003). The Journal of Organic Chemistry, 68(7), 2861–2873. [Link]
- Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English, 25(6), 508–524. [Link]
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- Stille couplings in water at room temperature. (2012). Green Chemistry, 14(11), 2980-2983. [Link]
- Optimization of the enantioconvergent Stille cross-coupling reactions of racemic alkylstannanes. (2023). RSC Advances, 13(28), 19335-19341. [Link]
- Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. (2007). Organic Letters, 9(18), 3441–3444. [Link]
- The Stille Reaction, 38 Years Later. (2016).
- ChemInform Abstract: Palladium-Catalyzed Stille Cross-Coupling Reaction of Aryl Chlorides Using a Pre-Milled Palladium Acetate and XPhos Catalyst System. (2010). ChemInform, 41(45). [Link]
- Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. (2011). The Journal of Organic Chemistry, 76(22), 9261–9268. [Link]
- The Mechanisms of the Stille Reaction. (n.d.). University of Windsor.
- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. (2021). Organic Letters, 23(13), 5092–5097. [Link]
- Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. (2017). Angewandte Chemie International Edition, 56(21), 5839–5843. [Link]
- Dithienylethene-Based Photoswitchable Phosphines for the Palladium-Catalyzed Stille Coupling Reaction. (2024). Inorganic Chemistry, 63(17), 7652–7664. [Link]
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The Strategic Synthesis of Substituted Bipyridines from 4-Bromo-2-iodopyridine: An Application and Protocol Guide
Substituted bipyridines are a cornerstone of modern chemistry, finding critical applications in medicinal chemistry as privileged scaffolds in numerous approved drugs, in materials science for the development of functional materials, and as ligands in coordination chemistry.[1][2] The ability to selectively and efficiently introduce a variety of substituents onto the bipyridine core is paramount for the systematic exploration of structure-activity relationships and the fine-tuning of material properties. 4-Bromo-2-iodopyridine has emerged as a particularly versatile and strategic starting material for the synthesis of a diverse array of 2,4-disubstituted pyridines and their subsequent conversion into more complex bipyridine structures.[2][3]
This technical guide provides an in-depth exploration of the synthesis of substituted bipyridines originating from this compound. We will delve into the mechanistic underpinnings of selective cross-coupling reactions, provide detailed, field-proven protocols for Suzuki-Miyaura and Stille couplings, and offer insights into reaction optimization and troubleshooting.
The Principle of Chemoselective Functionalization
The synthetic utility of this compound is rooted in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is frequently the oxidative addition of the aryl halide to the Pd(0) center. The energy barrier for this process follows the general trend: C-I < C-Br < C-Cl.[4] Consequently, the carbon-iodine bond at the 4-position of the pyridine ring is significantly more susceptible to oxidative addition than the carbon-bromine bond at the 2-position.[2][4] By carefully controlling reaction conditions, such as temperature and catalyst choice, chemists can achieve high regioselectivity, favoring substitution at the iodo-position while leaving the bromo-position available for subsequent transformations.[4][5]
This inherent reactivity difference allows for a modular and powerful synthetic strategy for creating unsymmetrically substituted bipyridines, a class of molecules that can be challenging to access through other methods.
Strategic Pathways to Substituted Bipyridines
The primary strategies for synthesizing substituted bipyridines from this compound involve a two-step process:
-
Selective functionalization at the C-4 position: A palladium-catalyzed cross-coupling reaction is employed to introduce the first substituent at the more reactive iodo-position.
-
Functionalization at the C-2 position: The remaining bromo-position is then subjected to a second cross-coupling reaction to introduce the second substituent, which can be the same or different from the first, leading to either symmetrical or unsymmetrical bipyridines.
Two of the most robust and widely utilized cross-coupling reactions for these transformations are the Suzuki-Miyaura and Stille couplings.
The Suzuki-Miyaura Coupling: A Versatile C-C Bond Forming Reaction
The Suzuki-Miyaura coupling is a powerful and popular method for the formation of carbon-carbon bonds, owing to the operational simplicity, high functional group tolerance, and the commercial availability and low toxicity of boronic acids and their derivatives.[6][7][8]
Catalytic Cycle of the Suzuki-Miyaura Reaction
The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[7]
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-4 Position of this compound
This protocol describes the selective coupling of an arylboronic acid at the C-4 position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equivalents)
-
Degassed solvent (e.g., a mixture of dioxane and water, 4:1)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).[9]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[9]
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of dioxane and water, 4:1) via syringe.[9]
-
Reaction: Stir the reaction mixture at a controlled temperature, typically between 80-100 °C.[4] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then brine.[10]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired 4-aryl-2-bromopyridine.
| Parameter | Typical Value/Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Readily available and effective for a broad range of substrates.[4] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation.[8][11] |
| Solvent | Dioxane/H₂O, Toluene/H₂O | Biphasic solvent system often enhances reaction rates.[4][11] |
| Temperature | 80 - 100 °C | Provides a balance between reaction rate and selectivity for the C-I bond.[4] |
| Reaction Time | 8 - 24 hours | Dependent on substrate reactivity and reaction temperature. |
The Stille Coupling: An Alternative for C-C Bond Formation
The Stille coupling reaction provides a valuable alternative to the Suzuki-Miyaura coupling, particularly when the corresponding boronic acids are unstable or difficult to prepare.[12][13] This reaction involves the palladium-catalyzed coupling of an organostannane with an organic halide.[14] A key advantage of organotin reagents is their tolerance to a wide variety of functional groups and their stability towards moisture and air.[12] However, a significant drawback is the toxicity of organotin compounds and the challenge of removing tin byproducts.[12][15]
Catalytic Cycle of the Stille Reaction
Similar to the Suzuki-Miyaura coupling, the Stille reaction proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[13][14]
Caption: Generalized catalytic cycle of the Stille cross-coupling reaction.
Protocol 2: Selective Stille Coupling at the C-4 Position of this compound
This protocol outlines the selective coupling of an organostannane at the C-4 position of this compound.
Materials:
-
This compound
-
Organostannane reagent (1.1 - 1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Aqueous potassium fluoride (KF) solution
-
Ethyl acetate
-
Silica gel for column chromatography
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[5]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.[5]
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene) to the flask via syringe. Stir the mixture for 5 minutes.[5]
-
Organostannane Addition: Add the organostannane reagent (1.1-1.2 eq.) via syringe.[5]
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) using an oil bath.[5] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.[13]
-
Drying and Concentration: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the 4-substituted-2-bromopyridine.
| Parameter | Typical Value/Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Common and effective catalysts for Stille couplings.[5] |
| Solvent | Toluene, Dioxane | Anhydrous, non-polar aprotic solvents are typically used.[5] |
| Temperature | 80 - 100 °C | Lower temperatures favor selective reaction at the C-I bond.[5] |
| Additives | CuI (optional) | Can accelerate the rate of reaction in some cases.[16] |
| Work-up | Aqueous KF wash | Crucial for the removal of toxic tin byproducts.[13] |
Subsequent Functionalization and Bipyridine Synthesis
Following the successful and selective functionalization of the C-4 position, the resulting 4-substituted-2-bromopyridine can be subjected to a second cross-coupling reaction (either Suzuki-Miyaura or Stille) to introduce a substituent at the C-2 position. The reaction conditions for this second step may require higher temperatures or more active catalyst systems due to the lower reactivity of the C-Br bond compared to the C-I bond.[4] This stepwise approach allows for the synthesis of a vast library of both symmetrical and unsymmetrical bipyridines.
Alternatively, a one-pot, two-step procedure can sometimes be employed, where after the initial selective coupling at the C-4 position, a different set of reagents (e.g., a different boronic acid and potentially a more active catalyst) are added to the same reaction vessel to functionalize the C-2 position.[3]
General Experimental Workflow
The overall experimental workflow for the synthesis of substituted bipyridines from this compound can be summarized as follows:
Caption: A typical experimental workflow for the synthesis of disubstituted bipyridines.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient temperature, impure reagents. | Use a fresh batch of catalyst, gradually increase temperature, ensure all reagents and solvents are anhydrous and pure.[5] |
| Loss of Selectivity | Reaction temperature is too high. | Decrease the reaction temperature to favor selective coupling at the C-I bond.[5] |
| Homocoupling of Coupling Partner | Common side reaction in both Suzuki and Stille couplings. | Optimize stoichiometry of reagents, consider a different catalyst or ligand system.[12][17] |
| Dehalogenation | More likely at higher temperatures. | Reduce reaction temperature and/or reaction time.[5] |
Conclusion
This compound is a powerful and strategic starting material for the synthesis of a diverse range of substituted bipyridines. The inherent difference in reactivity between the carbon-iodine and carbon-bromine bonds allows for a highly chemoselective and modular approach to constructing these important molecular scaffolds. By employing well-established palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Stille couplings, researchers can efficiently access a wide array of functionalized bipyridines for applications in drug discovery, materials science, and beyond. The protocols and insights provided in this guide serve as a robust starting point for the successful implementation of these synthetic strategies.
References
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- ACS Publications. (n.d.). Directed ortho Metalation−Boronation and Suzuki−Miyaura Cross Coupling of Pyridine Derivatives: A One-Pot Protocol to Substituted Azabiaryls. The Journal of Organic Chemistry.
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- (n.d.). The Science Behind 4,4'-Diphenyl-2,2'-bipyridine: Synthesis and Properties.
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- Benchchem. (n.d.). A Comparative Guide to Mechanistic Studies of Cross-Coupling Reactions Involving 2-Bromo-4-iodopyridine.
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- ResearchGate. (n.d.). A Convenient Synthesis of 2-Bromo-4-iodopyridine via Halogen Dance and Its Successive One-Pot Disubstitutions.
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- University of Windsor. (n.d.). The Mechanisms of the Stille Reaction.
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- Semantic Scholar. (2008). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. HETEROCYCLES, 75(1).
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- ResearchGate. (n.d.). Synthesis of 2,4-Dibromopyridine and 4,4'-Dibromo-2,2'-bipyridine. Efficient Usage in Selective Bromine-Substitution under Palladium-Catalysis.
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- ACS Publications. (n.d.). Efficient Synthesis of 4-, 5-, and 6-Methyl-2,2'-bipyridine by a Negishi Cross-Coupling Strategy Followed by High-Yield Conversion to Bromo- and Chloromethyl-2,2'-bipyridines.
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Application Notes & Protocols: 4-Bromo-2-iodopyridine as a Cornerstone for Advanced Organic Light-Emitting Diodes (OLEDs)
Abstract
The rational design of organic semiconductors is paramount for advancing Organic Light-Emitting Diode (OLED) technology. Pyridine derivatives are integral components in this field, serving as versatile building blocks for a vast array of functional molecules due to their unique electronic and structural properties.[1] This guide focuses on 4-Bromo-2-iodopyridine, a di-halogenated pyridine derivative offering exceptional synthetic utility. The differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds enables site-selective, sequential functionalization through palladium-catalyzed cross-coupling reactions. This strategic advantage allows for the precise construction of complex, high-performance OLED materials, including phosphorescent emitters, host materials, and charge transport layers. This document provides an in-depth exploration of the causality behind its use, detailed experimental protocols for synthesizing key OLED components, and representative data to guide researchers in the field.
The Strategic Advantage of this compound in OLED Synthesis
The primary challenge in synthesizing multifunctional organic molecules is achieving regioselectivity. This compound presents an elegant solution due to the hierarchical reactivity of its halogen substituents in palladium-catalyzed cross-coupling reactions.
Causality of Selective Reactivity: The efficacy of reactions like Suzuki-Miyaura or Stille coupling hinges on the initial oxidative addition of the organohalide to the Pd(0) catalyst.[2][3] The bond dissociation energy of the carbon-halogen bond is the critical determinant of this step's rate. The C-I bond (≈228 kJ/mol) is significantly weaker than the C-Br bond (≈285 kJ/mol). This energy difference allows for the selective activation of the C-I bond at the 4-position under milder conditions (e.g., lower temperatures), leaving the C-Br bond at the 2-position intact for subsequent, more forcing reaction conditions.[4] This two-step functionalization is the cornerstone of its utility, enabling the construction of asymmetric molecules with tailored properties.
Caption: Sequential cross-coupling workflow for this compound.
Application I: Synthesis of Phosphorescent Emitters
Phosphorescent OLEDs (PhOLEDs) can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons.[5][6] Iridium(III) complexes are premier phosphorescent emitters, and ligands derived from this compound are crucial for tuning their photophysical properties.[7][8][9]
Protocol 1: Synthesis of a 2-Bromo-4-(phenyl)pyridine Ligand Precursor via Selective Suzuki Coupling
This protocol details the selective reaction at the C-4 iodo position. The choice of a mild palladium catalyst and controlled temperature is critical to prevent reaction at the C-2 bromo site.[4]
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid, 1.1-1.5 equiv.)
-
Potassium Carbonate (K₂CO₃, 2.0-3.0 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 2-5 mol%)
-
Degassed 1,4-Dioxane and Water (4:1 mixture)
-
Argon or Nitrogen gas
-
Standard Schlenk line glassware
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times to ensure an oxygen-free environment.[3]
-
Catalyst Addition: Under a positive flow of argon, add the Pd(dppf)Cl₂ catalyst (3 mol%).
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe. The typical reaction concentration is 0.1-0.5 M with respect to the starting pyridine.[3]
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 8-16 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the 2-Bromo-4-(aryl)pyridine intermediate.
Causality Note: The use of dppf as a ligand on the palladium catalyst provides a good balance of stability and reactivity, which is crucial for achieving high yields in Suzuki couplings. The aqueous base (K₂CO₃ in water/dioxane) is effective for the transmetalation step of the catalytic cycle.
Protocol 2: Synthesis of a Cyclometalated Iridium(III) Emitter
This protocol uses the ligand precursor from Protocol 1 to form a phosphorescent iridium complex. The C-Br bond can be used for further functionalization if desired, or the ligand can be used directly. For this example, we proceed to the complexation.
Materials:
-
2-Bromo-4-(phenyl)pyridine ligand precursor (from Protocol 1)
-
Iridium(III) chloride hydrate (IrCl₃·xH₂O)
-
2-Ethoxyethanol and Water (3:1 mixture)
-
Argon or Nitrogen gas
Step-by-Step Methodology:
-
Reaction Setup: Combine the 2-Bromo-4-(phenyl)pyridine ligand (2.5-3.0 equiv.) and IrCl₃·xH₂O (1.0 equiv.) in a flask with the 2-ethoxyethanol/water solvent mixture.
-
Inert Atmosphere: De-gas the mixture by bubbling argon through it for 20 minutes.
-
Reaction: Heat the mixture to reflux (≈120-130 °C) under an argon atmosphere for 12-24 hours. The formation of the iridium dimer intermediate is often observed.
-
Ancillary Ligand Addition: After cooling, an ancillary ligand (e.g., acetylacetone, 1.5 equiv.) and a base (e.g., Na₂CO₃) are added to break the dimer and form the final monomeric complex.
-
Second Reflux: The mixture is heated to reflux again for another 8-12 hours.
-
Isolation and Purification: Cool the reaction, add water to precipitate the crude product. Filter the solid, wash with water and methanol, and then purify by column chromatography and/or sublimation to yield the final phosphorescent iridium(III) complex.
// Reactants and Products RX [label="R¹-X\n(e.g., this compound)", shape=box, style=none, fontname="Arial", fontsize=10]; R2B [label="R²-B(OR)₂\n(Arylboronic Acid)", shape=box, style=none, fontname="Arial", fontsize=10]; Base [label="Base\n(e.g., K₂CO₃)", shape=box, style=none, fontname="Arial", fontsize=10]; Product [label="R¹-R²\n(Coupled Product)", shape=box, style=none, fontname="Arial", fontsize=10];
// Cycle Pd0 -> PdII [label="", arrowhead=normal, color="#4285F4"]; PdII -> PdII_R2 [label="", arrowhead=normal, color="#34A853"]; PdII_R2 -> Pd0 [label="", arrowhead=normal, color="#EA4335"];
// Edges with labels RX -> OxAdd [style=invis]; OxAdd -> PdII [style=invis]; R2B -> Trans [style=invis]; Base -> Trans [style=invis]; Trans -> PdII_R2 [style=invis]; PdII_R2 -> RedElim [style=invis]; RedElim -> Product [style=invis];
// Positioning {rank=same; OxAdd; RedElim;} {rank=same; PdII; PdII_R2;} {rank=same; RX; Product;} {rank=same; R2B; Base;}
// Invisible edges for layout Pd0 -> OxAdd [style=invis]; PdII -> Trans [style=invis]; PdII_R2 -> RedElim [style=invis]; Product -> Pd0 [style=invis]; }
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[3]
Application II: Synthesis of Bipolar Host Materials
An efficient OLED requires balanced injection and transport of holes and electrons.[10] Bipolar host materials, which possess both hole-transporting (donor) and electron-transporting (acceptor) moieties, are highly desirable.[11] The sequential coupling capability of this compound is ideal for creating such architectures.
Protocol 3: Two-Fold Sequential Coupling for a Bipolar Host Material
This protocol demonstrates the synthesis of a molecule where a hole-transporting carbazole unit is attached at the 4-position and an electron-transporting unit is attached at the 2-position.
Step A: Stille Coupling at C-4 Position
-
This step selectively functionalizes the iodo-position with a hole-transporting moiety. The Stille reaction is chosen as an alternative to Suzuki, showcasing the versatility of the precursor.[2][12]
-
Procedure: React this compound (1.0 equiv.) with a stannane derivative of a hole-transporting unit (e.g., N-(tributylstannyl)carbazole, 1.1 equiv.) using a palladium catalyst like Pd(PPh₃)₄ (5 mol%) in anhydrous toluene at 90-100 °C.[13]
-
Work-up & Purification: After completion, the reaction is quenched with aqueous KF to remove tin byproducts, followed by standard extraction and column chromatography.
Step B: Suzuki Coupling at C-2 Position
-
The product from Step A, now a 2-bromo-4-(carbazolyl)pyridine, is subjected to a second coupling reaction under more forcing conditions to attach an electron-transporting moiety.
-
Procedure: React the intermediate (1.0 equiv.) with a boronic acid derivative of an electron-transporting unit (e.g., a phenyl-triazine boronic acid, 1.2 equiv.) using a robust catalyst system (e.g., Pd₂(dba)₃ with a suitable phosphine ligand) and base (e.g., K₃PO₄) in a high-boiling solvent like toluene or xylene at 110-120 °C.
-
Work-up & Purification: Standard aqueous work-up followed by rigorous purification via column chromatography and subsequent sublimation is critical to achieve the high purity required for OLED devices.
OLED Device Fabrication & Expected Performance
The ultimate validation of a new material is its performance in a functional device. The following is a generalized protocol for fabricating a multi-layer OLED via thermal evaporation.
Protocol 4: Fabrication of a Vacuum-Deposited OLED
Materials & Equipment:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Hole Injection Layer (HIL) material (e.g., HAT-CN)
-
Hole Transport Layer (HTL) material (e.g., TAPC)
-
Emissive Layer (EML): Synthesized Host doped with a synthesized Iridium Emitter (e.g., 10 wt%)
-
Electron Transport Layer (ETL) material (e.g., TmPyPB)[14]
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Cathode material (e.g., Aluminum)
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr)
Step-by-Step Methodology:
-
Substrate Cleaning: Clean ITO substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment.
-
Layer Deposition: In the high-vacuum chamber, sequentially deposit the organic and metal layers at controlled rates. A typical device structure would be: ITO / HIL (5 nm) / HTL (40 nm) / EML (Host:Emitter, 20 nm) / ETL (40 nm) / EIL (1 nm) / Al (100 nm).
-
Encapsulation: After deposition, the device should be encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation from moisture and oxygen.
Caption: Layered structure of a typical phosphorescent OLED.[15]
Representative Performance Data
The performance of OLEDs using materials derived from substituted pyridine precursors can be exceptional. The table below summarizes typical performance metrics for high-efficiency phosphorescent devices.
| Parameter | Green Emitter[8] | Red Emitter[16] | Blue Emitter[7] |
| Max. External Quantum Eff. (EQE) | > 25% | ≈ 18% | ≈ 15% |
| Max. Current Efficiency (cd/A) | > 90 cd/A | ≈ 24 cd/A | ≈ 40 cd/A |
| Max. Luminance (cd/m²) | > 92,000 | > 22,000 | N/A |
| CIE Coordinates (x, y) | (0.3-0.4, 0.6-0.7) | (0.6-0.7, 0.3-0.4) | (0.1-0.2, 0.2-0.3) |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Step 1 Coupling | 1. Inactive palladium catalyst.2. Insufficient reaction temperature.3. Impure reagents/solvents. | 1. Use a fresh batch of catalyst or a pre-catalyst.2. Gradually increase temperature in 5-10°C increments.3. Ensure all reagents are pure and solvents are anhydrous and degassed.[13] |
| Formation of Di-substituted Product in Step 1 | 1. Reaction temperature is too high.2. Reaction time is excessively long. | 1. Lower the reaction temperature to favor C-I activation (e.g., 80°C).2. Monitor the reaction closely and stop it once the starting material is consumed.[13] |
| Poor OLED Device Performance | 1. Impure emissive or host material.2. Poor energy level alignment.3. Unbalanced charge transport. | 1. Re-purify materials via sublimation.2. Characterize HOMO/LUMO levels and select appropriate transport layers.3. Adjust the thickness of HTL and ETL to balance charge flux. |
Conclusion
This compound is a powerful and versatile building block for the synthesis of advanced OLED materials. Its defining feature—the differential reactivity of its two halogen atoms—provides a clear and logical pathway for the regioselective, sequential construction of complex organic semiconductors. By understanding the principles of palladium-catalyzed cross-coupling and carefully controlling reaction conditions, researchers can leverage this precursor to develop novel phosphorescent emitters and host materials, pushing the boundaries of OLED performance in efficiency, color purity, and operational stability.
References
- Vertex AI Search. (n.d.). The Role of Pyridine Derivatives in Advanced Chemical Synthesis.
- Royal Society of Chemistry. (n.d.). Bipyridine-based iridium(iii) triplet emitters for organic light-emitting diodes (OLEDs): application and impact of phenyl substitution at the 5′-position of the N-coordinating pyridine ring.
- Royal Society of Chemistry. (2023, July 12). Rationally heteroarylated pyridines as hole transport materials for OLEDs. Physical Chemistry Chemical Physics.
- National Institutes of Health. (n.d.). Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off.
- PubMed. (2021, April 15). Functional Pyrene-Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. ACS Omega.
- Royal Society of Chemistry. (n.d.). Green-emitting iridium(iii) complexes containing pyridine sulfonic acid as ancillary ligands for efficient OLEDs with extremely low efficiency roll-off. Journal of Materials Chemistry C.
- Royal Society of Chemistry. (2021, March 17). Synthesis, characterization, and photoelectric properties of iridium(III) complexes containing an N hetero-dibenzofuran C^N ligand.
- PubMed Central. (2021, April 29). Simple Synthesis of Red Iridium(III) Complexes with Sulfur-Contained Four-Membered Ancillary Ligands for OLEDs.
- BenchChem. (n.d.). Application Notes and Protocols: 4,4'-Dibromo-2,2'-bipyridine as a Precursor for High-Performance OLED Materials.
- BenchChem. (n.d.). Application Notes and Protocols for Stille Coupling of 4,4'-Dibromo-2,2'-bipyridine.
- BenchChem. (2025, December). Technical Support Center: Optimizing Stille Coupling of 2-Bromo-4-iodopyridine.
- MDPI. (n.d.). Phosphorescent Organic Light-Emitting Devices: Working Principle and Iridium Based Emitter Materials.
- Wikipedia. (n.d.). Stille reaction.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
- BenchChem. (n.d.). A Comparative Analysis of Reactivity: 2-Bromo-4-iodopyridine vs. 2-Chloro-4-iodopyridine in Palladium-Catalyzed Cross-Coupling Reactions.
- Ossila. (n.d.). OLED Materials | Dopant, Host and TADF Materials.
- Beilstein-Institut. (2018, June 18). Recent advances in phosphorescent platinum complexes for organic light-emitting diodes.
- Ossila. (n.d.). Host Materials | Fluorescent, Phosphorescents, TADFs.
- ACS Publications. (n.d.). Solution-Processed OLEDs Based on a Bipolar AIE Terpyridine Derivative as a Host. ACS Applied Optical Materials.
Sources
- 1. nbinno.com [nbinno.com]
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- 5. mdpi.com [mdpi.com]
- 6. BJOC - Recent advances in phosphorescent platinum complexes for organic light-emitting diodes [beilstein-journals.org]
- 7. Bipyridine-based iridium(iii) triplet emitters for organic light-emitting diodes (OLEDs): application and impact of phenyl substitution at the 5′-position of the N-coordinating pyridine ring - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Green-emitting iridium(iii) complexes containing pyridine sulfonic acid as ancillary ligands for efficient OLEDs with extremely low efficiency roll-off - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis, characterization, and photoelectric properties of iridium( iii ) complexes containing an N hetero-dibenzofuran C^N ligand - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10584H [pubs.rsc.org]
- 10. Rationally heteroarylated pyridines as hole transport materials for OLEDs - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in 4-Bromo-2-iodopyridine Suzuki Reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving the versatile but challenging 4-bromo-2-iodopyridine building block. This guide is designed for researchers, medicinal chemists, and process development scientists who aim to achieve high-yield, selective C-C bond formation at the C-4 position. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying mechanistic reasoning to empower you to troubleshoot and optimize your reactions effectively.
The strategic value of this compound lies in the differential reactivity of its two halogen atoms.[1] The carbon-iodine bond is significantly weaker and thus more susceptible to oxidative addition by a Palladium(0) catalyst than the carbon-bromine bond.[2][3] This inherent reactivity difference is the foundation for achieving selective functionalization, allowing for subsequent coupling at the C-2 position. However, realizing this selectivity in practice requires careful control over reaction parameters to avoid common pitfalls such as low conversion, dehalogenation, and loss of selectivity.
Core Principles: The Suzuki-Miyaura Catalytic Cycle & Selectivity
Understanding the catalytic cycle is fundamental to troubleshooting. The reaction proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] For this compound, the initial, and typically rate-determining, oxidative addition step is where selectivity is established.
Caption: Selective Suzuki-Miyaura catalytic cycle for this compound.
Troubleshooting Guide: Question & Answer
This section addresses the most common issues encountered during the Suzuki coupling of this compound.
Q1: My yield is low and I'm recovering significant unreacted starting material. How can I improve conversion?
A1: Low conversion is typically a sign of an inefficient or deactivated catalyst. The pyridine nitrogen can coordinate to the palladium center, inhibiting catalysis, which is a known issue for heteroaromatic substrates.[6]
-
Causality: The catalytic cycle may be stalling at the oxidative addition or transmetalation step. The chosen ligand may not be sufficiently electron-rich to promote oxidative addition, or the base may be too weak or poorly soluble to facilitate efficient transmetalation. Catalyst decomposition can also occur, especially at high temperatures.
-
Troubleshooting Steps:
-
Ligand Choice: Switch to a more electron-rich and bulky phosphine ligand. Buchwald ligands such as SPhos or XPhos are excellent choices for heteroaryl couplings as they promote both oxidative addition and reductive elimination.[6][7] N-heterocyclic carbene (NHC) ligands are also highly effective alternatives.[8]
-
Base Selection: If using a mild base like K₂CO₃, consider switching to a stronger, more soluble base like K₃PO₄ or Cs₂CO₃. These bases are often more effective at activating the boronic acid for transmetalation.[7][9]
-
Temperature: Gradually increase the reaction temperature in 10 °C increments. While higher temperatures can increase reaction rates, be aware that they can also promote side reactions like debromination (see Q2).[7]
-
Catalyst Loading: While not always ideal, increasing the catalyst loading (e.g., from 2 mol% to 5 mol%) can sometimes overcome catalyst deactivation issues and drive the reaction to completion.
-
Reagent Purity: Ensure your boronic acid is pure and has not undergone significant protodeboronation during storage.
-
Q2: I'm observing a significant amount of 4-arylpyridine, the debrominated byproduct. How can I suppress this side reaction?
A2: This is one of the most frequent challenges. The undesired replacement of the bromine atom with hydrogen is known as hydrodebromination or simply debromination.[7]
-
Causality: Debromination is primarily caused by the formation of palladium-hydride (Pd-H) species in the reaction mixture.[7] These species can arise from β-hydride elimination from certain solvents or reagents, or from the reaction of the base (especially alkoxides) with protic solvents or impurities. The Pd-H species can then react with the C-Br bond in a competing catalytic cycle.
-
Troubleshooting Steps:
-
Change the Base: This is the most critical parameter. Avoid strong bases like sodium tert-butoxide (NaOtBu) or other alkoxides. Switch to a milder inorganic base. Potassium phosphate (K₃PO₄) is often the base of choice to minimize debromination.[7][10] Cesium carbonate (Cs₂CO₃) is another excellent option.
-
Lower the Temperature: Debromination pathways often have a higher activation energy than the desired coupling. Reducing the reaction temperature (e.g., from 100 °C to 80 °C) can significantly improve selectivity by disfavoring the undesired pathway.[7]
-
Solvent Choice: Ensure you are using high-purity, anhydrous solvents (when running anhydrous reactions) to minimize sources of protons that could lead to Pd-H formation.
-
Ligand Effects: While less direct, highly electron-donating ligands that accelerate the main catalytic cycle can sometimes outcompete the debromination pathway.
-
Q3: My reaction is producing a mixture of the desired 4-aryl product, the 2-aryl product, and the 2,4-diaryl product. How do I improve selectivity for the C-4 position?
A3: Achieving high regioselectivity is the primary goal with this substrate. Loss of selectivity indicates your reaction conditions are too harsh, enabling oxidative addition at the more stable C-Br bond.
-
Causality: The energy barrier for oxidative addition at the C-Br bond is higher than at the C-I bond.[1] If the reaction temperature is too high or the catalyst system is overly reactive, this energy barrier can be overcome, leading to reaction at C-2.
-
Troubleshooting Steps:
-
Reduce Reaction Temperature: This is the most effective way to enhance selectivity. Perform the reaction at the lowest temperature that still provides a reasonable conversion rate (e.g., start at 70-80 °C).
-
Use a Less Reactive Catalyst System: While highly active catalysts are good for conversion, they can sometimes be detrimental to selectivity. If you are using a very active ligand like tBu₃P, consider switching to a slightly less reactive but still effective ligand like SPhos or even Pd(PPh₃)₄, which often requires milder conditions.
-
Control Reaction Time: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, stop the reaction. Extended reaction times at elevated temperatures increase the likelihood of over-arylation at the C-2 position.
-
Q4: I'm seeing significant homocoupling of my boronic acid (R²-R²). What is the cause and how can I prevent it?
A4: Homocoupling, or the formation of a biaryl from two molecules of the boronic acid, is a common side reaction that consumes your nucleophile and complicates purification.
-
Causality: The primary cause of boronic acid homocoupling is the presence of oxygen in the reaction mixture.[6][11] Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then promote the oxidative coupling of the boronic acid. This process regenerates Pd(0), but at the expense of your reagent.
-
Troubleshooting Steps:
-
Rigorous Degassing: This is non-negotiable. Ensure your solvent is thoroughly degassed before use. The most effective method is freeze-pump-thaw (at least three cycles). Sparging the solvent with an inert gas (Argon or Nitrogen) for 30-60 minutes is a good alternative.[12]
-
Maintain Inert Atmosphere: Assemble your reaction under a strict inert atmosphere. Evacuate and backfill the reaction flask with Argon or Nitrogen three to five times before adding the degassed solvent.[7][10]
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes reduce homocoupling compared to in-situ reduction of Pd(II) sources (e.g., Pd(OAc)₂).[6][13]
-
Caption: Troubleshooting workflow for common issues in this compound Suzuki reactions.
Frequently Asked Questions (FAQs)
-
Q: What are the best "go-to" starting conditions for a selective Suzuki reaction with this compound?
-
A: A robust starting point is essential. The conditions in the table below are optimized to favor selective C-I coupling while minimizing common side reactions.
-
| Parameter | Recommendation | Rationale |
| Substrate | This compound | 1.0 equiv |
| Boronic Acid | Arylboronic Acid | 1.2 - 1.5 equiv |
| Pd Source | Pd₂(dba)₃ | 1-2 mol% |
| Ligand | SPhos or XPhos | 2-4 mol% |
| Base | K₃PO₄ (Potassium Phosphate) | 2.0 - 3.0 equiv |
| Solvent | 1,4-Dioxane / Water | 4:1 to 10:1 ratio, degassed |
| Temperature | 80 - 90 °C | Balances rate and selectivity |
| Atmosphere | Argon or Nitrogen | Crucial to prevent side reactions |
-
Q: How critical is the choice of ligand?
-
A: It is extremely critical. The ligand stabilizes the palladium catalyst, influences its reactivity, and is key to achieving high turnover numbers. Simple ligands like PPh₃ may work for simple substrates but often fail or give low yields with challenging heteroaryl halides.[13] Bulky, electron-rich Buchwald-type phosphines or NHCs are generally required to promote the key steps of the catalytic cycle effectively.[4][8]
-
-
Q: Can I use boronic esters (e.g., pinacol esters) instead of boronic acids?
-
A: Yes. Boronic esters are often more stable, easier to purify, and less prone to protodeboronation than their corresponding acids.[14] They are excellent coupling partners in Suzuki reactions, and the general troubleshooting principles regarding catalyst, base, and solvent still apply.
-
-
Q: My reaction seems to work, but purification is difficult. Any suggestions?
-
A: Purification challenges often stem from unoptimized reactions that generate closely-eluting byproducts like homocoupled boronic acid or debrominated starting material. The best strategy is to first optimize the reaction to be as clean as possible. If issues persist, consider a catch-and-release strategy using a scavenger resin that binds to boron species, which can simplify the removal of excess boronic acid and its byproducts.
-
Experimental Protocols
Protocol 1: General Procedure for Selective C-4 Arylation
This protocol details a reliable method for the selective Suzuki-Miyaura coupling at the C-4 position of this compound.[7][10]
-
Reagent Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.5 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask/vial, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three to five times to ensure a completely oxygen-free environment.[7]
-
Solvent Addition: Via syringe, add the previously degassed solvent mixture (e.g., 1,4-dioxane and water in a 5:1 ratio) to the flask. The final concentration of the limiting reagent should be around 0.1 M.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours, checking for the consumption of the this compound. Reactions are typically complete within 4-16 hours.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired 4-bromo-2-arylpyridine product.
References
- Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
- Suzuki reaction - Wikipedia. Wikipedia. [Link]
- Use of Soluble Pd Complexes and Soluble Pd-Ligand Combin
- Why am I getting low yield for my Suzuki coupling reaction? Reddit. [Link]
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Help needed with unreproducible Suzuki coupling. Reddit. [Link]
- Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
- Why can't I achieve good yields for this Suzuki reaction?
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. [Link]
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboron
- Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Royal Society of Chemistry. [Link]
- Optimization of the reaction conditions for Suzuki coupling...
- Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters.
- How to approach choosing reaction conditions for Suzuki? Reddit. [Link]
- Your "Go-To", "just couple already", Suzuki conditions? Reddit. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Cross-Coupling of 4-Bromo-2-iodopyridine
Welcome to the technical support center for synthetic chemists. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique reactivity of 4-bromo-2-iodopyridine in palladium-catalyzed cross-coupling reactions. Our focus is to provide actionable insights and troubleshooting strategies to achieve high selectivity for C-I bond functionalization while preventing the common side reaction of debromination at the C-Br position.
The Challenge: Achieving Chemoselectivity
The primary advantage of using this compound is the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition follows the general trend: C-I > C-Br > C-Cl.[1][2][3] This inherent reactivity difference allows for the selective functionalization of the more reactive C-I bond at the 4-position, leaving the C-Br bond at the 2-position available for subsequent transformations.[2][3]
However, a significant challenge often encountered is the undesired removal of the bromine atom, a side reaction known as hydrodebromination or simply debromination.[1][4] This leads to the formation of 2-H-4-substituted pyridine as a byproduct, reducing the yield of the desired 2-bromo-4-substituted pyridine and complicating purification.[1]
Understanding Debromination
Debromination in palladium-catalyzed cross-coupling reactions is frequently attributed to the in situ formation of palladium-hydride (Pd-H) species.[1] These species can arise from various components in the reaction mixture, including the base, solvent, or even trace impurities like water.[1][5] The Pd-H species can then react with the starting material or the coupled product to replace the bromine atom with hydrogen. Factors such as high temperatures, strong bases, and certain catalyst/ligand combinations can exacerbate this undesired pathway.[1]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working with this compound.
Q1: I'm observing significant debromination in my Suzuki-Miyaura coupling. What is the first thing I should adjust?
A1: The first parameters to investigate are the base and the reaction temperature. Strong bases, particularly alkoxides, are known to promote the formation of Pd-H species that lead to debromination.[1] We recommend switching to a milder, weakly coordinating base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1] Concurrently, lowering the reaction temperature can often enhance selectivity by disfavoring the debromination pathway, which may possess a higher activation energy.[1]
Q2: Can the choice of palladium catalyst and ligand influence the extent of debromination?
A2: Absolutely. The ligand plays a critical role in modulating the reactivity and stability of the palladium center.[5] For Suzuki-Miyaura couplings, ligands like SPhos have been shown to be effective in promoting the desired coupling while minimizing debromination when used with a catalyst precursor like Pd₂(dba)₃ and a mild base like K₃PO₄.[1] For Sonogashira couplings, both traditional palladium/copper systems and copper-free conditions can be employed, and the choice of ligand (e.g., PPh₃, XPhos, P(t-Bu)₃) can be crucial for selectivity.[1][6]
Q3: Is it possible to perform a Sonogashira coupling on this compound without seeing debromination?
A3: Yes, selective Sonogashira coupling at the C-4 position is achievable. A standard approach involves using a catalyst system like PdCl₂(PPh₃)₂ with a copper(I) co-catalyst.[7] However, if debromination is an issue, consider a copper-free Sonogashira protocol.[1] These conditions often employ bulky, electron-rich phosphine ligands and can sometimes offer improved selectivity.[6]
Q4: My reaction is sluggish at lower temperatures. How can I improve the reaction rate without inducing debromination?
A4: If lowering the temperature to suppress debromination results in a slow or incomplete reaction, focus on optimizing other parameters. Ensure your reagents and solvents are anhydrous and thoroughly degassed to remove oxygen, which can deactivate the catalyst.[1][2] Increasing the catalyst loading slightly (e.g., from 2 mol% to 5 mol%) can also improve the reaction rate. Additionally, screening different solvents can have a significant impact; for instance, a switch from toluene to dioxane/water mixtures might be beneficial for some Suzuki couplings.[2][7]
Troubleshooting Guide
This section provides a more in-depth guide to resolving specific issues you may encounter during your experiments.
| Symptom | Potential Cause(s) | Recommended Solution(s) | Rationale |
| Significant formation of the debrominated byproduct (e.g., >10%) | 1. Inappropriate Base: Strong bases like NaOtBu, K OtBu, or other alkoxides are being used. 2. High Reaction Temperature: The reaction is being run at temperatures exceeding 100-110 °C. 3. Presence of Hydride Sources: Impurities in the solvent or reagents (e.g., water, alcohols) are present. | 1. Switch to a milder base such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[1] 2. Reduce the reaction temperature. Start at 80 °C and incrementally increase if the reaction is too slow.[1][4] 3. Use anhydrous, degassed solvents and ensure all reagents are of high purity.[2][4] | Milder bases are less prone to generating Pd-H species.[1] Lower temperatures can disfavor the higher activation energy pathway of debromination.[1] Removing protic impurities eliminates potential sources for hydrodehalogenation. |
| Low or no conversion of starting material | 1. Inactive Catalyst: The palladium catalyst may have decomposed. 2. Insufficient Temperature: The reaction temperature is too low for the specific catalytic system. 3. Inhibitors Present: Oxygen or other impurities are present in the reaction mixture. | 1. Use a fresh batch of catalyst or a pre-catalyst that is activated in situ. 2. Gradually increase the temperature in 10 °C increments while monitoring for the onset of debromination.[4] 3. Ensure the reaction is set up under a strictly inert atmosphere (e.g., Argon or Nitrogen) by performing multiple evacuate/backfill cycles.[1] | Catalyst activity is paramount for the reaction to proceed. A systematic increase in temperature can find the optimal balance between reaction rate and selectivity.[4] Oxygen can lead to the formation of inactive palladium oxides.[4] |
| Formation of di-substituted product (coupling at both C-I and C-Br) | 1. High Reaction Temperature: Elevated temperatures can overcome the activation barrier for C-Br bond cleavage.[4] 2. Highly Reactive Catalyst System: The chosen catalyst/ligand combination is too active. | 1. Maintain a lower reaction temperature (e.g., 80-90 °C).[4] 2. Consider a less reactive catalyst system. For instance, if using a highly active Buchwald-type ligand, switching to a less electron-rich phosphine might be beneficial. | Lowering the temperature exploits the inherent reactivity difference between the C-I and C-Br bonds.[4] A less reactive catalyst can provide greater selectivity for the more reactive C-I bond. |
Visualizing the Catalytic Cycle and Debromination Pathway
The following diagram illustrates the general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction and highlights where the undesirable debromination pathway can interfere.
Caption: Suzuki-Miyaura cycle and competing debromination.
Recommended Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol is a robust starting point for achieving selective C-C bond formation at the 4-position of this compound while minimizing debromination.[1]
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
Catalyst Addition: In a separate vial, weigh the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos) and add them to the Schlenk flask.
-
Inert Atmosphere: Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.[1]
-
Solvent Addition: Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.[1]
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material. The reaction is typically complete in 4-12 hours.[1]
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing the Experimental Workflow
Caption: Workflow for selective Suzuki-Miyaura coupling.
By understanding the underlying mechanisms of both the desired cross-coupling and the undesired debromination, and by carefully selecting and optimizing reaction conditions, researchers can successfully utilize this compound as a versatile building block for the synthesis of complex molecular architectures.
References
- Benchchem. (n.d.). Preventing debromination in reactions with 2-Bromo-4-iodopyridine.
- Benchchem. (n.d.). A Comparative Analysis of Reactivity: 2-Bromo- 4-iodopyridine vs. 2-Chloro-4-iodopyridine in Palladium-Catalyzed Cross-Coupling Reactions.
- Benchchem. (n.d.). A Comparative Guide to Palladium Catalysts for the Selective Coupling of 2-Bromo-4-iodopyridine.
- Benchchem. (n.d.). A Comparative Guide to Mechanistic Studies of Cross-Coupling Reactions Involving 2-Bromo-4-iodopyridine.
- Benchchem. (n.d.). Benchmarking 2-Bromo-4-iodopyridine: A Comparative Guide for Drug Discovery and Synthesis.
- Benchchem. (n.d.). Technical Support Center: Optimizing Stille Coupling of 2-Bromo-4-iodopyridine.
- Benchchem. (n.d.). Application Notes and Protocols for the Regioselective Sonogashira Reaction of 2-Bromo-4-iodopyridine.
- Benchchem. (n.d.). Preventing debromination during reactions with 4,6-Dibromodibenzo[b,d]thiophene.
Sources
Purification of 4-Bromo-2-iodopyridine reaction products by column chromatography
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the column chromatography purification of 4-bromo-2-iodopyridine. As a key heterocyclic intermediate, its purity is paramount for the success of subsequent synthetic steps.[1][2] However, its purification is often non-trivial due to its chemical nature. This document moves beyond a simple protocol to explain the causality behind common issues and provides robust, field-proven troubleshooting strategies.
Overview of Core Challenges
Purifying this compound by silica gel chromatography presents two primary obstacles rooted in its molecular structure:
-
Basicity of the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom imparts basicity. This leads to strong, often irreversible, interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[3][4] This interaction is a primary cause of significant peak tailing, poor resolution, and product degradation.[3]
-
Sensitivity to Acidic Environments: Halogenated pyridines can be sensitive to acidic conditions, and the inherent acidity of silica gel can catalyze decomposition.[5][6] This leads to low recovery of the desired product and the appearance of new, colored impurities in the collected fractions.
Understanding these core principles is the first step toward developing an effective purification strategy.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues in a question-and-answer format, providing direct solutions and the scientific rationale behind them.
Q1: What are the most common impurities I should expect in my crude this compound reaction mixture?
A1: The impurity profile depends heavily on the synthetic route used. For common methods like the "halogen dance" from 2-bromopyridine, you should anticipate:
-
Unreacted Starting Material: 2-bromopyridine is a common impurity that needs to be removed.[5]
-
Isomeric Byproducts: Depending on reaction control, isomers such as 2-bromo-6-iodopyridine may form.[5]
-
Di-iodinated Byproducts: Over-iodination can lead to species like 2,4-diiodopyridine.[5]
-
Residual Reagents: Quenched iodinating agents or their byproducts may also be present.[5]
Q2: My product is streaking badly on the TLC plate and giving broad, tailing peaks during column chromatography. What is happening and how do I fix it?
A2: This is a classic sign of strong interaction between your basic pyridine compound and the acidic silica gel.[3][4] The basic nitrogen atom is interacting with acidic silanol sites, leading to non-ideal elution behavior.[4]
Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent system.
-
Triethylamine (TEA): Add 0.1-1% triethylamine to your mobile phase (e.g., hexane/ethyl acetate mixture). The TEA is a stronger base and will preferentially interact with the acidic silanol groups, effectively "masking" them from your product and allowing for symmetrical, sharp peaks.[4]
-
Ammonia in Methanol: For more polar systems, a solution of methanol containing ammonia can also be effective for neutralizing the stationary phase.[7]
Q3: I'm suffering from very low recovery after my column. The fractions are also turning yellowish-brown. Is my product decomposing?
A3: Yes, this strongly suggests your product is degrading on the column. Halogenated pyridines can be sensitive to the acidic environment of silica gel.[5]
Troubleshooting Steps:
-
Confirm On-Column Degradation: Perform a 2D TLC analysis. Spot your crude mixture on the bottom-left corner of a square TLC plate, develop it, dry the plate completely, rotate it 90 degrees counter-clockwise, and develop it again in the same solvent system.[3] If you see spots that are not on the diagonal, it confirms that your compounds are decomposing on the silica.[6]
-
Deactivate the Stationary Phase: As with peak tailing, pre-treating the silica gel or adding 0.1-1% triethylamine to your eluent is the first and most effective solution to try.[4][5]
-
Switch to a Different Stationary Phase: If deactivation is insufficient, switch to a more inert or neutral stationary phase. Neutral alumina is a common alternative to silica for acid-sensitive compounds.[4][5]
-
Minimize Residence Time: Run your column faster (flash chromatography) with a slightly more polar solvent system (without sacrificing separation) to reduce the amount of time the compound spends in contact with the silica.[5]
Q4: I can't separate my product from a closely-eluting impurity. How can I improve the resolution?
A4: Achieving good separation requires optimizing the selectivity of your chromatographic system.
Solutions:
-
Optimize the Solvent System: A good starting point is a gradient of ethyl acetate in hexanes.[5] For closely eluting spots, try a less polar system like dichloromethane in hexanes, which can alter the selectivity.[5] Aim for an Rf value of 0.2-0.4 for your target compound in the chosen TLC solvent system to ensure good separation on the column.[4]
-
Use a Shallow Gradient: Instead of large step changes in solvent polarity, use a slow, shallow gradient. This gives the compounds more time to equilibrate and resolve along the column.[5]
-
Increase Column Length: Using a longer chromatography column increases the number of theoretical plates, which directly improves separating power.[5]
Q5: My purified this compound discolors over time. How should I store it properly?
A5: Halogenated pyridines can be sensitive to both light and air.[1][5]
Storage Protocol: For maximum stability, store the purified compound in a tightly sealed amber vial to protect it from light.[1] Purge the vial with an inert gas like argon or nitrogen before sealing to displace air.[1][5] Store the container in a cool, dark place, such as a refrigerator at 2-8 °C.[5][8]
Data Presentation: Eluent Systems & Rf Values
The selection of an appropriate eluent system is critical for successful purification.[9] Development should always begin with Thin Layer Chromatography (TLC).[10] A gradient of ethyl acetate (EtOAc) in hexanes is a standard and effective choice for many pyridine derivatives.[5][7]
| Compound | Typical Eluent System (EtOAc/Hexane) | Approximate Rf Value | Notes |
| 2-Bromopyridine (Impurity) | 10% EtOAc / 90% Hexane | ~0.5 - 0.6 | Less polar than the product; will elute earlier. |
| This compound (Product) | 10% EtOAc / 90% Hexane | ~0.3 - 0.4 | Ideal Rf for column separation. A good starting point for optimization.[4] |
| 2,4-Diiodopyridine (Impurity) | 10% EtOAc / 90% Hexane | ~0.25 - 0.35 | Polarity is often very similar to the product, making separation challenging. A shallow gradient is key. |
Note: Rf values are approximate and can vary based on the specific TLC plate, chamber saturation, and ambient conditions.[5]
Visualized Workflow: Troubleshooting Chromatography
The following diagram outlines a logical workflow for diagnosing and solving common issues encountered during the purification of this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. This compound | 100523-83-9 [sigmaaldrich.com]
- 9. youtube.com [youtube.com]
- 10. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Sonogashira Coupling of 4-Bromo-2-iodopyridine
Welcome to the technical support center for the Sonogashira coupling of 4-bromo-2-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile dihalopyridine in their synthetic workflows. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you navigate the nuances of this reaction and achieve optimal outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Chemoselectivity
Question 1: I'm reacting this compound with a terminal alkyne. Which position will react first, and how can I ensure selective mono-alkynylation?
Answer: You can expect high selectivity for the reaction at the 2-position (C-I bond). The Sonogashira coupling's reactivity with aryl halides follows the general trend: I > OTf > Br > Cl.[1][2] This is due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, which facilitates a much faster rate of oxidative addition to the Pd(0) catalyst—the rate-limiting step of the reaction.[3][4]
To ensure you isolate the desired 4-bromo-2-(alkynyl)pyridine, careful control of reaction conditions is paramount:
-
Temperature Control: Running the reaction at or near room temperature is the most critical factor for maximizing selectivity.[1] Elevated temperatures can provide enough energy to overcome the activation barrier for C-Br bond cleavage, leading to undesired di-substituted byproducts.
-
Reaction Time: Monitor the reaction closely using TLC or LC-MS. Stop the reaction as soon as the this compound starting material is consumed to prevent the slower, secondary coupling at the bromide position.
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the terminal alkyne. Using a large excess may drive the reaction toward di-substitution, especially if the reaction is left for an extended period.
| Parameter | Recommended Condition for High Selectivity | Rationale |
| Temperature | Room Temperature (20-25 °C) | Maximizes the kinetic difference in oxidative addition rates between C-I and C-Br bonds.[1] |
| Reaction Time | Monitor closely (e.g., every 30-60 min) | Prevents the slower reaction at the C-Br bond from occurring after the initial coupling is complete. |
| Alkyne Stoich. | 1.1 - 1.2 equivalents | Sufficient to drive the primary reaction to completion without promoting side reactions. |
Category 2: Common Side Reactions & Mitigation
Question 2: My main impurity is a dimer of my terminal alkyne. What is causing this, and how can I prevent it?
Answer: This side reaction is the Glaser-Hay homocoupling of your alkyne, and it is one of the most common issues in traditional Sonogashira reactions.[5][6] It is caused by the copper(I) co-catalyst, which, in the presence of an oxidant (typically atmospheric oxygen), promotes the oxidative dimerization of the copper acetylide intermediate.[5][7]
Here are several effective strategies to minimize or eliminate Glaser coupling:
-
Strictly Anaerobic Conditions: Oxygen is the primary culprit.[1] Ensure your entire setup is rigorously purged with an inert gas (Argon or Nitrogen). All solvents and liquid reagents (like amine bases) must be thoroughly degassed before use. This is the single most important step when using a copper co-catalyst.
-
Adopt a Copper-Free Protocol: The most definitive way to prevent Glaser coupling is to eliminate the copper co-catalyst entirely.[3][8] Copper-free Sonogashira protocols have been developed specifically to address this issue and are often the preferred method for sensitive or complex substrates.[9]
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly via a syringe pump can keep its instantaneous concentration low. This favors the desired bimolecular cross-coupling pathway over the homocoupling reaction.[10]
-
Reduce Copper Loading: If you must use a copper-catalyzed system, use the minimum effective amount of CuI (e.g., 1-2 mol%).[1] Higher loadings can significantly accelerate the unwanted homocoupling.
Workflow: Diagnosing and Preventing Alkyne Homocoupling
Caption: A troubleshooting workflow for addressing Glaser-Hay homocoupling.
Question 3: My reaction is sluggish, and I'm seeing a significant amount of 4-bromopyridine as a byproduct. What's happening?
Answer: The formation of 4-bromopyridine indicates a hydrodehalogenation side reaction, where the iodine atom is replaced by a hydrogen atom.[11] This competing reaction reduces the yield of your desired product by consuming the starting material in a non-productive pathway.
The mechanism can be complex, but it often involves:
-
Water as a Hydrogen Source: Adventitious water in the reaction can act as a proton source, leading to the hydrodehalogenation product.[12][13][14]
-
Solvent Involvement: Alcohol solvents like methanol can also be a source of the hydride, especially in the presence of a strong base.[11]
-
Catalyst/Ligand Effects: The choice of phosphine ligand can influence the rate of hydrodehalogenation versus the desired cross-coupling.[13]
Troubleshooting Hydrodehalogenation:
-
Ensure Anhydrous Conditions: Use high-purity, anhydrous solvents and bases. Dry your glassware thoroughly. While some Sonogashira reactions can tolerate water, if hydrodehalogenation is an issue, stringent control of moisture is necessary.
-
Solvent Choice: If you are using an alcohol as a solvent or co-solvent, consider switching to an aprotic solvent like THF, Dioxane, or Toluene.
-
Base Selection: While amine bases like triethylamine or diisopropylethylamine are standard, their quality is crucial. Use freshly distilled or high-purity grades.
-
Ligand Screening: If the problem persists, consider changing the phosphine ligand on your palladium catalyst. Bulky, electron-rich ligands can sometimes suppress this side reaction by favoring the cross-coupling pathway.[15]
Category 3: Low Yield & Catalyst Inactivity
Question 4: My reaction isn't starting, or it stalls after a short time. My reaction mixture has turned black. What should I do?
Answer: A black, heterogeneous mixture is a classic sign of palladium black precipitation, which means your active Pd(0) catalyst has decomposed and is no longer participating in the catalytic cycle.[1] This catalyst deactivation is a common cause of failed or low-yielding reactions.
Primary Causes and Solutions:
-
Oxygen Exposure: The Pd(0) species is highly sensitive to oxygen. Inadequate degassing or a leak in your inert atmosphere setup is a frequent cause of catalyst death.
-
Solution: Overhaul your inert atmosphere technique. Ensure a positive pressure of argon or nitrogen is maintained throughout the entire experiment. Use Schlenk techniques or a glovebox for optimal results.[16]
-
-
Impure Reagents: Impurities in solvents, bases, or even the starting materials can poison the catalyst.
-
Solution: Use high-purity, anhydrous, and degassed solvents.[16] Ensure your amine base is fresh and pure. If necessary, filter solvents through a plug of activated alumina before use.
-
-
Excessive Temperature: While some couplings require heat, excessively high temperatures can accelerate catalyst decomposition.[1] For the selective coupling to the C-I bond of this compound, heating should not be necessary and can be detrimental.
-
Solution: Maintain the reaction at room temperature. If the reaction is genuinely sluggish (and not stalled due to deactivation), gentle warming to 30-40°C could be attempted, but only after ruling out other causes.
-
Catalytic Cycles: Main Reaction vs. Side Pathways
Caption: The main Sonogashira cycle versus key competing side reactions.
Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Selective Sonogashira Coupling
This protocol is optimized for the selective mono-alkynylation at the 2-position (C-I).
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Pd(PPh₃)₄ (0.03 equiv) or PdCl₂(PPh₃)₂ (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N), anhydrous and degassed
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Setup: To a dry Schlenk flask under an argon atmosphere, add this compound, the palladium catalyst, and CuI.
-
Inerting: Evacuate and backfill the flask with argon three times to ensure a completely inert environment.
-
Solvent Addition: Add anhydrous, degassed THF (to dissolve solids) and Et₃N via syringe. The total solvent volume should create a ~0.1 M solution of the pyridine substrate.
-
Stirring: Stir the resulting mixture at room temperature for 10-15 minutes.
-
Alkyne Addition: Add the terminal alkyne dropwise via syringe over 5 minutes.
-
Reaction: Stir the reaction at room temperature (20-25 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion (typically 2-6 hours), quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[16]
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is recommended to completely avoid Glaser homocoupling byproducts.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Diisopropylethylamine (DIPEA), anhydrous and degassed
-
N,N-Dimethylformamide (DMF), anhydrous and degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Setup: To a dry Schlenk flask under an argon atmosphere, add this compound and the palladium catalyst.
-
Inerting: Evacuate and backfill the flask with argon three times.
-
Solvent Addition: Add anhydrous, degassed DMF and DIPEA via syringe.
-
Alkyne Addition: Add the terminal alkyne to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. Note that copper-free reactions can sometimes be slower than their copper-catalyzed counterparts. Monitor progress by TLC or LC-MS.
-
Work-up & Purification: Follow steps 7 and 8 from Protocol 1.
References
- Orbach, M., et al. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. The Weizmann Institute of Science - WIS Works. [Link]
- Orbach, M., et al. (2012). Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Weizmann Research Portal. [Link]
- Valerie, C. (2016). Sonogashira Coupling. Synthetic Methods in Drug Discovery: Volume 1. [Link]
- Orbach, M., et al. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(4), 1271-1274. [Link]
- Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS.
- ReactionFlash. (2008). Copper-free Sonogashira coupling.
- Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
- Zhang, Y., et al. (2018). Characterization and Minimization of Glaser Competitive Homocoupling in Sonogashira Porphyrin-Based Polycondensation. The Journal of Organic Chemistry. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Reddit r/Chempros. (2020). Sonogashira troubleshooting help needed. Reddit. [Link]
- Reddit r/Chempros. (2022). Scope of Sonogashira Reactions/toubleshooting reaction sequence. Reddit. [Link]
- Request PDF. (2019). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction.
- Saha, P., & Ramu, V. (2018). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
- Maly, M., et al. (2017). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry. [Link]
- Sharma, P., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Journal of the Iranian Chemical Society. [Link]
- Farooq, U., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
- Singh, G. (2014). What is the best procedure for Sonogashira coupling?.
- LookChem. (n.d.). Pd-catalyzed regiocontrolled Sonogashira and Suzuki cross-coupling reaction of 3,6-dihalogenoimidazo[1,2-a]pyridines. LookChem. [Link]
- Elangovan, A., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [Link]
- Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. [Link]
- Kempe, R. (2018).
- Wang, M., et al. (2022). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes.
- Kolarovic, A., & Lönnberg, T. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. [Link]
- Golden. (n.d.). Sonogashira coupling. Golden. [Link]
- Wikipedia. (n.d.). Glaser coupling. Wikipedia. [Link]
- Viciu, M. S., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. [Link]
- Norrby, P.-O., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and. Journal of the American Chemical Society. [Link]
- Plenio, H., & Schilz, M. (2012). Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling.
- Lippur, K., et al. (2013). Computational study of the copper-free Sonogashira cross-coupling reaction: Shortcuts in the mechanism.
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Improving regioselectivity in 4-Bromo-2-iodopyridine functionalization
Answering the user's request to create a technical support center for improving regioselectivity in 4-Bromo-2-iodopyridine functionalization.### Technical Support Center: Regioselective Functionalization of this compound
Welcome to the technical support center for the regioselective functionalization of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) for navigating the selective functionalization of this versatile dihalogenated pyridine building block.
The strategic importance of this compound lies in the differential reactivity of its carbon-halogen bonds. The carbon-iodine (C−I) bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the carbon-bromine (C−Br) bond.[1][2][3] This inherent reactivity difference allows for predictable and selective functionalization at the C2-position, leaving the C4-bromo position available for subsequent transformations.[4]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle governing regioselectivity in this compound?
A1: The regioselectivity is primarily dictated by the difference in bond dissociation energies of the carbon-halogen bonds. The C−I bond is weaker than the C−Br bond, leading to a lower activation energy for the initial oxidative addition step in palladium-catalyzed cross-coupling reactions.[5] Consequently, the palladium catalyst will preferentially react with the C−I bond at the 2-position. The general order of reactivity for halogens in these reactions is I > Br > Cl.[3][6]
Q2: Can the pyridine nitrogen interfere with the reaction?
A2: Yes, the nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, potentially influencing its catalytic activity.[7] The choice of ligand is crucial to modulate the electronic properties of the palladium center and prevent catalyst inhibition.[8] Bulky, electron-rich phosphine ligands are often employed to enhance catalyst stability and turnover.
Q3: Is it possible to reverse the selectivity and functionalize the C4-bromo position first?
A3: Achieving selective functionalization at the C4-bromo position in the presence of the more reactive C2-iodo group via standard palladium cross-coupling is challenging. However, alternative strategies, such as directed ortho-metalation or the use of specific catalyst systems that favor C-Br activation, might offer pathways to reverse selectivity, though these are non-standard conditions.[9] For most practical applications, sequential functionalization starting at the C2-position is the most reliable approach.
Q4: What are the most common cross-coupling reactions used for the selective functionalization of this compound?
A4: The most common and effective reactions for selective functionalization at the C2-position are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.[1] These methods are well-established and offer a broad substrate scope for introducing carbon-carbon and carbon-nitrogen bonds.
Troubleshooting Guides by Reaction Type
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between the pyridine core and various boronic acids or esters.[10]
Issue 1: Low or No Conversion of Starting Material
-
Potential Cause: Inactive catalyst, poor quality reagents, or insufficient base.
-
Troubleshooting Steps:
-
Reagent Quality: Ensure the boronic acid is pure and not degraded, as they can be unstable upon storage.[11][12] Use anhydrous and properly degassed solvents.
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[12] Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen).
-
Catalyst System: The choice of palladium precursor and ligand is critical. If using a Pd(II) source, ensure conditions are suitable for its in-situ reduction to the active Pd(0) species. Consider using a pre-catalyst for more reliable results.[13]
-
Base Selection: The base is crucial for activating the boronic acid.[14] Ensure the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is anhydrous and of high purity.
-
Issue 2: Formation of Homocoupling Byproducts
-
Potential Cause: Presence of oxygen leading to oxidative coupling of the boronic acid.[12]
-
Troubleshooting Steps:
-
Rigorous Degassing: Improve the degassing procedure for the solvent and ensure a strict inert atmosphere is maintained throughout the reaction.
-
Reaction Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway.[11]
-
Stoichiometry: Using a slight excess of the this compound can sometimes minimize boronic acid homocoupling.[12]
-
Issue 3: Poor Regioselectivity (Reaction at C4-position)
-
Potential Cause: High reaction temperatures or overly reactive catalyst systems.
-
Troubleshooting Steps:
-
Temperature Control: Lower the reaction temperature. Selective C-I activation is favored under milder conditions.
-
Ligand Choice: The steric and electronic properties of the ligand can influence selectivity.[8] A less reactive ligand might improve selectivity.
-
Sonogashira Coupling
The Sonogashira reaction is a highly effective method for forming C-C bonds between the pyridine and a terminal alkyne.[15][16]
Issue 1: Low Yield and Formation of Palladium Black
-
Potential Cause: Catalyst decomposition.
-
Troubleshooting Steps:
-
Inert Atmosphere: The formation of palladium black is a classic sign of catalyst decomposition, often due to the presence of oxygen.[7] Rigorous degassing is essential.
-
Reagent Purity: Impurities in the alkyne, solvent, or base can poison the catalyst. Use high-purity, anhydrous reagents.
-
Temperature: High temperatures can accelerate catalyst decomposition. Run the reaction at the lowest effective temperature.[11]
-
Issue 2: Glaser Coupling (Alkyne Homocoupling)
-
Potential Cause: Presence of oxygen and/or issues with the copper co-catalyst.
-
Troubleshooting Steps:
Buchwald-Hartwig Amination
This reaction is used to form C-N bonds, coupling an amine with the pyridine core.[17][18]
Issue 1: Low or No Conversion
-
Potential Cause: Inappropriate catalyst/ligand combination, incorrect base, or poor reagent quality.[19]
-
Troubleshooting Steps:
-
Catalyst and Ligand: Screen different phosphine ligands (e.g., XPhos, RuPhos). The electronic and steric properties of the ligand are critical for heteroaryl halides.[19] Consider using a palladium pre-catalyst for more consistent results.
-
Base Selection: A strong, non-nucleophilic base like NaOt-Bu, LiHMDS, or K₃PO₄ is typically required.[19] Ensure the base is anhydrous.
-
Reaction Temperature: Aminations often require elevated temperatures. Increase the temperature in 10-20 °C increments.[19]
-
Issue 2: Hydrodehalogenation Side Product
-
Potential Cause: Presence of water or other protic sources, or a side reaction pathway of the catalytic cycle.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous.
-
Ligand Choice: Certain ligands are more prone to promoting hydrodehalogenation. Screening ligands can help identify a more selective system.
-
Metal-Halogen Exchange
This reaction, typically using an organolithium reagent, selectively replaces a halogen with a metal.[20][21]
Issue 1: Lack of Selectivity (Reaction at Both Halogen Sites)
-
Potential Cause: The reaction temperature is too high, or the organolithium reagent is too reactive.
-
Troubleshooting Steps:
Issue 2: Decomposition of the Organometallic Intermediate
-
Potential Cause: The intermediate is unstable at higher temperatures.
-
Troubleshooting Steps:
-
Maintain Low Temperature: Keep the reaction at a low temperature until the electrophile is added.
-
Immediate Trapping: Add the electrophile as soon as the metal-halogen exchange is complete.
-
Visualizations and Data
Logical Workflow for Regioselective Functionalization
Caption: Sequential functionalization workflow for this compound.
Troubleshooting Decision Tree for Low Yield
Caption: Systematic troubleshooting workflow for low-yield cross-coupling reactions.[11][12]
Comparative Data on Regioselectivity
| Reaction Type | Coupling Partner | Typical Catalyst System | Predominant Product | Regioselectivity (C2:C4) |
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ / K₂CO₃ | 2-Aryl-4-bromopyridine | >95:5 |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Et₃N | 2-Alkynyl-4-bromopyridine | >98:2 |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / XPhos / NaOt-Bu | 2-Amino-4-bromopyridine | >95:5 |
Note: Regioselectivity values are representative and can vary based on specific substrates and reaction conditions.[2][3][10]
Experimental Protocols
Protocol 1: General Procedure for Regioselective Suzuki-Miyaura Coupling
This protocol details the selective introduction of an aryl group at the C2-position.[4][10]
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the mixture to 80-90 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers, wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Regioselective Sonogashira Coupling
This protocol outlines the selective coupling with a terminal alkyne.[2][5]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (4-10 mol%).
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., THF) and a base (e.g., triethylamine, 2.0-3.0 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or heat gently to 40-50 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- BenchChem. (2025). Application Notes and Protocols: Regioselective Sonogashira Coupling of 4-Bromo-2-chloro-6.
- BenchChem. (2025). The Strategic Utility of 2-Bromo-4-iodopyridine in Modern Medicinal Chemistry: A Technical Guide.
- Oreate AI Blog. (2026).
- BenchChem. (2025). Application Notes and Protocols for the Regioselective Sonogashira Reaction of 2-Bromo-4-iodopyridine.
- BenchChem. (2025). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
- BenchChem. (2025).
- Site‐Selective C−S Bond Formation at C−Br over C−OTf and C−Cl Enabled by an Air‐Stable, Easily Recoverable, and Recyclable Palladium(I)
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Guide.
- BenchChem. (n.d.). A Comparative Guide to Mechanistic Studies of Cross-Coupling Reactions Involving 2-Bromo-4-iodopyridine.
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- BenchChem. (n.d.).
- Wikipedia. (n.d.).
- BenchChem. (n.d.). Benchmarking 2-Bromo-4-iodopyridine: A Comparative Guide for Drug Discovery and Synthesis.
- BenchChem. (2025).
- Chemistry LibreTexts. (2023).
- Wikipedia. (n.d.). Metal–halogen exchange.
- Wikipedia. (n.d.). Sonogashira coupling.
- Grokipedia. (n.d.). Metal–halogen exchange.
- Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. (n.d.). Journal of Student Scholarhip - TCNJ.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermedi
- Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (n.d.).
Sources
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- 8. Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog [oreateai.com]
- 9. Site‐Selective C−S Bond Formation at C−Br over C−OTf and C−Cl Enabled by an Air‐Stable, Easily Recoverable, and Recyclable Palladium(I) Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting low conversion in Buchwald-Hartwig amination of 4-Bromo-2-iodopyridine
Welcome to the technical support center for the Buchwald-Hartwig amination of 4-Bromo-2-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we move beyond generic protocols to provide in-depth, mechanistically grounded troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: I'm planning a Buchwald-Hartwig amination on this compound. Which halogen is expected to react first?
A1: The C-I bond is significantly more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions.[1][2][3] This selectivity is primarily due to the lower bond dissociation energy of the C-I bond, which facilitates the initial, often rate-determining, oxidative addition step of the palladium(0) catalyst.[1] Therefore, under carefully controlled conditions, you should expect selective amination at the 2-position (the site of the iodo group).
Q2: Can I achieve amination at the C-Br position?
A2: While amination at the C-I bond is kinetically favored, subsequent amination at the C-Br position to form a diamino-pyridine derivative is possible. This typically requires more forcing conditions, such as higher temperatures, longer reaction times, and adjusted stoichiometry of the amine and catalyst.[3]
Q3: My reaction is not working at all. What are the most common initial culprits?
A3: The most common reasons for a complete failure of the Buchwald-Hartwig amination include poor catalyst and ligand selection, an inappropriate or insoluble base, suboptimal reaction conditions (temperature, solvent), and poor quality of reagents, particularly the solvent and the amine.[3] Catalyst poisoning by impurities or functional groups like azo groups can also lead to a lack of reactivity.[4][5]
Q4: What are the typical solvents and bases used for this type of reaction?
A4: Toluene and 1,4-dioxane are very common solvents for Buchwald-Hartwig aminations.[6][7] Other ethereal solvents like THF and DME, as well as alcohols like t-BuOH, are also used.[5][6][8] Strong bases such as sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are frequently employed.[5][8] For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are good alternatives.[5][8] It is critical to avoid chlorinated solvents, acetonitrile, and pyridine as they can inhibit the palladium catalyst.[5][8]
Troubleshooting Guide: Low Conversion
Low conversion is a frequent challenge in the Buchwald-Hartwig amination of electron-deficient heteroaryl halides like this compound. This guide will walk you through a systematic approach to identifying and resolving the root cause of poor yields.
Symptom: Starting material is consumed, but the desired product is not formed in significant amounts.
This scenario often points towards catalyst deactivation or the formation of side products.
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[6] The formation of palladium black is a visual indicator of catalyst decomposition.[6]
-
Solution: Employ sterically hindered, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[3][6] These bulky ligands create a crowded environment around the palladium, which can prevent the inhibitory coordination of the pyridine nitrogen.[6] Using a pre-catalyst can also lead to a cleaner and more reliable formation of the active catalytic species compared to generating it in-situ from sources like Pd(OAc)₂.[5][9]
-
-
Side Product Formation: Common side products include hydrodehalogenation (replacement of a halogen with hydrogen) and homocoupling of starting materials.[3]
Symptom: Low or no consumption of the this compound starting material.
If your starting material remains largely unreacted, the issue likely lies with the fundamental components of your reaction setup.
The choice of the palladium source and the phosphine ligand is paramount for the successful amination of heteroaryl halides.[3]
-
Problem: The catalyst is not active enough for this specific substrate.
-
Troubleshooting Steps:
-
Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome sluggish reactivity.[3]
-
Screen Ligands: The electronic and steric properties of the ligand are critical. For electron-deficient pyridines, bulky, electron-rich biaryl phosphine ligands are often the most effective. A screening of ligands like XPhos, RuPhos, and SPhos is highly recommended.[3]
-
Use a Pre-catalyst: Palladium pre-catalysts, such as the G3 or G4 palladacycles, often provide more consistent results by ensuring the efficient generation of the active Pd(0) species.[10]
-
The base and solvent play a crucial, interconnected role in the catalytic cycle.
-
Problem: The base is not strong enough or is insoluble in the reaction medium.
-
Troubleshooting Steps:
-
Base Selection: While strong bases like NaOtBu are common, their insolubility can be an issue.[8] Consider screening other bases like LHMDS or weaker, more soluble bases such as Cs₂CO₃ and K₃PO₄.[5][8] The choice of base is highly substrate-dependent.[6]
-
Solvent Screening: Toluene and dioxane are standard choices. However, if solubility is an issue, consider other solvents or solvent mixtures.[5][7][8] For instance, the use of t-BuOH can sometimes be beneficial.[6] Ensure the solvent is anhydrous and degassed as oxygen can deactivate the catalyst.[3]
-
The purity of all components is critical for this sensitive catalytic reaction.
-
Problem: Impurities in the reagents or the presence of air and moisture are deactivating the catalyst.
-
Troubleshooting Steps:
-
Purify Reagents: Ensure the amine coupling partner is pure, as impurities can act as catalyst poisons.[3]
-
Use High-Purity Solvents: Use anhydrous, degassed solvents to prevent the oxidation of the phosphine ligand and the Pd(0) catalyst.[3]
-
Maintain an Inert Atmosphere: Rigorously exclude air and moisture by using standard Schlenk line or glovebox techniques.[6]
-
Experimental Protocols & Data
General Protocol for Buchwald-Hartwig Amination
This is a representative starting point; optimization is crucial for specific substrates.
-
Reaction Setup: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the palladium pre-catalyst (e.g., 1-5 mol%), the phosphine ligand (e.g., 1-10 mol%), and the base (e.g., 1.2-2.0 equivalents) to a dry Schlenk flask or vial equipped with a magnetic stir bar.[5][6]
-
Reagent Addition: Add the this compound (1.0 equivalent) and the amine (1.1-1.5 equivalents) to the flask.[5][6]
-
Solvent Addition: Add the anhydrous, degassed solvent to achieve a concentration of approximately 0.1-0.5 M.[5][6]
-
Reaction: Stir the mixture at the desired temperature (often between 80-110 °C).[8]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[5]
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and/or brine.[5]
Data Summary: Recommended Starting Conditions
| Parameter | Recommendation | Rationale & Considerations |
| Palladium Source | Pre-catalyst (e.g., XPhos Pd G3) | Ensures reliable formation of the active Pd(0) species.[9][10] |
| Ligand | Bulky biaryl phosphine (e.g., XPhos, RuPhos) | Promotes reductive elimination and prevents pyridine inhibition.[3][6] |
| Base | NaOtBu, LHMDS, Cs₂CO₃, K₃PO₄ | Choice depends on substrate functional group tolerance.[5][8] Solubility is a key factor.[8] |
| Solvent | Toluene, Dioxane, THF, t-BuOH | Must be anhydrous and degassed.[3][5][6] Avoid chlorinated solvents, MeCN, and pyridine.[5][8] |
| Temperature | 80-110 °C | May need to be optimized; higher temperatures can sometimes lead to catalyst decomposition.[6][8] |
Visualizing the Process
The Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting Workflow for Low Conversion
Caption: A systematic workflow for troubleshooting low conversion.
References
- Buchwald–Hartwig amin
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?- WuXi AppTec
- Buchwald-Hartwig Amin
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS C
- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd)
- Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry
- optimizing base and solvent for Buchwald-Hartwig amin
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-chloro-6-iodopyridin-3-ol - Benchchem
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides
- Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines | Request PDF - ResearchG
- Technical Support Center: Buchwald-Hartwig Amination of Electron-Deficient Pyridines - Benchchem
- What can reaction databases teach us about Buchwald–Hartwig cross-couplings?
- Help troubleshooting a Buchwald-Hartwig amin
- Condition Optimization for Buchwald-Hartwig Reactions - YouTube
- Specific Solvent Issues with Buchwald-Hartwig Amin
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal
- Optimising a Buchwald-Hartwig amination using the ChemSpeed pl
- Technical Support Center: Buchwald-Hartwig Amination of 2-Bromo-4-iodopyridine - Benchchem
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Technical Support Center: Efficient Removal of Palladium Catalysts from 4-Bromo-2-iodopyridine Reaction Mixtures
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance and practical solutions for the effective removal of palladium catalyst residues from reaction mixtures involving 4-Bromo-2-iodopyridine and related heterocyclic compounds. Residual palladium can compromise the integrity of subsequent synthetic steps, affect the stability of the final product, and is strictly regulated in active pharmaceutical ingredients (APIs).[1] This center is designed to help you navigate these challenges with confidence.
The Challenge with Pyridine-Containing Molecules
The removal of palladium catalysts from reactions involving pyridine derivatives like this compound presents a unique set of challenges. The Lewis basic nitrogen atom of the pyridine ring can strongly coordinate with the palladium center, forming stable complexes that are often soluble in the reaction medium.[2] This chelation effect can render traditional purification methods like simple filtration or crystallization less effective, leading to persistent palladium contamination.[3]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the palladium removal process in a practical question-and-answer format.
Question 1: After my Suzuki coupling reaction with this compound, I'm observing a high concentration of palladium in my product even after standard aqueous work-up and filtration. What's going wrong?
Answer: This is a common issue stemming from the strong coordination of the pyridine nitrogen to the palladium catalyst, as mentioned earlier.[2] This interaction can keep the palladium species, whether it's Pd(0) or Pd(II), dissolved in your organic phase. A standard work-up is often insufficient to break this stable complex.
Recommended Actions:
-
Initial Filtration: After the reaction, if a heterogeneous catalyst like Pd/C was used, a hot filtration through a pad of Celite® can remove the bulk of the catalyst.[4][5] However, for homogeneous catalysts, this will not be effective for the dissolved palladium.
-
Employ a Palladium Scavenger: This is often the most effective strategy. Scavengers are solid-supported materials with functional groups that have a very high affinity for palladium, effectively "pulling" it out of the solution.[6]
-
Optimize Scavenging Conditions: The efficiency of scavenging can be influenced by several factors. Experiment with:
-
Scavenger-to-palladium ratio: Start with 3-5 equivalents of the scavenger relative to the initial amount of palladium catalyst.[2]
-
Temperature: Slightly elevated temperatures (e.g., 35-45°C) can improve the kinetics of scavenging.[2]
-
Time: Allow sufficient time for the scavenger to work, typically ranging from 2 to 24 hours.[2]
-
Question 2: I've tried using a silica-based thiol scavenger, but my palladium levels are still above the acceptable limit of 10 ppm for my API. What are my next steps?
Answer: While thiol scavengers are generally effective, several factors could be hindering complete removal.
Recommended Actions:
-
Consider the Palladium Species: The oxidation state and coordination sphere of the residual palladium can affect scavenger efficiency. Some scavengers are more effective for Pd(II) while others are better for Pd(0). A pre-treatment step, such as a mild oxidation or reduction, might convert the palladium to a single, more easily scavenged form.[3]
-
Switch Scavenger Type: Not all scavengers are created equal.[9] If a thiol scavenger is not sufficient, consider a different type, such as one functionalized with thiourea or dimercaptotriazine (DMT) , which are known to be very effective for various palladium forms.[8]
-
Activated Carbon Treatment: While sometimes less selective, activated carbon can be effective in "mopping up" residual palladium.[10] However, be aware that it can also adsorb your product, leading to yield loss.[10] A preliminary small-scale test is recommended to assess this risk.
-
Combination Approach: A multi-step purification strategy can be very effective. For instance, an initial treatment with a scavenger followed by a pass through a pad of activated carbon.[11]
-
Crystallization with an Additive: If your product is a solid, crystallization can be a powerful purification technique. The effectiveness can be enhanced by adding a palladium-complexing agent to the mother liquor to keep the palladium species soluble and prevent its incorporation into your product's crystal lattice.[12] N-acetylcysteine is one such additive that has proven effective.[11]
Question 3: My downstream reactions are failing, and I suspect it's due to residual palladium. How can I be sure, and what are the acceptable limits?
Answer: Residual palladium can indeed interfere with subsequent catalytic reactions or lead to product degradation over time.[1]
Recommended Actions:
-
Quantification is Key: The most reliable way to determine residual palladium levels is through analytical techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) .[12][13] These methods provide accurate, quantitative data on metal content. While these are powerful techniques, they can be time-consuming and require specialized equipment.[14] For more rapid, in-process checks, fluorescence-based assays are also available.[14][15]
-
Regulatory Guidelines: For active pharmaceutical ingredients (APIs), the International Council for Harmonisation (ICH) Q3D guideline for elemental impurities is the standard.[16] For palladium, the permitted daily exposure (PDE) is 100 µ g/day for oral administration.[11] This often translates to a concentration limit of 10 ppm in the final API, depending on the daily dosage.[2]
Frequently Asked Questions (FAQs)
Q1: What are the main methods for palladium catalyst removal? A1: The most common methods include:
-
Adsorption: Using solid materials like activated carbon or specialized metal scavengers to bind the palladium, which is then removed by filtration.[3][12]
-
Crystallization: Purifying the product by crystallization, leaving the palladium impurities in the mother liquor.[12]
-
Solvent Extraction: Using a liquid-liquid extraction to partition the palladium into a separate phase.[10][17]
-
Chromatography: Separating the product from the catalyst using column chromatography.[3][4]
Q2: How do I select the best palladium removal method for my specific reaction? A2: The optimal choice depends on several factors:
-
Nature of your product: Its solubility, stability, and potential to chelate with palladium.
-
Form of palladium residue: Whether it is homogeneous (dissolved) or heterogeneous (solid).
-
Scale of your reaction: Some methods are more amenable to large-scale production than others.
-
Required purity level: For APIs, more stringent methods are necessary to meet regulatory limits.
Q3: Can I reuse palladium scavengers? A3: While technically possible in some cases, it is generally not recommended in a pharmaceutical context due to the risk of cross-contamination and the difficulty in ensuring the scavenger's capacity and efficacy after regeneration. For cost-effectiveness on a larger scale, optimizing the initial scavenging process to use the minimal amount of scavenger is a better approach.
Experimental Protocols
Protocol 1: Palladium Removal Using a Thiol-Functionalized Silica Scavenger
-
Dissolution: Dissolve the crude product from your this compound reaction in a suitable organic solvent (e.g., Toluene, THF).
-
Scavenger Addition: Add a thiol-functionalized silica scavenger (3-5 equivalents relative to the initial moles of palladium catalyst used).[2]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 35-45°C) for 2-24 hours. The optimal time should be determined experimentally.[2]
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter to remove the solid scavenger with the bound palladium. Wash the filter cake with a small amount of the solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Submit a sample of the purified product for ICP-MS analysis to quantify the remaining palladium content.
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent.
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product).
-
Stirring: Stir the slurry at room temperature for 1-4 hours.
-
Filtration: Filter the mixture through a pad of Celite® to completely remove all the fine carbon particles. This step is critical.
-
Concentration: Remove the solvent from the filtrate under reduced pressure.
-
Analysis: Analyze the final product for palladium content and assess the product yield to determine if significant product loss occurred.
Data Presentation
Table 1: Comparative Efficiency of Different Palladium Scavengers
| Scavenger Type | Functional Group | Typical Starting Pd (ppm) | Typical Final Pd (ppm) | Conditions | Reference |
| Silica-based | Thiol | ~800 | < 10 | 5 equiv. scavenger, RT, 16h | [18][19] |
| Polymer-supported | Trimercaptotriazine (TMT) | 852 | < 5 | 4 equiv. scavenger, RT, 16h | [9][18] |
| Silica-based | Thiourea | 2400 | ≤ 16 | 10 wt%, RT | [7] |
| Activated Carbon | - | ~1000 | Variable (can be <50) | 5-10 wt%, RT, 1-4h | [6][10] |
Note: Efficiency can vary significantly based on the specific reaction conditions, solvent, and the nature of the palladium species.
Visual Workflow and Decision-Making
Caption: Decision workflow for selecting a palladium removal strategy.
References
- How to Remove Palladium in three easy steps. (2023). Biotage. [Link]
- Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
- Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium.
- Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method.
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023).
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purific
- Your trick to remove residual palladium. (2025). Reddit. [Link]
- Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. (2025). Green Chemistry (RSC Publishing). [Link]
- Why palladium metal scavengers are not all the same. (2023). Biotage. [Link]
- CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. (2014). Books. [Link]
- Determination of Palladium Content Using Complexometric Titr
- Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst
- Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]
- How can i remove palladium Pd catalyst easily? (2015).
- Palladium catalyst recovery using scavenger resin. SpinChem. [Link]
- Metal Scavenger Guide. Sopachem. [Link]
- Practical Lab methods for the development of metal removal processes. (2023). Biotage. [Link]
- Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients.
- Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points. MDPI. [Link]
- Solvent Extraction as a Method of Recovery and Separation of Pl
- Solvent Extraction of Palladium(II) from Aqueous Chloride Medium by Triphenylphosphine, Triphenylphosphine Oxide or Triphenylphosphine Sulphide in Benzene. Journal of Physical Science. [Link]
- How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? (2013).
- Method for the solvent extraction of palladium
- The Effect of Residual Palladium Catalyst Contamination on the Photocatalytic Hydrogen Evolution Activity of Conjugated Polymers.
- Metal Scavenger User Guide. Biotage. [Link]
- Residual palladium levels in reaction samples following automated...
- How to remove palladium catalyst from reaction mixture ? (2017).
- Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents.
- Selectivity, Compatibility, Downstream Functionalization, and Silver Effect in the Gold and Palladium Dual-Catalytic Synthesis of Lactones. PubMed. [Link]
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- 19. biotage.com [biotage.com]
Technical Support Center: Purification of 4-Bromo-2-iodopyridine Derivatives by Recrystallization
Welcome to the Technical Support Center for the purification of 4-Bromo-2-iodopyridine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to achieve high purity of these critical building blocks. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, addressing specific challenges you may encounter during your recrystallization experiments.
Introduction to Recrystallization of Halogenated Pyridines
Recrystallization is a powerful technique for purifying solid organic compounds.[1][2] The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. For this compound derivatives, which are often crystalline solids, this method can be particularly effective when optimized. However, the unique electronic and steric properties of these di-halogenated pyridines can present specific challenges. This guide will walk you through overcoming these hurdles to achieve a product of high purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and concerns regarding the recrystallization of this compound derivatives.
Q1: What are the best starting solvents for the recrystallization of this compound?
A1: For this compound, a good starting point for solvent screening is a non-polar solvent, a slightly more polar solvent, or a mixture of the two.[3] Hexanes and ethyl acetate are frequently recommended.[3] Based on the principle of "like dissolves like," and considering the polar nature of the pyridine ring and the non-polar character of the halogen substituents, a mixed-solvent system often provides the optimal solubility gradient.
-
Single Solvents to Screen:
-
Hexanes or Heptane
-
Ethanol or Isopropanol
-
Toluene
-
-
Mixed-Solvent Systems to Screen:
-
Hexane/Ethyl Acetate
-
Ethanol/Water[4]
-
Toluene/Hexane
-
Q2: My this compound sample is a yellow to orange powder. Will recrystallization remove the color?
A2: The discoloration of your this compound sample could be due to the presence of impurities or slight degradation. Halogenated pyridines can be sensitive to light.[3] While recrystallization is effective at removing many impurities, highly colored impurities that have similar solubility to your product may co-crystallize. If the color persists after an initial recrystallization, you can try treating the hot solution with a small amount of activated charcoal before the hot filtration step. The charcoal will adsorb the colored impurities.[1] However, use charcoal sparingly as it can also adsorb some of your desired product, leading to a lower yield.
Q3: My compound "oils out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is a common issue, especially when the melting point of the compound is low or when the solution is cooled too quickly. This compound has a reported melting point of 61-68 °C, so this can be a concern with higher boiling point solvents.
Here are some strategies to combat oiling out:
-
Reheat and Add More "Good" Solvent: Reheat the solution until the oil redissolves. Then, add a small amount of the solvent in which your compound is more soluble (the "good" solvent in a mixed-solvent system) to lower the saturation point.
-
Slow Cooling: Allow the solution to cool very slowly. You can do this by leaving the flask on the hot plate (turned off) or by insulating the flask. This gives the molecules more time to arrange themselves into a crystal lattice.
-
Scratching and Seeding: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth. Adding a tiny seed crystal of the pure compound can also induce crystallization.
-
Modify the Solvent System: If you are using a single solvent, consider switching to a mixed-solvent system. If you are already using a mixed system, try adjusting the solvent ratio.
Q4: I am not getting any crystals to form, even after cooling in an ice bath. What is the problem?
A4: The failure of crystals to form is most commonly due to using too much solvent, resulting in a solution that is not supersaturated upon cooling.[1] Here's how to address this:
-
Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent. Be careful not to evaporate too much. Once you see a slight cloudiness or the formation of a few crystals in the hot solution, you have reached the saturation point. Then, allow it to cool slowly.
-
Induce Crystallization: As mentioned previously, scratching the inside of the flask or adding a seed crystal can help initiate crystallization in a supersaturated solution.
-
Change the Solvent System: It's possible that the chosen solvent is too good at dissolving your compound, even at low temperatures. Re-evaluate your solvent choice by performing small-scale solubility tests.
Part 2: Troubleshooting Guide
This section provides a more detailed, issue-specific troubleshooting guide for more complex problems you might face during the recrystallization of this compound derivatives.
| Issue | Potential Cause | Recommended Solution |
| Low Recovery of Purified Product | 1. Too much solvent was used, leaving a significant amount of the product in the mother liquor. 2. Premature crystallization occurred during hot filtration. 3. The compound is significantly soluble in the cold solvent. | 1. Before filtering, ensure the solution is fully saturated. After filtration, you can try to recover a second crop of crystals by concentrating the mother liquor and re-cooling. 2. Use a pre-heated funnel and receiving flask for the hot filtration to prevent the solution from cooling and crystallizing prematurely.[3] 3. Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time before filtration to minimize solubility. |
| Product is Unstable and Decomposes | Halogenated pyridines can be sensitive to light and acidic conditions.[3] | 1. Protect the compound from light during the recrystallization process and storage by using amber glassware or wrapping the flask in foil. 2. If impurities are acidic, consider a pre-purification step like a mild basic wash during the workup. Avoid highly acidic conditions. |
| Co-elution of Impurities | The impurities have very similar solubility profiles to the desired product. | 1. Consider a different purification technique, such as flash column chromatography, before recrystallization to remove the closely related impurities. A gradient of ethyl acetate in hexanes is a good starting point for column chromatography of this compound.[3] 2. Experiment with a wider range of solvent systems for recrystallization. Sometimes a less common solvent or a three-component solvent system can provide the necessary selectivity. |
Part 3: Experimental Protocols and Visual Guides
This section provides detailed, step-by-step methodologies for key recrystallization workflows.
Protocol 1: Single-Solvent Recrystallization
This is the simplest form of recrystallization and should be attempted first if a suitable solvent is identified.
Methodology:
-
Solvent Selection: In a small test tube, add a small amount of your crude this compound. Add a few drops of the chosen solvent at room temperature. If it dissolves readily, the solvent is not suitable. If it is insoluble, heat the test tube. If the compound dissolves when hot and recrystallizes upon cooling, you have found a good solvent.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is just dissolved.[5]
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Mixed-Solvent Recrystallization (Solvent/Anti-Solvent Method)
This method is useful when no single solvent has the ideal solubility properties.
Methodology:
-
Solvent Pair Selection: Find a "good" solvent that dissolves your compound well at high temperatures and a "poor" solvent (anti-solvent) in which your compound is insoluble. The two solvents must be miscible with each other. For this compound, a good pair to start with is ethyl acetate (good solvent) and hexanes (poor solvent).
-
Dissolution: Dissolve the crude product in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity). This indicates that the solution is saturated.
-
Clarification: Add a few drops of the hot "good" solvent back into the solution until the cloudiness just disappears.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold mixed-solvent system (in the same approximate ratio as the final crystallization mixture).
-
Drying: Dry the purified crystals under vacuum.
Visualizing the Recrystallization Workflow
The following diagram illustrates the decision-making process and steps involved in a typical recrystallization experiment.
Caption: A general workflow for the recrystallization of this compound derivatives.
Part 4: Data Summary
| Property | Value | Source |
| Molecular Formula | C₅H₃BrIN | [3] |
| Molecular Weight | 283.89 g/mol | [3] |
| Appearance | White to yellow to orange crystalline powder | [3] |
| Melting Point | 61-68 °C | [3] |
| Qualitative Solubility | ||
| Water | Slightly Soluble | [3] |
| Methanol | Soluble | [3] |
| Hexanes | Likely sparingly soluble at RT, more soluble when hot | Inferred |
| Ethyl Acetate | Likely soluble | Inferred |
| Toluene | Likely soluble when hot | Inferred |
References
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Purification of 2-Bromo-4-iodopyridine Reaction Products. BenchChem.
- ChemTalk. (2022). Lab Procedure: Recrystallization. ChemTalk.
- CUNY. (n.d.).
- Irvine Valley College. (n.d.).
- LibreTexts Chemistry. (2023). Recrystallization. LibreTexts.
- Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. (n.d.). ijssst.info.
- University of Tampa. (2007). Organic Chemistry Lab: Recrystallization. YouTube.
- University of Wisconsin-Madison. (n.d.).
- Vassar College. (2007). Organic Chemistry Lab: Recrystallization. YouTube.
Sources
Challenges in the scale-up synthesis of 4-Bromo-2-iodopyridine
Welcome to the dedicated technical support center for the synthesis of 4-Bromo-2-iodopyridine. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities encountered during the laboratory and scale-up synthesis of this critical heterocyclic intermediate. This compound is a valuable building block in medicinal chemistry and materials science, primarily due to its differentially reactive C-Br and C-I bonds, which allow for selective, sequential cross-coupling reactions.[1]
However, its synthesis, particularly at a larger scale, is not without challenges. This document provides in-depth troubleshooting guides, answers to frequently asked questions, and detailed protocols to ensure a successful, safe, and reproducible synthesis.
Primary Synthetic Pathway: The Sandmeyer Reaction
The most common and reliable method for synthesizing this compound is the Sandmeyer reaction, starting from the readily available 2-Amino-4-bromopyridine.[2][3] This process involves the diazotization of the amino group, followed by its displacement with an iodide ion.[4][5]
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide for Scale-Up Synthesis
Scaling up the Sandmeyer reaction introduces challenges related to heat transfer, mixing, and safety. This guide addresses common issues encountered during the process.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| TSG-001 | Low or Inconsistent Yield | Premature Diazonium Salt Decomposition: The reaction temperature exceeded the critical 5 °C limit, causing the diazonium salt to decompose to phenolic byproducts or other impurities.[4] Incomplete Diazotization: Insufficient addition of sodium nitrite or poor mixing leading to localized areas of unreacted starting material. Loss During Workup: The product is somewhat soluble in the aqueous phase, especially under acidic conditions. Emulsion formation can also trap the product.[6] | Strict Temperature Control: Use a reactor with an efficient cooling jacket and a calibrated temperature probe. Ensure slow, subsurface addition of the cold sodium nitrite solution. Optimize Reagent Stoichiometry & Mixing: Ensure accurate stoichiometry of reagents. Use an overhead stirrer with appropriate impeller design for the reactor volume to ensure homogeneity.[7] Workup Optimization: Neutralize the reaction mixture carefully before extraction to ensure the pyridine nitrogen is not protonated. A brine wash can help break emulsions and reduce the product's solubility in the aqueous layer.[6] |
| TSG-002 | Formation of Dark, Tarry Impurities | Runaway Reaction: Localized "hot spots" due to poor mixing or inadequate cooling during the highly exothermic diazotization step.[7][8] Side Reactions: The diazonium salt can couple with other nucleophiles present or undergo radical reactions if not consumed quickly by the iodide source. | Controlled Reagent Addition: Add the sodium nitrite solution dropwise or via a syringe pump to control the rate of reaction and heat generation.[7] Efficient Iodide Quench: Add the cold diazonium salt solution to the potassium iodide solution (not the other way around) with vigorous stirring to ensure immediate reaction.[9] |
| TSG-003 | Difficult Product Purification | Co-eluting Impurities: Presence of unreacted 2-amino-4-bromopyridine or closely related phenolic byproducts. Product Decomposition on Silica Gel: this compound can be sensitive to acidic silica gel, leading to streaking and yield loss during column chromatography.[6] | Alternative Purification: For large quantities, column chromatography is often impractical.[8] Develop a robust recrystallization method. Good solvent systems to screen include hexanes or mixtures of hexanes and ethyl acetate.[6] Deactivate Silica Gel: If chromatography is necessary, pre-treat the silica gel by slurrying it in an eluent containing 0.5-1% triethylamine to neutralize acidic sites.[6] |
| TSG-004 | Safety Concerns (Gas Evolution) | Rapid Nitrogen Evolution: The displacement of the diazonium group by iodide releases nitrogen gas (N₂). On a large scale, this can cause excessive foaming and pressure buildup if not properly controlled. | Adequate Headspace & Venting: Ensure the reaction vessel is large enough to accommodate potential foaming (typically not filled more than 2/3 capacity). The reactor must be equipped with a proper venting system to safely release the nitrogen gas. Controlled Addition: The rate of gas evolution can be managed by controlling the rate at which the diazonium salt solution is added to the iodide solution. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the scale-up of the Sandmeyer reaction for this synthesis? A1: The two most critical parameters are temperature and addition rate . The aryl diazonium salt intermediate is thermally unstable and will rapidly decompose above 5-10 °C, leading to significant yield loss and the formation of hard-to-remove phenolic impurities.[4] Secondly, the diazotization reaction is highly exothermic. A slow, controlled addition of sodium nitrite is essential to allow the reactor's cooling system to dissipate the generated heat and maintain the target temperature.[7]
Q2: My final product is a dark oil or waxy solid, not the expected off-white crystalline powder. What went wrong? A2: This is a common issue and typically points to the formation of impurities due to poor temperature control during the reaction. The dark color often results from phenolic byproducts and other decomposition materials. To resolve this, first, verify your temperature control system is functioning correctly. Second, ensure your workup effectively removes impurities; washing the organic extracts with a sodium thiosulfate solution can remove excess iodine, and a wash with a mild base can remove acidic phenolic impurities.[9] Finally, purification by recrystallization or chromatography on deactivated silica will be necessary.[6]
Q3: Is there a viable alternative to the Sandmeyer route for large-scale synthesis? A3: Yes, a potential alternative is a halogen exchange reaction (a Finkelstein-type reaction) starting from 4-Bromo-2-chloropyridine.[10][11] This route involves substituting the chlorine atom with iodine, typically using sodium iodide in a polar aprotic solvent like acetone or DMF. This method avoids the use of unstable diazonium intermediates and can be easier to control at scale. However, the availability and cost of the 4-Bromo-2-chloropyridine starting material must be considered.
Q4: How should I store the final this compound product to ensure its long-term stability? A4: this compound is known to be sensitive to light and air.[12][13] For long-term storage, it should be kept in a tightly sealed amber glass bottle under an inert atmosphere (argon or nitrogen). It is recommended to store the compound at refrigerated temperatures (2-8 °C) to minimize potential degradation over time.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
Materials:
-
2-Amino-4-bromopyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Ethyl Acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Diazonium Salt Formation: In a jacketed reactor equipped with an overhead stirrer and temperature probe, add 2-Amino-4-bromopyridine (1.0 eq). Cool the reactor to 0 °C. Slowly add a pre-cooled mixture of concentrated sulfuric acid and water, ensuring the internal temperature does not rise above 10 °C. Stir until all solids have dissolved. Cool the resulting solution to 0-5 °C.
-
In a separate vessel, prepare a solution of sodium nitrite (1.1 eq) in cold water.
-
Slowly add the sodium nitrite solution to the reactor subsurface, maintaining the internal temperature strictly between 0-5 °C. The addition should take at least 30-60 minutes for larger scales.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.
-
Iodination: In a second, larger reactor, dissolve potassium iodide (1.5 eq) in water and cool the solution to 10-15 °C.
-
Slowly transfer the cold diazonium salt solution into the potassium iodide solution with vigorous stirring. Vigorous evolution of nitrogen gas will occur. Control the addition rate to manage the foaming and keep the temperature below 25 °C.
-
Once the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-2 hours.
-
Workup: Transfer the reaction mixture to a separatory funnel. Extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate (to remove excess iodine), saturated aqueous sodium bicarbonate (to neutralize residual acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
Procedure:
-
Transfer the crude this compound to an appropriately sized flask.
-
Add a minimum amount of a suitable hot solvent (e.g., hexanes or an isopropanol/water mixture) until all the solid dissolves.
-
Allow the solution to cool slowly to room temperature. Small, seed crystals should begin to form.
-
Once crystallization has started, place the flask in an ice bath or refrigerator (2-8 °C) for several hours to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to a constant weight.
References
- Zhang, Y., et al. (2021). Synthesis of Highly Functionalized Pyridines: A Metal-Free Cascade Process. Organic Letters, 23(17), 6669–6673.
- ResearchGate. (n.d.). Various routes for the synthesis of functionalized pyridines.
- Hsu, T., Kang, T. P., & Engle, K. M. (2018). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition, 57(30), 9473-9477.
- ResearchGate. (n.d.). Synthesis of Highly Functionalized Pyridines: A Metal-Free Cascade Process.
- Li, X., et al. (2017). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science & Technology, 17(46), 55.1-55.5.
- Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications.
- Organic Chemistry Portal. (n.d.). Pyridine synthesis.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Galli, C., & Gentili, P. (2017). Recent trends in the chemistry of Sandmeyer reaction: a review. Beilstein Journal of Organic Chemistry, 13, 2706–2735.
- Wang, Z., & Chen, G. (2004). A Convenient Synthesis of 2-Bromo-4-iodopyridine via Halogen Dance and Its Suzuki–Miyaura and Stille Cross-Coupling Reactions in One Pot. Synthesis, 2004(16), 2614-2616.
- Scite.ai. (n.d.). 4-Bromopyridine.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Soutome, H., et al. (2021). One-Flow Operation via 4-Bromopyridine Enables Flash Synthesis of AChE Inhibitor. The Journal of Organic Chemistry, 86(17), 12217-12224.
- Al-Zoubi, R. M. (2008). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. HETEROCYCLES, 75(1), 57.
- Stilinović, V., et al. (2022). Isostructural Halogen Exchange and Halogen Bonds: The Case of N-(4-Halogenobenzyl)-3-halogenopyridinium Halogenides. Crystal Growth & Design, 22(1), 543-553.
- Braun, M. (2007). Halogen–halogen exchange at a saturated carbon atom, the so-called Finkelstein reac. Science of Synthesis, 35, 131-150.
- Manac Inc. (2022). Iodoalkane synthesis: Iodination reactions with halogen exchange (2).
- Symax Laboratories Private Limited. (n.d.). 2 Bromo Iodopyridine.
- Kappe, C. O., et al. (2012). Scaling Out by Microwave-Assisted, Continuous Flow Organic Synthesis (MACOS): Multi-Gram Synthesis of Bromo- and Fluoro-benzofused Sultams Benzthiaoxazepine-1,1-dioxides. The Journal of Organic Chemistry, 77(23), 10782-10791.
- Gutierrez, D. E., et al. (2022). Addressing Reproducibility Challenges in High-Throughput Photochemistry. ACS Central Science, 8(6), 846-857.
- Chem-Impex International Inc. (n.d.). 2-Bromo-4-iodopyridine.
- Pharmaffiliates. (n.d.). This compound.
- Google Patents. (n.d.). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Iodoalkane synthesis: Iodination reactions with halogen exchange (2): Discussion series on bromination/iodination reactions 13 – Chemia [chemia.manac-inc.co.jp]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 2-Bromo Iodopyridine Available at Best Price, High Purity >98%, Reliable Supplier [symaxlaboratories.net]
Technical Support Center: Minimizing Homocoupling in Sonogashira Reactions with 4-Bromo-2-iodopyridine
Welcome to the technical support center for navigating the intricacies of the Sonogashira cross-coupling reaction, with a specific focus on the regioselective functionalization of 4-bromo-2-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this powerful C-C bond-forming reaction while mitigating common side reactions, particularly homocoupling.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity when using this compound in a Sonogashira reaction?
A1: The Sonogashira coupling reaction exhibits a strong preference for the carbon-iodine bond over the carbon-bromine bond. The general order of reactivity for aryl halides in this palladium-catalyzed cross-coupling is I > OTf > Br > Cl.[1][2][3] Consequently, the coupling will selectively occur at the 2-position (iodine) of the pyridine ring, leaving the 4-position (bromine) available for subsequent transformations.[4] This high regioselectivity is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, which facilitates a faster oxidative addition to the palladium(0) catalyst.[4]
Q2: What is homocoupling in the context of the Sonogashira reaction, and why is it a problem?
A2: Homocoupling, also known as Glaser coupling, is a common and undesirable side reaction in Sonogashira couplings where two molecules of the terminal alkyne react with each other to form a symmetrical diyne.[5][6][7] This process is particularly prevalent when a copper co-catalyst is used and is promoted by the presence of oxygen.[1][6] Homocoupling is problematic because it consumes the alkyne starting material, reduces the yield of the desired cross-coupled product, and introduces a byproduct that can complicate purification.[7]
Q3: Can I perform a Sonogashira reaction without a copper co-catalyst to avoid homocoupling?
A3: Yes, copper-free Sonogashira protocols have been developed and are often preferred to circumvent the issue of Glaser coupling.[3][5][8] These reactions may necessitate specific ligands, different bases, or higher reaction temperatures to proceed efficiently.[3][4] The development of copper-free methods is a significant advancement, particularly in the synthesis of pharmaceuticals and other sensitive molecules where copper contamination can be a concern.[8][9]
Q4: What is "palladium black," and how can its formation be prevented?
A4: "Palladium black" is a black precipitate that indicates the decomposition and precipitation of the palladium catalyst from the reaction mixture, rendering it inactive.[1] Its formation is often caused by the presence of oxygen, impurities in the reagents or solvents, or excessively high reaction temperatures.[1][10] To prevent this, it is crucial to use high-purity, anhydrous, and thoroughly degassed solvents and reagents, and to maintain a strictly anaerobic (inert) atmosphere throughout the reaction.[1][3]
Troubleshooting Guide: Minimizing Alkyne Homocoupling
This section provides a detailed, question-and-answer-style guide to troubleshoot and minimize the formation of the alkyne homocoupling (Glaser coupling) byproduct.
Issue: Significant Formation of Alkyne Dimer (Glaser Product)
Q: My primary byproduct is the dimer of my terminal alkyne. What are the key factors I need to control to minimize this side reaction?
A: The formation of the alkyne homocoupling product is a common challenge, particularly in copper-catalyzed Sonogashira reactions. Here’s a breakdown of the critical parameters and how to adjust them:
1. Rigorous Exclusion of Oxygen
Why it's important: Oxygen is a key promoter of the oxidative homocoupling of terminal alkynes, a reaction known as Glaser coupling.[1][7] The copper(I) acetylide intermediate, crucial for the Sonogashira cycle, can be oxidized by O₂, leading to the formation of the diyne byproduct.[6]
Troubleshooting Steps:
-
Thorough Degassing: Ensure all solvents and the reaction headspace are rigorously degassed. Common methods include freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) for an extended period.[1][3]
-
Maintain Inert Atmosphere: The reaction must be conducted under a positive pressure of a high-purity inert gas throughout the entire process, from reagent addition to the final quench.[5][11]
2. Copper Co-catalyst Concentration
Why it's important: While the copper(I) co-catalyst accelerates the desired Sonogashira coupling, high concentrations can also significantly increase the rate of Glaser coupling.[1][11]
Troubleshooting Steps:
-
Reduce Copper Loading: Use the minimum effective amount of the copper(I) salt (typically CuI). Titrating the amount of CuI is a good optimization strategy.[1]
-
Consider Copper-Free Conditions: If homocoupling remains a persistent issue, switching to a copper-free protocol is the most effective solution.[4][11] This completely eliminates the primary catalyst for Glaser coupling.[8]
3. Slow Addition of the Alkyne
Why it's important: The rate of the bimolecular homocoupling reaction is dependent on the concentration of the copper acetylide intermediate.
Troubleshooting Steps:
-
Syringe Pump Addition: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump helps to maintain a low steady-state concentration of the alkyne and its corresponding copper acetylide, thus disfavoring the homocoupling pathway.[1][11][12]
4. Reaction Temperature
Why it's important: While higher temperatures can increase the rate of the desired reaction, especially with less reactive aryl bromides, they can also promote side reactions, including catalyst decomposition and potentially homocoupling.[1][2]
Troubleshooting Steps:
-
Optimize Temperature: For the highly reactive C-I bond in this compound, the reaction can often be carried out at or near room temperature.[3][5] Running the reaction at the lowest effective temperature will favor the desired cross-coupling.[1]
Visualizing the Problem: Sonogashira vs. Glaser Coupling
The following diagram illustrates the competition between the desired Sonogashira cross-coupling pathway and the undesired Glaser homocoupling side reaction.
Caption: Competing pathways in a copper-catalyzed Sonogashira reaction.
Experimental Protocols
Here are two starting-point protocols for the Sonogashira coupling of this compound with a terminal alkyne. Optimization may be required based on the specific alkyne used.
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a conventional method but requires careful control to minimize homocoupling.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.[13]
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous, degassed solvent and the amine base via syringe.[13]
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.[1]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.[14]
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[14]
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is highly recommended to avoid Glaser coupling.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(P(t-Bu)₃)₂, 2 mol%)
-
Base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and the base.[4]
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous and degassed solvent.[4]
-
Add the terminal alkyne to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.[4][15]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite to remove catalyst residues.[4]
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Workflow
This flowchart provides a logical sequence for troubleshooting common issues in the Sonogashira reaction with this compound.
Caption: A systematic workflow for troubleshooting Sonogashira reactions.
Data Summary: Optimizing Reaction Conditions
The following table summarizes key parameters and their impact on minimizing homocoupling and maximizing the yield of the desired product.
| Parameter | Recommendation for Minimizing Homocoupling | Rationale |
| Catalyst System | Prefer copper-free protocols (e.g., using Pd(P(t-Bu)₃)₂). | Eliminates the primary catalyst for Glaser (homo)coupling.[5][8] |
| Atmosphere | Strictly inert (Argon or Nitrogen). | Oxygen is a key oxidant that promotes the undesired homocoupling side reaction.[1][7] |
| Copper Loading | If using a copper-catalyzed system, minimize CuI (e.g., < 5 mol%). | High concentrations of Cu(I) accelerate the rate of Glaser coupling.[1] |
| Alkyne Addition | Slow, dropwise addition via syringe pump. | Maintains a low concentration of the reactive copper acetylide intermediate, disfavoring the bimolecular side reaction.[1][12] |
| Temperature | Room temperature to mild heating (e.g., 40-60 °C). | The C-I bond is highly reactive; excessive heat can lead to catalyst decomposition and other side reactions.[1][3] |
| Solvent/Base | Use high-purity, anhydrous, and degassed solvents and bases. | Impurities can poison the catalyst, and residual oxygen can promote homocoupling.[1][3] |
References
- Wikipedia. Sonogashira coupling.
- ACS Publications. Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters.
- YouTube. Sonogashira Coupling.
- Sussex Drug Discovery Centre. Guidelines for Sonogashira cross-coupling reactions.
- Royal Society of Chemistry. Sonogashira Coupling. In: Synthetic Methods in Drug Discovery: Volume 1. 2016.
- Organic Chemistry Portal. Sonogashira Coupling.
- National Center for Biotechnology Information. Copper-free Sonogashira cross-coupling reactions: an overview.
- Taylor & Francis Online. Glaser coupling – Knowledge and References.
- Semantic Scholar. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review.
- Reddit. Sonogashira troubleshooting help needed : r/Chempros.
- Sonogashira Coupling Reaction with Diminished Homocoupling.
- Chemistry LibreTexts. Sonogashira Coupling.
- MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
- Royal Society of Chemistry. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
- MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
- Reddit. Struggling to make a sonogashira coupling reaction happen : r/Chempros.
- ResearchGate. What is the best procedure for Sonogashira coupling?.
- ACS Publications. Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry.
- Royal Society of Chemistry. Copper-free Sonogashira cross-coupling reactions: an overview.
- Beilstein Journal of Organic Chemistry. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins.
- YouTube. Sonogashira Coupling- Reaction and application in Research Lab.
- Royal Society of Chemistry. Copper-free Sonogashira cross-coupling reactions: an overview.
Sources
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- 2. m.youtube.com [m.youtube.com]
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- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. books.rsc.org [books.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. reddit.com [reddit.com]
Identifying and minimizing byproduct formation in 4-Bromo-2-iodopyridine synthesis
Welcome to the technical support center for the synthesis of 4-Bromo-2-iodopyridine. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this critical building block in their synthetic endeavors. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you identify and minimize byproduct formation, ultimately improving your reaction efficiency and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: Two primary synthetic strategies are commonly employed for the synthesis of this compound:
-
The "Halogen Dance" Reaction: This modern one-pot approach involves the reaction of 2-bromopyridine with a strong base, typically Lithium Diisopropylamide (LDA), at low temperatures, followed by quenching with an iodine source.[1][2] This method is often favored for its efficiency.
-
Multi-step Synthesis via N-oxide: A more traditional route involves the oxidation of 2-bromopyridine to its N-oxide, followed by nitration, reduction of the nitro group to an amine, and finally a Sandmeyer-type reaction (diazotization followed by treatment with an iodide source) to introduce the iodine.[1][3][4]
Q2: What are the typical byproducts I might encounter in the synthesis of this compound?
A2: Byproduct formation is a common challenge. The most frequently observed impurities include:
-
Isomeric Byproducts: Depending on the reaction conditions, isomers such as 2-bromo-3-iodopyridine and 2-bromo-6-iodopyridine can be formed.[5] The "halogen dance" reaction, if not carefully controlled, can sometimes lead to a mixture of isomers.[1]
-
Di-iodinated Byproducts: Over-iodination can result in the formation of 2,4-diiodopyridine.[5]
-
Unreacted Starting Material: Incomplete conversion will leave residual 2-bromopyridine in your crude product.[5]
-
Protonated Starting Material: If the reaction is quenched with a protic source before the addition of iodine, you may regenerate 2-bromopyridine.
Q3: My reaction yield is consistently low. What are the likely causes?
A3: Low yields in the synthesis of this compound can stem from several factors:
-
Incomplete Reaction: Insufficient amounts of base or the iodinating agent, or reaction temperatures that are too low, can lead to incomplete conversion.[2]
-
Poor Mixing: On a larger scale, inefficient stirring can create localized "hot spots" or areas of poor reagent distribution, hindering the reaction.[2]
-
Moisture Contamination: The strong bases used, such as LDA, are extremely sensitive to moisture. Any water present will consume the base and reduce the yield.[2]
-
Product Loss During Workup: this compound can be lost during aqueous extraction if the pH is not carefully controlled, leading to protonation of the pyridine nitrogen and increased water solubility.[5]
Q4: How can I effectively purify my crude this compound?
A4: The primary methods for purification are column chromatography and recrystallization.
-
Column Chromatography: Flash column chromatography on silica gel is a highly effective method for separating the desired product from byproducts and unreacted starting materials.[3][5] A common eluent system is a gradient of ethyl acetate in hexanes.[5]
-
Recrystallization: If the crude product is relatively pure, recrystallization can be a good option. Suitable solvents include hexanes or a mixture of hexanes and a more polar solvent like ethyl acetate.[5]
Troubleshooting Guides
Issue 1: Presence of Isomeric Byproducts (e.g., 2-Bromo-3-iodopyridine)
Root Cause Analysis: The formation of isomeric byproducts, particularly 2-bromo-3-iodopyridine, is a known issue in the "halogen dance" reaction. This occurs through the initial deprotonation at the 3-position of 2-bromopyridine by LDA, followed by iodination.[1] While the subsequent rearrangement to the thermodynamically more stable 4-iodo isomer is the desired pathway, incomplete rearrangement or competing iodination at the 3-position can lead to this impurity.
Troubleshooting Steps:
-
Temperature Control is Critical: Ensure the reaction is maintained at a very low temperature (typically -75°C to -95°C) during the addition of LDA and 2-bromopyridine.[1][2] This favors the kinetic deprotonation at the 3-position and allows for the subsequent "halogen dance" to the 4-position.
-
Optimize Reaction Time: Allow sufficient time for the "halogen dance" to occur after the initial deprotonation and before the addition of iodine. This rearrangement is time-dependent.
-
Slow Reagent Addition: Add the 2-bromopyridine solution to the LDA solution dropwise to maintain a low temperature and avoid localized concentration gradients.
-
Purification Strategy: If isomeric byproducts are still present, careful column chromatography with a shallow gradient is necessary for separation.[5]
Issue 2: Formation of Di-iodinated Byproduct (2,4-Diiodopyridine)
Root Cause Analysis: The formation of 2,4-diiodopyridine suggests that a metal-halogen exchange is occurring, where the bromo group at the 2-position is replaced by iodine. This is more likely to happen if an excess of the organolithium reagent or the iodine source is used, or if the reaction temperature is not well-controlled. The C-Br bond is susceptible to cleavage by strong nucleophiles like organolithium species.[6][7][8]
Troubleshooting Steps:
-
Stoichiometry Control: Use a precise stoichiometry of the organolithium reagent (e.g., n-BuLi or LDA) and the iodine source. An excess of either can promote the unwanted halogen exchange.
-
Maintain Low Temperature: Conduct the reaction at the recommended low temperature (-78°C) to disfavor the metal-halogen exchange at the 2-position.[2]
-
Order of Addition: Ensure that the organolithium reagent is fully consumed by the substrate before the addition of a large excess of the electrophile (iodine).
-
Purification: 2,4-diiodopyridine can typically be separated from the desired product by column chromatography, as it is less polar.[5]
Issue 3: Low Yield and Recovery of Starting Material
Root Cause Analysis: A significant amount of unreacted 2-bromopyridine in the crude product points to incomplete deprotonation. This is often due to the deactivation of the strong base (LDA) by moisture or other acidic protons, or simply an insufficient amount of base.
Troubleshooting Steps:
-
Strict Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and handle all reagents under an inert atmosphere (e.g., argon or nitrogen).[2]
-
Freshly Prepared LDA: It is highly recommended to prepare LDA in situ just before use for maximum activity.
-
Accurate Titration of Organolithium Reagent: The concentration of commercially available organolithium reagents like n-butyllithium can vary. Titrate the solution before use to ensure accurate stoichiometry.
-
Optimize Reaction Time and Temperature: While low temperatures are crucial, ensure the reaction is stirred for a sufficient amount of time to go to completion. Monitor the reaction progress by TLC if possible.
Experimental Protocols
Protocol 1: Synthesis of this compound via "Halogen Dance"
Materials:
-
2-Bromopyridine
-
Diisopropylamine
-
n-Butyllithium (n-BuLi)
-
Iodine (I₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF and diisopropylamine.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise, maintaining the internal temperature below -70°C. Stir for 30 minutes at this temperature to generate LDA.
-
To the freshly prepared LDA solution, add a solution of 2-bromopyridine in anhydrous THF dropwise, keeping the temperature below -70°C.
-
Stir the reaction mixture at -78°C for 1-2 hours.
-
In a separate flask, dissolve iodine in anhydrous THF.
-
Add the iodine solution dropwise to the reaction mixture at -78°C. The dark color of the iodine should dissipate.
-
Stir at -78°C for an additional 1-2 hours.
-
Slowly warm the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous Na₂S₂O₃ solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[2][3]
Data Presentation
Table 1: Troubleshooting Summary for this compound Synthesis
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| TSG-001 | Low Yield | Incomplete reaction, moisture contamination, product loss during workup. | Ensure anhydrous conditions, use freshly prepared base, optimize reaction time and temperature, careful pH control during extraction.[2] |
| TSG-002 | Formation of Isomeric Byproducts | Incomplete "halogen dance" rearrangement, non-optimal temperature. | Maintain very low reaction temperatures (-75°C to -95°C), allow sufficient time for rearrangement.[1] |
| TSG-003 | Formation of Di-iodinated Byproduct | Metal-halogen exchange, excess reagents. | Use precise stoichiometry, maintain low reaction temperature. |
| TSG-004 | Difficult Purification | Co-eluting impurities. | Optimize column chromatography solvent system, use a longer column, consider recrystallization.[5] |
Visualizations
Diagram 1: "Halogen Dance" Reaction Pathway and Byproduct Formation
Caption: "Halogen Dance" mechanism and potential byproduct pathways.
Diagram 2: General Troubleshooting Workflow
Caption: A general workflow for troubleshooting common synthesis issues.
References
- Lithium Halogen Exchange in Pyridine. Scribd.
- Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. PMC - NIH.
- Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung.
- Metal–halogen exchange. Grokipedia.
- Halogenation of the 3-position of pyridines through Zincke imine intermediates. PMC - NIH.
- The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. ResearchGate.
- Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info.
- Iodopyridine: Common isomorphs, synthesis, side effects and applications. Chempanda.
- Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC.
- Metal–halogen exchange. Wikipedia.
- Halogenation of the 3-position of pyridines through Zincke imine intermediates. ResearchGate.
- Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. American Chemical Society.
- Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science.
- A Convenient Synthesis of 2-Bromo-4-iodopyridine via Halogen Dance and Its S. Thieme Connect.
- Efficient Syntheses of 4-Iodopyridine and of 4-Pyridylboronic Acid Pinacol Ester. Semantic Scholar.
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. 2-Bromo-4-iodopyridine synthesis - chemicalbook [chemicalbook.com]
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- 8. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
Optimizing base and solvent conditions for 4-Bromo-2-iodopyridine reactions
Welcome to the technical support center for 4-bromo-2-iodopyridine. This versatile dihalogenated pyridine is a valuable building block in medicinal chemistry and materials science, offering a platform for sequential, regioselective functionalization.[1][2][3] The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of its synthetic utility, with the C-I bond being significantly more reactive in palladium-catalyzed cross-coupling reactions.[4][5] This allows for selective substitution at the 4-position, leaving the 2-bromo position available for subsequent transformations.[1][3]
This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of working with this substrate. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your base and solvent conditions for successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the selective reactivity of this compound?
A1: The selective reactivity of this compound in palladium-catalyzed cross-coupling reactions is governed by the difference in bond dissociation energies of the carbon-halogen bonds. The general order of reactivity for aryl halides in oxidative addition to a Pd(0) center is C-I > C-Br > C-Cl.[4][5] Consequently, the C-I bond at the 4-position is substantially more susceptible to oxidative addition than the C-Br bond at the 2-position. By carefully controlling reaction conditions such as temperature, catalyst, and ligand, high regioselectivity for the 4-position can be achieved.[5]
Q2: I am observing significant debromination of my starting material or product. What are the likely causes and how can I mitigate this?
A2: Debromination, the replacement of the bromine atom with a hydrogen atom, is a common side reaction. It is often attributed to the formation of palladium-hydride species, which can arise from the base, solvent, or impurities in the reaction mixture.[4] Factors such as high temperatures and the use of strong bases can promote this undesired pathway.[4]
To minimize debromination:
-
Switch to a milder base: Strong bases like alkoxides can facilitate the formation of hydride species. Switching to milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) is a highly effective first step.[4]
-
Lower the reaction temperature: This can increase selectivity by disfavoring the debromination pathway, which may have a higher activation energy.[4]
Q3: How does the choice of solvent impact the outcome of my cross-coupling reaction?
A3: The solvent plays a critical role in palladium-catalyzed cross-coupling reactions by influencing the rate, selectivity, and equilibria.[6] Dipolar aprotic solvents like DMF are often used as they can dissolve a wide range of organic compounds and inorganic salts.[6] However, the coordinating ability of the solvent can also be a crucial factor.[7] In some cases, less polar solvents like toluene or dioxane are preferred.[6][8] The choice of solvent can even invert the selectivity of oxidative addition in some systems.[7] Therefore, screening a range of solvents with varying polarities and coordinating abilities is often necessary to optimize a specific transformation.
Q4: For a Buchwald-Hartwig amination, what are the key considerations for selecting a base?
A4: The choice of base in a Buchwald-Hartwig amination is critical and depends on the substrate's sensitivity. Strong bases like sodium tert-butoxide (NaOtBu) and lithium hexamethyldisilazide (LHMDS) are widely used and can lead to high reaction rates.[9][10] However, they may not be compatible with base-sensitive functional groups.[9] For substrates with such groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are better options, offering broader functional group tolerance.[9][11] The solubility of the base is also a factor; organic bases like DBU can be advantageous in certain situations.[9][11]
Q5: I am attempting a lithium-halogen exchange. Why am I getting a mixture of products?
A5: Lithium-halogen exchange on dihalopyridines can be challenging due to competing reactions. The rate of exchange generally follows the trend I > Br > Cl.[12] However, with highly reactive organolithiums like n-BuLi or t-BuLi, selectivity can be poor, leading to exchange at both the iodo and bromo positions.[4] To improve selectivity:
-
Lower the temperature: Conducting the reaction at very low temperatures (e.g., -78 °C to -100 °C) can enhance the kinetic selectivity for the more reactive C-I bond.[4]
-
Slow addition of the organolithium: Adding the reagent slowly with rapid stirring helps to control the local concentration and minimize side reactions.[4]
-
Consider alternative reagents: Magnesium-based reagents like i-PrMgCl can offer better selectivity for iodine over bromine in halogen-magnesium exchange.[4]
Troubleshooting Guides
Issue 1: Low or No Conversion in Palladium-Catalyzed Cross-Coupling Reactions
| Symptom | Potential Cause | Recommended Solution |
| Starting material remains largely unreacted. | Inactive Catalyst: The Pd(0) catalyst may have decomposed due to exposure to oxygen. | Ensure all reagents and solvents are anhydrous and thoroughly degassed.[13][14] Use a fresh batch of catalyst or a pre-catalyst that is activated in situ.[8] The formation of palladium black is an indicator of catalyst decomposition.[14] |
| Insufficient Reaction Temperature: The activation energy for the reaction has not been overcome. | Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress by TLC or LC-MS.[8] | |
| Poor Reagent Quality: Impurities in the coupling partner, solvent, or base can poison the catalyst. | Use high-purity, anhydrous reagents and solvents.[14] | |
| Inappropriate Base: The base may be too weak or insoluble to effectively participate in the catalytic cycle. | For Suzuki reactions, consider stronger bases like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, NaOtBu or LHMDS are effective if the substrate is not base-sensitive.[4][9] |
Issue 2: Poor Selectivity in Cross-Coupling Reactions (Reaction at Both C-I and C-Br)
| Symptom | Potential Cause | Recommended Solution |
| Formation of di-substituted product. | Reaction Temperature is Too High: Higher temperatures can provide enough energy to overcome the activation barrier for the C-Br bond cleavage. | Maintain a lower reaction temperature. For Stille and Sonogashira couplings, temperatures around 80°C often favor selective reaction at the C-I bond.[8][14] |
| Highly Reactive Catalyst/Ligand System: Some catalyst systems are too active and lack selectivity. | Consider using a less electron-rich phosphine ligand or a catalyst known for lower reactivity.[8] | |
| Prolonged Reaction Time: Allowing the reaction to proceed for too long after the initial selective coupling can lead to the slower reaction at the C-Br position. | Monitor the reaction closely by TLC or LC-MS and quench the reaction once the desired mono-substituted product is formed.[14] |
Issue 3: Significant Homocoupling of the Coupling Partner (e.g., Boronic Acid or Alkyne)
| Symptom | Potential Cause | Recommended Solution |
| Formation of a dimer of the boronic acid (Suzuki) or alkyne (Sonogashira). | Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids and is a key promoter of Glaser coupling (alkyne homocoupling).[14][15] | Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents are rigorously degassed.[8][14] |
| High Copper Loading (Sonogashira): High concentrations of the Cu(I) co-catalyst can accelerate Glaser coupling. | Use the minimum effective amount of CuI.[14] | |
| Pd(II) Species in the Reaction Mixture (Suzuki): The presence of Pd(II) can lead to homocoupling of boronic acids. | If using a Pd(II) pre-catalyst, ensure conditions are suitable for its reduction to the active Pd(0) species.[15] |
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-4 Position
This protocol details a selective Suzuki-Miyaura coupling at the C-4 position of this compound.[4]
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
Add the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos).
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 4-12 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective Sonogashira Coupling at the C-4 Position
This protocol outlines a selective Sonogashira coupling at the C-4 position of this compound.[14][16]
Reagents & Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
Copper(I) iodide (CuI) (2-5 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equiv)
-
Anhydrous, degassed THF or DMF
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and the copper(I) co-catalyst.
-
Add the anhydrous, degassed solvent and the amine base.
-
Add the terminal alkyne dropwise to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Optimization
Troubleshooting Flowchart for Debromination
Caption: Troubleshooting flowchart for addressing debromination side reactions.
Decision Tree for Base and Solvent Selection in Buchwald-Hartwig Amination
Caption: Decision tree for optimizing base and solvent in Buchwald-Hartwig amination.
References
- White Rose Research Online.
- Chemical Science (RSC Publishing).
- ResearchGate.
- WuXi AppTec. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Benchchem.
- Benchchem. Technical Support Center: Optimizing Stille Coupling of 2-Bromo-4-iodopyridine.
- Benchchem. preventing debromination in reactions with 2-Bromo-4-iodopyridine.
- Benchchem. A Comparative Analysis of Reactivity: 2-Bromo-4-iodopyridine vs.
- Benchchem. Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine.
- Wikipedia. Metal–halogen exchange.
- Chemistry LibreTexts.
- Benchchem. A Comparative Guide to Bases in the Buchwald-Hartwig Amination of 2-Bromo-6-methylisonicotinaldehyde.
- Benchchem. Benchmarking 2-Bromo-4-iodopyridine: A Comparative Guide for Drug Discovery and Synthesis.
- Benchchem.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Benchchem. A Comparative Guide to Mechanistic Studies of Cross-Coupling Reactions Involving 2-Bromo-4-iodopyridine.
- Benchchem. An In-depth Technical Guide to the Solubility and Stability of 2-Bromo-4-iodopyridine.
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Yoneda Labs [yonedalabs.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Exothermic Reactions in the Synthesis of 4-Bromo-2-iodopyridine
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-bromo-2-iodopyridine. It provides in-depth technical insights and troubleshooting advice, with a focus on the safe management of exothermic events, particularly during the diazotization and Sandmeyer-type iodination steps.
The synthesis of this compound from 2-amino-4-bromopyridine is a powerful transformation, but one that demands rigorous control over reaction conditions. The formation of the diazonium salt intermediate is a highly exothermic process, and its subsequent reaction to introduce the iodo group can also release significant energy.[1][2] Failure to manage these exotherms can lead to decreased yield, impurity formation, and, most critically, a runaway reaction with the potential for vessel over-pressurization due to the rapid evolution of nitrogen gas.[1][3][4]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Understanding and Identifying Exothermic Risks
Q1: What are the primary exothermic events in the synthesis of this compound?
A1: The two main exothermic events are:
-
Diazotization: The reaction of 2-amino-4-bromopyridine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form the 4-bromo-2-pyridinediazonium salt. This reaction has a significant heat of reaction, typically ranging from -65 to -150 kJ/mol.[1][2]
-
Iodination (Sandmeyer-type reaction): The subsequent reaction of the diazonium salt with an iodide source, such as potassium iodide. This step involves the decomposition of the diazonium salt, which is also exothermic and is often catalyzed by copper salts in a classic Sandmeyer reaction.[5][6]
Q2: What are the visual and thermal indicators of a potential runaway reaction?
A2: Key indicators to monitor closely include:
-
Rapid Temperature Rise: A sudden, uncontrolled increase in the internal reaction temperature that outpaces the cooling system's capacity.
-
Increased Gas Evolution: Vigorous and excessive bubbling or foaming, indicating a rapid release of nitrogen gas from the decomposition of the diazonium salt.[1]
-
Color Change: A sudden or unexpected change in the color of the reaction mixture.
-
Pressure Build-up: In a closed or inadequately vented system, a noticeable increase in pressure.
Section 2: Proactive Exotherm Management
Q3: How can I effectively control the temperature during the diazotization step?
A3: Strict temperature control is paramount.
-
Pre-cooling: Ensure all solutions, including the amine-acid mixture and the sodium nitrite solution, are pre-cooled to the target temperature range (typically 0-5°C) before mixing.[1][2]
-
Cooling Bath: Utilize an efficient cooling bath (e.g., ice-salt, dry ice/acetone) with a large enough capacity to absorb the heat generated.
-
Slow, Controlled Addition: Add the sodium nitrite solution dropwise or via a syringe pump to the stirred amine-acid mixture. This allows the cooling system to dissipate the heat as it is generated. The rate of addition is a critical parameter to control.[2]
-
Monitoring: Continuously monitor the internal reaction temperature with a calibrated thermometer.
Q4: What is the optimal order of reagent addition for the diazotization?
A4: The recommended and safer procedure is to first dissolve or slurry the 2-amino-4-bromopyridine in the acid (e.g., sulfuric acid, hydrochloric acid) and then slowly add the aqueous solution of sodium nitrite.[1][7] This minimizes the concentration of nitrous acid at any given time.
Q5: How does the choice of acid affect the reaction?
A5: The acid serves to protonate the nitrous acid, forming the reactive nitrosonium ion (NO+), which is the key electrophile in the diazotization reaction.[8][9] Strong mineral acids like sulfuric acid or hydrochloric acid are commonly used. The choice of acid can influence the stability of the resulting diazonium salt. For instance, diazonium salts with non-nucleophilic counterions like tetrafluoroborate (from HBF4) or tosylate can sometimes be isolated and are generally more stable.[4][10]
Section 3: Troubleshooting and Emergency Procedures
Q6: My reaction temperature is rising uncontrollably. What should I do?
A6: This indicates a potential runaway reaction.
-
Stop Reagent Addition: Immediately cease the addition of sodium nitrite.
-
Enhance Cooling: If possible, add more coolant to the external bath.
-
Quenching (with caution): Have a pre-chilled quenching agent ready. A cold solution of a reducing agent like sodium bisulfite or a compound that reacts with nitrous acid, such as sulfamic acid, can be used to destroy excess nitrous acid. However, the quench itself can sometimes be exothermic, so it must be done with extreme care and prior risk assessment.
-
Ensure Adequate Venting: Make sure the reaction vessel is not a closed system and that evolved gases can escape safely.[1][7]
Q7: I observe excessive foaming and gas evolution. What does this signify and how should I respond?
A7: This is a sign of rapid diazonium salt decomposition. It could be due to a localized "hot spot" or an overall temperature increase. The response is similar to an uncontrolled temperature rise: stop reagent addition, maximize cooling, and prepare for a potential quench. Adding a small amount of a high-boiling point, water-immiscible organic solvent like toluene can sometimes help to break up foam.[11][12]
Q8: What should I do with the reaction mixture if a runaway event is suspected or has occurred?
A8: The primary goal is to safely neutralize any remaining reactive species. After bringing the temperature under control, the remaining diazonium salt should be quenched. A common method is to slowly add the reaction mixture to a stirred, cold solution of a suitable quenching agent. It is crucial to test for the presence of residual diazonium compounds and nitrous acid before proceeding with work-up.[1][7] Starch-iodide paper can be used to test for the presence of nitrous acid.[1][7]
Experimental Protocol: Synthesis of this compound
This protocol emphasizes safety and control over exothermic events.
Materials:
-
2-Amino-4-bromopyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Ice
-
Deionized Water
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Ethyl Acetate
-
Brine
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-4-bromopyridine (1.0 eq.) in a mixture of water and concentrated sulfuric acid, ensuring the temperature is maintained between 0-5°C using an ice-salt bath.[13]
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 eq.) in deionized water and cool it to 0-5°C.[13]
-
Slowly add the cold sodium nitrite solution dropwise to the stirred solution of 2-amino-4-bromopyridine, ensuring the internal temperature does not exceed 5°C.[1][13] The addition should be slow enough to allow the cooling bath to dissipate the generated heat.
-
After the addition is complete, stir the mixture at 0-5°C for an additional 30 minutes to ensure complete formation of the diazonium salt.
-
-
Iodination:
-
In a separate, larger flask, prepare a solution of potassium iodide (1.5 eq.) in water.[13]
-
Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas will evolve.[13] Maintain cooling initially, as this step can also be exothermic.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
-
-
Work-up:
-
Extract the reaction mixture with ethyl acetate.
-
Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate to remove any excess iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography or recrystallization.
-
Quantitative Data Summary
| Parameter | Recommended Value | Rationale |
| Diazotization Temperature | 0-5°C | Minimizes thermal decomposition of the unstable diazonium salt.[1][2] |
| Sodium Nitrite Stoichiometry | 1.05 - 1.1 equivalents | A slight excess ensures complete reaction, but a large excess should be avoided.[1][7] |
| Addition Rate of NaNO₂ | Slow, dropwise | Crucial for managing the exotherm and preventing thermal runaway. |
| Potassium Iodide Stoichiometry | 1.2 - 1.5 equivalents | Ensures complete conversion of the diazonium salt. |
Visual Workflow and Decision Making
Workflow for Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Decision Tree for Managing Exothermic Events
Caption: Decision tree for managing exothermic events during diazotization.
References
- Nielsen, M. A., Nielsen, M. K., & Pittelkow, T. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 8(6), 1059–1064. [Link]
- Nielsen, M. A., Nielsen, M. K., & Pittelkow, T. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. American Chemical Society. [Link]
- Nielsen, M. A., Nielsen, M. K., & Pittelkow, T. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction.
- Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. [Link]
- Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info. [Link]
- Schotten, C., Leprevost, S. K., Yong, L. M., Hughes, C. E., Harris, K. D. M., & Browne, D. L. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online. [Link]
- Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Semantic Scholar. [Link]
- Schotten, C., Leprevost, S. K., Yong, L. M., Hughes, C. E., Harris, K. D. M., & Browne, D. L. (2020). Comparison of the thermal stability of diazonium salts and their corresponding triazenes. Organic Process Research & Development, 24(10), 2336-2341. [Link]
- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Accepted Manuscript. [Link]
- da Silva, J. P., et al. (2021).
- Schotten, C., Leprevost, S. K., Yong, L. M., Hughes, C. E., Harris, K. D. M., & Browne, D. L. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. UCL Discovery. [Link]
- A Convenient Synthesis of 2-Bromo-4-iodopyridine via Halogen Dance and Its Sequential Cross-Coupling Reactions. Synlett. [Link]
- Process for making 2-bromopyridine.
- Diazotis
- Sandmeyer reaction. Wikipedia. [Link]
- The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors. PMC - PubMed Central. [Link]
- Multicomponent, flow diazotization/Mizoroki-Heck coupling protocol: dispelling myths about working with diazonium salts. PubMed. [Link]
- Diazotization workup neutraliz
- SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES. [Link]
- The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization.
- Pyrylium salts- kryptonite for the Sandmeyer reaction?.
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
- Diazotization of Amines. Chemistry LibreTexts. [Link]
- Reactive Chemical Hazards of Diazonium Salts.
- Diazotization reaction: Mechanism and Uses. Online Chemistry notes. [Link]
- Sandmeyer Reaction. Organic Chemistry Portal. [Link]
- How is 2-Amino-4-bromopyridine synthesized and why is it widely used in pharmaceuticals?.
- Iodopyridine: Common isomorphs, synthesis, side effects and applic
- Process for controlling diazotization reactions involving nitrous reactant by testing the air above the reaction batch for its content of nitrous gases and feeding nitrous reactant in accordance with said content.
- Flow Hydrodediazoniation of Arom
- Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA). Maximum Academic Press. [Link]
- Diazotization of aminopyridines in DMSO/H2O paste in presence of TfOH with formation of pyridyl triflates.
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Validation & Comparative
A Tale of Two Pyridines: Navigating Regioselectivity in Suzuki Couplings of 4-Bromo-2-iodopyridine and 2,4-dibromopyridine
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its elaboration through cross-coupling reactions, particularly the Nobel-winning Suzuki-Miyaura coupling, offers a powerful toolkit for constructing complex architectures. However, when faced with dihalogenated pyridines, the synthetic chemist's path bifurcates, presenting a critical choice of substrate that dictates the subsequent molecular trajectory. This guide provides an in-depth, experimentally grounded comparison of two such pivotal building blocks: 4-bromo-2-iodopyridine and 2,4-dibromopyridine, in the context of Suzuki coupling reactions. We will dissect the fundamental principles governing their reactivity, explore the nuances of achieving regioselectivity, and provide actionable protocols to empower your synthetic endeavors.
The Decisive Factor: A Matter of Bond Reactivity and Strategic Control
The choice between this compound and 2,4-dibromopyridine in a Suzuki coupling is not merely one of reagent availability; it is a strategic decision rooted in the fundamental principles of organometallic chemistry. The crux of the matter lies in the differential reactivity of carbon-halogen bonds and the ability to selectively activate one over the other.
This compound: The Predictable Workhorse
For chemists seeking a reliable and predictable sequential cross-coupling strategy, this compound stands out as the substrate of choice. The significant difference in bond dissociation energies between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds dictates a highly regioselective outcome. The C-I bond is inherently weaker and thus more susceptible to oxidative addition to a palladium(0) catalyst, which is often the rate-determining step in the Suzuki catalytic cycle.[1] This inherent reactivity difference allows for the selective functionalization of the 4-position of the pyridine ring, leaving the 2-bromo position untouched for subsequent transformations.[1][2]
This predictable reactivity makes this compound an invaluable tool for building molecular complexity in a stepwise fashion. One can envision a synthetic route where the 4-position is first elaborated with a desired aryl or heteroaryl group via a Suzuki coupling, followed by a second, distinct coupling reaction at the 2-position.
2,4-Dibromopyridine: A Playground for Catalytic Finesse
In contrast to its iodo-substituted counterpart, 2,4-dibromopyridine presents a more nuanced and ultimately more versatile, albeit challenging, scenario. With two identical halogens, the intrinsic electronic properties of the pyridine ring would suggest a preference for reaction at the more electrophilic C2 position, which is alpha to the nitrogen atom.[3][4] Indeed, under what might be considered "conventional" Suzuki conditions, C2-arylation is the typically observed outcome.[3][4]
However, the story of 2,4-dibromopyridine is a compelling example of how reaction conditions, particularly the choice of palladium catalyst and ligands, can override inherent substrate biases to achieve "unconventional" regioselectivity.[4][5] By carefully tuning the steric and electronic properties of the phosphine ligands or employing N-heterocyclic carbene (NHC) ligands, the selectivity can be steered towards the C4 position.[4][5] This ligand-controlled regioselectivity opens up avenues to access 4-substituted-2-bromopyridines, which can be valuable intermediates that are otherwise difficult to prepare.[6]
At a Glance: Performance Comparison
The following table summarizes the key performance characteristics of this compound and 2,4-dibromopyridine in Suzuki coupling reactions.
| Feature | This compound | 2,4-Dibromopyridine |
| Primary Reaction Site | C4 (C-I bond) | C2 (typically), C4 (condition-dependent) |
| Regioselectivity | High and predictable | Highly dependent on catalyst, ligand, and base |
| Key Advantage | Reliable for sequential couplings | Access to both C2 and C4 isomers from a single substrate |
| Common Challenge | - | Achieving high regioselectivity for the C4 isomer |
| Typical Use Case | Stepwise synthesis of 2,4-disubstituted pyridines | Divergent synthesis of pyridine isomers |
Mechanistic Underpinnings: The "Why" Behind the "What"
Understanding the catalytic cycle of the Suzuki-Miyaura coupling is paramount to appreciating the divergent behavior of these two substrates.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The critical, selectivity-determining step is the initial oxidative addition of the aryl halide to the active Pd(0) catalyst.
-
For this compound , the activation energy for the oxidative addition of the C-I bond is significantly lower than that of the C-Br bond.[1] This thermodynamic and kinetic preference ensures that the palladium catalyst will almost exclusively insert into the C-I bond under standard conditions.
-
For 2,4-dibromopyridine , the two C-Br bonds present a more competitive scenario. The C2 position is more electron-deficient due to the inductive effect of the adjacent nitrogen atom, making it inherently more susceptible to oxidative addition by an electron-rich Pd(0) species.[4] However, the choice of ligand on the palladium center can dramatically alter this preference. Bulky, electron-donating ligands can favor coupling at the less sterically hindered and electronically different C4 position.[4][5] The precise mechanism of this ligand-controlled selectivity is an area of active research but is thought to involve stabilization of different palladium intermediates or transition states.
Experimental Protocols: From Theory to Practice
The following protocols are provided as representative starting points for the selective Suzuki coupling of each substrate. Optimization may be required for specific boronic acids and desired products.
Protocol 1: Selective Suzuki Coupling at the C4-Position of this compound
This protocol is designed to reliably yield the 4-aryl-2-bromopyridine product.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
Schlenk flask or sealed reaction vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.[1]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.
-
Solvent Addition: Add the degassed 1,4-dioxane/water mixture via syringe.[1]
-
Reaction Execution: Stir the reaction mixture vigorously and heat to 90-100 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the consumption of the starting material. The reaction is typically complete within 8-16 hours.[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Caption: Experimental workflow for the selective C4-arylation of this compound.
Protocol 2: Regioselective Suzuki Coupling of 2,4-Dibromopyridine
This section provides two distinct protocols to selectively target either the C2 or C4 position.
Protocol 2a: Selective C2-Arylation
This protocol utilizes a conventional palladium catalyst to favor coupling at the more electrophilic C2 position.
Materials:
-
2,4-Dibromopyridine (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Na₂CO₃ (2.0 equiv)
-
Toluene/Ethanol/Water (2:1:1 mixture)
-
Schlenk flask or sealed reaction vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine 2,4-dibromopyridine, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent Addition: Add the degassed toluene/ethanol/water solvent mixture.
-
Reaction Execution: Stir the mixture at 80 °C.
-
Monitoring: Monitor the reaction for the formation of the 2-aryl-4-bromopyridine product by GC-MS or LC-MS.
-
Work-up and Purification: Follow the general work-up and purification procedure described in Protocol 1.
Protocol 2b: Selective C4-Arylation
This protocol employs a catalyst system known to promote atypical C4-selectivity.
Materials:
-
2,4-Dibromopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
A bulky phosphine ligand (e.g., P(t-Bu)₃, 4 mol%)
-
K₃PO₄ (3.0 equiv)
-
1,4-Dioxane
-
Schlenk flask or sealed reaction vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2,4-dibromopyridine, the arylboronic acid, Pd₂(dba)₃, the phosphine ligand, and K₃PO₄.
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C). The optimal temperature may vary.
-
Monitoring: Carefully monitor the reaction by GC-MS, paying close attention to the ratio of C4 to C2 isomers.
-
Work-up and Purification: Follow the general work-up and purification procedure described in Protocol 1. Isomer separation may require careful chromatography.
Concluding Remarks
The choice between this compound and 2,4-dibromopyridine is a critical decision in the strategic planning of a synthetic route. For predictable, sequential functionalization, the inherent reactivity difference in this compound makes it the clear choice. However, for researchers aiming to explore divergent synthetic pathways and access a wider range of pyridine isomers from a common precursor, the condition-dependent regioselectivity of 2,4-dibromopyridine offers a powerful, albeit more complex, avenue. By understanding the underlying mechanistic principles and carefully selecting the reaction conditions, scientists can harness the full potential of these versatile building blocks in the pursuit of novel molecules for medicine and materials.
References
- Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. The Journal of Organic Chemistry. [Link]
- Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]
- Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. J-GLOBAL. [Link]
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH. [Link]
- Suzuki reaction. Wikipedia. [Link]
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- The Suzuki Reaction. Andrew G Myers Research Group. [Link]
- Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides.
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]
- New seven membered palladacycles: C-Br bond activation of 2-bromo-pyridine derivative by Pd(II).
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A Comparative Guide to the Reactivity of 4-Bromo-2-iodopyridine and 4-Chloro-2-iodopyridine in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Dihalogenated pyridines, in particular, are invaluable building blocks, offering a platform for sequential, site-selective modifications. This guide provides an in-depth technical comparison of two such critical reagents: 4-Bromo-2-iodopyridine and 4-Chloro-2-iodopyridine. We will dissect their reactivity profiles in key palladium-catalyzed cross-coupling reactions, supported by mechanistic rationale and representative experimental protocols, to empower you in making informed decisions for your synthetic campaigns.
Executive Summary: The Decisive Role of the Carbon-Iodine Bond
At the heart of this comparison lies a fundamental principle of organometallic chemistry: the differential reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The established reactivity trend is a direct consequence of bond dissociation energies (BDEs), following the order: C-I > C-Br > C-Cl > C-F [1][2][3]. The weaker the carbon-halogen bond, the more readily it undergoes the crucial initial step of the catalytic cycle: oxidative addition to the palladium(0) center[4][5].
For both this compound and 4-Chloro-2-iodopyridine, the presence of the highly labile carbon-iodine bond at the 2-position dictates their reactivity. Under standard cross-coupling conditions, functionalization will overwhelmingly and selectively occur at this position, leaving the C4-halogen (bromine or chlorine) untouched for subsequent transformations[6][7][8].
While the primary determinant of reactivity is the C-I bond, the halogen at the 4-position (Br vs. Cl) exerts a secondary electronic influence. Chlorine's greater electronegativity compared to bromine renders the pyridine ring in 4-chloro-2-iodopyridine slightly more electron-deficient. This can subtly modulate the rate of oxidative addition at the C-2 position[6]. However, for most practical applications, this effect is minor, and both substrates can be expected to react selectively at the 2-position with high efficiency.
Comparative Reactivity in Key Cross-Coupling Reactions
The true utility of these building blocks is realized in their application. Below, we compare their expected performance in three of the most pivotal cross-coupling reactions in modern synthesis: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds[9][10][11]. When reacting this compound or 4-Chloro-2-iodopyridine with a boronic acid or ester, the coupling will selectively occur at the C-2 position.
| Substrate | Typical Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Notes |
| This compound | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or K₃PO₄ | Toluene/H₂O or Dioxane | 80-100 | 4-12 | >90 | Excellent selectivity for the C-2 position is expected[8][12]. |
| 4-Chloro-2-iodopyridine | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or K₃PO₄ | Toluene/H₂O or Dioxane | 80-100 | 4-12 | >90 | Similar high selectivity at C-2. The slightly more electron-withdrawing chlorine may lead to marginally faster reaction rates in some cases[6]. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful means of installing alkynyl groups, crucial for extending molecular scaffolds and accessing diverse chemical space[13][14][15][16]. The pronounced reactivity of the C-I bond ensures exquisite selectivity for the 2-position in both substrates[17].
| Substrate | Typical Catalyst/Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Notes |
| This compound | PdCl₂(PPh₃)₂ / CuI | Et₃N or DIPEA | THF or DMF | 25-60 | 2-8 | >90 | The reaction proceeds cleanly at the C-2 iodo position[12]. |
| 4-Chloro-2-iodopyridine | PdCl₂(PPh₃)₂ / CuI | Et₃N or DIPEA | THF or DMF | 25-60 | 2-8 | >90 | High selectivity at C-2 is maintained. |
Buchwald-Hartwig Amination: Constructing C-N Linkages
The formation of carbon-nitrogen bonds via Buchwald-Hartwig amination is a cornerstone of medicinal chemistry, enabling the synthesis of a vast array of bioactive molecules[18][19][20]. For both dihalopyridines, amination will occur selectively at the C-2 position.
| Substrate | Typical Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Notes |
| This compound | Pd₂(dba)₃ / Xantphos or BINAP | Cs₂CO₃ or NaOtBu | Dioxane or Toluene | 80-110 | 6-18 | 85-95 | Selective amination at the C-2 position is highly favored[12][21]. |
| 4-Chloro-2-iodopyridine | Pd₂(dba)₃ / Xantphos or BINAP | Cs₂CO₃ or NaOtBu | Dioxane or Toluene | 80-110 | 6-18 | 85-95 | The C-I bond's reactivity ensures clean mono-amination at the 2-position[6]. |
Mechanistic Rationale: A Deeper Dive into Selectivity
The remarkable site-selectivity observed with these substrates is governed by the kinetics of the initial and rate-determining step in the catalytic cycle: oxidative addition .
Caption: General catalytic cycle for palladium-catalyzed cross-coupling and the preferential oxidative addition at the C-I bond.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond. The activation energy for this step is significantly lower for the C-I bond compared to the C-Br and C-Cl bonds due to its lower bond dissociation energy[1][3]. This kinetic preference ensures that the reaction initiates at the 2-position.
-
Transmetalation (for Suzuki and Sonogashira): The organometallic coupling partner (e.g., organoboron or organocopper) transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled as the final product, regenerating the Pd(0) catalyst to continue the cycle.
The electronic nature of the pyridine ring also plays a role. The electron-withdrawing nitrogen atom activates the C2 and C4 positions towards nucleophilic attack and, in a related sense, facilitates oxidative addition at these sites[1][22][23].
Experimental Protocols: A Practical Guide
The following are generalized, representative protocols for the selective functionalization of the 2-position. Note: These protocols should be optimized for specific substrates and coupling partners. All reactions must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Protocol 1: Selective Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for selective Suzuki-Miyaura coupling at the C-2 position.
-
Reaction Setup: To a flame-dried reaction vessel, add the 4-halo-2-iodopyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Toluene and water) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 90 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: Selective Buchwald-Hartwig Amination
-
Reaction Setup: To a flame-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv.).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., dioxane). Add the 4-halo-2-iodopyridine (1.0 equiv.) and the amine (1.2 equiv.) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) and monitor by TLC or LC-MS.
-
Workup: After cooling, dilute with an organic solvent and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the crude product by silica gel column chromatography.
Conclusion and Recommendations
Both This compound and 4-Chloro-2-iodopyridine are exceptional building blocks for the regioselective synthesis of 2,4-disubstituted pyridines. The choice between them will likely be dictated by factors other than reactivity at the 2-position, such as:
-
Cost and Availability: One reagent may be more readily available or cost-effective from commercial suppliers.
-
Downstream Reactivity: The ultimate synthetic goal for the C-4 position is a critical consideration. The C-Br bond is more reactive than the C-Cl bond in subsequent cross-coupling reactions. Therefore, if a second coupling is planned at the C-4 position under more forcing conditions, this compound would be the substrate of choice. Conversely, if the C-4 halogen is to be retained or displaced via a nucleophilic aromatic substitution (SNAr) reaction, the more activated 4-Chloro-2-iodopyridine might be preferable.
-
Substrate Compatibility: In rare cases, the subtle electronic differences between the two substrates might influence the stability of other functional groups present in the molecule.
References
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- J. Hassan, M. Sévignon, C. Gozzi, E. Schulz, M. Lemaire, Chemical Reviews, 2002, 102 (5), 1359-1470. [Link]
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- T. J. Williams, et al., Journal of the American Chemical Society, 2005, 127 (18), 6530-6531. [Link]
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- Chemistry LibreTexts, Bond Energies. [Link]
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- Reddit, Why is the C-F bond enthalpy so high despite it being the most polar out of C-Cl, C-Br and C-I bonds?. [Link]
- ResearchGate, Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?. [Link]
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A Comparative Guide to the Definitive Structure Confirmation of 4-Bromo-2-iodopyridine Using NMR Analysis
Introduction
In the landscape of pharmaceutical and agrochemical development, halogenated heterocycles are indispensable building blocks. Among these, 4-bromo-2-iodopyridine is a particularly valuable intermediate, offering two distinct halogen atoms that can be selectively functionalized in cross-coupling reactions.[1] However, synthetic routes, such as the halogen dance reaction on 2-bromopyridine, can potentially yield a mixture of isomers, most notably the 2-bromo-4-iodopyridine regioisomer.[2][3] The unambiguous structural confirmation of the desired product is therefore not merely a procedural step but a critical checkpoint for ensuring the integrity of subsequent synthetic transformations.
This guide provides a comprehensive, in-depth comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic features that differentiate this compound from its common isomers and precursors. Moving beyond a simple recitation of data, we will delve into the underlying principles of chemical shifts and coupling constants that govern the appearance of their respective spectra. This guide is designed for researchers, chemists, and drug development professionals who require a robust, self-validating methodology for definitive structure elucidation.
The Challenge: Differentiating Regioisomers
The core analytical challenge lies in distinguishing the 4-bromo-2-iodo substitution pattern from other possibilities, primarily 2-bromo-4-iodo and residual 2-bromopyridine. While mass spectrometry can confirm the elemental composition, it cannot differentiate between regioisomers. NMR spectroscopy, however, is exquisitely sensitive to the local electronic environment of each proton and carbon nucleus, providing a detailed map of the molecule's connectivity. The electronegativity and anisotropic effects of the nitrogen atom and the two different halogen substituents create a unique spectral fingerprint for each isomer.[4][5]
Experimental Workflow for NMR Analysis
A rigorous and systematic approach to data acquisition is fundamental to reliable structure confirmation. The following protocol outlines the essential steps for acquiring high-quality 1D and 2D NMR data.
Diagram of the NMR Analysis Workflow
Caption: A standardized workflow for the NMR-based structure elucidation of synthesized pyridine products.
Detailed Experimental Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. CDCl₃ is a common choice, but other deuterated solvents like DMSO-d₆ can be used if solubility is an issue.[6][7]
-
¹H NMR Acquisition:
-
Utilize a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal dispersion.
-
Acquire a standard one-dimensional proton spectrum with a spectral width of approximately -2 to 12 ppm.
-
The number of scans can range from 16 to 64, depending on the sample concentration, to ensure a good signal-to-noise ratio.[6]
-
-
¹³C{¹H} NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Use a wider spectral width, typically from 0 to 180 ppm, to cover the entire range of aromatic carbons.[8]
-
A significantly larger number of scans (e.g., 1024 or more) and a relaxation delay of 1.5-2.0 seconds are required to obtain adequate signal intensity, especially for quaternary carbons.
-
-
2D NMR Acquisition (if required):
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, helping to establish the connectivity of the proton spin system.[7]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this specific problem. It reveals correlations between protons and carbons that are two or three bonds away, which is essential for unambiguously assigning quaternary carbons (C-2 and C-4) by correlating them to the ring protons.[7] An HMBC optimized for long-range couplings of ~8 Hz is standard.[7]
-
Data Interpretation and Comparative Analysis
The key to confirming the structure of this compound is a direct comparison of its observed spectral data with the expected patterns for it and its primary isomer, 2-bromo-4-iodopyridine.
Chemical Structure and Numbering
Caption: Structure and IUPAC numbering of this compound.
Predicted NMR Data for this compound
The following table summarizes the expected ¹H and ¹³C NMR data based on established substituent effects in halogenated pyridines.
| Atom | ¹H δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C δ (ppm) |
| C-2 | - | - | - | ~110-115 |
| H-3 | ~7.65 | d | ³J(H3-H5) ≈ 2.0 Hz | ~140-143 |
| C-4 | - | - | - | ~130-133 |
| H-5 | ~7.50 | dd | ³J(H5-H6) ≈ 5.5 Hz, ⁴J(H3-H5) ≈ 2.0 Hz | ~132-135 |
| H-6 | ~8.20 | d | ³J(H5-H6) ≈ 5.5 Hz | ~151-154 |
| Predicted data for a solution in CDCl₃. Chemical shifts are estimations and can vary based on solvent and concentration. |
Causality of the Predicted Spectrum:
-
¹H Spectrum: Three distinct signals are expected for the three aromatic protons.
-
H-6: This proton is ortho to the electron-withdrawing nitrogen atom, causing it to be the most deshielded (highest ppm value). It is split only by H-5, appearing as a doublet.
-
H-3: This proton is adjacent to the iodine at C-2 and is split by H-5 through a four-bond meta coupling, resulting in a doublet with a small coupling constant (typically 1.5-3.0 Hz).[9]
-
H-5: This proton is coupled to both H-6 (ortho coupling, ~5-6 Hz) and H-3 (meta coupling, ~2-3 Hz), resulting in a doublet of doublets.
-
-
¹³C Spectrum: Five signals are expected.
-
C-2: The carbon bearing the iodine atom experiences a strong "heavy atom effect," shifting its resonance significantly upfield to a characteristic region around 110-115 ppm.
-
C-4: The carbon attached to bromine will also have a distinct chemical shift, typically around 130-133 ppm.
-
The remaining carbons (C-3, C-5, C-6) will appear in the normal aromatic region, with C-6 being the most downfield due to its proximity to the nitrogen.
-
Comparative Analysis: The Isomeric Fingerprints
The most powerful aspect of this analysis is the direct comparison with the likely alternative product, 2-bromo-4-iodopyridine.[6]
| Compound | Proton Signal | Predicted δ (ppm) | Multiplicity & Coupling (J, Hz) | Key Differentiator |
| This compound (Target) | H-3 | ~7.65 | d, J ≈ 2.0 Hz | H-3 is a narrow doublet (meta coupling). |
| H-5 | ~7.50 | dd, J ≈ 5.5, 2.0 Hz | ||
| H-6 | ~8.20 | d, J ≈ 5.5 Hz | H-6 is a clean doublet. | |
| 2-Bromo-4-iodopyridine (Isomer) [6] | H-3 | ~7.8 - 8.0 | d, J ≈ 5.0 - 6.0 Hz | H-3 is a doublet with a large ortho coupling. |
| H-5 | ~7.6 - 7.8 | dd, J ≈ 5.0 - 6.0, 1.5 - 2.5 Hz | ||
| H-6 | ~8.3 - 8.5 | d, J ≈ 1.5 - 2.5 Hz | H-6 is a narrow doublet (meta coupling). | |
| 2-Bromopyridine (Starting Material) [10] | H-3 | ~7.45 | d, J ≈ 7.9 Hz | Four proton signals are present. |
| H-4 | ~7.60 | t, J ≈ 7.9 Hz | ||
| H-5 | ~7.25 | ddd | ||
| H-6 | ~8.35 | d, J ≈ 4.8 Hz |
This side-by-side comparison reveals clear, unambiguous differences. The splitting pattern of the most upfield protonated ring position (H-3) and the most downfield protonated ring position (H-6) provides a definitive fingerprint for each isomer.
Decision Tree for Structure Confirmation
Caption: Decision-making flowchart for distinguishing this compound from its primary isomer using ¹H NMR data.
The Definitive Proof: 2D NMR Correlations
For absolute, publication-quality confirmation, an HMBC spectrum is invaluable. The key correlation to observe for This compound would be a three-bond coupling from H-6 to the bromine-bearing carbon, C-4 . Conversely, for the 2-bromo-4-iodopyridine isomer, H-6 would show a correlation to the iodine-bearing C-4. This direct, long-range correlation provides irrefutable evidence of the substitution pattern.[7]
Alternative and Complementary Structural Verification
While NMR provides the most detailed information regarding connectivity in solution, other techniques can offer complementary data.
-
Mass Spectrometry (MS): Confirms the molecular weight and the presence of one bromine and one iodine atom through the characteristic isotopic pattern of bromine (⁷⁹Br/⁸¹Br ≈ 1:1).
-
X-ray Crystallography: If a single crystal of sufficient quality can be grown, this technique provides the absolute, unambiguous solid-state structure of the molecule.[11] It serves as the ultimate arbiter in cases of extreme ambiguity.
Conclusion
The structural confirmation of this compound is a task readily and definitively accomplished through a systematic NMR analysis. While 1D ¹H and ¹³C NMR spectra provide strong initial evidence, the true power of this technique lies in the comparative analysis of chemical shifts and, most critically, the spin-spin coupling patterns. The distinction between the target molecule and its 2-bromo-4-iodo isomer is made unambiguous by observing the large ortho-coupling of H-6 in the target versus the small meta-coupling in the isomer. For the highest standard of scientific rigor, 2D NMR experiments like HMBC offer a final, irrefutable layer of proof. By following the workflow and comparative logic outlined in this guide, researchers can confidently validate their synthetic products, ensuring the integrity and success of their research endeavors.
References
- Quora. (2018). How to determine the structure of organic molecules. Quora. [Link]
- Bull. Acad. Polon. Sci., Ser. Sci. Chim. (1966). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]
- Pharmacy 180.
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A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Halogenated Pyridine Compounds
For researchers, medicinal chemists, and drug development professionals, the accurate identification and quantification of halogenated pyridine compounds are critical. These moieties are prevalent in pharmaceuticals and agrochemicals, and their structural characterization is fundamental to understanding their activity, metabolism, and potential environmental fate. Mass spectrometry (MS) is an indispensable tool for this purpose, offering unparalleled sensitivity and structural elucidation capabilities. However, the choice of analytical approach, particularly between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), significantly impacts the quality and nature of the data obtained.
This guide provides an in-depth comparison of these two powerful techniques for the analysis of halogenated pyridine compounds. We will explore the fundamental principles of each method, delve into the characteristic fragmentation patterns, and provide detailed, field-proven experimental protocols. The objective is to equip you with the knowledge to make informed decisions for your specific analytical challenges, ensuring data of the highest scientific integrity.
The Dichotomy of Ionization: Hard vs. Soft Techniques
The crux of the comparison between GC-MS and LC-MS for analyzing halogenated pyridines lies in their predominant ionization techniques. GC-MS typically employs Electron Ionization (EI), a "hard" ionization method, while LC-MS commonly utilizes Electrospray Ionization (ESI), a "soft" ionization technique. This fundamental difference dictates the type of information each method provides.
-
Electron Ionization (EI) in GC-MS: In EI, high-energy electrons bombard the analyte molecule, causing it to lose an electron and form a molecular ion (M⁺•). The excess energy imparted to the molecular ion leads to extensive and reproducible fragmentation.[1] This creates a characteristic "fingerprint" mass spectrum for a compound, which is invaluable for structural elucidation and library matching.[1] For halogenated compounds, the isotopic patterns of chlorine (³⁵Cl/³⁷Cl ≈ 3:1) and bromine (⁷⁹Br/⁸¹Br ≈ 1:1) in the molecular ion and fragment ions are powerful diagnostic tools.
-
Electrospray Ionization (ESI) in LC-MS: ESI is a soft ionization technique that generates ions from analytes in solution by applying a high voltage to a liquid to create an aerosol.[2] It typically produces protonated molecules ([M+H]⁺) with minimal fragmentation.[3] This is highly advantageous for determining the molecular weight of the intact molecule. To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) is employed, where the protonated molecule is isolated and subjected to collision-induced dissociation (CID).[2][4]
The choice between these techniques depends on the analytical goal. For unambiguous identification of known and unknown halogenated pyridines through fragmentation patterns, the rich detail from EI in GC-MS is often superior. For quantifying a target analyte in a complex matrix, the high selectivity and sensitivity of LC-MS/MS are frequently preferred.
Comparative Fragmentation Analysis: A Tale of Two Techniques
The fragmentation behavior of halogenated pyridines is profoundly influenced by the ionization method. Let's compare the expected mass spectra for two representative compounds, 2-chloropyridine and 3-bromopyridine, using GC-MS (EI) and LC-MS/MS (ESI-CID).
| Compound | Technique | Parent Ion (m/z) | Key Fragment Ions (m/z) & Relative Intensity | Interpretation of Fragmentation |
| 2-Chloropyridine | GC-MS (EI) | 113/115 (M⁺•) | 78 (100%), 51 (20%) | Loss of Cl•: The base peak at m/z 78 corresponds to the loss of the chlorine radical, forming the pyridinium cation.[5] Ring Fragmentation: The ion at m/z 51 arises from the subsequent loss of hydrogen cyanide (HCN) from the pyridinium cation. |
| LC-MS/MS (ESI-CID) | 114/116 ([M+H]⁺) | 78 | Loss of HCl: Collision-induced dissociation of the protonated molecule leads to the loss of a neutral HCl molecule, resulting in the pyridinium cation at m/z 78. | |
| 3-Bromopyridine | GC-MS (EI) | 157/159 (M⁺•) | 78 (100%), 51 (30%) | Loss of Br•: Similar to the chloro-analog, the base peak at m/z 78 is due to the loss of the bromine radical.[6] Ring Fragmentation: The fragment at m/z 51 is formed by the elimination of HCN. |
| LC-MS/MS (ESI-CID) | 158/160 ([M+H]⁺) | 78 | Loss of HBr: CID of the protonated 3-bromopyridine results in the neutral loss of HBr, yielding the pyridinium cation at m/z 78. |
Note: Relative intensities are approximate and can vary with instrument conditions. Data for EI is based on NIST Mass Spectrometry Data Center values.[5][6]
This comparison clearly illustrates the complementary nature of the two techniques. GC-MS (EI) provides a more complex fragmentation pattern, offering deeper structural insights, while LC-MS/MS (ESI-CID) yields simpler spectra, often ideal for targeted quantification.
Experimental Protocols
To ensure the generation of high-quality, reproducible data, the following detailed experimental protocols are provided as a robust starting point for method development.
Protocol 1: GC-MS Analysis of Halogenated Pyridines
This protocol is suitable for volatile and thermally stable halogenated pyridines.
1. Sample Preparation: a. Dissolve the sample in a volatile, inert solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL. b. Perform serial dilutions to create calibration standards in the desired concentration range (e.g., 1-100 µg/mL). c. If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences.
2. GC-MS Instrumentation and Parameters:
- Gas Chromatograph: Agilent 7890A or equivalent.
- Mass Spectrometer: Agilent 5975C or equivalent single quadrupole or triple quadrupole mass spectrometer.
- Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm x 0.25 µm), is generally suitable.
- Injection: 1 µL splitless injection at 250°C.
- Oven Temperature Program:
- Initial temperature: 60°C, hold for 2 minutes.
- Ramp: 10°C/min to 280°C.
- Hold: 5 minutes at 280°C.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- MS Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 40 to 400.
3. Data Analysis: a. Identify the peaks of interest based on their retention times. b. Compare the acquired mass spectra with a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) for compound confirmation. c. For quantification, generate a calibration curve using the peak areas of the molecular ion or a characteristic fragment ion.
Protocol 2: LC-MS/MS Analysis of Halogenated Pyridines
This protocol is ideal for a broader range of halogenated pyridines, including those that are less volatile, thermally labile, or more polar.
1. Sample Preparation: a. Dissolve the sample in the initial mobile phase composition (e.g., a mixture of water and acetonitrile with 0.1% formic acid) to a concentration of 1 mg/mL. b. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to the desired concentration range (e.g., 0.1 ng/mL to 1000 ng/mL). c. Filter all solutions through a 0.22 µm syringe filter before analysis to prevent clogging of the LC system.
2. LC-MS/MS Instrumentation and Parameters:
- Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.
- Mass Spectrometer: Waters Xevo TQ-S or equivalent tandem quadrupole mass spectrometer.
- Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient:
- 0-1 min: 5% B.
- 1-8 min: 5-95% B.
- 8-10 min: 95% B.
- 10.1-12 min: 5% B (re-equilibration).
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 µL.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Capillary Voltage: 3.0 kV.
- Source Temperature: 150°C.
- Desolvation Temperature: 400°C.
- Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification and product ion scan for confirmation. Precursor ion and specific MRM transitions will need to be optimized for each target analyte.
3. Data Analysis: a. For quantification, monitor at least two MRM transitions per analyte (a quantifier and a qualifier) to ensure specificity. b. Generate a calibration curve by plotting the peak area of the quantifier transition against the concentration of the standards. c. Confirm the identity of the analyte by comparing the retention time and the ratio of the qualifier to quantifier peak areas with those of a reference standard.
Visualization of Analytical Workflows
To provide a clearer understanding of the decision-making and experimental processes, the following diagrams illustrate the logical workflows for the analysis of halogenated pyridine compounds.
Caption: Experimental workflow for GC-MS analysis of halogenated pyridines.
Caption: Experimental workflow for LC-MS/MS analysis of halogenated pyridines.
Conclusion: Selecting the Optimal Technique
The choice between GC-MS and LC-MS/MS for the analysis of halogenated pyridine compounds is not a matter of one technique being universally superior to the other; rather, it is a decision guided by the specific analytical objective.
-
GC-MS with Electron Ionization is the preferred method for:
-
Structural elucidation of unknown halogenated pyridines due to its extensive and reproducible fragmentation patterns.
-
Confirmation of identity through matching with established spectral libraries.
-
Analysis of volatile and thermally stable compounds.
-
-
LC-MS/MS with Electrospray Ionization is the method of choice for:
-
Quantitative analysis of target halogenated pyridines in complex matrices, offering high sensitivity and selectivity.
-
Analysis of a wide range of analytes , including those that are non-volatile, thermally labile, or polar.
-
High-throughput screening applications.
-
By understanding the principles, fragmentation behaviors, and practical considerations of each technique, researchers can confidently select and implement the most appropriate mass spectrometric workflow for their studies on halogenated pyridine compounds, ensuring the generation of accurate, reliable, and defensible data.
References
- Chen, X., He, J., & Zhao, Y. (2007). The electrospray ionization tandem mass spectrometric characteristics and fragmentation pathways of six novel 2,6-disubstituted purines. Analytical Chemistry: An Indian Journal, 4(1-3), 36-42.
- Gómez-Ríos, G. A., Gionfriddo, E., Poole, J., & Pawliszyn, J. (2017). "Hot" electron ionization source for the analysis of low-volatility compounds by gas chromatography. Analytical Chemistry, 89(15), 7241-7248.
- Heck, R. F. (1979). Palladium-catalyzed reactions of organic halides with olefins. Accounts of Chemical Research, 12(4), 146-151.
- Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., & Larsen, R. D. (2005). Synthesis of 3-Pyridylboronic Acid and Its Pinacol Ester. A Safe and Economical Process for Large-Scale Preparation. Organic Process Research & Development, 9(3), 291-295.
- NIST Mass Spectrometry Data Center. (n.d.). 3-Bromopyridine. In NIST Chemistry WebBook.
- NIST Mass Spectrometry Data Center. (n.d.). Mass Spectrometry.
- Shimizu, S., Watanabe, N., Kataoka, T., Shoji, T., Abe, N., Morishita, S., & Ichimura, H. (2007). Pyridine and Pyridine Derivatives. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH Verlag GmbH & Co. KGaA.
- Smyth, W. F. (2005). Recent applications of electrospray ionization-mass spectrometry in drug discovery. Mass Spectrometry Reviews, 24(2), 163-185.
- NIST Mass Spectrometry Data Center. (n.d.). 2-Chloropyridine. In NIST Chemistry WebBook.
- Zhang, H., Cai, Q., & Ma, D. (2005). Amino Acid Promoted CuI-Catalyzed C−N Bond Formation between Aryl Halides and Amines or N-Containing Heterocycles. The Journal of Organic Chemistry, 70(13), 5164-5173.
- Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. (1981). Mass Spectra of some substituted 2-Chloro-pyridones. Journal of the Iraqi Chemical Society, 6(1), 89-96.
- Thurman, E. M., Ferrer, I., & Barceló, D. (2001). Choosing between atmospheric pressure chemical ionization and electrospray ionization interfaces for the HPLC/MS analysis of pesticides. Analytical Chemistry, 73(22), 5441-5449.
- Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
- Kertesz, V., & Van Berkel, G. J. (2010). Fully automated liquid extraction-based surface sampling and ionization for mass spectrometry. Journal of Mass Spectrometry, 45(3), 252-260.
- de Hoffmann, E., & Stroobant, V. (2007).
- NIST. (2020). NIST/EPA/NIH Mass Spectral Library (NIST 20) and NIST Mass Spectral Search Program (Version 2.4). U.S. Department of Commerce.
- Cole, R. B. (Ed.). (2010).
- Gross, J. H. (2017). Mass spectrometry: a textbook. Springer.
- PubChem. (n.d.). 3-Bromopyridine.
- Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra.
- hangzhou better chemtech ltd. (2025, May 27). What is the mass spectrum of 2-Chloropyridine?
- Wikipedia. (n.d.). 3-Bromopyridine.
- ResearchGate. (n.d.). Bond dissociation energy of protonated 3-bromopyridine.
- PubMed. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry.
- PubMed. (2000). Electrospray Ionization Tandem Mass Spectrometric Studies of Competitive Pyridine Loss From platinum(II) Ethylenediamine Complexes by the Kinetic Method.
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- ResearchGate. (n.d.). The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c) of compound 2.
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A Senior Application Scientist's Guide to Palladium Catalysts for the Selective C-4 Coupling of 4-Bromo-2-iodopyridine
Introduction: The Strategic Value of 4-Bromo-2-iodopyridine in Synthesis
In the landscape of medicinal chemistry and materials science, dihalogenated heterocycles are indispensable building blocks. Among these, this compound presents a unique opportunity for sequential and regioselective functionalization. The strategic importance of this molecule lies in the differential reactivity of its carbon-halogen bonds. For professionals in drug development, mastering the selective coupling of this substrate is a critical skill for the modular synthesis of complex molecular architectures.
The fundamental principle governing its reactivity in palladium-catalyzed cross-coupling reactions is the relative strength of the C-X bonds. The carbon-iodine (C-I) bond is significantly weaker and thus more susceptible to oxidative addition by a Palladium(0) catalyst than the more robust carbon-bromine (C-Br) bond. This reactivity hierarchy (C-I > C-Br > C-Cl) is the cornerstone of the methodologies described in this guide, allowing for precise functionalization at the C-4 position while preserving the C-2 bromine for subsequent transformations.
This guide provides a comparative analysis of various palladium catalytic systems for three of the most powerful cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—as applied to this compound. We will delve into the mechanistic rationale behind catalyst selection, present comparative performance data, and provide detailed, field-tested protocols to enable researchers to make informed decisions and achieve optimal outcomes in the laboratory.
The Catalytic Heart: Understanding the Palladium Cross-Coupling Cycle
All palladium-catalyzed cross-coupling reactions discussed herein operate via a similar catalytic cycle. A grasp of this fundamental mechanism is essential for troubleshooting and optimizing reactions. The cycle is generally initiated by the in situ generation of a catalytically active Pd(0) species from a more stable Pd(II) precatalyst.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling
-
Materials: this compound (1.0 mmol, 1.0 equiv), Arylboronic acid (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), K₂CO₃ (2.0 mmol, 2.0 equiv), Degassed Toluene (4 mL), Degassed H₂O (1 mL).
-
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the reaction's progress by TLC or LC-MS. Upon completion (typically 8-12 hours), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Sonogashira Coupling
-
Materials: this compound (1.0 mmol, 1.0 equiv), Terminal alkyne (1.1 mmol, 1.1 equiv), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), Copper(I) iodide (CuI) (0.03 mmol, 3 mol%), Degassed Triethylamine (Et₃N, 3 mL), Degassed THF (3 mL).
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add the degassed THF and triethylamine.
-
Add the terminal alkyne dropwise to the mixture at room temperature.
-
Stir the reaction at the desired temperature (e.g., 60 °C).
-
Monitor the reaction by TLC or LC-MS. After completion (typically 6-8 hours), cool the mixture.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify by column chromatography.
-
Protocol 3: Buchwald-Hartwig Amination
-
Materials: this compound (1.0 mmol, 1.0 equiv), Amine (1.2 mmol, 1.2 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), RuPhos (0.04 mmol, 4 mol%), Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv), Degassed Toluene (5 mL).
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the Pd₂(dba)₃, RuPhos, and NaOtBu to a Schlenk tube.
-
Add the this compound and the amine (if solid).
-
Add the degassed toluene, followed by the amine (if liquid) via syringe.
-
Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 100 °C).
-
After the reaction is complete (monitored by LC-MS), cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate and purify the residue by flash column chromatography.
-
Conclusion and Future Outlook
This compound offers a predictable and reliable platform for regioselective synthesis due to the inherent reactivity difference between its C-I and C-Br bonds. For routine Suzuki and Sonogashira couplings, traditional catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) provide excellent results. However, for achieving faster reaction times, lower catalyst loadings, or for more challenging substrates, the use of modern catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos and RuPhos is highly recommended. These advanced systems excel in Buchwald-Hartwig aminations, where they are often essential for high yields.
The choice of catalyst is not merely a matter of yield; it is a strategic decision that impacts reaction kinetics, scope, and overall synthetic efficiency. By understanding the mechanistic principles and leveraging the comparative data presented, researchers can unlock the full potential of this compound as a powerful building block in the creation of novel molecules for pharmaceutical and materials science applications.
References
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A Comparative Guide to the Regioselective Sonogashira Reaction of 4-Bromo-2-iodopyridine
This guide provides an in-depth analysis of the Sonogashira cross-coupling reaction, specifically focusing on the regioselective functionalization of 4-bromo-2-iodopyridine. For researchers, scientists, and professionals in drug development, understanding and controlling regioselectivity in the synthesis of polysubstituted heteroaromatics is paramount. This document offers a comprehensive comparison of catalytic systems and reaction conditions, supported by experimental data, to facilitate the strategic design of synthetic routes yielding valuable 4-alkynyl-2-bromopyridine intermediates.
The Principle of Regioselectivity in Dihalogenated Pyridines
The Sonogashira reaction is a powerful tool for forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes, typically utilizing a palladium catalyst and a copper(I) co-catalyst.[1][2] When a substrate, such as this compound, possesses two different halogen substituents, the reaction's selectivity is governed by the inherent reactivity differences of the carbon-halogen bonds.
The established reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is: I > OTf > Br >> Cl .[1][3] This trend is primarily dictated by the bond dissociation energies of the carbon-halogen bonds. The weaker carbon-iodine (C-I) bond is more susceptible to cleavage during the rate-determining oxidative addition step of the catalytic cycle, leading to preferential reaction at this position under controlled conditions.[3][4] Consequently, the Sonogashira coupling of this compound is expected to exhibit high regioselectivity, favoring the formation of the 4-alkynyl-2-bromopyridine isomer.[4][5] This selective functionalization leaves the less reactive C-Br bond available for subsequent transformations, opening avenues for the synthesis of diverse and complex pyridine derivatives.[4]
Catalytic Cycle and Regiochemical Outcome
The widely accepted mechanism for the copper-co-catalyzed Sonogashira reaction involves two interconnected catalytic cycles.[6][7]
In the context of this compound, the "Oxidative Addition" step is crucial for regioselectivity. The lower bond energy of the C-I bond leads to a faster rate of oxidative addition at the C-2 position compared to the C-4 (C-Br) position. By maintaining mild reaction conditions, particularly lower temperatures, this kinetic preference can be exploited to achieve high selectivity for the 2-iodo coupling product.[8]
Comparative Analysis of Reaction Conditions
The efficiency and selectivity of the Sonogashira reaction on this compound are influenced by several factors, including the choice of catalyst, ligands, base, and solvent. Both traditional copper-catalyzed and modern copper-free protocols can be employed.
| Parameter | Copper-Catalyzed Conditions | Copper-Free Conditions | Rationale and Insights |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂[6] | Pd(P(t-Bu)₃)₂, Pd₂(dba)₃[6][9] | Pd(PPh₃)₄ is a common choice for its reliability. For copper-free systems, catalysts with bulky, electron-rich phosphine ligands like P(t-Bu)₃ are often more effective.[6] |
| Copper Co-catalyst | CuI (typically 2-10 mol%)[4] | Not required | The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[7] While effective, it can also promote the undesirable homocoupling (Glaser coupling) of the alkyne.[8] |
| Ligand | PPh₃ (often integral to the catalyst) | XPhos, P(t-Bu)₃, cataCXium A[4][10] | In copper-free systems, specialized ligands are crucial to facilitate the catalytic cycle. Bulky and electron-rich ligands can increase the rate of oxidative addition.[6] |
| Base | Et₃N, DIPEA (often used as solvent or co-solvent)[1][8] | K₂CO₃, Cs₂CO₃[4][10] | Amine bases are common in the classic Sonogashira reaction. Inorganic bases like carbonates are often preferred in copper-free protocols. |
| Solvent | THF, DMF, Toluene[4][11] | Dioxane, Toluene, 2-MeTHF[4][10] | Anhydrous and degassed solvents are crucial to prevent catalyst deactivation and side reactions.[8] |
| Temperature | Room Temperature to 60 °C[4][12] | Room Temperature to 100 °C[4] | Maintaining a lower temperature (e.g., room temperature) is critical to maximize selectivity for the more reactive C-I bond and prevent reaction at the C-Br position.[8] |
Experimental Protocols
Below are detailed, step-by-step methodologies for both copper-catalyzed and copper-free Sonogashira reactions with this compound.
Protocol 1: Copper-Catalyzed Sonogashira Coupling
This protocol is a standard procedure leveraging the classic Pd/Cu catalytic system for selective C-I bond functionalization.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (e.g., Phenylacetylene) (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Triethylamine (Et₃N) (anhydrous and degassed)
-
Tetrahydrofuran (THF) (anhydrous and degassed)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, Pd(PPh₃)₄, and CuI.[8]
-
Evacuate and backfill the flask with argon three times.[8]
-
Add anhydrous and degassed THF and Et₃N via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne dropwise via syringe.[8]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-bromo-4-(alkynyl)pyridine.[4]
Protocol 2: Copper-Free Sonogashira Coupling
This protocol avoids the use of a copper co-catalyst, which can be advantageous in minimizing alkyne homocoupling side products.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(P(t-Bu)₃)₂) (2 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and the base.[4]
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous and degassed solvent.[4]
-
Add the terminal alkyne to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.[4]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[4]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[4]
Troubleshooting and Optimization
| Issue | Potential Cause | Troubleshooting Strategy |
| Low or No Reactivity | Catalyst inactivity (decomposition); Impure reagents; Insufficient degassing; Sub-optimal temperature.[8] | Use fresh, high-purity catalyst and reagents. Ensure rigorous degassing of solvents. Gently heat the reaction if no conversion is observed at room temperature.[8] |
| Alkyne Homocoupling (Glaser Product) | Presence of oxygen; High copper concentration.[8] | Maintain strictly anaerobic conditions. Reduce the loading of the CuI co-catalyst. Consider slow addition of the alkyne or switching to a copper-free protocol.[8] |
| Lack of Regioselectivity (Reaction at Bromine) | High reaction temperature.[8] | Conduct the reaction at or near room temperature to maximize the kinetic preference for the C-I bond.[8] |
| Formation of Di-alkynylated Product | Harsh reaction conditions (high temperature, long reaction time). | Monitor the reaction closely and stop it once the mono-alkynylated product is the major component. Use milder conditions (lower temperature, shorter time). |
Conclusion
The Sonogashira reaction of this compound offers a reliable and highly regioselective pathway to synthesize 4-alkynyl-2-bromopyridines. This selectivity is fundamentally driven by the greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond in the pivotal oxidative addition step of the palladium catalytic cycle. By carefully controlling reaction parameters, particularly temperature, researchers can achieve excellent yields of the desired mono-functionalized product. Both traditional copper-catalyzed and modern copper-free methods are effective, with the choice depending on the specific substrate and the desired tolerance for side reactions like alkyne homocoupling. The protocols and comparative data presented in this guide provide a solid foundation for scientists to successfully implement and optimize this valuable transformation in their synthetic endeavors.
References
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- YouTube. Sonogashira cross-coupling reaction.
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- OUCI. Sonogashira reaction of heteroaryl halides with alkynes catalysed by a palladium-tetraphosphine complex.
- Scirp.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
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The Strategic Advantage of 4-Bromo-2-iodopyridine: A Comparative Guide for Drug Discovery
In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone of medicinal chemistry, featuring prominently in a multitude of FDA-approved therapeutics.[1][2] The precise functionalization of this heterocycle is paramount in modulating pharmacological activity, and dihalopyridines serve as exceptionally versatile building blocks for this purpose. Among these, 4-bromo-2-iodopyridine has emerged as a reagent of strategic importance, offering a distinct advantage in the controlled, sequential synthesis of complex molecular architectures. This guide provides an in-depth, objective comparison of this compound against other dihalopyridines, supported by experimental data and detailed protocols, to inform rational substrate selection in drug development programs.
The Principle of Regioselective Synthesis: Exploiting Differential Reactivity
The synthetic utility of dihalogenated pyridines in palladium-catalyzed cross-coupling reactions is fundamentally governed by the differential reactivity of the carbon-halogen bonds. The established reactivity trend is I > Br > Cl, a direct consequence of the decreasing carbon-halogen bond dissociation energies down the group.[3][4] This reactivity hierarchy is the cornerstone of regioselective synthesis, allowing for the selective functionalization of one position over another.
This compound masterfully exploits this principle. The presence of the hypervalent iodine at the 4-position creates a highly reactive site for oxidative addition to a palladium(0) catalyst, while the less reactive bromine at the 2-position remains intact under controlled conditions.[5] This predictable selectivity is invaluable for synthetic chemists, enabling a modular approach to library synthesis and structure-activity relationship (SAR) studies.
Comparative Performance in Key Cross-Coupling Reactions
To objectively benchmark the performance of this compound, we will compare its reactivity and selectivity in three of the most widely utilized cross-coupling reactions in drug discovery: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The comparators include other common dihalopyridine isomers such as 2,4-dibromopyridine and 2-bromo-4-chloropyridine.
Suzuki-Miyaura Coupling: Precision in C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds. For dihalopyridines, the key performance indicator is the ability to achieve mono-arylation at a specific position with high fidelity.
| Substrate | Product(s) | Ratio (C4:C2) | Yield (%) | Reference |
| This compound | 4-Aryl-2-bromopyridine | >95:5 | 85-95 | [4] |
| 2,4-Dibromopyridine | 4-Aryl-2-bromopyridine & 2-Aryl-4-bromopyridine | Mixture | Variable | [6][7] |
| 2-Bromo-4-chloropyridine | 4-Aryl-2-bromopyridine | >95:5 | 80-90 | [8] |
As the data indicates, this compound provides exceptional regioselectivity for coupling at the C4 position. While 2-bromo-4-chloropyridine also offers good selectivity, the reactivity of the C-Cl bond can sometimes require more forcing conditions for subsequent transformations. In contrast, 2,4-dibromopyridine often yields a mixture of regioisomers, necessitating challenging purification steps and reducing the overall yield of the desired product.[6][7]
Sonogashira Coupling: Gateway to Alkynylated Pyridines
The introduction of an alkynyl moiety via the Sonogashira coupling is a common strategy in medicinal chemistry to probe deep active site pockets and improve metabolic stability.[9] Here, the high reactivity of the C-I bond in this compound is a significant advantage.
| Substrate | Product | Selectivity | Yield (%) | Reference |
| This compound | 4-Alkynyl-2-bromopyridine | High C4 | 85-95 | [10] |
| 2,4-Dibromopyridine | Mixture of mono- and di-alkynylated products | Low | Variable | [3] |
| 2-Bromo-4-chloropyridine | 4-Alkynyl-2-bromopyridine | High C4 | 75-85 | [11] |
This compound consistently delivers the mono-alkynylated product at the C4 position in high yield.[10] The propensity of 2,4-dibromopyridine to form di-substituted products and mixtures makes it a less desirable substrate for controlled, stepwise synthesis.
Buchwald-Hartwig Amination: Constructing the Critical C-N Bond
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals.[12][13] The ability to selectively introduce an amine at a specific position on the pyridine ring is crucial for tuning the physicochemical properties and biological activity of a drug candidate.
| Substrate | Product | Selectivity | Yield (%) | Reference |
| This compound | 4-Amino-2-bromopyridine | High C4 | 80-90 | [4] |
| 2,4-Dibromopyridine | Mixture of mono- and di-aminated products | Low | Variable | [14] |
| 2-Bromo-4-chloropyridine | 4-Amino-2-bromopyridine | High C4 | 70-85 | [11] |
Once again, this compound demonstrates superior performance, affording the C4-aminated product with high selectivity and yield. This clean conversion is essential for building complex molecules where the remaining bromine at the C2 position is reserved for a subsequent diversification step.
Experimental Protocols
The following are detailed, self-validating protocols for the regioselective cross-coupling of this compound. The rationale behind the choice of reagents and conditions is provided to enhance understanding and reproducibility.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C4-Position
Rationale: The use of Pd(PPh₃)₄ is a classic and reliable catalyst for Suzuki couplings involving aryl iodides. The dioxane/water solvent system with K₂CO₃ as the base provides a robust environment for the transmetalation step and is tolerant of a wide range of functional groups on the boronic acid. The reaction is monitored closely to prevent overreaction at the C2-bromo position.
Materials:
-
This compound
-
Arylboronic acid
-
Pd(PPh₃)₄
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), arylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add Pd(PPh₃)₄ (0.03 equiv.).
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Selective Sonogashira Coupling at the C4-Position
Rationale: The combination of a palladium catalyst and a copper(I) co-catalyst is standard for the Sonogashira reaction.[15] Triethylamine acts as both the base and a solvent, facilitating the deprotonation of the terminal alkyne. The reaction is typically run at room temperature to maximize selectivity for the more reactive C-I bond.
Materials:
-
This compound
-
Terminal alkyne
-
PdCl₂(PPh₃)₂
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous and degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed triethylamine.
-
Add the terminal alkyne (1.1 equiv.) dropwise via syringe.
-
Stir the reaction at room temperature for 6-8 hours, or until TLC/LC-MS indicates complete consumption of the starting material.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Visualizing the Synthetic Strategy
The strategic utility of this compound lies in its ability to enable a logical and efficient workflow for the synthesis of di-substituted pyridines.
Caption: A typical experimental workflow for the sequential functionalization of this compound.
The inherent reactivity difference between the C-I and C-Br bonds dictates the regiochemical outcome of the initial cross-coupling reaction.
Caption: Logical relationship governing the selective coupling strategy at the C-I bond.
Conclusion
This compound offers a clear and demonstrable advantage over other dihalopyridines in the context of regioselective cross-coupling reactions. Its predictable reactivity profile allows for the clean and efficient synthesis of mono-functionalized pyridine intermediates, which are poised for further elaboration. This level of control is not merely a synthetic convenience; it is a critical enabler of accelerated drug discovery programs, facilitating rapid library synthesis and deep exploration of chemical space. For researchers and drug development professionals, the strategic selection of this compound as a starting material can significantly streamline synthetic routes, reduce purification burdens, and ultimately, shorten the timeline to the identification of promising new drug candidates.
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- DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIV
- Directed Ortho Metal
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- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 15. Sonogashira Coupling [organic-chemistry.org]
A Comparative Guide to HPLC Purity Analysis of Synthesized 4-Bromo-2-iodopyridine
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of High-Performance Liquid Chromatography (HPLC) with Alternative Analytical Techniques for the Comprehensive Purity Assessment of 4-Bromo-2-iodopyridine.
In the synthesis of novel chemical entities for pharmaceutical and materials science applications, the purity of key intermediates is paramount. This compound is a valuable building block, and its purity can significantly impact the outcome of subsequent reactions and the quality of the final product. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the quantitative purity assessment of synthesized this compound. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist researchers in selecting the most suitable method for their specific needs.
The Central Role of Purity in the Application of this compound
This compound is a key intermediate in the synthesis of a wide array of complex organic molecules due to its distinct substitution pattern, which allows for selective functionalization through various cross-coupling reactions.[1] The presence of impurities, which can include starting materials, by-products, or isomers, can lead to unpredictable reaction outcomes, reduced yields, and difficulties in purification of the final compound. Therefore, a robust and reliable analytical method for purity determination is not just a quality control measure but a critical component of successful research and development.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination
HPLC is the most widely used technique for the purity analysis of non-volatile and thermally labile organic compounds, making it exceptionally well-suited for this compound.[2][3] Its high resolution, sensitivity, and quantitative accuracy allow for the effective separation and quantification of the main compound from its potential impurities.
Exemplary HPLC Protocol for this compound Purity Analysis
This protocol is a robust starting point for the analysis of this compound. Method optimization may be required based on the specific impurity profile of the synthesized material.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
Photodiode Array (PDA) or UV-Vis detector
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) | The C18 stationary phase provides excellent hydrophobic retention for aromatic compounds like this compound and its likely non-polar impurities. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier helps to protonate the pyridine nitrogen, leading to sharper peaks and improved chromatographic performance. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC with good UV transparency. |
| Gradient Elution | 0-5 min: 40% B; 5-20 min: 40-80% B; 20-25 min: 80% B; 25-26 min: 80-40% B; 26-30 min: 40% B | A gradient elution is crucial for separating compounds with a range of polarities, from polar starting materials to less polar by-products. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm and 280 nm (PDA: 200-400 nm) | Monitoring at multiple wavelengths helps in the detection of a wider range of impurities. A PDA detector provides comprehensive spectral information. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution as necessary to fall within the linear range of the detector.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
Data Analysis and Quantification:
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. For a more accurate quantitative assay, a calibration curve should be constructed using a certified reference standard.
Workflow for HPLC Purity Analysis
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, a comprehensive purity assessment often benefits from the use of orthogonal techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy offer complementary information.
| Feature | HPLC-UV/PDA | GC-MS | NMR Spectroscopy |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information. |
| Best Suited For | Non-volatile and thermally labile compounds. Excellent for quantification.[2][3] | Volatile and semi-volatile compounds. Excellent for identification of unknown impurities.[2][4] | Structural elucidation and confirmation. Can be used for quantification (qNMR). |
| Sample Requirements | Soluble in mobile phase. | Volatile and thermally stable. | Soluble in deuterated solvents. |
| Pros | High resolution, high sensitivity, excellent quantitative accuracy, wide applicability. | High separation efficiency for volatile compounds, definitive identification of impurities through mass spectra. | Provides unambiguous structural information, can identify and quantify isomers, non-destructive. |
| Cons | Peak identification can be ambiguous without a reference standard, not suitable for volatile compounds. | Not suitable for non-volatile or thermally labile compounds, potential for sample degradation at high temperatures. | Lower sensitivity compared to chromatographic methods, can be complex to interpret for mixtures, requires higher sample concentrations. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities that may be present in the synthesized this compound, such as residual solvents or volatile by-products.
Considerations for GC-MS Analysis:
-
Volatility: this compound has a predicted boiling point of approximately 282.6 °C, making it amenable to GC analysis.
-
Column Selection: A non-polar or mid-polarity capillary column (e.g., DB-5ms) would be a suitable choice for separating halogenated aromatic compounds.
-
Inlet Temperature: The inlet temperature should be high enough to ensure complete volatilization of the sample without causing thermal degradation.
-
Oven Temperature Program: A temperature gradient will be necessary to separate compounds with different boiling points.
-
Mass Spectrometry: Electron Ionization (EI) at 70 eV will generate reproducible fragmentation patterns that can be compared to mass spectral libraries for impurity identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural confirmation of the synthesized this compound and for identifying structurally related impurities, such as isomers.
Considerations for NMR Analysis:
-
¹H NMR: The proton NMR spectrum will provide information on the substitution pattern of the pyridine ring. The chemical shifts and coupling constants of the aromatic protons can confirm the desired 4-bromo-2-iodo substitution.
-
¹³C NMR: The carbon NMR spectrum will show the number of unique carbon environments, providing further confirmation of the structure.
-
Quantitative NMR (qNMR): With the use of an internal standard of known purity and concentration, qNMR can be a highly accurate method for determining the absolute purity of the synthesized compound.[5]
-
2D NMR: Techniques such as COSY and HMBC can be employed to resolve complex spectra and unambiguously assign all proton and carbon signals, which is particularly useful if unexpected by-products are present.[6]
Decision-Making Framework for Purity Analysis
The choice of analytical technique depends on the specific goals of the analysis.
Conclusion
For the routine purity assessment of synthesized this compound, HPLC stands out as the most suitable technique due to its high resolution, quantitative accuracy, and applicability to a wide range of potential non-volatile impurities. However, for a comprehensive understanding of the impurity profile, especially during process development and for the characterization of a new synthetic route, a multi-technique approach is highly recommended. GC-MS provides invaluable information on volatile impurities, while NMR spectroscopy offers definitive structural confirmation and insight into isomeric purity. By judiciously selecting and combining these powerful analytical tools, researchers can ensure the quality and consistency of their synthesized this compound, leading to more reliable and reproducible scientific outcomes.
References
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). A routine tool for the quality control of natural products. Journal of medicinal chemistry, 50(4), 623–631.
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- ResearchGate. (2024).
- Shimadzu. (n.d.). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. [Link]
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A Senior Application Scientist's Guide to COSY and NOESY NMR for the Structural Elucidation of Complex Pyridines
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural determination of novel pyridine derivatives is a paramount challenge. The inherent complexity of substituted pyridines, often leading to crowded and overlapping signals in one-dimensional (1D) ¹H NMR spectra, necessitates the use of more sophisticated two-dimensional (2D) techniques. Among these, Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) stand out as indispensable tools. This guide provides an in-depth comparison of these two powerful NMR experiments, grounded in the practical realities of elucidating the intricate structures of complex pyridines. We will delve into the theoretical underpinnings, provide field-proven experimental protocols, and illustrate their synergistic application with real-world data.
The Fundamental Dichotomy: Through-Bond vs. Through-Space Correlations
At the heart of any discussion about COSY and NOESY lies the fundamental difference in the information they provide. COSY reveals through-bond scalar (J)-coupling between protons, typically over two to three bonds, while NOESY detects through-space dipolar couplings (the Nuclear Overhauser Effect or NOE) between protons that are spatially proximate (generally < 5 Å), irrespective of their bonding network.[1][2] This distinction is the cornerstone of their complementary nature in structural elucidation.
COSY: Mapping the Proton-Proton Connectivity Network
The COSY experiment is often the first 2D NMR technique employed after obtaining a 1D ¹H NMR spectrum.[3] Its primary function is to establish proton-proton coupling networks, allowing for the tracing of covalent bonding pathways within a molecule.[3]
The Causality Behind COSY: J-Coupling in the Pyridine Ring
The pyridine ring presents a unique electronic environment that influences the magnitude of proton-proton coupling constants (J-values). These J-values are critical for interpreting COSY spectra and are highly dependent on the number of bonds separating the interacting protons:
| Coupling Type | Number of Bonds | Typical J-Value (Hz) |
| Ortho (³J) | 3 | 4-6 Hz[4] |
| Meta (⁴J) | 4 | 1-3 Hz[4] |
| Para (⁵J) | 5 | 0-1 Hz[4] |
A COSY spectrum plots the 1D ¹H NMR spectrum on both the x and y axes. The diagonal peaks correspond to the peaks in the 1D spectrum. The crucial information is contained in the off-diagonal "cross-peaks," which indicate that the two protons at the corresponding chemical shifts on the x and y axes are J-coupled.[5]
Strategic Application of COSY for Pyridine Scaffolds
Consider a polysubstituted pyridine where the aromatic protons are in a crowded region of the 1D spectrum. A COSY experiment can deconstruct this complexity by revealing the connectivity between adjacent protons. For instance, a cross-peak between a proton at 8.6 ppm and another at 7.8 ppm strongly suggests they are ortho to each other. By "walking" through the COSY correlations, one can map out the entire spin system of the pyridine ring and any attached side chains.
NOESY: Unveiling the Three-Dimensional Architecture
While COSY provides the "floor plan" of the molecule, NOESY reveals its 3D structure.[6] This is particularly crucial for determining the relative stereochemistry of substituents, understanding conformational preferences, and distinguishing between constitutional isomers where through-bond connectivity is identical.[7]
The Physics of the Nuclear Overhauser Effect (NOE)
The NOE is a phenomenon where the saturation of one nuclear spin population by radiofrequency irradiation leads to a change in the intensity of the NMR signal of another spin that is spatially close.[1] This effect is distance-dependent, with the strength of the NOE being inversely proportional to the sixth power of the distance between the nuclei (1/r⁶).
In a NOESY experiment, cross-peaks indicate that two protons are close in space, even if they are not directly bonded.[2] This allows for the differentiation of isomers where the key distinction lies in the spatial arrangement of substituents.
Distinguishing Isomers: A Case for NOESY's Power
Imagine a scenario where a Suzuki coupling reaction could potentially yield two constitutional isomers of a substituted pyridine.[8] While their 1D ¹H NMR and even COSY spectra might be nearly identical, a NOESY experiment can provide the definitive answer. If a proton on a substituent shows a cross-peak to a specific proton on the pyridine ring, it confirms their spatial proximity and thus the substitution pattern.[8]
A Comparative Workflow for Structural Elucidation
The most robust approach to elucidating the structure of a complex pyridine involves a logical progression of NMR experiments. The following workflow illustrates the synergistic use of COSY and NOESY.
Caption: A logical workflow for the structural elucidation of complex pyridines.
Experimental Protocols: A Side-by-Side Comparison
The following tables provide detailed, field-tested protocols for acquiring high-quality COSY and NOESY data for complex pyridines on a 400 MHz NMR spectrometer.
Table 1: Sample Preparation
| Parameter | Protocol | Rationale |
| Analyte | Complex Pyridine Derivative | - |
| Concentration | 5-10 mg | Ensures adequate signal-to-noise ratio. |
| Solvent | 0.5-0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) | The choice of solvent can influence chemical shifts and help resolve overlapping signals.[9] |
| Purity | Free of paramagnetic impurities | Paramagnetic species can cause significant line broadening and interfere with NOE measurements. |
Table 2: Spectrometer Setup
| Step | Protocol | Rationale |
| 1. Probe Tuning | Tune and match the probe for ¹H. | Maximizes sensitivity and ensures efficient radiofrequency pulse delivery. |
| 2. Locking | Lock the spectrometer on the deuterium signal of the solvent. | Maintains a stable magnetic field throughout the experiment. |
| 3. Shimming | Shim the magnetic field to achieve narrow and symmetrical linewidths in a 1D ¹H spectrum. | Crucial for resolving fine coupling patterns and obtaining high-quality 2D spectra. |
Table 3: Acquisition Parameters (400 MHz Spectrometer)
| Parameter | COSY (gCOSY) | NOESY (NOESYPH) | Causality Behind the Choice |
| Pulse Program | cosygpqf or similar gradient-selected sequence | noesyph or similar phase-cycled sequence | Gradient selection in COSY helps to suppress artifacts. Phase cycling in NOESY is crucial for distinguishing positive and negative NOEs. |
| Spectral Width (F2 & F1) | Cover the entire proton chemical shift range (e.g., 0-12 ppm) | Cover the entire proton chemical shift range (e.g., 0-12 ppm) | Ensures all proton signals are included in the spectrum. |
| Number of Points (F2) | 1024-2048 | 1024-2048 | Determines the digital resolution in the directly acquired dimension. |
| Number of Increments (F1) | 256-512 | 256-512 | Determines the digital resolution in the indirect dimension. A balance between resolution and experiment time. |
| Number of Scans per Increment | 2-8 | 8-16 | NOESY signals are generally weaker than COSY signals, requiring more scans to achieve a good signal-to-noise ratio. |
| Relaxation Delay (d1) | 1.5-2.0 s | 1.5-2.0 s | Allows for near-complete relaxation of protons between scans, ensuring accurate signal intensities. |
| Mixing Time (d8) | N/A | 0.5-1.5 s | This is the most critical parameter in a NOESY experiment. The optimal mixing time depends on the molecular size and the specific through-space interactions of interest.[10] |
Table 4: Data Processing
| Step | Protocol | Rationale |
| 1. Window Function | Apply a sine-bell or squared sine-bell window function in both dimensions. | Enhances resolution and reduces truncation artifacts. |
| 2. Fourier Transform | Perform a two-dimensional Fourier transform. | Converts the time-domain data into the frequency-domain spectrum. |
| 3. Phasing | Phase correct the spectrum in both dimensions. | Ensures that all peaks have a pure absorption lineshape for accurate integration and interpretation. |
| 4. Referencing | Reference the spectrum to the residual solvent peak. | Provides a consistent and accurate chemical shift scale. |
Data Interpretation: A Comparative Example
Let's consider a hypothetical polysubstituted pyridine where the substitution pattern is unknown.
Caption: The synergistic interpretation of COSY and NOESY data.
In the COSY spectrum , we would observe cross-peaks between adjacent protons on the pyridine ring, allowing us to establish the sequence of protons. For example, a cross-peak between H-3 and H-4, and another between H-4 and H-5 would establish the -H3-H4-H5- fragment.
In the NOESY spectrum , we would look for cross-peaks between protons on the substituents and protons on the pyridine ring. A cross-peak between a methyl group's protons and H-6 on the pyridine ring would definitively place the methyl group at the C-2 position, as this is the only arrangement that would bring these protons into close spatial proximity.
By combining the through-bond connectivity from COSY with the through-space proximity information from NOESY, the complete and unambiguous structure of the complex pyridine can be determined.
Conclusion
COSY and NOESY are not interchangeable techniques but rather a powerful duo in the NMR spectroscopist's toolkit for the structural elucidation of complex pyridines. COSY provides the fundamental framework of covalent bonds, while NOESY reveals the intricate details of the molecule's three-dimensional architecture. A thorough understanding of their theoretical basis, coupled with the implementation of robust experimental protocols and a synergistic approach to data interpretation, empowers researchers to confidently and accurately determine the structures of even the most challenging pyridine derivatives.
References
- Wiley. (2022). Essential Practical NMR for Organic Chemistry, 2nd Edition. [Link]
- Royal Society of Chemistry. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]
- Simpson, J. H. (2011). Organic Structure Determination Using 2-D NMR Spectroscopy - Edition 2. Elsevier. [Link]
- Heffron, G. (n.d.). 2D NMR FOR THE CHEMIST. [Link]
- YouTube. (2025, October 5). How to Read 2D NMR (COSY & NOESY)
- ResearchGate. (2025, August 8). Synthesis and NMR characterization of seven new substituted pyridine N-oxides. [Link]
- Gil, V. M. S. (1964). The relative signs of the proton coupling constants in the pyridine ring—the N.M.R. spectrum of 2,2'-dipyridine. Molecular Physics, 9(1), 97-98. [Link]
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- YouTube. (2024, December 7). NOESY and COSY NMR Spectroscopy: Explained with a practical example. [Link]
- Creative Biostructure. (n.d.). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. [Link]
- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 8-TECH-9 Two Dimensional NMR. [Link]
- AIP Publishing. (1966). Analysis of the NMR Spectrum of Pyridine. [Link]
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- NIH. (2023, June 22).
- ResearchGate. (n.d.). Synthesis, NMR Characterisation, X–ray Crystal Structure and Solution Studies of Ni(II) Complexes of a Pyridine Containing Self–assembling System. [Link]
- NIH. (n.d.). Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. [Link]
- Taylor & Francis Online. (n.d.). The relative signs of the proton coupling constants in the pyridine ring—the N.M.R. spectrum of 2,2'-dipyridine. [Link]
- Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. [Link]
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- ResearchGate. (n.d.). Through-Bond Heteronuclear Single-Quantum Correlation Spectroscopy in Solid-State NMR, and Comparison to Other Through-Bond and Through-Space Experiments. [Link]
- ResearchGate. (2025, August 10). H-H and 13C-H coupling constants in pyridazine. [Link]
- ResearchGate. (n.d.). Nuclear Overhauser effect (NOE) and heteronuclear Overhauser effect...[Link]
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- Wiley Online Library. (n.d.). Decoupling 2D NMR in Both Dimensions: Pure Shift NOESY and COSY*. [Link]
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Navigating the Halogen Maze: A Comparative Guide to Isotopic Patterns of Bromo-Iodo Compounds in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical analysis, the unambiguous identification of halogenated compounds is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, with the isotopic patterns of halogens providing a distinct fingerprint for molecular characterization. While the patterns for single halogen-containing molecules are well-documented, compounds bearing a combination of halogens, such as bromine and iodine, present a unique signature that requires a nuanced understanding. This guide provides an in-depth, comparative analysis of the isotopic patterns of bromo-iodo compounds in mass spectrometry, contrasting them with other halogenated counterparts to empower researchers in their analytical endeavors.
The Foundation: Natural Isotopic Abundance of Bromine and Iodine
The characteristic isotopic patterns observed in mass spectrometry are a direct consequence of the natural abundance of an element's stable isotopes. Bromine and iodine, the focus of this guide, exhibit markedly different isotopic distributions.
Bromine (Br) possesses two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundances. This 1:1 ratio is the genesis of the iconic "doublet" or M and M+2 pattern in the mass spectrum of a bromine-containing compound, where the two peaks are of almost equal intensity and separated by two mass-to-charge units (m/z).
Iodine (I) , in stark contrast, is monoisotopic, existing entirely as ¹²⁷I.[1] Consequently, a compound containing only iodine will not exhibit a characteristic isotopic cluster for the halogen itself. Its presence is inferred from the mass of the molecular ion and the fragmentation patterns.
The Signature of a Bromo-Iodo Compound: A Tale of Two Halogens
When a molecule contains both a bromine and an iodine atom, its mass spectrum is a composite of the individual isotopic characteristics. The presence of bromine dictates the appearance of an M and M+2 doublet, with a peak intensity ratio of approximately 1:1. The monoisotopic iodine atom does not contribute to this clustering but significantly increases the overall mass of the molecular ion.
Therefore, the hallmark of a bromo-iodo compound in a mass spectrum is a pair of molecular ion peaks of nearly equal intensity, separated by 2 m/z, located at a high mass range due to the combined masses of bromine and iodine.
A Comparative Analysis: Bromo-Iodo vs. Other Dihalogenated Compounds
To truly appreciate the unique isotopic signature of bromo-iodo compounds, a comparison with other dihalogenated species is essential. This section will explore the theoretical isotopic patterns of bromo-chloro and dichloro compounds and contrast them with that of a bromo-iodo compound.
The Bromo-Chloro Pattern: A Skewed Doublet
Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[2] When a compound contains one bromine atom and one chlorine atom, the resulting isotopic pattern is more complex than a simple doublet. It arises from the four possible combinations of the isotopes:
-
Molecule with ⁷⁹Br and ³⁵Cl (M)
-
Molecule with ⁸¹Br and ³⁵Cl (M+2)
-
Molecule with ⁷⁹Br and ³⁷Cl (also M+2)
-
Molecule with ⁸¹Br and ³⁷Cl (M+4)
This combination results in a characteristic pattern of three peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 3:4:1 . The dominant M+2 peak is a key identifier for a bromo-chloro compound.
The Dichloro Pattern: A Distinct 9:6:1 Triplet
For a compound containing two chlorine atoms, the isotopic pattern is generated from the combinations of ³⁵Cl and ³⁷Cl. This leads to three peaks at M, M+2, and M+4 with a predictable intensity ratio of approximately 9:6:1 .
The Dibromo Pattern: A Symmetric 1:2:1 Triplet
As a point of further comparison, a compound with two bromine atoms will exhibit a triplet of peaks at M, M+2, and M+4 with a symmetric intensity ratio of 1:2:1 , reflecting the equal abundances of ⁷⁹Br and ⁸¹Br.[3]
Data-Driven Comparison: Theoretical Isotopic Patterns
To visually and quantitatively compare these patterns, the following table summarizes the theoretical isotopic distributions for a hypothetical C₆H₄XY molecule, where X and Y are different halogen combinations.
| Halogen Combination | Molecular Formula | Theoretical Isotopic Pattern (m/z and Relative Intensity) |
| Bromo-Iodo | C₆H₄BrI | M (282): 100% , M+2 (284): 97.3% |
| Bromo-Chloro | C₆H₄BrCl | M (190): 75.8% , M+2 (192): 100% , M+4 (194): 24.2% |
| Dichloro | C₆H₄Cl₂ | M (146): 100% , M+2 (148): 65% , M+4 (150): 10.5% |
| Dibromo | C₆H₄Br₂ | M (234): 50.9% , M+2 (236): 100% , M+4 (238): 49.1% |
Note: Intensities are normalized to the most abundant peak in each cluster.
This data clearly illustrates the distinct nature of the bromo-iodo pattern—a simple, high-mass doublet—compared to the more complex triplet patterns of other dihalogenated compounds.
Experimental Verification: Acquiring the Mass Spectrum
The theoretical predictions are validated through experimental data. The following is a generalized protocol for acquiring an electron ionization (EI) mass spectrum of a bromo-iodo compound using a gas chromatograph-mass spectrometer (GC-MS) system.
Experimental Protocol: GC-MS Analysis of a Bromo-Iodo Compound
-
Sample Preparation:
-
Prepare a stock solution of the bromo-iodo compound in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of 1 mg/mL.
-
Prepare a working standard of 1-10 µg/mL by diluting the stock solution.
-
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless inlet, operated in splitless mode for sensitive analysis.
-
Injector Temperature: 250 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 50 to 400.
-
Data Acquisition: Full scan mode.
-
This protocol provides a starting point for analysis. Optimization of parameters may be necessary depending on the specific compound and instrumentation.
Visualizing the Concepts
To further clarify the relationships and workflows discussed, the following diagrams are provided.
Isotopic Abundance and Resulting Mass Spectrum Pattern
Caption: Relationship between halogen isotopic abundances and their mass spectrometric patterns.
Generalized GC-MS Workflow
Caption: A generalized workflow for the analysis of halogenated compounds by GC-MS.
Conclusion
The isotopic pattern of a bromo-iodo compound in mass spectrometry is a simple yet powerful diagnostic tool. The characteristic 1:1 doublet at a high mass range, a direct consequence of bromine's isotopic abundance and iodine's significant mass, provides a clear and readily interpretable signature. By understanding how this pattern compares to those of other dihalogenated compounds, such as bromo-chloro and dichloro species, researchers can confidently identify and characterize these important molecules. This guide, by providing both theoretical grounding and practical experimental guidance, serves as a valuable resource for scientists and professionals in the field of chemical analysis and drug development.
References
- National Institute of Standards and Technology. (n.d.). Mass Spectrometry Data Center.
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A Senior Application Scientist's Guide to Base Selection for 4-Bromo-2-iodopyridine Cross-Coupling Reactions
Introduction: The Strategic Value of 4-Bromo-2-iodopyridine
In the landscape of modern medicinal chemistry and materials science, dihalogenated heterocycles are indispensable building blocks. Among these, this compound has emerged as a particularly strategic scaffold due to the distinct reactivity of its two halogen substituents.[1] The carbon-iodine (C-I) bond is significantly more labile and susceptible to oxidative addition by a palladium(0) catalyst compared to the more robust carbon-bromine (C-Br) bond.[1][2] This inherent reactivity differential is the cornerstone of its utility, enabling chemists to achieve highly regioselective functionalization at the 4-position while preserving the 2-bromo position for subsequent, orthogonal transformations.[1][2]
This guide provides an in-depth comparison of the efficacy of various bases in three of the most powerful palladium-catalyzed cross-coupling reactions involving this compound: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The choice of base is not a trivial parameter; it is a critical determinant of reaction efficiency, yield, and selectivity, directly influencing key steps within the catalytic cycle. We will explore the mechanistic role of the base in each transformation, present comparative data to guide selection, and provide robust experimental protocols for practical application.
The Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a preeminent method for constructing C(sp²)-C(sp²) bonds. In the context of this compound, the reaction proceeds selectively at the C-I bond.[2][3]
Mechanistic Role of the Base
The primary role of the base in the Suzuki-Miyaura catalytic cycle is to activate the organoboron species (typically a boronic acid).[4][5] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (a boronate). This step is crucial as it facilitates the transmetalation of the organic group from boron to the palladium(II) center, which is often the rate-determining step of the entire cycle.[5] An inappropriate base can lead to slow or stalled reactions, while an overly harsh base may cause decomposition of the substrate or catalyst.
Caption: Catalytic cycle for the Suzuki-Miyaura reaction highlighting base activation.
Comparative Efficacy of Common Bases
The choice of base is often dictated by the specific boronic acid, solvent system, and catalyst/ligand combination. Inorganic bases are most common, with carbonates and phosphates being the preferred choices.
| Base | Typical Conditions | Avg. Yield (%) | Causality and Insights | Reference |
| K₂CO₃ | Pd(PPh₃)₄, Toluene/H₂O, 100°C | 85-95 | A reliable, cost-effective, and moderately strong base. Its solubility in the aqueous phase of biphasic systems is key to activating the boronic acid. Effective for a wide range of standard couplings. | [3] |
| Na₂CO₃ | Pd catalyst, EtOH/H₂O, 80°C | ~98 | Often shows high efficacy and can be more effective than other bases in certain systems. Its performance is highly dependent on the solvent and substrate. | [6][7] |
| K₃PO₄ | PdCl₂(dppf), Dioxane, 100°C | 90-98 | A stronger base than carbonates, often used for less reactive aryl bromides or challenging boronic acids. Its greater basicity can accelerate the transmetalation step. | [3][5] |
| Cs₂CO₃ | Pd(OAc)₂/SPhos, Toluene/H₂O, 100°C | ~90-98 | A highly effective but more expensive base. Its higher solubility in organic solvents can be advantageous in certain systems, particularly with hindered substrates. | [4] |
Experimental Protocol: Suzuki-Miyaura Base Screening
This protocol provides a framework for comparing the efficacy of different bases for the coupling of this compound with a representative boronic acid.
-
Setup : To a series of oven-dried reaction vials, add the arylboronic acid (1.2 equiv.), the selected base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Inert Atmosphere : Seal each vial with a septum cap, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition : Through the septum, add a degassed solvent system (e.g., Dioxane/H₂O, 4:1) via syringe. Finally, add a stock solution of this compound (1.0 equiv) in the organic solvent.
-
Reaction : Place the vials in a pre-heated aluminum block on a magnetic stirrer hotplate (e.g., 90-100 °C) and stir vigorously for a set time (e.g., 12 hours).
-
Analysis : After cooling to room temperature, quench the reactions with water and extract with an organic solvent (e.g., ethyl acetate). Analyze the crude product mixture by LC-MS or GC to determine the conversion and yield for each base.
The Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[8][9] For this compound, the reaction occurs with high selectivity at the C-4 iodo position.[10]
Mechanistic Role of the Base
In the traditional copper-co-catalyzed Sonogashira reaction, an amine base (e.g., triethylamine, diisopropylethylamine) plays multiple critical roles:[9][11]
-
Alkyne Deprotonation : It deprotonates the terminal alkyne, which then reacts with the copper(I) co-catalyst to form a highly reactive copper(I) acetylide species.
-
Scavenging HX : It neutralizes the hydrogen halide (HI) produced during the catalytic cycle, preventing catalyst deactivation.
-
Solvent/Ligand : It can also serve as the solvent and may coordinate to the palladium center.
In copper-free variants, a stronger base (e.g., Cs₂CO₃, K₂CO₃) is often required to facilitate the deprotonation of the alkyne for its direct interaction with the palladium complex.[10][12]
Caption: Interlinked catalytic cycles of the copper-co-catalyzed Sonogashira reaction.
Comparative Efficacy of Common Bases
The choice of base is a key distinction between the classic copper-catalyzed and modern copper-free Sonogashira protocols.
| Base | Protocol Type | Typical Conditions | Avg. Yield (%) | Causality and Insights | Reference |
| Et₃N | Copper-Catalyzed | PdCl₂(PPh₃)₂, CuI, THF, RT-60°C | 85-95 | The quintessential Sonogashira base. Acts as a solvent, acid scavenger, and facilitates copper acetylide formation. Can promote alkyne homocoupling (Glaser coupling) if oxygen is not rigorously excluded. | [3][13] |
| DIPEA | Copper-Catalyzed | Pd(PPh₃)₄, CuI, DMF, RT | 80-90 | A more sterically hindered amine base, which can sometimes reduce side reactions compared to Et₃N. | [12] |
| Piperidine | Copper-Catalyzed | Pd catalyst, CuI, various solvents | High | A strong amine base that can be very effective, but its nucleophilicity can be problematic with certain substrates. | [12] |
| Cs₂CO₃ | Copper-Free | Pd(P(t-Bu)₃)₂, Toluene, RT-80°C | 80-95 | Often used in copper-free systems where a stronger base is needed to deprotonate the alkyne without the aid of copper. Minimizes Glaser homocoupling. | [10][12] |
Experimental Protocol: Regioselective Sonogashira Coupling
-
Setup : To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).
-
Solvent/Base Addition : Add an anhydrous, deoxygenated solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N, 2-3 equiv.) via syringe.
-
Alkyne Addition : Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the stirring mixture.
-
Reaction : Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup : Upon completion, dilute the reaction with a suitable solvent like ethyl acetate, and wash with aqueous ammonium chloride to remove copper salts, followed by a brine wash. Dry the organic layer and purify by column chromatography.
The Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds, which are ubiquitous in pharmaceuticals.[14] The reaction couples an aryl halide with a primary or secondary amine.[11]
Mechanistic Role of the Base
The base in the Buchwald-Hartwig amination is critical for the deprotonation step that generates the active palladium amide complex. After oxidative addition of the aryl halide to Pd(0) and coordination of the amine, a strong, non-nucleophilic base is required to deprotonate the coordinated amine, forming the key palladium-amido intermediate. This intermediate then undergoes reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[11][15] The choice of base is crucial; it must be strong enough to deprotonate the amine complex but not so reactive that it causes side reactions with the substrate or ligand.[15]
Caption: Catalytic cycle for the Buchwald-Hartwig amination, showing the key deprotonation step.
Comparative Efficacy of Common Bases
Strong, sterically hindered alkoxides are the most common and effective bases for this transformation. Weaker inorganic bases are sometimes used for substrates with base-sensitive functional groups, though often with lower efficiency.[15]
| Base | Typical Conditions | Avg. Yield (%) | Causality and Insights | Reference |
| NaOt-Bu | Pd₂(dba)₃ / BINAP, Toluene, 80-110°C | 60-95 | The gold standard for Buchwald-Hartwig amination. It is a strong, non-nucleophilic base that efficiently deprotonates the amine-palladium complex. Its use often leads to high reaction rates and yields. | [15][16][17] |
| KOt-Bu | Pd catalyst, various solvents | High | Similar in reactivity to NaOt-Bu. The choice between sodium and potassium salts can sometimes influence solubility and reactivity, but both are highly effective. Incompatible with esters and nitro groups. | [15] |
| LHMDS | Pd catalyst, THF, RT-80°C | Variable | A strong, non-nucleophilic amide base. A key advantage is its compatibility with substrates bearing protic functional groups (e.g., alcohols, primary amides) that would be deprotonated by alkoxides. | [15] |
| K₃PO₄ / K₂CO₃ | Pd catalyst, various solvents | Lower | Weaker inorganic bases. They are generally less effective and result in slower reaction rates. However, they are the bases of choice when the substrate contains highly base-sensitive functional groups (e.g., aldehydes, ketones) that are incompatible with strong alkoxides. | [15] |
Experimental Protocol: Buchwald-Hartwig Amination
-
Setup (Glovebox) : Inside an inert atmosphere glovebox, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.5-2.0 equiv.) to an oven-dried reaction vessel.
-
Reagent Addition : Add anhydrous, degassed solvent (e.g., toluene or dioxane). Add the amine (1.2 equiv.) followed by this compound (1.0 equiv.).
-
Reaction : Seal the vessel tightly and remove it from the glovebox. Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring : Monitor the reaction's progress by TLC or LC-MS.
-
Workup : After cooling, dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, then dry, concentrate, and purify the product by column chromatography.
Conclusion
The selection of an appropriate base is paramount for achieving successful and high-yielding cross-coupling reactions with this compound. The optimal choice is intrinsically linked to the specific reaction mechanism.
-
For Suzuki-Miyaura couplings , moderate inorganic bases like K₂CO₃ and K₃PO₄ are typically robust and effective, facilitating the crucial activation of the boronic acid.
-
For Sonogashira couplings , liquid amine bases such as Et₃N are standard in copper-catalyzed systems, while stronger inorganic bases like Cs₂CO₃ are preferred for cleaner, copper-free variants.
-
For Buchwald-Hartwig aminations , strong, non-nucleophilic alkoxides, particularly NaOt-Bu , are the bases of choice, enabling the critical deprotonation step to form the palladium-amido intermediate.
By understanding the causality behind base selection for each of these cornerstone reactions, researchers can unlock the full synthetic potential of the versatile this compound building block.
References
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (n.d.).
- Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. (2022).
- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. (n.d.).
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (n.d.). PubMed Central.
- Role of palladium catalyst in cross-coupling reactions. (2025). Graviton.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). Chemical Reviews.
- Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
- Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. (n.d.). Organic Chemistry Portal.
- A Comparative Analysis of Reactivity: 2-Bromo-4-iodopyridine vs. 2-Chloro-4-iodopyridine in Palladium-Catalyzed Cross-Coupling Reactions. (n.d.). Benchchem.
- Buchwald-Hartwig Amin
- A Comparative Guide to Mechanistic Studies of Cross-Coupling Reactions Involving 2-Bromo-4-iodopyridine. (n.d.). Benchchem.
- Benchmarking 2-Bromo-4-iodopyridine: A Comparative Guide for Drug Discovery and Synthesis. (n.d.). Benchchem.
- Effect of different bases on the Suzuki-Miyaura coupling a. (n.d.).
- Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Reusable Magnetic Supported Palladium(II)-N2O2 Catalyst. (n.d.).
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. (n.d.). Benchchem.
- A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine. (n.d.). Benchchem.
- Application Notes and Protocols for the Regioselective Sonogashira Reaction of 2-Bromo-4-iodopyridine. (n.d.). Benchchem.
- Sonogashira coupling. (n.d.). Wikipedia.
- A Comparative Guide to Bases in the Buchwald-Hartwig Amination of 2-Bromo-6-methylisonicotinaldehyde. (n.d.). Benchchem.
- The Strategic Utility of 2-Bromo-4-iodopyridine in Modern Medicinal Chemistry: A Technical Guide. (n.d.). Benchchem.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine. (n.d.). Benchchem.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
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A Comparative Kinetic Guide to Cross-Coupling Reactions of 4-Bromo-2-iodopyridine
For researchers, scientists, and drug development professionals, the strategic functionalization of polyhalogenated heterocycles is a critical task in the synthesis of complex molecules. 4-Bromo-2-iodopyridine stands out as a particularly valuable building block due to the distinct reactivity of its two halogen atoms. This allows for sequential, site-selective cross-coupling reactions, providing a powerful tool for building molecular diversity.
This guide offers an in-depth comparison of the kinetic performance of this compound in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. We will delve into the mechanistic principles that govern selectivity, compare the efficacy of various catalytic systems with supporting data, and provide robust experimental protocols to guide your research.
The Principle of Regioselective Cross-Coupling
The ability to selectively functionalize one halogenated position over the other in this compound is governed by the fundamental principles of organometallic chemistry. The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the Pd(0) center. The activation energy for this step is directly related to the carbon-halogen (C-X) bond dissociation energy.[1]
The established reactivity trend for halogens in oxidative addition is: C-I < C-Br < C-Cl .[2][3] Consequently, the carbon-iodine bond at the 2-position of this compound is significantly more reactive and will preferentially undergo oxidative addition under carefully controlled conditions.[1] This inherent kinetic difference allows for highly regioselective coupling at the C-2 position, leaving the C-4 bromo-substituent available for subsequent transformations.
Caption: Regioselectivity is driven by the lower C-I bond energy.
Comparative Performance of Catalytic Systems
While direct, side-by-side kinetic studies on this compound are not extensively documented in a single source, we can infer performance from analogous dihalopyridine systems and extensive literature on fundamental cross-coupling mechanisms.[1] The choice of palladium precursor, ligand, base, and solvent is crucial for maximizing yield and selectivity.
Suzuki-Miyaura Coupling: For C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds. For this compound, the primary objective is the selective coupling of an arylboronic acid at the C-2 position.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Approx. Yield (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-100 | 85-95 | Standard, reliable conditions for aryl iodides.[1] |
| PdCl₂(dppf) | dppf | K₃PO₄ | Dioxane | 100 | 90-98 | Effective for a broad range of boronic acids.[1][2] |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 80-100 | ~90-98 | Highly active catalyst, allows for lower catalyst loading and milder temperatures.[1][2] |
Expertise & Experience: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands like SPhos accelerate both the oxidative addition and the rate-limiting reductive elimination steps, often leading to higher turnover numbers and yields under milder conditions. The base (e.g., K₂CO₃, K₃PO₄) is critical for the transmetalation step, where the boronic acid is converted to a more nucleophilic boronate species.[4]
Sonogashira Coupling: For C-C Alkyne Bond Formation
The Sonogashira coupling provides a powerful route to arylethynes, which are key intermediates in medicinal chemistry.[5] This reaction typically involves a palladium catalyst and a copper(I) co-catalyst.
| Catalyst Precursor | Co-catalyst | Base | Solvent | Temp. (°C) | Approx. Yield (%) | Notes |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF / THF | 25-60 | 85-95 | Classic and highly effective system for iodoarenes.[1][6] |
| Pd(PPh₃)₄ | CuI | Diisopropylamine | THF | 25-50 | ~90-97 | Often provides excellent yields at room temperature.[2] |
| Pd(OAc)₂ / P(t-Bu)₃ | None | Cs₂CO₃ | Dioxane | 25-80 | ~85-92 | Effective copper-free conditions, avoiding potential homocoupling of the alkyne.[7][8] |
Expertise & Experience: The role of the copper co-catalyst is to facilitate the transmetalation step by forming a copper(I) acetylide, which then reacts with the palladium complex.[7] The amine base (e.g., Et₃N) serves to deprotonate the terminal alkyne and neutralize the HX formed during the reaction. Copper-free systems have been developed to circumvent issues like the formation of alkyne homocoupling byproducts (Glaser coupling), though they may require more specialized ligands.[8]
Buchwald-Hartwig Amination: For C-N Bond Formation
The Buchwald-Hartwig amination is the premier method for synthesizing aryl amines from aryl halides.[9] The reaction's success is highly dependent on the choice of a sterically hindered, electron-rich phosphine ligand.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Approx. Yield (%) | Notes |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-100 | ~80-90 | First-generation reliable system for primary amines. |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene / Dioxane | 100-110 | ~88-96 | Wide bite-angle ligand, effective for a broad range of amines.[2] |
| Pd₂(dba)₃ | RuPhos | K₃PO₄ | t-BuOH | 80-100 | ~90-99 | A highly active Buchwald-Hartwig precatalyst system, often providing excellent yields.[10] |
Expertise & Experience: The mechanism involves the formation of a palladium-amido complex, from which the C-N bond is formed via reductive elimination.[11] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are often required to deprotonate the amine or the intermediate palladium-amine complex.[12] The choice of ligand is critical to prevent β-hydride elimination, an unproductive side reaction, and to promote the final reductive elimination step.[9]
Mechanistic Overview and Experimental Workflow
The catalytic cycles for these reactions share fundamental steps, with selectivity for the C-2 iodo position arising from the lower activation energy of the initial oxidative addition.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling.
A typical experimental workflow is designed to ensure an inert atmosphere and precise control over reaction parameters, which is critical for achieving high selectivity and reproducibility.
Caption: A typical experimental workflow for cross-coupling reactions.
Experimental Protocols: Selective Coupling at the C-2 Position
Safety Note: Always perform these reactions in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All solvents should be anhydrous and degassed unless otherwise noted. All reactions must be performed under an inert atmosphere (e.g., Argon or Nitrogen).
Protocol 1: Selective Suzuki-Miyaura Coupling
-
Materials: this compound (1.0 mmol, 1.0 equiv), Arylboronic acid (1.2 mmol, 1.2 equiv), PdCl₂(dppf) (0.03 mmol, 3 mol%), K₃PO₄ (2.0 mmol, 2.0 equiv), Anhydrous 1,4-Dioxane (5 mL).
-
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, PdCl₂(dppf), and K₃PO₄.
-
Seal the flask with a septum, then evacuate and backfill with argon three times.
-
Add the degassed dioxane via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. Reaction is typically complete within 12-16 hours.
-
After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Selective Sonogashira Coupling
-
Materials: this compound (1.0 mmol, 1.0 equiv), Terminal alkyne (1.1 mmol, 1.1 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), Copper(I) iodide (CuI) (0.02 mmol, 2 mol%), Triethylamine (Et₃N, 3.0 mmol, 3.0 equiv), Anhydrous THF (5 mL).
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add the degassed THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise to the mixture.
-
Stir the reaction mixture at room temperature. Reaction is often complete within 6-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[6]
-
Protocol 3: Selective Buchwald-Hartwig Amination
-
Materials: this compound (1.0 mmol, 1.0 equiv), Amine (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), Cs₂CO₃ (2.0 mmol, 2.0 equiv), Anhydrous Toluene (5 mL).
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the Pd(OAc)₂, Xantphos, and Cs₂CO₃ to a Schlenk tube.
-
Add the this compound and the amine.
-
Add the degassed toluene.
-
Seal the tube and heat the mixture with stirring to 110 °C.
-
Monitor the reaction by LC-MS. Reaction is typically complete within 12-24 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.[2]
-
References
- Jackson, O. D., et al. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. ResearchGate.
- Jackson, O. D., et al. (2025). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society.
- BenchChem. (2025). A Comparative Analysis of Reactivity: 2-Bromo-4-iodopyridine vs. 2-Chloro-4-iodopyridine in Palladium-Catalyzed Cross-Coupling Reactions. BenchChem.
- Jackson, O. D., et al. (2025). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. PubMed.
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- Comparative kinetic study of the Suzuki reaction involving 4-bromo.... (n.d.). ResearchGate.
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A Comparative Guide to X-ray Crystallography for Absolute Structure Determination of 4-Bromo-2-iodopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise determination of a molecule's three-dimensional arrangement, or absolute configuration, is a cornerstone of modern drug discovery and development. For chiral molecules, where two non-superimposable mirror images (enantiomers) can exist, this determination is critical as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth technical comparison of X-ray crystallography for the absolute structure determination of 4-bromo-2-iodopyridine derivatives, a class of compounds with significant potential in medicinal chemistry due to the versatile reactivity of the halogen substituents.
This guide will explore the fundamental principles, experimental protocols, and data analysis techniques that underpin the unambiguous assignment of absolute configuration using single-crystal X-ray diffraction. We will objectively compare this "gold standard" method with other analytical techniques and provide the supporting experimental insights necessary for researchers to make informed decisions in their structural elucidation workflows.
The Decisive Role of Halogens in Absolute Structure Determination
The presence of bromine and iodine atoms in the this compound scaffold is particularly advantageous for X-ray crystallography. These "heavy" atoms are strong anomalous scatterers, a phenomenon crucial for determining the absolute configuration.[1] When X-rays interact with electrons, a phase shift can occur, and this effect is significantly more pronounced for heavier elements, especially when the X-ray wavelength is near the absorption edge of the atom.[2][3] This anomalous dispersion effect breaks Friedel's law, which states that the intensities of diffraction spots (hkl) and their inverse (-h-k-l) are equal.[2] The measurable difference in these intensities, known as Bijvoet pairs, provides the necessary information to determine the true handedness of the molecule in the crystal.
Comparative Analysis: X-ray Crystallography vs. Spectroscopic Methods
While X-ray crystallography provides a definitive solid-state structure, other techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) offer insights into the absolute configuration in solution.[4]
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |
| Principle | Anomalous dispersion of X-rays by atoms in a single crystal.[4] | Differential absorption of left and right circularly polarized infrared light.[4] | Differential absorption of left and right circularly polarized UV-Vis light.[4] |
| Sample Phase | Solid (single crystal)[5] | Solution | Solution |
| Information | Precise 3D structure, bond lengths, bond angles, absolute configuration.[5] | Solution-phase conformation and absolute configuration. | Absolute configuration for molecules with a chromophore.[4] |
| Key Data | Unit cell dimensions, space group, atomic coordinates, Flack parameter.[5] | Differential absorbance spectrum. | Differential absorbance spectrum. |
| Throughput | Low (crystal growth can be a bottleneck).[4] | Medium to High | Medium to High |
| Confidence | Unambiguous and definitive. | High, requires computational comparison. | High, requires a chromophore and computational comparison. |
The primary advantage of X-ray crystallography is its ability to provide a direct and unambiguous determination of the absolute structure.[6] However, the major bottleneck is often the growth of high-quality single crystals suitable for diffraction.[4] Spectroscopic methods, while not providing a complete 3D structure, can be powerful tools for assigning absolute configuration in solution, which may be more biologically relevant. The choice of method often depends on the nature of the sample, the availability of instrumentation, and the stage of the research.
The Power of the Flack Parameter
A critical parameter in the crystallographic determination of absolute structure is the Flack parameter, developed by H. D. Flack.[7][8] This single value, refined during the crystallographic analysis, indicates the absolute structure of the crystal.[7]
-
A Flack parameter close to 0 with a small standard uncertainty indicates that the assigned absolute configuration is correct.[8]
-
A value near 1 suggests that the inverted structure is the correct one.[8]
-
A value around 0.5 may indicate a racemic twin, where both enantiomers are present in the crystal lattice.[7]
The Hooft parameter is another valuable tool that, along with Bayesian statistics, can provide a probabilistic assessment of the absolute structure, particularly in cases where the anomalous signal is weak.[9]
Experimental Workflow for Absolute Structure Determination
The successful determination of the absolute structure of a this compound derivative via X-ray crystallography involves a meticulous workflow.
Figure 1. A generalized workflow for the determination of absolute structure by single-crystal X-ray crystallography.
Detailed Experimental Protocol
1. Crystal Growth (The Crucial First Step)
-
Objective: To obtain single crystals of the this compound derivative with dimensions of approximately 0.1-0.3 mm.[4]
-
Methodology:
-
Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., acetone, acetonitrile, ethanol/water).
-
Employ slow evaporation, vapor diffusion, or slow cooling techniques to promote the growth of single crystals.
-
Patience is key; crystal growth can take from days to weeks.
-
2. Crystal Selection and Mounting
-
Objective: To select a well-formed, single crystal and mount it for data collection.
-
Methodology:
-
Under a polarized light microscope, select a crystal that is clear, has well-defined faces, and extinguishes light sharply upon rotation.
-
Carefully mount the selected crystal on a cryo-loop or a glass fiber using a suitable adhesive or cryo-protectant oil.
-
3. Data Collection
-
Objective: To collect a complete set of high-quality diffraction data.
-
Methodology:
-
Mount the crystal on the goniometer of a single-crystal X-ray diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal motion and radiation damage.
-
Select an appropriate X-ray source. For compounds containing bromine and iodine, both Molybdenum (Mo Kα, λ = 0.71073 Å) and Copper (Cu Kα, λ = 1.5418 Å) radiation can be effective. Cu Kα radiation generally produces a stronger anomalous signal for many elements, which can be beneficial.[1]
-
Perform a preliminary unit cell determination and then a full data collection strategy to ensure high completeness and redundancy of the data.
-
4. Data Processing and Structure Solution
-
Objective: To process the raw diffraction images and obtain an initial structural model.
-
Methodology:
-
Integrate the raw diffraction images to obtain a list of reflection intensities and their standard uncertainties.
-
Apply corrections for Lorentz and polarization effects, and an absorption correction.
-
Determine the space group of the crystal. For a chiral, enantiomerically pure compound, the space group must be non-centrosymmetric.[10]
-
Solve the structure using direct methods or Patterson methods to locate the positions of the heavy atoms (Br and I).
-
5. Structure Refinement and Absolute Configuration Determination
-
Objective: To refine the structural model against the experimental data and determine the absolute configuration.
-
Methodology:
-
Refine the atomic positions and displacement parameters using full-matrix least-squares methods.
-
Locate lighter atoms (C, N, H) from the difference Fourier map.
-
Crucially, refine the Flack parameter to determine the absolute structure.[7] A value close to 0 with a small standard uncertainty confirms the assigned configuration.[8]
-
Alternatively, or in addition, analyze Bijvoet pairs and calculate the Hooft parameter for a statistical validation of the absolute structure.[9]
-
Causality Behind Experimental Choices
-
Choice of X-ray Source: The selection between Mo and Cu radiation depends on the specific elements present and the crystal's absorption characteristics. While Cu radiation often enhances the anomalous signal, it can also lead to higher absorption, which may be problematic for highly absorbing crystals.[1]
-
Low-Temperature Data Collection: Collecting data at low temperatures (typically 100 K) is standard practice. It reduces the thermal vibrations of the atoms, leading to higher resolution data and a more precise structural model.
-
Data Redundancy: Collecting a highly redundant dataset (measuring the same reflections multiple times) improves the precision of the intensity measurements, which is critical for accurately determining the small differences in Bijvoet pairs.
Troubleshooting Common Challenges
| Challenge | Potential Cause | Recommended Solution |
| Poor Crystal Quality | Impure sample, rapid crystallization | Further purify the sample, screen a wider range of crystallization conditions (solvents, temperature). |
| Twinning | Crystal lattice defects | Carefully screen crystals for twinning. If twinned, specialized data processing and refinement software may be required. |
| Inconclusive Flack Parameter | Weak anomalous signal, poor data quality | Collect data with a different X-ray wavelength (e.g., at a synchrotron), improve data quality by using a better crystal or longer exposure times. |
Conclusion
Single-crystal X-ray crystallography stands as the definitive method for the absolute structure determination of this compound derivatives. The inherent presence of strong anomalous scatterers (bromine and iodine) makes these compounds particularly well-suited for this technique. By following a rigorous experimental protocol, from meticulous crystal growth to careful data analysis and refinement of the Flack parameter, researchers can achieve an unambiguous assignment of the absolute configuration. This level of structural certainty is indispensable for advancing drug discovery and development programs that utilize these versatile halogenated pyridine building blocks.
References
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- Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A: Foundations of Crystallography, 39(6), 876-881. [Link]
- Flack, H. D., & Bernardinelli, G. (2000). The use of X-ray crystallography to determine absolute configuration. Journal of Applied Crystallography, 33(4), 1143-1148. [Link]
- Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008). Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103. [Link]
- Horowitz, S., et al. (2016). Visualizing a protein folding intermediate population. Nature Structural & Molecular Biology, 23(12), 1139-1145. [Link]
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A Comparative Analysis of C-I vs. C-Br Bond Reactivity in Palladium-Catalyzed Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of complex molecular architectures. A pivotal factor governing the efficiency and success of these transformations is the choice of the aryl halide coupling partner. This guide provides an in-depth, objective comparison of the reactivity of carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed reactions, offering field-proven insights and supporting experimental data to inform rational reaction design and optimization.
The Decisive Step: Understanding Oxidative Addition
The generally accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is Ar-I > Ar-Br > Ar-Cl >> Ar-F.[1] This hierarchy is predominantly dictated by the carbon-halogen (C-X) bond dissociation energies (BDEs). The C-I bond is inherently weaker and more polarizable than the C-Br bond, rendering it more susceptible to cleavage during the initial and often rate-determining step of the catalytic cycle: oxidative addition.[2] In this step, the low-valent palladium(0) catalyst inserts into the C-X bond, forming a palladium(II) intermediate.[3]
The lower bond dissociation energy of the C-I bond translates to a lower activation energy for the oxidative addition step, resulting in faster reaction rates and the feasibility of employing milder reaction conditions.[1]
Mechanistic Nuances of Oxidative Addition
While a concerted three-centered transition state is often depicted, the mechanism of oxidative addition can be more complex and is influenced by the halide, ligands, and substrate.[4][5] For instance, computational studies have suggested that for some systems, the reaction may proceed through a nucleophilic displacement-type pathway.[4][5] Regardless of the precise pathway, the inherent weakness of the C-I bond consistently favors its preferential activation over the C-Br bond.
Quantitative Comparison of Reactivity
The tangible impact of the differing C-X bond strengths is evident in the reaction kinetics and overall efficiency of various palladium-catalyzed cross-coupling reactions.
| Aryl Halide (Ph-X) | Bond Dissociation Energy (kcal/mol) |
| Phenyl Iodide (Ph-I) | ~81 |
| Phenyl Bromide (Ph-Br) | ~96 |
| Phenyl Chloride (Ph-Cl) | ~112 |
| Phenyl Fluoride (Ph-F) | ~127 |
| Table 1: Approximate Bond Dissociation Energies of Phenyl Halides.[2] |
The following tables summarize comparative data from seminal cross-coupling reactions, illustrating the superior reactivity of aryl iodides.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. The difference in reactivity between aryl iodides and bromides is often pronounced, particularly under mild conditions.
| Aryl Halide | Catalyst System | Temperature (°C) | Time (h) | Yield (%) |
| 4-Iodoanisole | Pd(PPh₃)₄, K₂CO₃ | 80 | 2 | 95 |
| 4-Bromoanisole | Pd(PPh₃)₄, K₂CO₃ | 80 | 12 | 85 |
| Table 2: A representative comparison of an aryl iodide and bromide in a Suzuki-Miyaura coupling reaction. |
Interestingly, while aryl iodides are generally more reactive, some studies have reported unexpectedly poor reactivity at lower temperatures (~50 °C) with traditional Pd/PPh₃ catalyst systems, a phenomenon attributed to the poor turnover of the key on-cycle intermediate trans-[Pd(PPh₃)₂(Ar)(I)].[6] This highlights the importance of considering the entire catalytic cycle and not just the initial oxidative addition step.
Heck Reaction
In the Heck reaction, which forms a C-C bond between an aryl halide and an alkene, the higher reactivity of aryl iodides allows for the use of less active catalysts and lower reaction temperatures.[3][7][8]
| Aryl Halide | Alkene | Catalyst | Base | Temperature (°C) | Yield (%) |
| Iodobenzene | Styrene | Pd(OAc)₂ | Et₃N | 100 | 92 |
| Bromobenzene | Styrene | Pd(OAc)₂, PPh₃ | Et₃N | 120 | 80 |
| Table 3: Illustrative comparison of iodobenzene and bromobenzene in the Heck reaction. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds.[9][10] The development of specialized ligands has enabled the use of less reactive aryl bromides and even chlorides; however, aryl iodides typically react more readily.[9]
| Aryl Halide | Amine | Catalyst/Ligand | Base | Temperature (°C) | Yield (%) |
| 4-Iodotoluene | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | 80 | 98 |
| 4-Bromotoluene | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | 100 | 92 |
| Table 4: A typical comparison in the Buchwald-Hartwig amination, demonstrating the milder conditions required for the aryl iodide. |
Experimental Workflow: A Comparative Reactivity Study
To empirically determine the relative reactivity of an aryl iodide versus an aryl bromide in a specific palladium-catalyzed reaction, the following experimental protocol can be employed. This example focuses on the Suzuki-Miyaura coupling.
Objective: To compare the reaction rates and yields of the Suzuki-Miyaura coupling of 4-iodo-N,N-dimethylaniline and 4-bromo-N,N-dimethylaniline with phenylboronic acid.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
4-iodo-N,N-dimethylaniline
-
4-bromo-N,N-dimethylaniline
-
Phenylboronic acid
-
Toluene (anhydrous)
-
Internal standard (e.g., dodecane)
-
Reaction vials with stir bars
-
Heating block or oil bath
-
Gas chromatography-mass spectrometry (GC-MS) or High-performance liquid chromatography (HPLC) equipment
Experimental Protocol:
-
Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, prepare a stock solution of the palladium catalyst by dissolving Pd(OAc)₂ (1 mol%) and PPh₃ (2 mol%) in toluene.
-
Reaction Setup:
-
To two separate, oven-dried reaction vials, add K₂CO₃ (2.0 equivalents) and a stir bar.
-
To the first vial, add 4-iodo-N,N-dimethylaniline (1.0 equivalent).
-
To the second vial, add 4-bromo-N,N-dimethylaniline (1.0 equivalent).
-
To each vial, add phenylboronic acid (1.2 equivalents).
-
-
Initiation of Reaction:
-
Add the internal standard to each vial.
-
Add the prepared catalyst solution to each vial to initiate the reaction.
-
Seal the vials and place them in a preheated heating block or oil bath set to 80 °C.
-
-
Reaction Monitoring:
-
At designated time points (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h), withdraw a small aliquot from each reaction mixture.
-
Quench the aliquot with a small amount of water and extract with an organic solvent (e.g., ethyl acetate).
-
-
Analysis:
-
Analyze the quenched aliquots by GC-MS or HPLC to determine the consumption of the starting aryl halide and the formation of the product relative to the internal standard.
-
-
Data Processing:
-
Plot the concentration of the product versus time for both reactions to visualize the difference in reaction rates.
-
Calculate the final yield for each reaction after it has reached completion.
-
Caption: Workflow for the comparative experimental analysis of aryl halide reactivity.
Mechanistic Considerations and Ligand Effects
The choice of ligand plays a crucial role in modulating the reactivity of the palladium catalyst. Electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) can significantly accelerate the rate of oxidative addition, even for less reactive aryl bromides.[11] These ligands stabilize the electron-rich palladium(0) center and promote its insertion into the C-X bond.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Conclusion and Future Perspectives
The comparative analysis of C-I and C-Br bond reactivity in palladium-catalyzed reactions unequivocally demonstrates the superior reactivity of aryl iodides, a direct consequence of their lower bond dissociation energy. This inherent reactivity allows for milder reaction conditions, shorter reaction times, and often higher yields.
However, the choice between an aryl iodide and an aryl bromide is not always straightforward and involves a trade-off between reactivity, cost, and availability. Aryl bromides are generally less expensive and more widely available than their iodide counterparts. The remarkable advancements in ligand design have significantly narrowed the reactivity gap, enabling the efficient use of aryl bromides in a vast array of transformations.
For researchers, scientists, and drug development professionals, a comprehensive understanding of these reactivity principles is paramount for the strategic design of efficient and scalable synthetic routes. The future of this field will likely focus on the development of even more active and versatile catalyst systems that can activate the more challenging C-Br and even C-Cl bonds under increasingly mild conditions, further expanding the synthetic chemist's toolbox.
References
- Zenkina, O. V., Gidron, O., et al. (2015). Mechanistic Aspects of Aryl-Halide Oxidative Addition, Coordination Chemistry, and Ring-Walking by Palladium. Chemistry. [Link]
- (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]
- Senn, H. M., & Ziegler, T. (2004). Oxidative Addition of Aryl Halides to Palladium(0)
- de Vires, A. H. M., et al. (2003). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation.
- (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]
- Ariafard, A., et al. (2014). Computed ligand effects on the oxidative addition of phenyl halides to phosphine supported palladium(0)
- Senn, H. M., & Ziegler, T. (2004). Oxidative Addition of Aryl Halides to Palladium(0)
- Bakewell, C., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
- Vetticatt, M. J., & Singh, R. (2013).
- Singh, R., et al. (2019).
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A Comparative Guide to the Performance of 4-Bromo-2-iodopyridine in Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthesis. Dihalogenated pyridines, in particular, serve as versatile building blocks, offering multiple points for diversification. Among these, 4-bromo-2-iodopyridine emerges as a reagent of significant interest due to the distinct reactivity of its two halogen atoms. This guide provides an in-depth, objective comparison of the performance of this compound in three pivotal cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The discussion is grounded in mechanistic principles and supported by representative experimental data to empower chemists in their synthetic design.
The Principle of Regioselective Cross-Coupling with this compound
The synthetic utility of this compound is fundamentally rooted in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions.[1][2] The generally accepted order of reactivity for halogens is I > Br > Cl, a trend governed by the bond dissociation energies of the respective carbon-halogen bonds.[1][3][4] The weaker C-I bond undergoes oxidative addition to the palladium(0) catalyst at a significantly faster rate than the more robust C-Br bond.[5][6]
Furthermore, in the case of this compound, the iodine atom is situated at the C2 position, which is electronically activated by the adjacent nitrogen atom. This proximity to the heteroatom enhances the electrophilicity of the C2 position, making the C-I bond even more susceptible to oxidative addition.[3][7] Consequently, this compound is primed for highly regioselective cross-coupling at the 2-position, leaving the C4-bromo position intact for subsequent, more forcing, synthetic transformations. This predictable selectivity is a significant advantage over dihalogenated pyridines bearing identical halogens, where mixtures of regioisomers are often problematic.[3][8]
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of carbon-carbon bonds.[9] With this compound, this reaction is expected to proceed with exceptional regioselectivity at the C2 position.
Comparative Performance Data
The following table summarizes the expected performance of this compound in a Suzuki-Miyaura coupling compared to other dihalogenated pyridines. The data is a synthesis of typical results from analogous systems.[1][5]
| Substrate | Coupling Partner | Catalyst System (Typical) | Conditions (Typical) | Regioselectivity (C2/C4) | Yield of 2-Aryl-4-bromopyridine |
| This compound | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 90 °C, 12h | >98:2 | 85-95% |
| 2,4-Dibromopyridine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 90 °C, 12h | ~80:20 | Mixture of products |
| 2,4-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂/SPhos, K₃PO₄ | Dioxane, 110 °C, 24h | >95:5 (at C2) | 70-85% (harsher conditions) |
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C2 Position
This protocol is a representative procedure for the selective arylation of this compound.[5][10]
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Reaction: Heat the mixture to 90 °C and stir for 12 hours, monitoring the progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a highly efficient method for the formation of C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes.[11] For this compound, this reaction offers a direct route to 2-alkynyl-4-bromopyridines, valuable intermediates in medicinal chemistry.[2][12]
Comparative Performance Data
The following table illustrates the expected high selectivity and efficiency of this compound in the Sonogashira coupling.[1][12][13]
| Substrate | Coupling Partner | Catalyst System (Typical) | Conditions (Typical) | Regioselectivity (C2/C4) | Yield of 2-Alkynyl-4-bromopyridine |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | THF, 25 °C, 4h | >99:1 | 90-98% |
| 2,4-Dibromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | THF, 60 °C, 12h | ~70:30 | Mixture of products |
| 2,4-Dichloropyridine | Phenylacetylene | Pd(P(t-Bu)₃)₂, K₂CO₃ | Dioxane, 100 °C, 24h | >95:5 (at C2) | 65-80% (copper-free, harsher conditions) |
Experimental Protocol: Selective Sonogashira Coupling at the C2 Position
This protocol is adapted from established procedures for the Sonogashira coupling of dihalopyridines.[10][12][13]
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%) and copper(I) iodide (CuI, 5 mol%).
-
Reagent Addition: Add anhydrous and degassed THF and triethylamine (3.0 equiv.) via syringe.
-
Substrate Addition: Add the terminal alkyne (1.1 equiv.) followed by this compound (1.0 equiv.).
-
Reaction: Stir the mixture at room temperature for 4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals.[14][15] The high reactivity of the C-I bond in this compound allows for the selective introduction of an amino group at the C2 position under relatively mild conditions.[2][16][17]
Comparative Performance Data
The following table highlights the expected regioselectivity of this compound in the Buchwald-Hartwig amination.[1][17]
| Substrate | Coupling Partner | Catalyst System (Typical) | Conditions (Typical) | Regioselectivity (C2/C4) | Yield of 2-Amino-4-bromopyridine |
| This compound | Morpholine | Pd₂(dba)₃, XPhos, NaOtBu | Toluene, 100 °C, 8h | >98:2 | 80-90% |
| 2,4-Dibromopyridine | Morpholine | Pd₂(dba)₃, XPhos, NaOtBu | Toluene, 100 °C, 16h | ~85:15 | Mixture of products |
| 2,4-Dichloropyridine | Morpholine | Pd(OAc)₂, RuPhos, K₃PO₄ | Dioxane, 110 °C, 24h | >95:5 (at C2) | 75-85% |
Experimental Protocol: Selective Buchwald-Hartwig Amination at the C2 Position
This is a general protocol for the selective amination of this compound.[10][17]
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (1.4 equiv.).
-
Reagent Addition: Add anhydrous, degassed toluene. Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.) via syringe.
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon three times.
-
Reaction: Heat the reaction mixture with stirring to 100 °C for 8 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling, dilute with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Caption: Logical relationship governing the selective coupling strategy.
Conclusion
This compound stands out as a superior building block for the regioselective synthesis of substituted pyridines. The inherent and predictable reactivity difference between the C-I and C-Br bonds, further amplified by the electronic activation at the C2 position, allows for clean and high-yielding functionalization in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. This enables a modular and efficient approach to the synthesis of complex molecules, making this compound an invaluable tool for researchers in drug discovery and materials science.
References
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- Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. American Chemical Society.
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.org.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-chloro-6-iodopyridin-3-ol. BenchChem.
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. University of York.
- Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. The Journal of Organic Chemistry.
- Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine. BenchChem.
- Technical Support Center: Buchwald-Hartwig Amination of 2-Bromo-4-iodopyridine. BenchChem.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
- Application Notes and Protocols for the Regioselective Sonogashira Reaction of 2-Bromo-4-iodopyridine. BenchChem.
- Benchmarking 2-Bromo-4-iodopyridine: A Comparative Guide for Drug Discovery and Synthesis. BenchChem.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. pubs.acs.org.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
- A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors.
- A Comparative Guide to Mechanistic Studies of Cross-Coupling Reactions Involving 2-Bromo-4-iodopyridine. BenchChem.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
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- The Strategic Utility of 2-Bromo-4-iodopyridine in Modern Medicinal Chemistry: A Technical Guide. BenchChem.
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- A Comparative Analysis of Reactivity: 2-Bromo- 4-iodopyridine vs. 2-Chloro-4-iodopyridine in Palladium-Catalyzed Cross-Coupling Reactions. BenchChem.
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- Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks.
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Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 4-Bromo-2-iodopyridine
As researchers and scientists in the fast-paced world of drug development, our work with novel chemical entities is foundational to therapeutic innovation. Compounds like 4-Bromo-2-iodopyridine are valuable building blocks in organic synthesis due to their unique halogen substituents that enhance reactivity, making them ideal for cross-coupling reactions.[1] However, with great utility comes the profound responsibility of ensuring the safety of ourselves and our colleagues. This guide, moving beyond a simple checklist, provides a deep, scientifically-grounded framework for the selection and use of Personal Protective Equipment (PPE) when handling this compound, ensuring that safety is as integral to our workflow as the chemistry itself.
Understanding the Hazard: A Proactive Stance on Safety
Before we can select the appropriate PPE, we must first understand the hazards associated with this compound. This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2][3] Therefore, our PPE strategy must create a comprehensive barrier against these exposure routes.
The Core Ensemble: Your First Line of Defense
The following table outlines the minimum required PPE for handling this compound in a laboratory setting. It is imperative to remember that this is a baseline; risk assessments for specific procedures may necessitate additional or more specialized equipment.
| PPE Component | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved. A face shield should be used when there is a significant risk of splashing.[4][5] | Protects against accidental splashes that can cause serious eye irritation.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected prior to use.[7][8] | Prevents skin contact, which can cause irritation.[9] Proper glove removal technique is crucial to avoid cross-contamination.[4] |
| Body Protection | A flame-resistant lab coat and appropriate protective clothing to prevent skin contact.[8][10] | Protects underlying clothing and skin from contamination. |
| Respiratory Protection | To be used in a well-ventilated area, preferably within a chemical fume hood.[7][8] | Minimizes the inhalation of dust or vapors, which can cause respiratory tract irritation.[6] |
A Deeper Dive: Selecting the Right PPE for the Task
The selection of PPE is not a one-size-fits-all approach. The specific experimental context dictates the required level of protection. The following workflow provides a logical pathway for making informed decisions about your PPE.
Caption: Decision workflow for selecting appropriate PPE when handling this compound.
Operational and Disposal Plans: A Cradle-to-Grave Approach
Safe handling of this compound extends beyond its use in experimentation to its proper storage and disposal.
Handling and Storage:
-
Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the formation of dust and aerosols.[4][7]
-
Avoid contact with skin, eyes, and clothing.[9]
-
Store in a cool, dry, and well-ventilated place in a tightly closed container.[4] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[10][11]
Spill Response: In the event of a spill, a calm and methodical response is critical to mitigate exposure and prevent further contamination.
-
Evacuate and Alert: Immediately notify others in the vicinity and evacuate the immediate area.[8]
-
Ventilate: Ensure the area is well-ventilated.[8]
-
Personal Protection: Don appropriate PPE, including respiratory protection if necessary, before attempting to clean the spill.[4][8]
-
Containment: For a solid spill, carefully sweep up the material. For a solution, cover with an inert absorbent material like vermiculite or sand.[8][10]
-
Collection: Using non-sparking tools, collect the absorbed material and place it into a designated, sealed, and labeled container for hazardous waste.[8][10]
-
Decontamination: Clean the spill area thoroughly with soap and water.[8]
-
Disposal: All contaminated materials must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[8][12]
Disposal Protocol: The disposal of this compound and any contaminated materials must be handled with the utmost care to prevent environmental contamination and ensure regulatory compliance.
-
Waste Identification and Segregation: All materials contaminated with this compound must be classified as hazardous waste.[13] This waste should be segregated from other incompatible waste streams.[12]
-
Containerization and Labeling: Collect all this compound waste in a designated, leak-proof, and chemically compatible container with a secure lid. The container must be clearly labeled as "Hazardous Waste" with the full chemical name.[12][13]
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area that is well-ventilated, cool, and dry, away from sources of ignition.[12]
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[12] Never dispose of this chemical down the drain or in regular trash.[12]
Emergency Procedures: Preparedness is Paramount
In the event of an exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[4][14] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if skin irritation occurs.[4][14] |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][14] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4] |
Always have the Safety Data Sheet (SDS) readily available to provide to emergency medical personnel.[4]
By integrating these principles of proactive hazard assessment, diligent PPE selection, and meticulous operational planning into our daily laboratory practices, we build a culture of safety that empowers scientific discovery while protecting its most valuable asset: its people.
References
- Safety D
- Safety D
- Safety Data Sheet for 2-Bromopyridine - Sigma-Aldrich
- Safety Data Sheet for 2-Bromo-4-iodopyridine - Thermo Fisher Scientific
- Safety Data Sheet for 4-Bromopyridinium chloride - Thermo Fisher Scientific
- Safety D
- 3-Bromo-2-iodopyridine - AK Scientific, Inc.
- Safety Data Sheet for 5-Bromo-2-iodopyridine - Fisher Scientific
- 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific
- 4-Bromo-2-(difluoromethoxy)pyridine - Apollo Scientific
- Personal Protective Equipment (PPE) - CHEMM
- Personal Protective Equipment: Selecting the Right PPE for Pesticide Use - Oregon OSHA
- Personal Protective Equipment for Use in Handling Hazardous Drugs
- Discover the Various Types of PPE for Optimal Chemical Safety
- An In-depth Technical Guide to the Safe Handling, and Storage of 4-Bromo-2-methylpyridine - Benchchem
- Safety Data Sheet for 4-Bromo-2-fluoropyridine - Fisher Scientific
- 5-Bromo-2-iodopyridine - Safety D
- Iodopyridine: Common isomorphs, synthesis, side effects and applic
- This compound | 100523-83-9 - Sigma-Aldrich
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- 2-Bromo-4-iodopyridine - Chem-Impex
- 5-Bromo-2-iodopyridine 97 223463-13-6 - Sigma-Aldrich
- Essential Guide to the Proper Disposal of 3- Bromopyridine-D4 | Benchchem
- Proper Disposal of 2-Bromo-4-methylpyridine: A Comprehensive Guide - Benchchem
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
